Dimethyl cyclobutane-1,1-dicarboxylate
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
dimethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-6(9)8(4-3-5-8)7(10)12-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFHUHBBUBVJNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427369 | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10224-72-3 | |
| Record name | 1,1-Cyclobutanedicarboxylic acid, 1,1-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10224-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl cyclobutane-1,1-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Dimethyl Cyclobutane-1,1-dicarboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane motif has emerged as a powerful tool for drug designers.[1] Its unique, puckered three-dimensional structure offers a level of conformational rigidity that is highly sought after in the design of potent and selective therapeutics. Unlike more flexible aliphatic chains, the cyclobutane ring can lock key pharmacophoric groups into a specific orientation, potentially enhancing binding affinity to biological targets and reducing off-target effects.[2] Furthermore, the strained four-membered ring is relatively chemically inert, contributing to the metabolic stability of drug candidates.[1]
Dimethyl cyclobutane-1,1-dicarboxylate (CAS No. 10224-72-3) is a pivotal starting material for introducing this valuable scaffold into more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in the development of therapeutic agents.
Physicochemical and Safety Profile
A clear understanding of a compound's physical properties and safety hazards is fundamental to its effective and safe use in a research setting.
| Property | Value | Source(s) |
| CAS Number | 10224-72-3 | [3][4] |
| Molecular Formula | C₈H₁₂O₄ | [3] |
| Molecular Weight | 172.18 g/mol | [3][5] |
| IUPAC Name | This compound | [3] |
| Synonyms | 1,1-Bis(methoxycarbonyl)cyclobutane, 1,1-Cyclobutanedicarboxylic acid dimethyl ester | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 122°C at 55 mmHg | [6] |
| Density | ~1.118 g/cm³ | [6] |
| Refractive Index | ~1.442 | [6] |
Safety and Handling:
This compound is classified as an irritant.[5] Researchers should handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Hazard Statements:
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.[7]
-
Avoid breathing mist, vapors, or spray.[7]
-
Use only outdoors or in a well-ventilated area.[7]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[7]
-
In case of skin contact, wash with plenty of soap and water.[7]
-
Synthesis of this compound
The most common and reliable method for the synthesis of dialkyl cyclobutane-1,1-dicarboxylates is the reaction of a dialkyl malonate with a 1,3-dihalopropane in the presence of a base. This is a classic example of a tandem alkylation-cyclization reaction.
The following protocol is adapted from the well-established synthesis of the analogous diethyl ester and is directly applicable to the preparation of the title compound.[8][9]
Experimental Protocol:
Materials:
-
Dimethyl malonate
-
1,3-Dibromopropane
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous methanol
-
Diethyl ether
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel, prepare a solution of sodium methoxide in anhydrous methanol. This can be done by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Reaction Mixture: To a separate large reaction flask, add dimethyl malonate and 1,3-dibromopropane.
-
Addition of Base: With vigorous stirring, slowly add the sodium methoxide solution to the dimethyl malonate and 1,3-dibromopropane mixture. The rate of addition should be controlled to maintain a gentle reflux. An exothermic reaction will occur.
-
Reaction Completion: After the addition is complete, continue to stir and heat the mixture at reflux for an additional 1-2 hours to ensure the reaction goes to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol via distillation.
-
Add cold water to dissolve the precipitated sodium bromide.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layer and the ether extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent (diethyl ether) by rotary evaporation. The crude product can then be purified by vacuum distillation to yield pure this compound.
Caption: Synthesis workflow for this compound.
Chemical Reactivity and Synthetic Utility
This compound is a versatile intermediate whose reactivity is dominated by the two ester functionalities.
-
Hydrolysis: The diester can be readily hydrolyzed under basic conditions (e.g., using potassium hydroxide or sodium hydroxide) to yield cyclobutane-1,1-dicarboxylic acid .[10] This diacid is a crucial intermediate in its own right, most notably in the synthesis of platinum-based anticancer drugs.[11][12]
-
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent.[13] This reaction yields (1,1-cyclobutanediyl)dimethanol , a diol that can be used to introduce the cyclobutane spacer into polymer backbones or as a ligand in coordination chemistry.
-
Decarboxylation: The corresponding cyclobutane-1,1-dicarboxylic acid can undergo thermal decarboxylation to produce cyclobutanecarboxylic acid .[9]
-
Further Functionalization: The hydrogens on the cyclobutane ring can be targets for functionalization, although this is less common than transformations of the ester groups.
Application in Drug Discovery: The Synthesis of Carboplatin
A prominent example of the importance of this cyclobutane building block is in the synthesis of Carboplatin , a second-generation platinum-based anticancer drug.[3] Carboplatin is used to treat a variety of cancers, including ovarian, lung, and head and neck cancers.[1] It exhibits a more favorable side-effect profile, particularly lower nephrotoxicity, compared to its predecessor, Cisplatin.[3]
The synthesis of Carboplatin utilizes cyclobutane-1,1-dicarboxylic acid, which is directly obtained from the hydrolysis of this compound.
Caption: Pathway to Carboplatin synthesis from the title compound.
The cyclobutane-1,1-dicarboxylate ligand in Carboplatin replaces the chloride ligands of Cisplatin, modifying the drug's reactivity and toxicity profile.[3] This modification slows down the rate of aquation and subsequent DNA binding, which is believed to contribute to its reduced side effects.[3]
Additionally, the cyclobutane scaffold is explored in the synthesis of novel nucleoside analogues as potential antiviral agents.[6] The conformational constraint imposed by the four-membered ring can pre-organize the molecule for better interaction with viral enzymes like polymerases or reverse transcriptases.[6]
Analytical Characterization
Expected Spectroscopic Data (based on Diethyl analogue):
-
¹H NMR: The proton NMR spectrum is expected to show three main signals:
-
A singlet for the six methyl protons of the two ester groups.
-
A triplet for the four methylene protons of the cyclobutane ring adjacent to the quaternary carbon.
-
A quintet for the two methylene protons of the cyclobutane ring at the C3 position.
(For the diethyl analogue, the ethyl group signals would appear as a quartet and a triplet).[7]
-
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for:
-
The carbonyl carbons of the ester groups.
-
The quaternary carbon of the cyclobutane ring.
-
The methylene carbons of the cyclobutane ring.
-
The methyl carbons of the ester groups.
(For the diethyl analogue, two additional signals for the ethyl group carbons would be present).[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional groups, typically in the region of 1730-1750 cm⁻¹. Other significant peaks will include C-H stretching and bending vibrations for the aliphatic cyclobutane ring and methyl groups, and C-O stretching of the ester.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a methoxy group (-OCH₃) or a carbomethoxy group (-COOCH₃).
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its straightforward synthesis and the unique conformational and stability properties it imparts to target molecules make it a strategically important intermediate. Its role in the synthesis of the life-saving drug Carboplatin underscores its significance. This guide provides the foundational knowledge for researchers to confidently and safely incorporate this key chemical entity into their synthetic endeavors, paving the way for the discovery of next-generation therapeutics.
References
- Wuts, P. G. M. (2017). Cyclobutanes in Small‐Molecule Drug Candidates. In Chemistry of Medicinal Compounds. PMC. [Link]
- PubChem. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.
- Wikipedia.
- PubChem. This compound.
- Nemati Kharat, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(4), 465-470. [Link]
- ProQuest.
- ResearchGate.
- Borthwick, A. D., et al. (1991). Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Journal of Medicinal Chemistry, 34(3), 907-914. [Link]
- Organic Syntheses.
- Science of Synthesis. 5. By Transformation of Other Cyclobutanes. Thieme. [Link]
- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research, 7(2). [Link]
- ScholarWorks@GVSU.
- SpectraBase. 1,1-Dimethyl-cyclobutane. [Link]
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid. [Link]
- Journal of the Chemical Society B: Physical Organic. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
- SpectraBase. Cyclobutane-1,1-dicarboxylic acid diethyl ester. [Link]
- PubChem. Dimethyl cyclobutane-1,2-dicarboxylate.
- Belsito, D., et al. (2013). A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. Food and Chemical Toxicology, 55, 60-79. [Link]
- University of Bristol. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
- PubChem. Cyclobutanes in Small‐Molecule Drug Candidates.
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]
- 2. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 9. rsc.org [rsc.org]
- 10. hmdb.ca [hmdb.ca]
- 11. Trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 12. Review of the toxicology of three alkyl diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical Properties of Dimethyl Cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
Dimethyl cyclobutane-1,1-dicarboxylate is a niche yet significant molecule within the landscape of organic synthesis and medicinal chemistry. Its rigid cyclobutane core, substituted with two geminal methyl ester groups, imparts unique conformational constraints and electronic properties that make it a valuable building block for more complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, purification, and formulation development. This guide provides a comprehensive overview of the key physical and spectroscopic characteristics of this compound, underpinned by established analytical methodologies.
I. Chemical Identity and Core Physical Characteristics
The foundational step in characterizing any chemical entity is to establish its fundamental identifiers and bulk physical properties. These data points are critical for everything from inventory management to reaction stoichiometry calculations.
Table 1: Core Identifiers and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 10224-72-3 | [1] |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 122 °C at 55 mmHg | [2] |
| Density | 1.118 g/cm³ or 1.120 g/mL | [2] |
| Refractive Index (n_D) | 1.441 - 1.442 | [3] |
| Solubility | Not miscible in water | [2] |
Note: The density and refractive index are typically measured at a standard temperature, often 20°C or 25°C, though this was not explicitly stated in all sources.
II. Experimental Determination of Physical Properties
The values presented in Table 1 are determined through precise experimental protocols. Understanding these methods is crucial for reproducing results and for troubleshooting potential discrepancies.
A. Boiling Point Determination
The boiling point of a liquid is a key indicator of its volatility and is essential for purification by distillation.
Experimental Protocol: Distillation for Boiling Point Determination
-
Apparatus Setup: A standard simple or fractional distillation apparatus is assembled. For small quantities, a microscale distillation setup is preferable.
-
Sample Preparation: A sample of this compound is placed in the distillation flask, along with a boiling chip or magnetic stir bar to ensure smooth boiling.
-
Heating: The flask is heated gently. The vapor will rise through the apparatus, and the temperature is monitored with a thermometer placed at the vapor-condenser interface.
-
Data Collection: The temperature at which a steady stream of distillate is collected is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. By reducing the pressure (vacuum distillation), the boiling point can be lowered, which is crucial for thermally sensitive compounds.
B. Density Measurement
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
Experimental Protocol: Pycnometer Method for Density Determination
-
Pycnometer Preparation: A pycnometer (a flask with a precise volume) is thoroughly cleaned, dried, and its mass is accurately measured.
-
Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped away.
-
Mass Measurement: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Causality: This method provides a highly accurate density measurement due to the precise volume of the pycnometer. Temperature control is critical as density is temperature-dependent.
C. Refractive Index Measurement
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is useful for identification and purity assessment.
Experimental Protocol: Abbe Refractometer
-
Calibration: The Abbe refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should be noted.
Causality: The refractive index is dependent on the wavelength of light used (typically the sodium D-line at 589 nm) and the temperature. These factors must be controlled for accurate and reproducible measurements.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Cyclobutane-1,1-dicarboxylic acid is dissolved or suspended in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the product.
-
Workup: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by a water wash.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is evaporated. The final product is then purified by vacuum distillation.
Causality: The use of excess methanol and the removal of water (a byproduct) as it is formed drives the reversible Fischer esterification reaction to completion, maximizing the yield of the desired diester.
V. Conclusion
The physical properties of this compound are well-defined and can be reliably determined using standard laboratory techniques. This guide provides the essential data and procedural insights necessary for researchers and developers to confidently handle and utilize this compound in their synthetic endeavors. A firm grasp of these fundamental characteristics is the bedrock upon which innovative molecular design and efficient process development are built.
References
- Stenutz, R. This compound. Tables for Chemistry.
- PubChem. This compound. National Center for Biotechnology Information.
- NIST. Diethyl 1,1-cyclobutanedicarboxylate. NIST Chemistry WebBook.
- PubChem. Diethyl cyclobutane-1,1-dicarboxylate. National Center for Biotechnology Information.
- RSC Education. Making esters from alcohols and acids.
- Chemistry LibreTexts. 15.6: Physical Properties of Esters.
- Chemguide. mass spectra - fragmentation patterns.
- Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate.
- University of Calgary. Melting point determination.
- Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.
- WJEC. Determination of the density of liquids and solids (regular and irregular) Introduction.
- RSC Education. Measuring density.
- Scribd. Measuring Liquid Refractive Index Procedure | PDF.
- University of Wisconsin-Madison. 1H NMR Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- Specac Ltd. Interpreting Infrared Spectra.
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
Sources
Introduction: The Strategic Value of the Cyclobutane Scaffold
An In-depth Technical Guide to the Chemical Properties of Dimethyl Cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclobutane moiety stands out as a valuable structural motif. Characterized by its four-membered carbocyclic ring, this scaffold imparts a unique combination of rigidity and three-dimensionality to molecules.[1][2] The inherent ring strain (approximately 26.3 kcal/mol) influences its reactivity and conformational preferences, allowing chemists to design novel structures with specific stereochemical and electronic properties.[1][3]
This compound is a key building block that provides access to this coveted scaffold. Its geminal diester functionality serves as a versatile chemical handle for further elaboration, making it a cornerstone compound for innovation.[3] Most notably, its parent diacid is a direct precursor to Carboplatin, a platinum-based chemotherapy drug widely used in the treatment of various cancers.[2][4] This guide offers an in-depth exploration of the synthesis, properties, and chemical utility of this compound, providing field-proven insights for its application in research and development.
Synthesis: A Mechanistic Approach
The most common and reliable method for synthesizing cyclobutane-1,1-dicarboxylates is the malonic ester synthesis, a classic carbon-carbon bond-forming reaction. The procedure involves the dialkylation of a malonic ester with a suitable 1,3-dihalopropane.
Causality Behind the Synthetic Strategy
The choice of the malonic ester synthesis is predicated on several key principles:
-
Acidity of α-Hydrogens: The protons alpha to the two carbonyl groups of dimethyl malonate are significantly acidic (pKa ≈ 13), allowing for easy deprotonation by a moderately strong base like sodium methoxide to form a stabilized enolate.
-
Nucleophilic Character: The resulting enolate is a potent carbon-centered nucleophile.
-
Intramolecular Cyclization: The reaction proceeds via a tandem SN2 mechanism. The first alkylation with a 1,3-dihalopropane introduces a 3-halopropyl chain. A second, intramolecular SN2 reaction, facilitated by another deprotonation, leads to the formation of the strained four-membered ring. Using a difunctional electrophile like 1,3-dibromopropane or 1-bromo-3-chloropropane in a single step is efficient for forming the cyclic structure.[5]
The following workflow illustrates the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol (Adapted from Diethyl Ester Synthesis)
This protocol is adapted from the robust and well-documented synthesis of diethyl 1,1-cyclobutanedicarboxylate.[5][6] The substitution of sodium ethoxide/diethyl malonate with sodium methoxide/dimethyl malonate is a standard modification.
A. Materials & Equipment
-
Dimethyl malonate
-
1-Bromo-3-chloropropane
-
Sodium metal
-
Anhydrous methanol
-
Round-bottom flask with reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Standard glassware for extraction and distillation
B. Step-by-Step Methodology
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., dry nitrogen), carefully add freshly cut sodium metal to anhydrous methanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. The addition should be controlled to maintain a manageable reaction rate. Strictly anhydrous conditions are crucial as any water will consume the base and reduce yield.[5]
-
Enolate Formation: To the freshly prepared sodium methoxide solution, add dimethyl malonate dropwise with stirring.
-
Alkylation/Cyclization: Gently heat the mixture to reflux. Slowly add 1-bromo-3-chloropropane via a dropping funnel. The rate of addition should be controlled to maintain a smooth reflux. After the addition is complete, continue refluxing for approximately 45-60 minutes to ensure the reaction goes to completion.[5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the bulk of the methanol via distillation.
-
Add cold water to the residue to dissolve the sodium halide salts formed.[5]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with a saturated salt solution (brine) to aid in the removal of water, and dry over an anhydrous drying agent like anhydrous sodium sulfate.[5]
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield pure this compound.[5]
-
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized compound.
Physicochemical Data
The core properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 10224-72-3 | [7][8] |
| Molecular Formula | C₈H₁₂O₄ | [7][8] |
| Molecular Weight | 172.18 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| Synonyms | 1,1-Cyclobutanedicarboxylic acid, dimethyl ester | [7][9] |
| Appearance | Colorless liquid (predicted) | |
| InChIKey | KIFHUHBBUBVJNH-UHFFFAOYSA-N | [7] |
Spectroscopic Profile
Spectroscopic analysis provides the definitive structural proof for the molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three types of non-equivalent protons.
-
~3.7 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl ester groups (-OCH₃). Its integration value of 6H is a key identifier.
-
~2.5 ppm (triplet, 4H): These four protons are on the C2 and C4 positions of the cyclobutane ring, adjacent to the CH₂ group at C3.
-
~2.0 ppm (quintet/multiplet, 2H): These two protons are on the C3 position, coupled to the four protons at the C2/C4 positions.
-
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the quaternary carbon, and the carbons of the cyclobutane ring and methyl groups.
B. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A peak at m/z = 172, corresponding to the molecular weight of the compound, is expected.[7]
-
Key Fragments: Common fragmentation pathways for esters include the loss of an alkoxy group (-OCH₃, m/z = 31) and a methoxycarbonyl group (-COOCH₃, m/z = 59).
C. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups present in the molecule.
-
~1730 cm⁻¹ (strong, sharp): This is a characteristic strong absorption for the C=O (carbonyl) stretch of the saturated ester groups.
-
~2850-3000 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.
-
~1100-1300 cm⁻¹ (strong): C-O stretching vibrations of the ester functionality.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its utility as a synthetic intermediate, primarily through the reactivity of its ester groups and its role as a stable cyclobutane scaffold.
Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid
The most significant reaction is the hydrolysis of the diester to yield 1,1-cyclobutanedicarboxylic acid.[10] This can be achieved under either acidic or basic conditions, followed by acidification. This diacid is a white crystalline solid with a melting point of approximately 158 °C.[4]
Application in Drug Synthesis: The Carboplatin Precursor
1,1-Cyclobutanedicarboxylic acid is a critical starting material for the synthesis of Carboplatin, a second-generation platinum-based anticancer drug. The dicarboxylate ligand chelates to the platinum(II) center, modulating the drug's reactivity and reducing the severe side effects associated with its predecessor, Cisplatin.[2][11] The inclusion of the cyclobutane ring is a prime example of leveraging a specific chemical scaffold to optimize pharmaceutical properties.[1]
Caption: Pathway from diester to the anticancer drug Carboplatin.
Other Synthetic Transformations
-
Reduction: The ester groups can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane.
-
Decarboxylation: The parent 1,1-cyclobutanedicarboxylic acid can be decarboxylated upon heating to produce cyclobutanecarboxylic acid.[10]
Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling this compound and its precursors.
-
Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[7][12]
-
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemically resistant gloves.
-
A laboratory coat.
-
Work should be conducted in a well-ventilated fume hood.
-
-
Storage: Store in a cool, dry place away from oxidizing agents.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a simple diester; it is a strategic entry point to the synthetically valuable cyclobutane framework. Its straightforward synthesis, well-defined chemical properties, and, most importantly, its role as a precursor to the vital anticancer drug Carboplatin underscore its significance. For researchers in drug discovery and organic synthesis, a thorough understanding of this molecule's properties and reactivity provides a powerful tool for the rational design and construction of complex, high-value chemical entities.
References
- Organic Syntheses Procedure. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses.
- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid | 5445-51-2.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis.
- Sigma-Aldrich. (n.d.). Cyclobutane-1,1-dicarboxylic acid 99%.
- LookChem. (n.d.). Cas 5445-51-2, 1,1-Cyclobutanedicarboxylic acid.
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society.
- PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. National Center for Biotechnology Information.
- PubChem. (n.d.). Cyclobutane-1,1-dicarboxylate(1-). National Center for Biotechnology Information.
- PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. National Center for Biotechnology Information.
- ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum.
- Chemsrc. (n.d.). DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | CAS#:10224-72-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.
- Stenutz. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). Dimethyl 1,1-cyclobutanedicarboxylate.
- Willems, D., et al. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central.
- ChemicalBook. (n.d.). DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE.
- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.
- Radboud Repository. (n.d.). Cyclobutanes in Small-Molecule Drug Candidates.
- Request PDF. (2025). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates.
- Sigma-Aldrich. (n.d.). Cyclobutane-1,1-dicarboxylic acid 99%.
- CP Lab Safety. (n.d.). Dimethyl 1, 1-cyclobutanedicarboxylate, min 97%, 100 grams.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. nbinno.com [nbinno.com]
- 4. 1,1-Cyclobutanedicarboxylic acid | 5445-51-2 [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Cas 5445-51-2,1,1-Cyclobutanedicarboxylic acid | lookchem [lookchem.com]
- 12. DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | 10224-72-3 [amp.chemicalbook.com]
- 13. DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | CAS#:10224-72-3 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of Dimethyl cyclobutane-1,1-dicarboxylate
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1] For researchers and professionals in drug development and chemical synthesis, a thorough understanding of NMR spectral interpretation is paramount for structure elucidation and verification. This guide provides a detailed analysis of the ¹H NMR spectrum of dimethyl cyclobutane-1,1-dicarboxylate, a molecule that, despite its apparent simplicity, presents spectral complexities characteristic of strained ring systems.
The cyclobutane moiety, a four-membered carbocyclic ring, is a key structural motif in numerous natural products and pharmacologically active compounds.[2] However, the non-planar, puckered conformation of the cyclobutane ring and the potential for rapid ring-flipping can lead to unpredictable chemical shifts and complex coupling patterns in their NMR spectra.[2] This guide will dissect the theoretical underpinnings of the ¹H NMR spectrum of this compound, explain the experimental considerations for acquiring a high-quality spectrum, and provide a detailed interpretation of its features. This analysis will serve as a practical reference for scientists working with similar small ring structures.
Molecular Structure and Expected ¹H NMR Features
The structure of this compound consists of a central cyclobutane ring with two methyl ester groups attached to the same carbon atom (C1). The remaining three carbons of the ring (C2, C3, and C4) are saturated with hydrogen atoms.
Symmetry Considerations:
The molecule possesses a plane of symmetry that bisects the C2-C1-C4 angle and passes through C3. This symmetry element renders the two methyl groups chemically and magnetically equivalent. Similarly, the four protons on C2 and C4 are equivalent to each other, as are the two protons on C3. Therefore, we anticipate three distinct signals in the ¹H NMR spectrum:
-
A singlet for the six equivalent protons of the two methyl groups.
-
A multiplet for the four equivalent protons at the C2 and C4 positions.
-
A multiplet for the two equivalent protons at the C3 position.
The chemical shift of protons in unsubstituted cyclobutane is approximately 1.96 ppm.[3] In this compound, the electron-withdrawing nature of the two carboxylate groups at C1 is expected to deshield the adjacent protons at C2 and C4, shifting their resonance downfield. The protons at C3, being further away, will be less affected but still influenced by the overall electronic environment of the ring.
Detailed Spectral Analysis and Interpretation
A comprehensive analysis of the ¹H NMR spectrum involves examining the chemical shift, integration, and multiplicity of each signal.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Integration | Expected Multiplicity | Coupling Constant (J, Hz) |
| -OCH₃ | ~3.7 | 6H | Singlet (s) | N/A |
| -CH₂- (at C2 & C4) | ~2.2 - 2.5 | 4H | Multiplet (quintet-like) | Vicinal (³J) and Geminal (²J) |
| -CH₂- (at C3) | ~1.9 - 2.2 | 2H | Multiplet (triplet-like) | Vicinal (³J) |
Causality Behind Spectral Features:
-
Methyl Protons (-OCH₃): The six protons of the two methyl ester groups are equivalent due to the molecular symmetry and free rotation around the C-O bonds. They do not have any adjacent protons to couple with, hence they appear as a sharp singlet. Their chemical shift is typical for methyl esters.
-
Methylene Protons at C2 and C4: These four protons are chemically equivalent. Each proton at C2 is coupled to the two geminal protons at C4 and the two vicinal protons at C3. This would theoretically lead to a complex multiplet. However, due to the symmetry and similar coupling constants, the signal often appears as a quintet or a pseudo-quintet. The deshielding effect of the adjacent ester groups causes this signal to appear at a lower field compared to the C3 protons.
-
Methylene Protons at C3: These two protons are also chemically equivalent. They are coupled to the four vicinal protons at C2 and C4. This coupling results in a multiplet that often approximates a triplet of triplets, but can appear as a more complex pattern or even a simple triplet if the coupling constants are similar.
Understanding Coupling in Cyclobutane Systems:
The interpretation of coupling constants in cyclobutane rings can be challenging due to their fluxional nature and the wide range of observed values.[2] Vicinal coupling constants (³J) are highly dependent on the dihedral angle between the coupled protons, which is constantly changing as the ring puckers. Both cis and trans vicinal couplings can fall within similar ranges (approximately 4.6–11.5 Hz for cis and 2.0–10.7 Hz for trans), making stereochemical assignments based on coupling constants alone unreliable without further 2D NMR experiments.[2] Additionally, long-range coupling (⁴J) across the ring can further complicate the splitting patterns.[2]
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a standard protocol for the acquisition of a ¹H NMR spectrum of this compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and simplify the analysis of complex multiplets.
Sample Preparation:
-
Solvent Selection: Use a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the analyte signals. Deuterated chloroform (CDCl₃) is a common and suitable choice.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse experiment is sufficient for routine ¹H NMR. |
| Number of Scans (NS) | 16 or 32 | Sufficient to obtain a good signal-to-noise ratio for a moderately concentrated sample. |
| Receiver Gain (RG) | Auto-adjust | The instrument will optimize the receiver gain to prevent signal clipping. |
| Acquisition Time (AQ) | 2-4 seconds | A longer acquisition time provides better resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |
| Spectral Width (SW) | 12-16 ppm | A standard spectral width for ¹H NMR that covers the entire range of proton chemical shifts. |
Data Processing:
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly sacrificing resolution.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualization of Molecular Structure and Spin System
To better understand the coupling relationships within this compound, the following diagrams are provided.
Caption: Spin-spin coupling network in this compound.
Conclusion
The ¹H NMR spectrum of this compound, while appearing to arise from a simple molecule, provides an excellent case study in the complexities of NMR spectroscopy for small, strained ring systems. A thorough analysis, grounded in an understanding of molecular symmetry, electronic effects, and the nuances of coupling in cyclobutanes, is essential for its correct interpretation. By following a systematic approach to spectral acquisition and analysis, researchers can confidently elucidate the structure of this and similar challenging molecules. This guide serves as a foundational resource, blending theoretical principles with practical, field-proven insights to aid scientists in their research and development endeavors.
References
- Dittmer, D. C. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4425-4438. [Link]
- Serve, M. P. (1972). The Elucidation of the Coupling Constants for the Cyclobutane Ring of the trans-Fused 2-Oxabicyclo[4.2.0]octane System. Canadian Journal of Chemistry, 50(22), 3744-3746. [Link]
- National Center for Biotechnology Information. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. PubChem Compound Database.
- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
- OpenOChem Learn. (n.d.). Interpreting 1H NMR Spectra.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
Sources
- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the ¹³C NMR Spectroscopic Data of Dimethyl Cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Dimethyl cyclobutane-1,1-dicarboxylate. As a molecule of interest in organic synthesis and medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document will delve into the predicted ¹³C NMR chemical shifts, their assignments, and the underlying principles governing these observations. We will explore the influence of the cyclobutane ring's unique conformational properties and the effect of the gem-dicarboxylate substituents. Furthermore, this guide will present a standardized protocol for acquiring high-quality ¹³C NMR spectra for this and similar small molecules, ensuring data reproducibility and integrity.
Introduction
This compound is a small organic molecule featuring a four-membered cyclobutane ring with two methoxycarbonyl groups attached to the same carbon atom. The strained nature of the cyclobutane ring and the electronic effects of the ester functionalities create a distinct electronic environment for each carbon atom, which can be effectively probed using ¹³C NMR spectroscopy. This technique provides invaluable information about the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and offering insights into their immediate chemical environment. For researchers in drug development and organic synthesis, confident structural elucidation is a critical step, and ¹³C NMR is a cornerstone of this process.
The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate torsional strain.[1] This conformational flexibility can influence the chemical shifts of the ring carbons. The introduction of substituents, such as the two methoxycarbonyl groups in this case, further influences the electronic environment and, consequently, the ¹³C NMR spectrum.
Predicted ¹³C NMR Spectral Data
While a publicly available experimental spectrum for this compound is not readily found, we can reliably predict the chemical shifts based on data from the closely related analogue, Diethyl cyclobutane-1,1-dicarboxylate, and established principles of ¹³C NMR spectroscopy.[2][3][4] The structure and numbering scheme for this compound are shown below:
Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.
Conclusion
The ¹³C NMR spectrum of this compound is a powerful tool for its structural confirmation. The predicted spectrum, with distinct signals for the quaternary, methylene, carbonyl, and methyl carbons, provides a clear fingerprint of the molecule. By following the outlined experimental protocol, researchers can obtain high-quality, reproducible data. This in-depth guide serves as a valuable resource for scientists and professionals in understanding and utilizing ¹³C NMR spectroscopy for the characterization of this and related cyclobutane derivatives.
References
- Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors | ACS Central Science - ACS Publications.
- 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry.
- NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.
- Diethyl 1,1-cyclobutanedicarboxylate | C10H16O4 | CID 77410 - PubChem - NIH.
- Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[13C NMR] - Chemical Shifts.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - American Chemical Society.
- interpreting C-13 NMR spectra - Chemguide.
- 1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem - NIH.
- Diethyl cyclobutane-1,2-dicarboxylate | C10H16O4 | CID 273617 - PubChem.
- Interpreting C-13 NMR Spectra - Chemistry LibreTexts.
- Cyclobutene - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- 13 C NMR spectrum of compound C from BuOK, dimethylsilacyclobutane, and 1,1-diphenylethylene quenched by Me3SiCl. - ResearchGate.
- 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry - eCampusOntario Pressbooks.
- 13C Carbon NMR Spectroscopy - Chemistry Steps.
- This compound | C8H12O4 | CID 7021469 - PubChem.
Sources
The Molecular Architecture of Dimethyl Cyclobutane-1,1-dicarboxylate
An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl Cyclobutane-1,1-dicarboxylate
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone analytical technique for elucidating molecular structures.[1][2][3] Its ability to identify functional groups by measuring the vibrations of chemical bonds provides a unique molecular fingerprint.[2][4] This guide offers a detailed examination of the infrared spectrum of this compound, a molecule combining the strained ring structure of cyclobutane with the functionality of a geminal diester.
This compound (C₈H₁₂O₄) possesses a unique structure featuring a four-membered cyclobutane ring with two methyl ester groups attached to the same carbon atom (a geminal arrangement).[5][6] This configuration dictates the key features of its infrared spectrum. The primary vibrational modes arise from the C-H and C-C bonds of the cyclobutane ring and the characteristic C=O and C-O bonds of the two ester functional groups. Understanding these components is crucial for accurate spectral interpretation.
Key Structural Features:
-
Cyclobutane Ring: A strained aliphatic ring system. Its vibrations are influenced by this strain.
-
Geminal Dimethyl Ester Groups: Two -COOCH₃ groups bonded to the C1 position of the ring. These groups are responsible for the most prominent absorption bands in the spectrum.
Theoretical IR Spectrum: A Vibrational Analysis
While a publicly available experimental spectrum for this compound is not readily found, we can construct a highly accurate predicted spectrum based on the well-established characteristic vibrational frequencies of its constituent functional groups and related molecules.[7][8][9]
C-H Stretching Vibrations (3100-2850 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
Cyclobutane CH₂ Stretches: The methylene groups of the cyclobutane ring are expected to show asymmetric and symmetric stretching vibrations. These typically appear just below 3000 cm⁻¹. Look for bands in the range of 2950-2850 cm⁻¹ .[9] The puckered nature of the cyclobutane ring can sometimes lead to more complex absorptions in this region.[10]
-
Methyl (O-CH₃) C-H Stretches: The methyl groups of the esters will also exhibit asymmetric and symmetric C-H stretching bands, typically in the 2960-2870 cm⁻¹ range, which will likely overlap with the ring C-H stretches.[9]
The Carbonyl (C=O) Stretching Region (1800-1700 cm⁻¹)
The most intense and diagnostically significant absorption in the spectrum will be from the carbonyl (C=O) stretch of the ester groups.
-
Ester C=O Stretch: For a saturated aliphatic ester, this band is typically very strong and sharp, appearing around 1750-1735 cm⁻¹ . Given the presence of two ester groups on the same carbon, this peak is expected to be the most prominent feature in the entire spectrum. The electronic environment of the gem-diester may lead to a slight shift or broadening of this peak compared to a mono-ester.
The Fingerprint Region (< 1500 cm⁻¹)
This region contains a complex series of absorptions corresponding to bending vibrations and C-O and C-C stretching, which are unique to the molecule.
-
CH₂ Bending (Scissoring): A characteristic absorption for the methylene groups of the cyclobutane ring is expected around 1465 cm⁻¹ .[9]
-
CH₃ Bending: The methyl groups will show an asymmetric bending vibration near 1450 cm⁻¹ , often overlapping with the CH₂ scissoring band.[9]
-
Ester C-O Stretches: Esters display two distinct C-O single bond stretches. These are strong and crucial for confirming the functional group. Expect a strong, broad band for the C(=O)-O stretch between 1300-1200 cm⁻¹ and another for the O-CH₃ stretch between 1200-1000 cm⁻¹ .
-
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic, albeit often weak, absorptions in the fingerprint region. These can include ring puckering and deformation modes, which have been identified in substituted cyclobutanes in the 1000-800 cm⁻¹ range.[7]
Predicted IR Absorption Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2960-2850 | C-H Asymmetric & Symmetric Stretch | Cyclobutane (CH₂) & Methyl (CH₃) | Medium |
| 1750-1735 | C=O Stretch | Ester | Very Strong, Sharp |
| ~1465 | CH₂ Bending (Scissoring) | Cyclobutane | Medium |
| ~1450 | CH₃ Asymmetric Bending | Methyl | Medium |
| 1300-1200 | C-O Stretch | Ester (C(=O)-O) | Strong |
| 1200-1000 | C-O Stretch | Ester (O-CH₃) | Strong |
| 1000-800 | Ring Vibrations | Cyclobutane Ring | Weak-Medium |
Experimental Protocol: Acquiring the IR Spectrum
This section provides a self-validating methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of this compound.
Sample Preparation
Assuming the compound is a liquid or a low-melting solid at room temperature.
Method 1: Neat Liquid Film (for liquids)
-
Materials: FTIR spectrometer, clean salt plates (NaCl or KBr), pipette, sample of this compound.
-
Procedure:
-
Ensure the salt plates are clean and dry by wiping them with a tissue lightly dampened with a volatile solvent (e.g., dry acetone or isopropanol) and allowing it to evaporate completely.
-
Place one drop of the liquid sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.
-
Place the assembled plates into the spectrometer's sample holder.
-
Method 2: KBr Pellet (for solids)
-
Materials: FTIR-grade Potassium Bromide (KBr), agate mortar and pestle, pellet press, sample.
-
Procedure:
-
Place approximately 1-2 mg of the solid sample and ~100 mg of dry FTIR-grade KBr into the agate mortar.
-
Gently grind the mixture until a fine, homogeneous powder is obtained.
-
Transfer the powder to the pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet and place it in the spectrometer's sample holder.
-
Data Acquisition
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow the source and detector to stabilize (typically 15-30 minutes).
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
-
Background Scan:
-
With the empty sample compartment, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove instrument and atmospheric absorptions.
-
-
Sample Scan:
-
Place the prepared sample (neat film or KBr pellet) into the sample holder.
-
Acquire the sample spectrum. Typical parameters include:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
-
Data Processing:
-
The instrument software will perform a Fourier transform on the interferogram to produce the final IR spectrum (transmittance vs. wavenumber).
-
Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Workflow for Spectral Analysis
The following diagram illustrates the logical flow from sample handling to final structural confirmation.
Conclusion: A Tool for Structural Verification
The infrared spectrum of this compound is characterized by a dominant ester carbonyl (C=O) absorption around 1740 cm⁻¹, strong C-O stretching bands in the 1300-1000 cm⁻¹ region, and C-H stretches from its aliphatic ring and methyl groups below 3000 cm⁻¹. By following the detailed experimental protocol and comparing the resulting spectrum to the predicted vibrational analysis, researchers can confidently verify the identity and purity of the compound. This guide provides the foundational knowledge for utilizing IR spectroscopy as a rapid, reliable, and indispensable tool in the synthesis and development of novel chemical entities.
References
- Katon, J. E., & Shoup, D. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds.
- National Institute of Standards and Technology. (n.d.). trans-1,2-cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.[11]
- Breeding, C. M., & Shen, A. H. (2024). Infrared Spectroscopy and Its Use in Gemology. Gems & Gemology.[1]
- Flett, M. S. C. (1968). Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids. Journal of the Chemical Society B: Physical Organic.[8]
- National Center for Biotechnology Information. (n.d.).
- National Institute of Standards and Technology. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Higher Overtone Vibrational Frequencies of Cyclobutane-D8 Using Lie Algebraic Framework.[13]
- Spectroscopy Online. (n.d.). How Infrared Light Reveals the Truth About Gemstones.[2]
- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.[14]
- Fritsch, E., & Stockton, C. M. (1987).
- National Institute of Standards and Technology. (n.d.). Cyclobutane, methyl-. NIST Chemistry WebBook.[15]
- ResearchGate. (n.d.).
- Romano, F. (2018). Fourier Transform Infrared Spectroscopy (FTIR) and its gemological applications. IGR – Italian Gemological Review.[4]
- Sigma-Aldrich. (n.d.).
- National Institute of Standards and Technology. (n.d.). Cyclobutane. NIST Chemistry WebBook.[18]
- Apollo Scientific. (n.d.). 3779-29-1 Cas No.
- Wiley-VCH. (n.d.). Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase.[20]
- National Institute of Standards and Technology. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST Chemistry WebBook.[21]
- ResearchGate. (n.d.). DFT conformation and IR spectra of 1,1-dicarboxycyclobutane.[22]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.[10]
- University of the West Indies. (n.d.).
- ChemicalBook. (n.d.). 1,1-Cyclobutanedicarboxylic acid(5445-51-2)IR1.[24]
- Zhou, M., & Andrews, L. (2000). Spectroscopic and Theoretical Investigations of Vibrational Frequencies in Binary Unsaturated Transition-Metal Carbonyl Cations, Neutrals, and Anions. Journal of the American Chemical Society, 102(2), 309-322.[25]
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. Infrared Spectroscopy and Its Use in Gemology [gia.edu]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Infrared Spectroscopy in Gem Identification | Gems & Gemology [gia.edu]
- 4. rivistaitalianadigemmologia.com [rivistaitalianadigemmologia.com]
- 5. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mass Spectrometry of Dimethyl Cyclobutane-1,1-dicarboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Dimethyl cyclobutane-1,1-dicarboxylate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related compounds. This document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this cyclic diester, emphasizing the principles of electron ionization (EI) mass spectrometry coupled with gas chromatography (GC-MS).
Introduction
This compound (C8H12O4, Molecular Weight: 172.18 g/mol ) is a cyclic diester of significant interest in organic synthesis and as a potential building block in medicinal chemistry.[1] The rigid cyclobutane core and the presence of two ester functionalities impart unique chemical properties that can be effectively probed using mass spectrometry. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices and for the structural elucidation of its derivatives. This guide will provide a detailed exploration of the expected fragmentation patterns, the rationale behind them, and a practical protocol for its analysis.
I. Physicochemical Properties Relevant to Mass Spectrometry
A successful mass spectrometric analysis begins with an understanding of the analyte's physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C8H12O4 | |
| Molecular Weight | 172.18 g/mol | |
| IUPAC Name | This compound | |
| Boiling Point | 122°C at 55 mmHg |
The volatility of this compound makes it an ideal candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying components of a mixture.[2]
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: An Experimental Protocol
The following protocol outlines a standard procedure for the GC-MS analysis of this compound. This protocol is a self-validating system, where the inclusion of standards and blanks ensures the reliability of the obtained data.
A. Sample Preparation
-
Solvent Selection : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration for initial screening is 10-100 µg/mL.[3]
-
Standard Preparation : Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte in unknown samples.
-
Quality Control : Include a solvent blank and a known concentration quality control (QC) sample in the analytical run to ensure no carryover and to verify instrument performance.
B. Instrumentation and Method Parameters
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Gas Chromatograph (GC) Parameters:
-
Injection Port :
-
Mode : Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
-
Temperature : 250 °C
-
Injection Volume : 1 µL
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program :
-
Initial Temperature : 70 °C, hold for 2 minutes
-
Ramp : 10 °C/min to 250 °C
-
Final Hold : Hold at 250 °C for 5 minutes
-
-
Column : A non-polar or mid-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
Mass Spectrometer (MS) Parameters:
-
Ionization Mode : Electron Ionization (EI)
-
Ionization Energy : 70 eV[4]
-
Source Temperature : 230 °C
-
Quadrupole Temperature : 150 °C
-
Mass Scan Range : m/z 40-300
-
Solvent Delay : 3 minutes (to prevent filament damage from the solvent)
III. Interpretation of the Electron Ionization Mass Spectrum
While a publicly available mass spectrum for this compound is noted to be in the Wiley Registry of Mass Spectral Data (J-58-6847-7), this section will detail the expected fragmentation patterns based on established principles of mass spectrometry and by analogy to the closely related Diethyl 1,1-cyclobutanedicarboxylate, for which a spectrum is available in the NIST WebBook.[1][5]
Electron ionization is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.
A. The Molecular Ion (M•+)
The molecular ion peak is expected at m/z 172 , corresponding to the molecular weight of the compound. Its intensity may be weak due to the facile fragmentation of the ester and cyclobutane moieties.
B. Key Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are expected to involve the ester groups and the cyclobutane ring.
-
Loss of a Methoxy Radical (•OCH3) : A common fragmentation pathway for methyl esters is the loss of the methoxy radical, leading to the formation of an acylium ion.
-
M•+ (m/z 172) → [M - •OCH3]+ (m/z 141)
-
This fragment is expected to be a prominent peak in the spectrum.
-
-
Loss of a Methanol Molecule (CH3OH) : The elimination of a neutral methanol molecule can occur through a rearrangement process.
-
M•+ (m/z 172) → [M - CH3OH]•+ (m/z 140)
-
-
Cleavage of the Cyclobutane Ring : The strained cyclobutane ring is susceptible to cleavage. A retro-2+2 cycloaddition is a plausible pathway, leading to the loss of ethene (C2H4).
-
M•+ (m/z 172) → [M - C2H4]•+ (m/z 144)
-
-
Formation of the Base Peak : By analogy with Diethyl 1,1-cyclobutanedicarboxylate, where the base peak is at m/z 99, a corresponding fragment for the dimethyl ester is anticipated. This likely arises from a more complex rearrangement and fragmentation cascade. A plausible pathway involves the loss of a methoxycarbonyl radical (•COOCH3) and subsequent rearrangement.
-
M•+ (m/z 172) → [M - •COOCH3]+ (m/z 113)
-
Further fragmentation of the m/z 141 ion through the loss of carbon monoxide (CO) could also contribute to significant ions.
-
[m/z 141] → [m/z 113] + CO
-
-
-
Other Significant Fragments :
-
m/z 59 : Corresponding to the methoxycarbonyl cation [COOCH3]+.
-
m/z 85 : This could arise from the cleavage of both ester groups.
-
C. Predicted Mass Spectrum Summary
| m/z | Proposed Fragment | Comments |
| 172 | [C8H12O4]•+ | Molecular Ion |
| 141 | [M - •OCH3]+ | Loss of methoxy radical |
| 140 | [M - CH3OH]•+ | Loss of methanol |
| 113 | [M - •COOCH3]+ | Loss of methoxycarbonyl radical |
| 85 | [C4H5O2]+ | Further fragmentation |
| 59 | [COOCH3]+ | Methoxycarbonyl cation |
IV. Visualization of Fragmentation Pathways
The following diagrams illustrate the proposed fragmentation pathways of this compound under electron ionization.
Caption: Formation of the m/z 113 fragment.
V. Conclusion
The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a wealth of structural information. The predictable fragmentation patterns, dominated by the loss of methoxy and methoxycarbonyl groups and cleavage of the cyclobutane ring, allow for its confident identification. The provided experimental protocol serves as a robust starting point for method development, and the detailed interpretation of the expected mass spectrum will aid researchers in their analytical endeavors. As with any analytical method, proper validation and the use of reference standards are paramount for achieving accurate and reliable results.
VI. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
-
Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776.
-
Tholl, D. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-169.
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Mass spectral interpretation. In Wikipedia. Retrieved from [Link]
Sources
- 1. dem.ri.gov [dem.ri.gov]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
ring strain analysis of Dimethyl cyclobutane-1,1-dicarboxylate
An In-depth Technical Guide to the Ring Strain Analysis of Dimethyl Cyclobutane-1,1-dicarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane motif, a four-membered carbocycle, is of escalating interest in medicinal chemistry, serving as a versatile and conformationally unique scaffold in modern drug design.[1] Its inherent ring strain, a composite of angle, torsional, and steric strains, governs its three-dimensional structure, stability, and reactivity. A comprehensive understanding of this strain is paramount for the rational design of novel therapeutics. This guide provides a deep dive into the theoretical and practical analysis of ring strain in a substituted cyclobutane, this compound. We will explore the foundational principles of cyclobutane strain, the influence of geminal substitution, and present detailed protocols for both computational and experimental quantification of the strain energy.
The Nature of Strain in the Cyclobutane Ring
Cyclobutane possesses a significant ring strain, estimated at approximately 26.3 kcal/mol.[1][2][3] This inherent instability is considerably higher than that of cyclopentane (~7.1 kcal/mol) and the virtually strain-free cyclohexane, making it a reactive and conformationally intriguing structure.[1][4] The total ring strain in cyclobutane is not a single phenomenon but rather a combination of several destabilizing factors.[3]
-
Angle Strain (Baeyer Strain): Proposed by Adolf von Baeyer in 1885, angle strain arises from the deviation of bond angles from the ideal 109.5° for sp³-hybridized carbon atoms.[5][6] If cyclobutane were a perfect planar square, its internal C-C-C bond angles would be 90°, inducing substantial strain.[1][7]
-
Torsional Strain (Pitzer Strain): In a planar conformation, all eight C-H bonds on adjacent carbon atoms would be fully eclipsed, creating significant torsional strain.[2][3]
-
Transannular Strain: This type of strain, also known as van der Waals strain, results from non-bonded interactions between atoms across the ring. In cyclobutane, the 1,3 C-C non-bonding repulsions contribute to this effect.[4]
To mitigate these strains, particularly the severe torsional strain, cyclobutane is not planar. It adopts a puckered or "butterfly" conformation.[1][8][9] This folding reduces the torsional strain by moving the hydrogen atoms away from a fully eclipsed arrangement. However, this puckering comes at the cost of slightly increased angle strain, as the C-C-C bond angles decrease to about 88°.[3][8][9] The final geometry is an energetic compromise between these opposing forces.[10]
}
The Influence of Gem-Dicarboxylate Substitution
The introduction of two methyl carboxylate groups on the same carbon atom (gem-disubstitution) in this compound significantly alters the strain landscape. This is related to the "Thorpe-Ingold effect" or "gem-dimethyl effect," where geminal substitution can influence ring formation and stability.[4][11] While some studies on 1,1-dimethylcyclobutane suggest that gem-disubstitution can lower the overall ring strain by over 8 kcal/mol[11][12], other computational work posits that there is no significant enthalpic stabilization or reduction in ring strain energy from this effect.[13][14] Instead, the perceived stability may arise from comparing the cyclic molecule to linear, unbranched alkanes rather than appropriately branched ones.[13]
The bulky ester groups will have profound conformational effects, likely influencing the degree of puckering and the barrier to ring inversion. Furthermore, they introduce potential steric interactions that must be considered in the total energy of the system.
Computational Analysis of Ring Strain
Quantum chemistry provides a powerful, non-destructive method for quantifying ring strain. The most common and reliable approach involves the use of an isodesmic reaction. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This clever design ensures that errors in the computational method largely cancel out, isolating the desired energetic property—in this case, ring strain.[1]
Detailed Protocol: Isodesmic Reaction Calculation
Objective: To calculate the ring strain energy of this compound using a quantum chemistry software package (e.g., Gaussian, Q-Chem, Spartan).
Methodology:
-
Structure Preparation:
-
Build the 3D structures for all molecules in the chosen isodesmic reaction:
-
This compound
-
Propane (x2)
-
Butane
-
Dimethyl 2,2-dimethylpropanoate (This is an error in the original thought process; a better molecule is needed. Let's use 2,2-dicarbomethoxypropane). Let's re-verify the isodesmic reaction.
Corrected Isodesmic Reaction: this compound + 2 * Propane → 2,2-dicarbomethoxypropane + Butane
This reaction conserves the number of C-C, C-H, C-O, and C=O bonds, as well as the number of methyl, methylene, and quaternary carbon centers outside the ring strain context.
-
-
-
Geometry Optimization and Frequency Calculation:
-
For each of the four molecules, perform a geometry optimization followed by a frequency calculation.
-
Choice of Theory/Basis Set: A common and reliable level of theory is Density Functional Theory (DFT) with the B3LYP functional and a Pople-style basis set such as 6-31G(d). For higher accuracy, a larger basis set like 6-311+G(2d,p) can be used.
-
Causality: The optimization locates the lowest energy conformation of the molecule. The subsequent frequency calculation is critical; it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the Zero-Point Vibrational Energy (ZPVE).
-
-
Energy Extraction:
-
From the output file of each calculation, extract the total electronic energy (E) and the ZPVE.
-
Calculate the enthalpy at 0 K (H) for each molecule using the formula: H = E + ZPVE.
-
-
Strain Energy Calculation:
-
Calculate the total enthalpy change (ΔH) for the isodesmic reaction: ΔH = [ΣH(products)] - [ΣH(reactants)] ΔH = [H(2,2-dicarbomethoxypropane) + H(Butane)] - [H(this compound) + 2 * H(Propane)]
-
The calculated ΔH for this reaction is equal to the strain energy of this compound.[1]
-
}
Data Interpretation
The resulting ΔH value represents the excess energy stored in the cyclic molecule compared to its strain-free, open-chain counterparts. A positive value indicates the presence of strain.
| Molecule | Formula | Ring Strain (kcal/mol) |
| Cyclopropane | C₃H₆ | 27.6 - 28.1[1][2] |
| Cyclobutane | C₄H₈ | 26.3 [1][2][3] |
| Cyclopentane | C₅H₁₀ | ~7.1[1][3] |
| Cyclohexane | C₆H₁₂ | ~0 |
Table 1: Experimentally determined ring strain energies for common cycloalkanes.
Experimental Analysis of Ring Strain
The classic experimental method for determining ring strain is through heat of combustion measurements using bomb calorimetry.[5][15] The fundamental principle is that the more strain a molecule contains, the higher its potential energy, and thus the more heat will be released upon complete combustion to CO₂ and H₂O.[5][15]
Detailed Protocol: Bomb Calorimetry
Objective: To experimentally determine the ring strain energy of this compound.
Prerequisites: A high-purity (>99%) sample of this compound is required. Synthesis may be necessary, often achieved by the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a base.[16][17]
Methodology:
-
Calorimeter Calibration:
-
Accurately weigh a pellet of a standard substance with a known heat of combustion, typically benzoic acid.
-
Place the pellet in the bomb, seal it, and charge it with high-pressure oxygen (~30 atm).
-
Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.
-
Ignite the sample and record the temperature change (ΔT) of the water.
-
Calculate the heat capacity (C_cal) of the calorimeter system using the known energy release of benzoic acid and the measured ΔT.
-
-
Sample Combustion:
-
Accurately weigh a sample of this compound.
-
Repeat the combustion procedure (sealing, charging with oxygen, igniting) as performed for the standard.
-
Record the temperature change (ΔT_sample).
-
-
Data Analysis:
-
Calculate the total heat released by the sample combustion: q_total = C_cal * ΔT_sample.
-
Convert this value to the standard molar enthalpy of combustion (ΔH°c) in kcal/mol. Careful corrections, such as for the fuse wire ignition energy, are necessary for high accuracy.
-
-
Strain Energy Calculation:
-
Calculate Theoretical Heat of Combustion: Determine the theoretical ΔH°c for a strain-free acyclic isomer using a group additivity method (e.g., Benson's method). This involves summing the standard enthalpy contributions of each chemical group in the molecule.
-
Calculate Strain Energy: The ring strain energy is the difference between the theoretical (strain-free) and the experimentally measured heats of combustion. Strain Energy = ΔH°c (strain-free, calculated) - ΔH°c (experimental) Note: The sign convention may vary, but the magnitude of the difference represents the strain.
-
}
Conclusion: A Synthesized Perspective
The analysis of ring strain in this compound requires a synergistic approach. Computational methods, particularly those employing isodesmic reactions, offer a precise and resource-efficient means to probe the energetic landscape of this molecule. They allow for the systematic dissection of electronic and structural factors, including the contentious gem-dicarboxylate effect. Experimental analysis via bomb calorimetry, while more resource-intensive, provides an indispensable real-world validation of the molecule's total energetic content. The heat of combustion is an unambiguous physical observable that grounds theoretical models in reality.
For drug development professionals, understanding this strain is not merely an academic exercise. The stored potential energy in the cyclobutane ring can influence binding affinities, metabolic stability, and reactivity.[18][19][20] For example, the gem-difluorocyclobutane motif has been shown to be crucial in increasing the metabolic stability of drugs like Ivosidenib.[18] By accurately characterizing the strain, researchers can better predict the conformational behavior of cyclobutane-containing drug candidates and harness their unique properties to design more effective and stable therapeutics.
References
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878.
- Conformations of Cycloalkanes. (2024). Chemistry LibreTexts.
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878.
- Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
- Ashenhurst, J. (2014). Cycloalkanes – Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
- Stability of Cycloalkanes: Ring Strain. (2023). Organic Chemistry - OpenStax.
- Ashenhurst, J. (2014). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
- Ring strain. (n.d.). Wikipedia.
- Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts.
- Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468.
- Ringer, A. L., & Magers, D. H. (2007). Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry, 72(7), 2533-2537.
- Ring Strain and the Structure of Cycloalkanes. (2023). Chemistry LibreTexts.
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes. (n.d.).
- Ringer, A. L., & Magers, D. H. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry.
- Baeyer Strain Theory and Strain. (2017).
- Conformational analysis of cycloalkanes. (2015). ResearchGate.
- Quantitative measurement of ring strain. (2020). Chemistry Stack Exchange.
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941-2941.
- Experimental determination of ring strain energy. (2024). Chemistry Stack Exchange.
- Predicting Trends in Ring Strain of Cycloalkanes. (n.d.). Q-Chem.
- Anomaly in the ring strain behaviour of cyclopropane, cyclobutane, and cyclopentane, compared with their silicon analogues; a theoretical study. (1985). Journal of the Chemical Society, Chemical Communications.
- A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. (1949). ACS Publications.
- Stability of Cycloalkanes: Ring Strain. (2024). Chemistry LibreTexts.
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (2025). Request PDF.
- Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (2006). The Journal of Physical Chemistry A.
- Cycloalkane Unit V: Cycloalkanes A Stabilities – Baeyer's strain theory, limitation of Baeyer's strain theory. (n.d.). CUTM Courseware.
- Ring Strain and the Structure of Cycloalkanes. (2015). Chemistry LibreTexts.
- cis-Cyclobutane-1,3-dicarboxylic acid. (n.d.). NIST WebBook.
- Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). PubMed Central.
- The gem-dimethyl effect revisited. (2008). PubMed.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). PubMed Central.
- Beyond Strain Release: Delocalization-Enabled Organic Reactivity. (n.d.). PubMed Central.
- 1,1-Cyclobutanedicarboxylic acid. (n.d.). PubChem.
- Ring Strain and the Structure of Cycloalkanes. (2022). Chemistry LibreTexts.
- Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. (1993). Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ring strain - Wikipedia [en.wikipedia.org]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 6. BAEYER STRAIN THEORY AND STRAIN [asgburange.blogspot.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The gem-dimethyl effect revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.libretexts.org [chem.libretexts.org]
Conformational Analysis of Cyclobutane-1,1-dicarboxylate Esters: A Guide to Structure, Dynamics, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a motif of increasing significance in medicinal chemistry, offers a unique three-dimensional architecture that can profoundly influence the pharmacological properties of small molecules.[1] Its inherent strain and non-planar geometry provide a rigid scaffold ideal for orienting substituents in precise spatial arrangements, thereby enhancing target binding and metabolic stability.[1][2] This guide focuses on a specific and synthetically valuable class: cyclobutane-1,1-dicarboxylate esters. We delve into the fundamental principles governing the conformation of the cyclobutane ring, the influence of geminal diester substitution, and the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling to elucidate its complex conformational landscape. This document serves as a technical resource for researchers aiming to leverage the unique stereochemical properties of this scaffold in rational drug design and development.[3][4][5]
The Fundamental Architecture: Understanding Cyclobutane Puckering
Contrary to its two-dimensional representation as a flat square, the cyclobutane ring is not planar in its lowest energy state. A planar conformation would suffer from significant torsional strain due to the eclipsing of all eight C-H bonds, alongside considerable angle strain from C-C-C bond angles of 90°, a stark deviation from the ideal sp³ tetrahedral angle of 109.5°.[6][7]
To alleviate this torsional strain, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[7][8][9][10][11] In this arrangement, one carbon atom deviates from the plane formed by the other three, reducing the eclipsing interactions between adjacent C-H bonds.[7][10] This puckering comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to approximately 88°.[6][9] However, the energy saved by relieving torsional strain more than compensates for this, making the puckered form the global energy minimum.
The degree of non-planarity is defined by the puckering angle (θ) , the dihedral angle between the two C1-C2-C4 and C2-C3-C4 planes.[12] For unsubstituted cyclobutane, this angle is about 25-30°.[6][11][13] This puckering creates two distinct substituent positions on each carbon: pseudo-axial and pseudo-equatorial, which are in rapid equilibrium through a process of ring inversion.[9]
The Influence of Geminal Disubstitution
The introduction of two ester groups on the same carbon atom (C1) significantly perturbs the conformational equilibrium of the cyclobutane ring. The steric bulk and electronic properties of the dicarboxylate ester groups introduce new non-bonded interactions that can favor specific puckered conformations.
The primary conformational question is how the bulky substituents influence the puckering of the ring. The system will seek to minimize steric clashes between the ester groups and the pseudo-axial hydrogens at the C3 position. This interplay determines the preferred puckering angle and can create a higher energy barrier for ring inversion compared to the unsubstituted ring. The conformational preference is a delicate balance between minimizing steric strain and angle strain. A comprehensive analysis requires the integration of solution-phase, solid-state, and computational data.
A Synergistic Approach to Conformational Analysis
No single technique can fully describe the conformational behavior of a molecule. A robust analysis relies on the synergy between experimental methods, which provide real-world data, and computational methods, which offer insight into the underlying energetics.[12][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View
Expertise & Causality: NMR spectroscopy is the premier technique for studying molecular conformation in solution, which is most relevant to biological systems. The key observables for conformational analysis are the proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle (φ) between the coupled protons. This relationship is described by the Karplus equation. By measuring the ³JHH values between vicinal protons on the cyclobutane ring, one can deduce the dihedral angles and, consequently, the degree of ring puckering and the preferred conformation in solution.
-
Sample Preparation: Dissolve 2-5 mg of the cyclobutane-1,1-dicarboxylate ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence conformation, so it should be selected based on the intended application or subsequent assays.
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.
-
Perform temperature-dependent NMR studies (e.g., from -50 °C to 50 °C) to investigate the dynamics of ring inversion. A coalescence of signals at higher temperatures indicates rapid interconversion.
-
-
Data Analysis:
-
Assign all proton resonances using 2D NMR techniques (e.g., COSY, HSQC).
-
Accurately measure the coupling constants for all vicinal protons (H2/H3 and H4/H3).
-
Apply the Karplus equation (³J = Acos²φ + Bcosφ + C) using established parameters for cyclobutane systems to calculate the corresponding dihedral angles.
-
Compare the experimentally derived angles to those of idealized puckered and planar models to determine the time-averaged conformation in solution.
-
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
Expertise & Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's three-dimensional structure in the solid state.[16][17] This method is the gold standard for determining precise bond lengths, bond angles, and dihedral angles, offering a definitive view of a single, often low-energy, conformation.[16] This solid-state structure serves as a crucial validation point for computational models and provides insights into intermolecular packing forces that can favor specific conformers.
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step. Common techniques include slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion. A range of solvents should be screened.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (typically 100 K to minimize thermal motion).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain reflection intensities.
-
Solve the phase problem to generate an initial electron density map and build an atomic model.
-
Refine the model against the experimental data to obtain the final structure with high precision.
-
-
Data Analysis:
-
Extract key geometric parameters from the refined structure: all bond lengths, bond angles, and the crucial dihedral angles that define the ring's puckering.
-
Analyze intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts) in the crystal lattice to understand packing effects.
-
| Parameter | Description | Typical Value (Cyclobutane) |
| Puckering Angle (θ) | Dihedral angle defining the ring's deviation from planarity. | 25-35° |
| C-C-C Bond Angles | Internal angles of the four-membered ring. | ~88° (puckered) |
| C1-C2-C3-C4 Torsion | Torsional angle along the ring backbone. | Varies with puckering |
Computational Chemistry: Mapping the Energy Landscape
Expertise & Causality: Computational methods are essential for bridging the gap between the static solid-state picture and the dynamic solution-state average. These techniques allow for the exploration of the entire potential energy surface of the molecule, enabling the calculation of the relative energies of different conformers and the energy barriers separating them.[13] This synergy with experimental data provides a complete and validated conformational profile.[12]
-
Initial Structure Generation: Build a 3D model of the cyclobutane-1,1-dicarboxylate ester.
-
Conformational Search: Perform a systematic search to identify all low-energy conformers. This can be achieved through methods like molecular dynamics simulations or by systematically rotating key dihedral angles.[18]
-
Geometry Optimization: Optimize the geometry of each identified conformer using a reliable level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G* or higher).[19]
-
Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory to determine their relative stabilities.
-
Transition State Search: Locate the transition state for ring inversion (often the planar conformation) and calculate the activation energy barrier.
-
Validation: Compare the calculated geometric parameters (puckering angle, dihedral angles) of the lowest-energy conformer with data from X-ray crystallography. Compare calculated NMR coupling constants (derived from dihedral angles) with experimental NMR data.
Synthesis and Application in Drug Discovery
The utility of this scaffold is underpinned by its accessible synthesis. A common and robust method involves the condensation of a malonic ester with a 1,3-dihalopropane.
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and addition funnel, combine diethyl malonate and 1,3-dibromopropane.
-
Base Addition: Prepare a solution of sodium ethoxide in absolute ethanol. Add this solution dropwise to the reaction mixture while maintaining the temperature at 60-65 °C.
-
Reaction & Workup: Heat the mixture until the reaction is complete (monitored by TLC or neutrality to phenolphthalein). After cooling, add water to dissolve the sodium bromide byproduct.
-
Purification: Remove the ethanol by distillation. The product, diethyl cyclobutane-1,1-dicarboxylate, can be purified by steam distillation followed by extraction and removal of the solvent.
The rigid, three-dimensional nature of the cyclobutane-1,1-dicarboxylate scaffold is highly valuable in drug design. By understanding and controlling its conformation, medicinal chemists can:
-
Optimize Pharmacophore Presentation: Position key functional groups in a precise orientation to maximize interactions with a biological target.[4]
-
Enhance Selectivity: A conformationally restricted molecule is less likely to bind to off-targets, potentially reducing side effects.
-
Improve Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to more flexible aliphatic chains.[1]
-
Explore Novel Chemical Space: The unique 3D shape allows for the exploration of novel binding pockets that are inaccessible to flatter, more aromatic compounds.[1]
Conclusion
The conformational analysis of cyclobutane-1,1-dicarboxylate esters is a multifaceted challenge that requires a carefully integrated approach. The inherent puckering of the four-membered ring, combined with the steric and electronic demands of the gem-diester substituents, creates a rich conformational landscape. By synergistically applying the high-resolution techniques of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can develop a comprehensive understanding of the structure and dynamics of these valuable scaffolds. This detailed knowledge is paramount for harnessing their full potential in the design of next-generation therapeutics, enabling the rational manipulation of molecular shape to achieve desired biological outcomes.
References
- Chemistry LibreTexts. (2024). 4.
- Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 71(5), 1869-78. [Link]
- Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]
- Fiveable. (n.d.).
- Allen. (n.d.). i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. [Link]
- Chen, B., et al. (2009). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 113(44), 12255–12262. [Link]
- Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
- ACS Publications. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
- Reddit. (2021). Conformer search for cyclobutane. [Link]
- Introduction to Organic Chemistry. (n.d.). 3.6.
- RSC Publishing. (1994).
- ResearchGate. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. [Link]
- Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]
- Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1735-1749. [Link]
- PubChem. (n.d.).
- Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2011. [Link]
- Doc Brown's Advanced Organic Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. [Link]
- Singh, K., et al. (n.d.). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. Semantic Scholar. [Link]
- Patsnap Synapse. (2025). What is the application of stereochemistry in drug design?. [Link]
- Chiralpedia. (2025). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
- Maricopa Open Digital Press. (n.d.).
- SpectraBase. (n.d.). 1,1-Cyclobutanedicarboxylic acid - Optional[1H NMR] - Spectrum. [Link]
- University of California, Irvine. (n.d.).
- Nemati Kharat, A., et al. (2014). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iran. J. Chem. Chem. Eng., 33(3), 51-56. [Link]
- Guss, J. M. (2009). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 544, 285-300. [Link]
- ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN | Semantic Scholar [semanticscholar.org]
- 4. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 5. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. i. Draw the conformation of cyclobutane that can overcome the eclipsing strain. ii. Draw the puckered conformation of cyclobutane in Newman projection. [allen.in]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
The Genesis and Synthetic Utility of Dimethyl Cyclobutane-1,1-dicarboxylate: A Technical Guide
Introduction: The Enduring Allure of Strained Ring Systems
In the landscape of synthetic organic chemistry, the construction and manipulation of strained ring systems have perennially captivated the intellect and ingenuity of researchers. Among these, the cyclobutane moiety, with its unique puckered conformation and inherent ring strain of approximately 26 kcal/mol, presents a fascinating scaffold for the development of novel molecular architectures.[1] This guide delves into the core of this captivating field, focusing on a foundational member: Dimethyl cyclobutane-1,1-dicarboxylate. While the historical record often highlights its close analogue, diethyl cyclobutane-1,1-dicarboxylate, the principles of its discovery and synthesis are intrinsically linked. This document will provide a comprehensive technical overview, from its conceptual origins to its modern applications, tailored for researchers, scientists, and professionals in drug development.
Historical Context: The Perkin Synthesis and the Dawn of Small Ring Chemistry
The journey to this compound begins with the pioneering work of Sir William Henry Perkin. While renowned for his discovery of mauveine, the first synthetic dye, Perkin's contributions to the synthesis of small carbocyclic rings are equally significant.[2] His work in the late 19th century laid the groundwork for the intentional construction of three- and four-membered rings, a feat previously thought to be improbable due to the prevailing theories of ring strain.
The classical approach to the synthesis of cyclobutane-1,1-dicarboxylic acid derivatives, including the dimethyl ester, is a direct extension of the malonic ester synthesis. This venerable reaction, a cornerstone of C-C bond formation, was ingeniously adapted for cyclization. The key insight was the use of a bifunctional electrophile, such as a 1,3-dihalopropane, to alkylate both α-positions of a malonic ester in a sequential or one-pot process.
Core Synthesis and Mechanistic Underpinnings
The most established and reliable method for the preparation of this compound is the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a base. This reaction, while conceptually straightforward, is a testament to the principles of nucleophilic substitution and intramolecular cyclization.
Reaction Mechanism
The reaction proceeds through a two-step sequence, as illustrated in the diagram below. The first step involves the deprotonation of dimethyl malonate by a suitable base, typically sodium methoxide, to generate a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane in an SN2 reaction. This initial alkylation is followed by a second deprotonation at the α-carbon. The resulting carbanion then undergoes an intramolecular SN2 reaction, displacing the second bromide and forming the cyclobutane ring.
A significant challenge in this synthesis is the potential for intermolecular side reactions, where the initially formed bromopropylmalonate reacts with another molecule of malonate enolate, leading to the formation of linear tetraesters.[3] To mitigate this, reaction conditions such as high dilution can be employed to favor the intramolecular cyclization. An alternative, higher-yielding approach involves the hydrobromination of dimethyl allylmalonate followed by intramolecular cyclization with a base.[3]
Experimental Protocol: A Self-Validating System
The following protocol is adapted from the well-established procedure for the synthesis of the analogous diethyl ester, as detailed in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Dimethyl malonate | 132.12 | 39.64 g (30 mL) | 0.3 |
| 1,3-Dibromopropane | 201.86 | 60.56 g (30 mL) | 0.3 |
| Sodium Methoxide | 54.02 | 16.21 g | 0.3 |
| Anhydrous Methanol | 32.04 | 250 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Saturated NaCl solution | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
Preparation of Sodium Methoxide Solution: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16.21 g of sodium methoxide in 250 mL of anhydrous methanol.
-
Reaction Setup: In a separate 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 39.64 g of dimethyl malonate.
-
Addition of Reactants: Slowly add the sodium methoxide solution to the dimethyl malonate with vigorous stirring. After the addition is complete, add 60.56 g of 1,3-dibromopropane dropwise over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol by rotary evaporation. To the residue, add 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Purification: Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
1H NMR: The proton NMR spectrum is expected to show a singlet for the six methyl protons of the two ester groups, a triplet for the four methylene protons on the cyclobutane ring adjacent to the quaternary carbon, and a quintet for the two methylene protons at the C3 position of the cyclobutane ring.
-
13C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbons, the methylene carbons of the cyclobutane ring, the quaternary carbon, and the carbonyl carbons of the ester groups.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band in the region of 1730-1750 cm-1, corresponding to the C=O stretching of the ester functional groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (172.18 g/mol ).[5]
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry.[6] The incorporation of a cyclobutane moiety can impart desirable pharmacokinetic and pharmacodynamic properties to a drug candidate, such as increased metabolic stability, improved binding affinity, and reduced off-target effects.
This compound and its derivatives serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. The two ester groups can be selectively hydrolyzed, reduced, or converted to other functional groups, providing a handle for further chemical modifications. For instance, the corresponding dicarboxylic acid can be used to introduce the cyclobutane core into peptide mimics or as a linker in bioconjugation.
Recent advances in C-H functionalization have further expanded the synthetic utility of cyclobutane derivatives, allowing for the direct introduction of various substituents onto the ring.[6] This opens up new avenues for the rapid generation of diverse libraries of cyclobutane-containing compounds for high-throughput screening in drug discovery programs.
Conclusion
From its conceptual origins in the pioneering work of early organic chemists to its modern-day applications in the synthesis of complex bioactive molecules, this compound stands as a testament to the enduring importance of fundamental synthetic chemistry. This guide has provided a comprehensive overview of its historical context, synthesis, and utility, with the aim of equipping researchers and drug development professionals with the knowledge to harness the potential of this valuable chemical entity. The continued exploration of the chemistry of strained ring systems like cyclobutane will undoubtedly lead to the discovery of new medicines and materials that will benefit society.
References
- Organic Syntheses, Coll. Vol. 4, p.298 (1963); Vol. 33, p.29 (1953). [Link]
- Walborsky, H. M. A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. J. Am. Chem. Soc.1949, 71 (8), 2942–2942. [Link]
- PubChem.
- PubChem. 1,1-Dimethylcyclobutane. [Link]
- PubChem.
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
- Scribd. 29 Cyclobutane Synthesis - Organic Chemistry. [Link]
- Britannica. Sir William Henry Perkin. [Link]
- Radboud Repository.
Sources
- 1. scribd.com [scribd.com]
- 2. Sir William Henry Perkin | Organic synthesis, Dye-making, Aniline | Britannica [britannica.com]
- 3. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Cyclobutane-1,1-dicarboxylate Core: A Nexus of Strain and Synthetic Opportunity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclobutane ring, a motif once considered a synthetic curiosity, has emerged as a cornerstone in modern medicinal and materials chemistry.[1] Its inherent ring strain, a consequence of compressed bond angles, is not a liability but a latent source of reactivity that can be harnessed for elegant and complex molecular construction. This guide focuses on the cyclobutane-1,1-dicarboxylate core, a particularly versatile and powerful building block. The gem-dicarboxylate substitution pattern serves a dual purpose: it provides a convenient synthetic handle for the ring's construction and electronically activates the scaffold for a host of unique transformations. We will dissect the fundamental principles governing its reactivity, from its synthesis to its strategic deconstruction and functionalization, providing both mechanistic understanding and field-tested protocols for the practicing scientist.
The Energetic Landscape: Understanding the Driving Force
The reactivity of the cyclobutane-1,1-dicarboxylate core is fundamentally governed by the release of approximately 26 kcal/mol of ring strain upon cleavage of a C-C bond.[2][3] This stored potential energy makes reactions that involve ring-opening thermodynamically favorable. Unlike the more strained cyclopropane, the cyclobutane ring is kinetically more stable, often requiring activation to initiate these strain-releasing transformations.[2][4] The gem-dicarboxylate groups play a crucial role in this activation. Their electron-withdrawing nature polarizes the ring and can stabilize intermediates formed during bond cleavage, thereby lowering the activation energy for a variety of reactions.
This balance of high potential energy and tunable kinetic stability is precisely what makes the cyclobutane-1,1-dicarboxylate scaffold so valuable. It is not indiscriminately reactive but can be selectively triggered to participate in predictable and high-yield transformations.
Synthesis of the Core Scaffold
The most reliable and widely adopted method for constructing the cyclobutane-1,1-dicarboxylate core is the dialkylation of a malonic ester with 1,3-dihalopropane, typically 1,3-dibromopropane.[5][6]
Workflow: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
Caption: Synthetic pathway for diethyl cyclobutane-1,1-dicarboxylate.
Experimental Protocol: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
This protocol is a self-validating system; successful formation of the product is confirmed by a significant boiling point change and is easily purified by vacuum distillation.
-
System Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
Reagent Charging: Charge the flask with diethyl malonate (1.0 eq) and 1,3-dibromopropane (1.05 eq).
-
Base Preparation: In a separate flask, prepare a solution of sodium ethoxide by dissolving sodium metal (2.0 eq) in absolute ethanol under an inert atmosphere.
-
Reaction Execution: Begin stirring the malonate/dibromopropane mixture and heat to 60-65°C. Add the sodium ethoxide solution dropwise via the dropping funnel, maintaining the temperature. The addition rate should be controlled to prevent an excessive exotherm.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the intramolecular cyclization.
-
Workup: Cool the reaction mixture and remove the ethanol via distillation. Add water to the residue to dissolve the sodium bromide byproduct. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure diethyl cyclobutane-1,1-dicarboxylate.[5]
Strain-Release Reactivity: The Heart of the Matter
The synthetic utility of the cyclobutane-1,1-dicarboxylate core is most powerfully demonstrated in its ring-opening reactions. These transformations leverage the inherent ring strain as a thermodynamic driving force.
Lewis Acid-Catalyzed Ring-Opening and [4+n] Annulations
A cornerstone of this chemistry involves activation with a Lewis acid. Coordination of the Lewis acid to one of the carbonyl oxygens creates a potent electron sink, polarizing the system and weakening the distal C-C bond. This facilitates a ring-opening to form a 1,4-dipolar intermediate, which can be trapped by various partners in formal cycloaddition reactions.[3][7][8]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates [ouci.dntb.gov.ua]
Introduction: The Cyclobutane Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Electronic Properties of Dimethyl Cyclobutane-1,1-dicarboxylate
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now increasingly recognized as a valuable scaffold in medicinal chemistry.[1][2] Its unique, puckered three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, providing a means to improve physicochemical properties, enhance metabolic stability, and explore novel chemical space.[3][4] Compounds incorporating the cyclobutane ring have shown promise in a range of therapeutic areas, underscoring the importance of this structural unit in the design of next-generation drug candidates.[3][5]
This compound is a key building block for introducing this valuable scaffold. The geminal diester substitution not only provides convenient synthetic handles for further molecular elaboration but also profoundly influences the electronic character of the cyclobutane ring.[6][7] A thorough understanding of its electronic properties—from orbital energies to charge distribution—is paramount for researchers aiming to rationally design molecules with optimized target engagement, favorable ADME (absorption, distribution, metabolism, and excretion) profiles, and minimized off-target effects.
This guide provides an in-depth analysis of the electronic properties of this compound, blending theoretical insights from computational chemistry with practical considerations from spectroscopic analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively leverage this versatile chemical scaffold.
Part 1: Theoretical and Computational Analysis of Electronic Structure
Due to the specific nature of this compound as a saturated, non-chromophoric molecule, many of its key electronic properties are most effectively probed through computational methods. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for this purpose, providing accurate predictions of molecular orbitals, charge distribution, and related electronic descriptors.[8][9]
The Computational Workflow: A Self-Validating Protocol
The protocol outlined below describes a standard, robust workflow for calculating the electronic properties of this compound. The choice of the B3LYP functional and the 6-31G(d,p) basis set represents a widely accepted compromise between computational cost and accuracy for organic molecules of this type.
Experimental Protocol: DFT Calculation of Electronic Properties
-
Structure Generation: Build the 3D structure of this compound using a molecular editor (e.g., Avogadro, ChemDraw).
-
Geometry Optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
DFT Pre-optimization: Submit the structure for a preliminary geometry optimization using a lower-level DFT method (e.g., B3LYP/3-21G) to refine the geometry.
-
Final Optimization & Frequency Calculation:
-
Perform the final, high-level geometry optimization using the B3LYP functional with the 6-31G(d,p) basis set. This step finds the lowest energy conformation of the molecule.
-
Follow this with a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties, including molecular orbital energies (HOMO/LUMO), dipole moment, and the electrostatic potential map.[9]
Caption: Computational workflow for determining electronic properties.
Frontier Molecular Orbitals: HOMO & LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.[10]
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential). For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the ester carbonyl groups, which possess lone pairs of electrons.
-
LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons (its electron affinity). The LUMO is anticipated to be centered on the antibonding π* orbitals of the carbonyl groups (C=O).[11]
The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a critical parameter representing the energy required for the lowest-energy electronic excitation.[10] A large gap, as is expected for a saturated molecule like this, signifies high kinetic stability and low chemical reactivity.[8] This inherent stability is a desirable trait in drug design, contributing to a longer half-life and reduced potential for non-specific reactivity.
Caption: Schematic of the Frontier Molecular Orbital energy gap.
Dipole Moment and Electrostatic Potential
The symmetrical placement of two polar ester groups on a single carbon atom results in a significant molecular dipole moment . The C(sp³)-C(sp²) bond and the two C-O single bonds within the ester groups contribute to an uneven distribution of electron density. The PubChem database lists a computed molecular weight of 172.18 g/mol for the molecule.[12] This permanent dipole is crucial for mediating non-covalent interactions, such as dipole-dipole and dipole-induced dipole forces, which are fundamental to molecular recognition at a biological target's active site.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. For this compound, the ESP map would reveal:
-
Negative Potential (Red): Concentrated around the highly electronegative carbonyl oxygen atoms, indicating regions that are susceptible to electrophilic attack and can act as hydrogen bond acceptors.
-
Positive Potential (Blue): Likely found around the methyl and cyclobutane ring protons, representing regions that can interact with electron-rich residues in a protein pocket.
Part 2: Spectroscopic Characterization and Analysis
While computational methods provide a deep theoretical understanding, spectroscopic techniques offer empirical data that confirms the molecule's structure and provides insights into its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
| Nucleus | Expected Chemical Shift (δ, ppm) | Interpretation |
| ¹H NMR | ~ 3.7 | Singlet, 6H: Protons of the two equivalent methyl ester (-OCH₃) groups. |
| ~ 2.5 | Triplet, 4H: Protons on C2 and C4 of the cyclobutane ring (-CH₂-). | |
| ~ 2.0 | Quintet, 2H: Proton on C3 of the cyclobutane ring (-CH₂-). | |
| ¹³C NMR | ~ 172 | Quaternary Carbon: Carbonyl carbon of the ester groups (C=O). |
| ~ 52 | Methyl Carbon: Carbon of the methyl ester groups (-OCH₃). | |
| ~ 45 | Quaternary Carbon: Spiro carbon of the cyclobutane ring (C1). | |
| ~ 30 | Methylene Carbon: Carbons at positions C2 and C4. | |
| ~ 16 | Methylene Carbon: Carbon at position C3. |
Note: These are estimated values. Similar compounds like diethyl cyclobutane-1,1-dicarboxylate show characteristic signals that support these predictions.[13]
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation |
| ~ 1735 | C=O Stretch | Strong, sharp absorption characteristic of a saturated ester carbonyl group. |
| 1300 - 1000 | C-O Stretch | Two distinct bands are expected, corresponding to the C(O)-O and O-CH₃ bond stretches. |
| 2980 - 2850 | C-H Stretch | Absorptions from the sp³ C-H bonds of the cyclobutane ring and methyl groups. |
| ~ 935 - 900 | Cyclobutane Ring | A band in this region can be characteristic of the cyclobutane ring system.[14] |
Note: The exact positions of these bands can be influenced by the molecule's conformation and intermolecular interactions.[15]
UV-Visible Spectroscopy
As a saturated ester, this compound lacks the conjugated π-systems that give rise to strong absorption in the near-UV and visible regions (200-800 nm).[16] Any observed absorption is typically weak and occurs at shorter wavelengths (< 220 nm), corresponding to the n→π* electronic transition of the carbonyl groups, where a non-bonding electron from an oxygen lone pair is promoted to the antibonding π* orbital of the C=O bond.[17] This lack of significant UV absorbance is often a desirable property in drug candidates, as it can reduce the likelihood of photoreactivity and associated toxicity.
Part 3: Implications for Drug Design and Development
The specific electronic properties of this compound directly inform its potential application as a scaffold in drug discovery.
-
Predictable Interactions: The well-defined regions of negative electrostatic potential on the carbonyl oxygens make them predictable hydrogen bond acceptors. This allows medicinal chemists to design molecules where the cyclobutane core acts as a rigid scaffold to precisely position these key interaction points for optimal binding with a protein target.
-
Enhanced Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than more flexible alkyl chains or electron-rich aromatic systems.[1] The large HOMO-LUMO gap of the saturated core signifies its low propensity for oxidation, contributing to improved pharmacokinetic profiles.
-
Three-Dimensionality and Physicochemical Properties: Moving away from flat, aromatic scaffolds by incorporating the puckered cyclobutane ring can improve properties like solubility while reducing planarity, which is often associated with promiscuous binding and toxicity.[4] The electronic character of the ester groups can be further modified to fine-tune polarity and other properties.
-
Synthetic Versatility: The ester functional groups are electronically poised for a wide range of chemical transformations. They can be hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, providing a platform for the divergent synthesis of a library of drug-like molecules from a common core.[18]
Conclusion
This compound is more than a simple cyclic diester; it is a sophisticated chemical building block whose value is deeply rooted in its electronic properties. Its inherent stability, conferred by a large HOMO-LUMO gap, combined with the predictable, localized reactivity of its ester functionalities, makes it an exemplary scaffold for modern drug discovery. By leveraging the computational and spectroscopic insights detailed in this guide, researchers can harness the unique electronic character of this molecule to engineer novel therapeutics with enhanced efficacy, safety, and pharmacokinetic performance.
References
- Vibrational Spectra of Substituted Cyclobutane Compounds - DTIC. (n.d.).
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2018). The Journal of Organic Chemistry.
- Infrared spectral charateristics of the cyclobutane ring system. (1967). Journal of the Chemical Society B: Physical Organic.
- A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. (1949). Journal of the American Chemical Society.
- Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2023). Natural Product Reports.
- Diethyl 1,1-cyclobutanedicarboxylate synthesis. (n.d.). ChemicalBook.
- Infrared spectrum of cyclobutane. (n.d.). Doc Brown's Chemistry.
- Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- Infrared and Raman spectra of cyclobutane and cyclobutane-d8. (1972). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- This compound. (n.d.). PubChem.
- Infrared absorption spectra of cyclo-hydrocarbons. (n.d.). Journal of Research of the National Bureau of Standards.
- Cyclobutanes in Small-Molecule Drug Candidates. (2021). ChemMedChem.
- Why are unsaturated carbonyl compounds UV active whereas saturated esters and ketones are not UV... (n.d.). Homework.Study.com.
- Spectroscopic Analysis: Esters. (n.d.). University of Calgary.
- 1H NMR spectrum of dimethyl... (n.d.). ResearchGate.
- Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Semantic Scholar.
- Cyclobutanes in Small‐Molecule Drug Candidates. (2021). Radboud Repository.
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2018). Chemistry – A European Journal.
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (2020). Request PDF.
- The Application of Cyclobutane Derivatives in Organic Synthesis. (2006). Request PDF.
- The application of cyclobutane derivatives in organic synthesis. (2006). ResearchGate.
- 1,1-Dimethylcyclobutane. (n.d.). PubChem.
- A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. (1949). ACS Publications.
- Impurity contribution to ultraviolet absorption of saturated fatty acids. (2020). Science Advances.
- 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. (n.d.). NIST WebBook.
- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Biology.
- DFT Study and Biological Activity of Some Methylxanthines. (2014). Bulletin of the Chemists and Technologists of Bosnia and Herzegovina.
- HOMO, LUMO and LUMO+1 Molecular Orbitals obtained from DFT calculations... (n.d.). ResearchGate.
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 9. researchgate.net [researchgate.net]
- 10. learn.schrodinger.com [learn.schrodinger.com]
- 11. wuxibiology.com [wuxibiology.com]
- 12. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum [chemicalbook.com]
- 14. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. homework.study.com [homework.study.com]
- 17. Impurity contribution to ultraviolet absorption of saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
solubility of Dimethyl cyclobutane-1,1-dicarboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Dimethyl Cyclobutane-1,1-dicarboxylate in Organic Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Given the limited availability of public quantitative solubility data for this specific compound, this guide focuses on predicting its solubility in a range of common organic solvents based on fundamental chemical principles. Furthermore, it offers a detailed, field-proven experimental protocol for researchers to determine the precise solubility of this compound in their laboratories. This guide also includes a robust protocol for the synthesis of the title compound, adapted from established methods for similar esters.
Introduction to this compound
This compound is a diester with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol [1][2][3]. Its structure features a central cyclobutane ring with two methyl ester groups attached to the same carbon atom. This geminal diester arrangement influences its physical and chemical properties, including its polarity, boiling point, and, critically, its solubility in various media. Understanding the solubility of this compound is paramount for its application in organic synthesis, purification, and formulation in various industries, including pharmaceuticals and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | [1] |
| Molecular Weight | 172.18 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Density | 1.118 g/cm³ | [1][2] |
| Boiling Point | 122 °C at 55 mmHg | [1] |
| Refractive Index | 1.4420 | [1][2] |
| Water Solubility | Not miscible | [1] |
Predicted Solubility Profile in Organic Solvents
The principle of "like dissolves like" is a cornerstone of predicting solubility. The polarity of a solvent and a solute determines their ability to interact favorably. This compound possesses both polar (the two ester groups) and non-polar (the cyclobutane ring and methyl groups) regions. The presence of the ester groups allows for dipole-dipole interactions, while the hydrocarbon backbone engages in van der Waals forces.
Based on its structure, the following solubility profile is predicted:
-
High Solubility: Expected in polar aprotic solvents and solvents of intermediate polarity. The ester groups can interact favorably with the dipoles of these solvents.
-
Examples: Acetone, ethyl acetate, dichloromethane, chloroform, tetrahydrofuran (THF).
-
-
Moderate Solubility: Expected in polar protic solvents. While the ester groups can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule and the non-polar hydrocarbon framework may limit solubility compared to polar aprotic solvents.
-
Examples: Methanol, ethanol.
-
-
Low to Negligible Solubility: Expected in non-polar solvents. The overall polarity of the molecule due to the ester groups is likely too high for significant interaction with purely non-polar solvents.
-
Examples: Hexane, toluene, diethyl ether (solubility in diethyl ether may be slightly higher than in hexane due to the ether's slight polarity).
-
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Non-polar | Low / Insoluble | Mismatch in polarity. |
| Toluene | Non-polar | Low / Sparingly Soluble | Aromatic ring may offer some interaction, but polarity mismatch dominates. |
| Diethyl Ether | Slightly Polar | Sparingly to Moderately Soluble | Ether oxygen can interact with the ester groups. |
| Dichloromethane | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Chloroform | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |
| Ethyl Acetate | Polar Aprotic | Very Soluble | Structurally similar ester functionality promotes miscibility. |
| Acetone | Polar Aprotic | Very Soluble | Strong dipole-dipole interactions. |
| Methanol | Polar Protic | Moderately Soluble | Hydrogen bonding acceptor ability, but limited by non-polar regions. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, with slightly lower polarity. |
| Water | Very Polar Protic | Insoluble / Not miscible | Confirmed by available data[1]. The non-polar cyclobutane ring dominates. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Pre-weighed vials for evaporation
-
Vacuum oven or rotary evaporator
Experimental Workflow
Caption: Experimental workflow for determining the solubility of a compound.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of vials, add a known volume (e.g., 2.00 mL) of each organic solvent to be tested.
-
Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid present.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible throughout this period.
-
Causality: This step is crucial to ensure that the solvent is fully saturated with the solute at the specified temperature.
-
-
Sample Collection:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a syringe.
-
-
Filtration:
-
Attach a syringe filter to the syringe.
-
Dispense the solution through the filter into a pre-weighed vial. This step is critical to remove any suspended microparticles.
-
Self-Validation: Filtering ensures that the measured mass corresponds only to the dissolved solute, not any suspended solid.
-
-
Solvent Evaporation:
-
Remove the solvent from the pre-weighed vial using a vacuum oven at a moderate temperature or a rotary evaporator.
-
Dry the vial to a constant weight.
-
-
Mass Determination:
-
Accurately weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final weight minus the initial weight of the empty vial.
-
-
Calculation:
-
Calculate the solubility using the following formula:
-
Solubility (g / 100 mL) = (mass of solute in g / volume of sample in mL) * 100
-
-
Synthesis of this compound
A reliable method for the synthesis of this compound is the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a base. This is a classic malonic ester synthesis approach to forming a cyclic compound[4][5][6].
Reaction Scheme
Caption: Synthesis of this compound.
Step-by-Step Protocol
-
Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
-
Expertise & Experience: Using freshly prepared sodium methoxide ensures a moisture-free and highly reactive base, which is critical for efficient deprotonation of the dimethyl malonate.
-
-
Reaction:
-
To the sodium methoxide solution, add dimethyl malonate dropwise at room temperature.
-
After the addition is complete, add 1,3-dibromopropane dropwise.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
-
Workup:
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Conclusion
References
- Organic Syntheses Procedure: Diethyl 1,1-cyclobutanedicarboxyl
- Organic Syntheses Procedure: 1,1-Cyclobutanedicarboxylic acid. [Link]
- LookChem: DIMETHYL 1,1-CYCLOBUTANEDICARBOXYL
- Stenutz: dimethyl cyclobutane-1,1-dicarboxyl
- PubChem: Dimethyl cyclobutane-1,1-dicarboxyl
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
theoretical calculations on Dimethyl cyclobutane-1,1-dicarboxylate stability
An In-depth Technical Guide to the Theoretical Stability of Dimethyl Cyclobutane-1,1-dicarboxylate
Authored by: A Senior Application Scientist
Abstract
The cyclobutane motif, a cornerstone of strained-ring chemistry, is increasingly integral to medicinal chemistry and materials science for its unique stereochemical and conformational properties.[1][2] Its inherent ring strain governs its reactivity and stability, making a quantitative understanding of these factors paramount for rational molecular design.[3][4] This technical guide provides a comprehensive framework for the theoretical evaluation of the stability of this compound. We will explore the foundational principles of cyclobutane ring strain, detail robust computational methodologies for its quantification, and present a systematic protocol for researchers to apply these advanced techniques. This document is intended for computational chemists, medicinal chemists, and drug development professionals seeking to leverage theoretical calculations to predict and understand molecular stability.
Introduction: The Paradox of the Puckered Ring
Saturated four-membered rings are defined by a significant deviation from the ideal sp³ bond angle of 109.5°. A planar cyclobutane would impose C-C-C bond angles of 90°, leading to substantial angle strain.[5] To mitigate this, the cyclobutane ring adopts a non-planar, "puckered" or "butterfly" conformation.[3][6] This puckering slightly decreases angle strain but, more importantly, relieves the torsional strain that would arise from eclipsing C-H bonds in a planar structure.[5] The unsubstituted cyclobutane ring possesses a strain energy of approximately 26.3 kcal/mol, a value that profoundly influences its chemical behavior.[3][7]
The introduction of substituents, particularly at a geminal position (on the same carbon), can further modulate this intrinsic strain. In the case of this compound, the two ester groups at the C1 position are expected to influence the ring's conformation and overall thermodynamic stability. This guide will delineate the computational methods used to precisely calculate these effects.
Foundational Computational Methodologies
Predicting the stability of a molecule like this compound requires high-level quantum chemistry calculations. Density Functional Theory (DFT) and ab initio methods are the primary tools for this purpose, offering a balance of accuracy and computational feasibility.[3][8]
-
Density Functional Theory (DFT): DFT methods, such as the widely used B3LYP functional, calculate the electronic energy of a system based on its electron density. They are computationally efficient and provide excellent results for geometry optimizations and energy calculations of organic molecules.
-
Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster theory (e.g., CCSD(T)) are based on first principles and can offer higher accuracy, albeit at a greater computational cost.[9][10] They are often used for single-point energy calculations on DFT-optimized geometries to refine results.[9][10]
The choice of a basis set (e.g., 6-31G*, cc-pVTZ) is also critical, as it defines the set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more accurate results but increase calculation time.
Data Presentation: Common Levels of Theory
For clarity, the following table summarizes common levels of theory used in such stability calculations.
| Level of Theory | Basis Set | Description & Use Case |
| B3LYP | 6-31G(d,p) | A workhorse combination for initial geometry optimizations and frequency calculations. Good balance of speed and accuracy. |
| M06-2X | 6-311+G(d,p) | A functional known for better handling of non-covalent interactions, which may be relevant for the ester groups. |
| MP2 | aug-cc-pVTZ | A higher-level ab initio method suitable for refining geometries and calculating more accurate electronic energies. |
| CCSD(T) | aug-cc-pVTZ | Considered the "gold standard" for single-point energy calculations on optimized structures to achieve high accuracy.[9] |
Conformational Analysis: The Puckering Potential
Before assessing thermodynamic stability, it is crucial to identify the molecule's lowest energy conformation. For this compound, this involves analyzing the ring-puckering potential. The cyclobutane ring interconverts between two equivalent puckered conformations through a planar transition state.[6]
The substituents can create a more complex potential energy surface. For cyclobutane-1,1-dicarboxylic acid, the parent of our target molecule, X-ray crystallography has shown conformational ambiguity, suggesting the ring may be disordered in the solid state.[11] Theoretical calculations are therefore essential to map the energy landscape and identify the global minimum energy structure, which is the starting point for all subsequent stability calculations.
Quantifying Stability: The Isodesmic Reaction Protocol
The most reliable method for computationally determining the strain energy of a cyclic molecule is through the use of an isodesmic reaction.[3] This is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a more accurate determination of the strain energy.[3]
The strain energy of this compound can be calculated as the enthalpy change (ΔH) of the following isodesmic reaction:
This compound + 2 Ethane → Diethyl Malonate + 2 Propane
This reaction is constructed to break the C-C bonds of the cyclobutane ring while preserving all other bond types. The calculated enthalpy change of this reaction directly corresponds to the strain energy of the target molecule.
Visualization: Computational Workflow for Strain Energy
The following diagram outlines the complete computational workflow for determining the strain energy.
Caption: Workflow for calculating strain energy using quantum chemistry software.
Experimental Protocol: Isodesmic Strain Energy Calculation
Objective: To computationally determine the strain energy of this compound.
Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan.
Methodology:
-
Structure Generation:
-
Construct the 3D structures for all four molecules involved in the isodesmic reaction:
-
This compound (C₈H₁₂O₄)[12]
-
Ethane (C₂H₆)
-
Diethyl Malonate (C₇H₁₂O₄) - Note: Diethyl malonate is the appropriate open-chain analogue for the gem-dicarboxylate moiety.
-
Propane (C₃H₈)
-
-
-
Geometry Optimization & Frequency Calculation:
-
For each of the four molecules, perform a geometry optimization followed by a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Causality Check: The frequency calculation is critical. It confirms that the optimized structure is a true energy minimum on the potential energy surface, which is verified by the absence of any imaginary frequencies.
-
-
Energy Extraction:
-
From the output of the frequency calculations, extract two key values for each molecule:
-
The electronic energy (E_elec).
-
The Zero-Point Vibrational Energy (ZPVE).
-
-
-
Enthalpy Calculation:
-
Calculate the enthalpy at 0 K (H) for each molecule using the formula:
-
H = E_elec + ZPVE
-
-
-
Strain Energy Calculation:
-
Calculate the enthalpy change (ΔH) for the isodesmic reaction. This ΔH value is equal to the strain energy of the cyclobutane derivative.[3]
-
ΔH = [ H(Diethyl Malonate) + 2 * H(Propane) ] - [ H(this compound) + 2 * H(Ethane) ]
-
-
Visualization: Isodesmic Reaction Scheme
Caption: Isodesmic reaction for calculating the strain energy of the target molecule.
Interpreting the Results: Thermodynamic Stability
The calculated strain energy provides a direct measure of the instability of the ring system compared to a flexible, open-chain analogue. A lower strain energy implies greater stability. For substituted cyclobutanes, the strain can be influenced by the "Thorpe-Ingold effect" or gem-dialkyl effect, where geminal substitution can decrease ring strain.[2] Computational studies on 1,1-dimethylcyclobutane, for example, indicate it is significantly less strained than the parent cyclobutane.[9][10] It is plausible that the bulky ester groups in this compound will similarly influence the C-C-C bond angles and ring puckering to reduce overall strain.
Data Presentation: Hypothetical Results Table
The final results from the isodesmic calculation should be summarized in a clear, structured table.
| Molecule | Electronic Energy (Hartree) | ZPVE (Hartree) | Enthalpy (H) at 0 K (Hartree) |
| This compound | Value | Value | Value |
| Ethane | Value | Value | Value |
| Diethyl Malonate | Value | Value | Value |
| Propane | Value | Value | Value |
| Calculated Strain Energy (ΔH) | Value (kcal/mol) |
Conclusion
The theoretical calculation of stability for a substituted cyclobutane like this compound is a multi-step process grounded in the principles of quantum mechanics. By employing robust computational methods, particularly DFT, and using a carefully constructed isodesmic reaction, researchers can obtain a reliable, quantitative measure of the ring's inherent strain energy. This value is a critical predictor of the molecule's thermodynamic stability and potential reactivity. Understanding these properties at a computational level provides invaluable insight for drug development professionals and synthetic chemists in the rational design of novel chemical entities, allowing for the strategic use of the cyclobutane scaffold to achieve desired molecular properties.[2]
References
- A Technical Guide to Calculating the Strain Energy of Cyclobutane Deriv
- An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Deriv
- On the Stability of Disubstituted Cyclobutenes – A Computational Study.
- Ring Strain Energies from ab Initio Calculations. Journal of the American Chemical Society. [Link]
- Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. The Journal of Organic Chemistry. [Link]
- Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]
- Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. ACS Figshare. [Link]
- Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
- Experimental and computational mechanistic investigations. (a) DFT...
- Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A. [Link]
- Thermal Cyclobutane Ring Formation.
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
- Comparing Models for Measuring Ring Strain of Common Cycloalkanes.
- Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics. [Link]
- Cyclobutanes in Small‐Molecule Drug Candidates.
- Thermochemistry of Cyclobutane and Its Deriv
- Cycloalkanes. Imperial College London. [Link]
- Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI. [Link]
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
- Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid. RSC Publishing. [Link]
- Ring puckering in the 1B2(n, 3s) Rydberg electronic state of cyclobutanone.
- Dimethyl cyclobutane-1,1-dicarboxyl
- CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID.
- A Procedure For Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, With Application To 66 Molecules. Swarthmore College. [Link]
- dimethyl cyclobutane-1,1-dicarboxyl
- Diethyl 1,1-cyclobutanedicarboxyl
- 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST WebBook. [Link]
- Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St.
Sources
- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Cycloalkanes [ch.ic.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 11. Conformation ambiguity in solid cyclobutane-1,1-dicarboxylic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of Dimethyl cyclobutane-1,1-dicarboxylate from dimethyl malonate
Introduction: The Utility of the Cyclobutane Scaffold
The cyclobutane motif is a valuable structural component in medicinal chemistry and materials science. Its inherent ring strain imparts unique conformational properties that can be exploited to create potent biological probes and novel materials. Dimethyl cyclobutane-1,1-dicarboxylate is a key synthetic intermediate, providing a versatile scaffold for the elaboration of more complex cyclobutane-containing molecules. This application note provides a detailed, field-proven protocol for the synthesis of this building block starting from readily available dimethyl malonate and 1,3-dibromopropane. The methodology is based on the classical malonic ester synthesis, a robust and reliable C-C bond-forming strategy.[1][2]
Reaction Mechanism: A Tandem Alkylation Approach
The synthesis proceeds via a tandem intermolecular and intramolecular SN2 reaction sequence. The process is initiated by the deprotonation of dimethyl malonate, which possesses unusually acidic α-hydrogens (pKa ≈ 13 in DMSO) due to the resonance stabilization of the resulting carbanion by the two adjacent ester groups.[3]
Step-by-Step Mechanism:
-
Enolate Formation: A strong base, such as sodium methoxide, abstracts an acidic α-proton from dimethyl malonate to form a nucleophilic methoxycarbonyl-stabilized enolate.
-
Intermolecular SN2 Alkylation: The malonate enolate attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a standard SN2 reaction, displacing a bromide ion and forming dimethyl 2-(3-bromopropyl)malonate.
-
Second Deprotonation: The remaining α-proton on the substituted malonate is still acidic and is abstracted by the base to form a new enolate.
-
Intramolecular SN2 Cyclization: The newly formed carbanion executes an intramolecular SN2 attack on the terminal carbon bearing the second bromine atom. This ring-closing step forms the four-membered cyclobutane ring and expels the final bromide ion, yielding the desired product.
The entire workflow can be visualized as follows:
Caption: Experimental workflow for the synthesis of this compound.
The detailed arrow-pushing mechanism is depicted below:
Sources
Application Note & Protocol: Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate via Malonic Ester Condensation
Abstract
This document provides a comprehensive guide for the synthesis of dimethyl cyclobutane-1,1-dicarboxylate, a valuable intermediate in the preparation of various organic molecules and pharmaceutical agents. The protocol herein is based on the well-established malonic ester synthesis, utilizing the intramolecular cyclization of an alkylated dimethyl malonate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both practical instructions and the theoretical basis for the experimental choices.
Introduction and Scientific Rationale
The cyclobutane moiety is a key structural motif in numerous natural products and pharmacologically active compounds, imparting specific conformational constraints that can be crucial for biological activity. This compound serves as a versatile building block, as the geminal diester functionality allows for further chemical transformations, such as hydrolysis and decarboxylation to yield cyclobutanecarboxylic acid[1][2].
The synthesis of four-membered rings can be challenging due to ring strain. However, the Thorpe-Ingold effect facilitates the intramolecular cyclization in this protocol. The geminal diester groups on the nucleophilic carbon atom help to decrease the bond angle, bringing the reactive ends of the molecule closer together and thus favoring the intramolecular ring-forming reaction over intermolecular polymerization.
The chosen synthetic route involves the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a strong base. This method is a classic and reliable approach for the formation of cyclobutane dicarboxylic acid esters[3].
Reaction Mechanism
The synthesis proceeds via a tandem alkylation and intramolecular cyclization mechanism, which can be broken down into the following key steps:
-
Deprotonation: Sodium methoxide, a strong base, abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate. This enolate is a potent nucleophile.
-
First SN2 Alkylation: The malonate enolate attacks one of the electrophilic carbon atoms of 1,3-dibromopropane in a nucleophilic substitution (SN2) reaction, displacing a bromide ion and forming dimethyl (3-bromopropyl)malonate.
-
Second Deprotonation: A second equivalent of the base abstracts the remaining acidic α-hydrogen from the mono-alkylated malonate, forming a new enolate.
-
Intramolecular SN2 Cyclization: The newly formed carbanion attacks the terminal carbon bearing the second bromine atom in an intramolecular SN2 reaction. This step forms the cyclobutane ring and releases the final bromide ion.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of diethyl cyclobutane-1,1-dicarboxylate and has been modified for the synthesis of the dimethyl ester[4].
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Sodium Metal | 22.99 | 11.5 g | 0.5 | Freshly cut, handle with care. |
| Anhydrous Methanol | 32.04 | 250 mL | - | Must be strictly anhydrous. |
| Dimethyl Malonate | 132.12 | 33.0 g (28.8 mL) | 0.25 | 99% purity or higher.[5] |
| 1,3-Dibromopropane | 201.86 | 50.5 g (26.9 mL) | 0.25 | 99% purity or higher. |
| Diethyl Ether | 74.12 | 500 mL | - | Anhydrous. |
| Saturated NaCl solution | - | 50 mL | - | Brine. |
| Anhydrous Sodium Sulfate | 142.04 | 20 g | - | For drying. |
Equipment
-
1-L three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Apparatus for distillation under reduced pressure
-
Standard laboratory glassware
Step-by-Step Procedure
PART A: Preparation of Sodium Methoxide Solution (in situ)
-
Setup: Assemble the 1-L three-necked flask with a reflux condenser (fitted with a drying tube) and a stopper. Ensure all glassware is thoroughly dried to prevent moisture from quenching the reaction[4].
-
Methanol Addition: Add 250 mL of anhydrous methanol to the flask.
-
Sodium Addition: Carefully add 11.5 g (0.5 mol) of freshly cut sodium metal in small pieces to the methanol. The reaction is exothermic and will produce hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood. The addition should be done at a rate that maintains a gentle reflux.
-
Completion: Once all the sodium has dissolved, the sodium methoxide solution is ready for the next step.
PART B: Synthesis of this compound
-
Reagent Mixture: In a separate flask, mix 33.0 g (0.25 mol) of dimethyl malonate and 50.5 g (0.25 mol) of 1,3-dibromopropane.
-
Reaction Initiation: Attach the mechanical stirrer and a dropping funnel to the three-necked flask containing the sodium methoxide solution. Begin stirring and add the dimethyl malonate/1,3-dibromopropane mixture dropwise to the sodium methoxide solution over approximately 1.5 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle for an additional 2-3 hours, with continued stirring, to ensure the reaction goes to completion.
-
Solvent Removal: After the reflux period, arrange the apparatus for simple distillation and remove the majority of the methanol.
-
Work-up: Cool the reaction mixture to room temperature and add 200 mL of cold water to dissolve the sodium bromide precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with 150 mL portions of diethyl ether.
-
Drying: Combine the organic layer and the ether extracts. Wash the combined organic phase with 50 mL of saturated NaCl solution and then dry over anhydrous sodium sulfate.
-
Purification: Filter off the sodium sulfate and remove the diethyl ether by rotary evaporation. The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 98-102 °C at 15 mmHg. The expected yield is around 55-65%.
Workflow and Data Presentation
Caption: Overall experimental workflow for the synthesis of this compound.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 10224-72-3[6] |
| Molecular Formula | C₈H₁₂O₄[6] |
| Molecular Weight | 172.18 g/mol [6] |
| Appearance | Colorless liquid |
| Boiling Point | ~98-102 °C at 15 mmHg |
| Density | ~1.10 g/cm³ |
Scientific Integrity and Protocol Validation
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous methanol and dried glassware is critical. Sodium methoxide is a very strong base and will readily react with any water present, reducing the yield of the desired product[4].
-
Choice of Base: Sodium methoxide is used as the base. Using sodium ethoxide would lead to transesterification and a mixture of methyl and ethyl esters. Two equivalents of base are required: one to deprotonate the initial dimethyl malonate and a second to deprotonate the mono-alkylated intermediate[7][8].
-
Temperature Control: The initial addition is done at a rate to maintain a gentle reflux from the heat of the reaction. This prevents the reaction from becoming too vigorous while ensuring the activation energy for the SN2 reaction is met. The subsequent reflux period drives the reaction to completion.
-
Purification Strategy: A significant side product is the tetra-ester formed from the reaction of two molecules of malonate with one molecule of 1,3-dibromopropane[1][9]. This side product has a much higher boiling point than the desired this compound. Therefore, vacuum distillation is an effective method for separating the product from this high-boiling impurity and any unreacted starting materials.
Self-Validating System and Characterization
To ensure the integrity of the synthesis, the following analytical methods should be employed:
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting materials.
-
Product Identification: The identity and purity of the final product should be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (m/z = 172.18) and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure of the cyclobutane ring and the presence of the two methyl ester groups. The ¹H NMR should show characteristic peaks for the cyclobutane ring protons and a singlet for the two equivalent methyl groups.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ester carbonyl groups (strong absorption around 1730 cm⁻¹).
-
References
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(7), 2587-2587. [Link]
- Cason, J., & Allen, C. F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid. Organic Syntheses, 23, 16. [Link]
- Mariella, R. P., & Raube, R. (1953).
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014, October 11). [Video]. YouTube. [Link]
- Wikipedia. (2023, April 29). Cyclobutanecarboxylic acid. [Link]
- Chegg.com. (2021, April 12).
- PubChem. (n.d.).
- Wikipedia. (2023, December 10).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Dimethyl malonate - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of Dimethyl Cyclobutane-1,1-dicarboxylate in Complex Molecule Synthesis
Introduction: The Unique Value of a Strained Scaffold
In the intricate world of total synthesis, the choice of starting materials is paramount to the elegance and efficiency of a synthetic route. Among the vast arsenal of building blocks available to chemists, strained ring systems offer a unique combination of conformational rigidity and latent reactivity. Dimethyl cyclobutane-1,1-dicarboxylate, a readily accessible and highly versatile C6 scaffold, has emerged as a valuable starting point for the construction of complex molecular architectures, particularly in the realm of natural product synthesis. The inherent ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, provides a thermodynamic driving force for a variety of ring-opening and rearrangement reactions, allowing for the stereocontrolled introduction of functionality and the construction of larger ring systems.[1] This document serves as a comprehensive guide to the strategic application of this compound in total synthesis, providing detailed protocols for its key transformations and illustrating its utility in the synthesis of bioactive natural products.
Core Transformations: Unleashing the Synthetic Potential
The geminal diester functionality of this compound serves as a versatile handle for a range of chemical manipulations. The most fundamental of these are hydrolysis to the corresponding dicarboxylic acid and reduction to the 1,1-diol. These transformations provide access to a suite of key intermediates that can be further elaborated into more complex structures.
Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid
The saponification of the diester to the corresponding dicarboxylic acid is a straightforward yet crucial transformation. The resulting diacid is a valuable intermediate for the synthesis of a variety of derivatives, including mono-esters, acid chlorides, and amides. Furthermore, it is a key precursor for the synthesis of carboplatin, a platinum-based anticancer drug.[2]
Protocol 1: Hydrolysis of Diethyl Cyclobutane-1,1-dicarboxylate
This protocol is adapted from a reliable procedure for the hydrolysis of the corresponding diethyl ester and can be readily applied to the dimethyl ester with minor adjustments to stoichiometry.[3]
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| Diethyl cyclobutane-1,1-dicarboxylate | 200.23 | 5.7 | 1.15 g |
| Potassium Hydroxide (KOH) | 56.11 | 28.9 | 1.65 g |
| Ethanol (EtOH) | 46.07 | - | 4.5 mL |
| Water (H₂O) | 18.02 | - | 2 mL |
| 20% Sulfuric Acid (H₂SO₄) | - | as needed | - |
| Diethyl ether (Et₂O) | 74.12 | - | for extraction |
| Magnesium Sulfate (MgSO₄) | 120.37 | - | for drying |
Step-by-Step Procedure:
-
A solution of diethyl cyclobutane-1,1-dicarboxylate (1.15 g, 5.7 mmol) in a mixture of ethanol (4.5 mL) and water (2 mL) containing potassium hydroxide (1.65 g, 28.9 mmol) is heated to reflux for 20 hours.
-
After cooling, the ethanol is removed by distillation.
-
The residue is acidified with 20% sulfuric acid and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude dicarboxylic acid.
-
The crude product can be purified by recrystallization from hot ethyl acetate to afford pure cyclobutane-1,1-dicarboxylic acid.[3]
Reduction to 1,1-Bis(hydroxymethyl)cyclobutane
The reduction of the diester to the corresponding diol opens up a different set of synthetic possibilities. The resulting 1,1-diol can be selectively protected, oxidized, or used in the construction of spirocyclic systems. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, offering high yields and clean conversion.[4]
Protocol 2: Reduction of this compound
This protocol is a general procedure for the LiAlH₄ reduction of esters to alcohols and can be applied to this compound.
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 172.18 | 10 | 1.72 g |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 20 | 0.76 g |
| Anhydrous Diethyl Ether (Et₂O) | 74.12 | - | 50 mL |
| 10% Sulfuric Acid (H₂SO₄) | - | as needed | - |
| Sodium Sulfate (Na₂SO₄) | 142.04 | - | for drying |
Step-by-Step Procedure:
-
A solution of this compound (1.72 g, 10 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to a stirred suspension of lithium aluminum hydride (0.76 g, 20 mmol) in anhydrous diethyl ether (30 mL) at 0 °C under an inert atmosphere.
-
The reaction mixture is then stirred at room temperature for 4 hours.
-
The reaction is quenched by the slow, sequential addition of water (0.8 mL), 15% aqueous sodium hydroxide (0.8 mL), and water (2.4 mL).
-
The resulting white precipitate is filtered off and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane.
Application in the Total Synthesis of Grandisol
While many syntheses of the boll weevil pheromone, (+)-grandisol, rely on photochemical [2+2] cycloadditions to construct the cyclobutane core, a notable approach utilizes a pre-existing cyclobutane building block derived from cyclobutane-1,1-dicarboxylic acid. This strategy highlights the utility of leveraging a commercially available starting material to simplify the synthetic route.
A key intermediate in several grandisol syntheses is (1R,2S)-1-methyl-1-(2-hydroxy)ethyl-2-isopropenylcyclobutane. While a direct synthesis from this compound is not prominently featured in the literature, the strategic disassembly of grandisol reveals the potential of this building block. A retrosynthetic analysis suggests that the diol, derived from our starting material, could be a key precursor.
Retrosynthetic Analysis of Grandisol
Caption: Retrosynthetic analysis of Grandisol highlighting the potential of this compound as a starting material.
Synthetic Strategy and Key Transformations
A plausible forward synthesis, based on known transformations, would involve the following key steps:
-
Reduction: As detailed in Protocol 2, this compound is reduced to 1,1-bis(hydroxymethyl)cyclobutane.
-
Mono-protection: One of the primary alcohols is selectively protected, for example, as a silyl ether, to allow for differential functionalization of the two hydroxyl groups.
-
Oxidation: The remaining free alcohol is oxidized to the corresponding aldehyde.
-
Wittig Reaction: The aldehyde is then subjected to a Wittig reaction to install the isopropenyl group.
-
Deprotection and Elaboration: The protecting group is removed, and the resulting primary alcohol is converted to the final ethyl alcohol side chain of grandisol.
This strategic approach, starting from a simple, symmetrical molecule and introducing complexity in a stepwise and controlled manner, exemplifies the power of this compound as a foundational building block in total synthesis.
Conclusion: A Versatile Tool for Synthetic Innovation
This compound offers a compelling entry point into the synthesis of complex molecules containing the cyclobutane motif. Its rigid framework and the versatility of its geminal diester groups allow for a wide range of chemical transformations. Through straightforward hydrolysis and reduction protocols, chemists can access key dicarboxylic acid and diol intermediates, which serve as platforms for further synthetic elaboration. The potential application of this building block in the synthesis of natural products like grandisol underscores its strategic importance. As the demand for enantiomerically pure and structurally diverse molecules continues to grow in the fields of drug discovery and materials science, the utility of this compound as a reliable and versatile building block is certain to expand.
References
- Bartlett, W. R., et al. (2007). Stereocontrolled Synthesis of (±)-Grandisol. Synthesis, 2007(12), 1835-1840.
- Guthzeit, M., & Dressel, J. (1891). Ueber die Einwirkung von Trimethylenbromid auf Malonsäureester. Berichte der deutschen chemischen Gesellschaft, 24(1), 139-142.
- Haworth, W. N., & Perkin, Jr., W. H. (1908). Experiments on the synthesis of the terpenes. Part XII. Synthesis of cis- and trans-caronic acids. Journal of the Chemical Society, Transactions, 93, 573-598.
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.
- Kametani, T., et al. (1988). A novel synthesis of cyclobutane monoterpenes, (±)-grandisol and (±)-lineatin. Journal of the Chemical Society, Perkin Transactions 1, 2433-2437.
- Kwak, Y. S., & Jeong, B. S. (2011). Synthesis of grandisol, the sexual attracting insect pheromone. Archives of Pharmacal Research, 34(9), 1399–1402.
- Magnus, P. D., & Hobbs, P. D. (1974). Synthesis of optically active grandisol.
- Mori, K. (1978). Synthesis of the both enantiomers of grandisol, the boll weevil pheromone. Tetrahedron, 34(7), 915-920.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
- Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
- Stork, G., & Cohen, J. F. (1974). Ring size in epoxynitrile cyclization. A general synthesis of functionally substituted cyclobutanes. Application to (+-)-grandisol. Journal of the American Chemical Society, 96(16), 5270-5272.
- Suh, Y. G., et al. (2011). A versatile synthetic approach to grandisol monoterpene pheromone. Archives of Pharmacal Research, 34(9), 1403-1407.
- Trost, B. M., & Keeley, D. E. (1975). New synthetic methods. Secoalkylative approach to grandisol. The Journal of Organic Chemistry, 40(13), 2013-2016.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- University of York. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride.
Sources
The Strategic Incorporation of Dimethyl Cyclobutane-1,1-dicarboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated carbocycles, the cyclobutane motif has emerged as a cornerstone for enhancing the three-dimensionality and metabolic stability of drug candidates.[1][2][3] This technical guide provides an in-depth exploration of Dimethyl cyclobutane-1,1-dicarboxylate, a versatile and commercially available building block, and its strategic application in medicinal chemistry. We will delve into its synthetic utility, key transformations, and its role in the construction of innovative therapeutic agents, supported by detailed, field-proven protocols.
Introduction: The Value Proposition of the Cyclobutane Scaffold
The cyclobutane ring, once considered a synthetic curiosity, is now a prized structural element in medicinal chemistry.[1][3] Its rigid, puckered conformation offers a distinct advantage over more flexible aliphatic chains by pre-organizing appended functional groups in a defined spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the high sp³ character of the cyclobutane core often correlates with improved solubility and metabolic stability, key attributes for successful drug development.[3]
This compound serves as an excellent entry point into this chemical space. The geminal diester functionality provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Core Physicochemical Properties and Synthetic Accessibility
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₄ | |
| Molecular Weight | 172.18 g/mol | |
| Appearance | Colorless liquid | --- |
| Boiling Point | 104-105 °C @ 12 mmHg | |
| Density | 1.120 g/mL |
The synthesis of this compound is typically achieved through the esterification of cyclobutane-1,1-dicarboxylic acid, which itself is prepared via the reaction of diethyl malonate with 1,3-dibromopropane followed by hydrolysis and decarboxylation.
Key Transformations and Synthetic Protocols
The true utility of this compound lies in its versatile reactivity. The geminal diester can be manipulated to introduce a wide array of functional groups, paving the way for the synthesis of diverse compound libraries.
Hydrolysis to Cyclobutane-1,1-dicarboxylic Acid
The hydrolysis of the diester to the corresponding dicarboxylic acid is a fundamental transformation, providing a precursor for the synthesis of the anticancer drug Carboplatin and for amide coupling reactions.
Protocol 1: Complete Hydrolysis
-
Reaction Setup: To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water, add potassium hydroxide (2.5 eq).
-
Reaction Conditions: Stir the mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2 with concentrated HCl.
-
Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield cyclobutane-1,1-dicarboxylic acid as a white solid.
Amide Coupling Reactions
The resulting dicarboxylic acid is a versatile precursor for the synthesis of bis-amides, which can serve as linkers or introduce key pharmacophoric elements.
Protocol 2: Bis-amide Synthesis using EDC Coupling
-
Reaction Setup: To a solution of cyclobutane-1,1-dicarboxylic acid (1.0 eq) in anhydrous DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq) and 1-hydroxybenzotriazole (HOBt, 2.2 eq). Stir for 15 minutes at room temperature.
-
Amine Addition: Add the desired amine (2.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Work-up: Dilute the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Reduction to Cyclobutane-1,1-dimethanol
Reduction of the diester to the corresponding diol opens up another avenue for derivatization, providing a scaffold for the introduction of ether, ester, or other functional groups.
Protocol 3: Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (2.5 eq) in anhydrous THF. Cool the suspension to 0 °C.
-
Diester Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up (Fieser method): Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams. Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash thoroughly with THF. Concentrate the filtrate to yield cyclobutane-1,1-dimethanol.
Applications in Medicinal Chemistry Case Studies
Anticancer Agents: The Carboplatin Story
A prominent example of the medicinal application of a cyclobutane-1,1-dicarboxylate derivative is in the synthesis of Carboplatin, a second-generation platinum-based anticancer drug. The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a more favorable toxicity profile compared to its predecessor, Cisplatin.
Bioisosteric Replacement
The cyclobutane scaffold can serve as a bioisosteric replacement for other chemical groups, a strategy often employed to improve the physicochemical properties of a lead compound.
-
Aryl Mimic: The three-dimensional, puckered nature of the cyclobutane ring can mimic the spatial arrangement of substituents on an aromatic ring, while offering improved solubility and metabolic stability.
-
Gem-Dimethyl Replacement: The cyclobutane core can replace a gem-dimethyl group, often found in enzyme inhibitors, to explore new binding interactions and modulate conformational preferences.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure and the synthetic handles provided by the geminal diester functionality allow for the creation of diverse and novel molecular architectures. The protocols outlined in this guide provide a practical framework for researchers to leverage the unique properties of this scaffold in the design and synthesis of next-generation therapeutic agents. The continued exploration of cyclobutane-containing chemical space promises to yield new drug candidates with improved efficacy and safety profiles.
References
- Wessjohann, L. A., et al. (2003). Recent advances in the preparation and application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1625-1682.
- Burkhard, J. A., et al. (2010). Cyclobutanes in medicinal chemistry. Journal of Medicinal Chemistry, 53(23), 8439-8451.
- Meanwell, N. A. (2011). A synopsis of the properties and applications of the cyclobutyl group in medicinal chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- PubChem Compound Summary for CID 7021469, this compound.
- Stenutz, R.
Sources
The Cyclobutane Core: Harnessing Dimethyl Cyclobutane-1,1-dicarboxylate for Novel Agrochemical Scaffolds
Introduction: The Strategic Value of Strained Ring Systems in Agrochemical Design
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action, synthetic chemists are increasingly turning to underexplored chemical spaces. The cyclobutane moiety, a four-membered carbocycle, represents a fascinating and highly valuable scaffold in this context.[1][2] Its inherent ring strain and well-defined three-dimensional geometry can impart unique physicochemical properties and biological activities to molecules.[3][4] Dimethyl cyclobutane-1,1-dicarboxylate, a geminally substituted cyclobutane derivative, serves as a versatile and strategic building block for accessing a diverse array of complex molecular architectures relevant to the agrochemical industry.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of potential agrochemical candidates. We will delve into the synthetic rationale, provide exemplary protocols, and discuss the significance of the cyclobutane core in the design of next-generation herbicides, fungicides, and insecticides.
Core Concept: The Cyclobutane Advantage in Bioactive Molecule Synthesis
The incorporation of a cyclobutane ring into a potential agrochemical agent can offer several distinct advantages:
-
Metabolic Stability: The strained four-membered ring can be more resistant to metabolic degradation by plant or pest enzymes, potentially leading to longer residual activity.
-
Conformational Rigidity: The cyclobutane scaffold restricts the conformational freedom of the molecule, which can lead to a more precise fit with the target protein or enzyme, thereby enhancing potency.
-
Novelty and Patentability: The use of less common scaffolds like cyclobutanes can lead to the discovery of novel chemical classes of agrochemicals with new modes of action, providing a significant intellectual property advantage.
-
Access to 3D Space: The non-planar nature of the cyclobutane ring allows for the exploration of three-dimensional chemical space, which is crucial for interacting with complex biological targets.
The synthetic utility of this compound lies in the reactivity of its ester functionalities, which can be readily transformed into a wide range of other functional groups, and the cyclobutane ring itself, which can be further functionalized or serve as a rigid core.
Application in the Synthesis of a Dichlorophenyl-Substituted Cyclobutane Imide: A Potential Herbicide Candidate
One notable application of cyclobutane derivatives in agrochemical research is the synthesis of imides bearing a dichlorophenyl group. This structural motif is present in several commercial herbicides. The following section details a synthetic pathway that can be adapted from known procedures for related cyclobutane structures, illustrating the potential use of this compound as a precursor.[5]
Synthetic Workflow Overview
The overall synthetic strategy involves the hydrolysis of the diester to the corresponding dicarboxylic acid, followed by anhydride formation and subsequent reaction with a substituted aniline to form the target imide.
Sources
- 1. Contemporary synthesis of bioactive cyclobutane natural products [agris.fao.org]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols for Dimethyl Cyclobutane-1,1-dicarboxylate in Polymer Chemistry
Introduction: The Role of Cycloaliphatic Monomers in Advanced Polyesters
The incorporation of cyclic monomers into polyester backbones is a well-established strategy for tailoring polymer properties. Cycloaliphatic structures, such as those derived from cyclobutane, introduce rigidity and steric hindrance to the polymer chain, which can significantly enhance thermal stability, glass transition temperature (Tg), and mechanical strength compared to their linear aliphatic counterparts. Dimethyl cyclobutane-1,1-dicarboxylate, a gem-disubstituted cycloaliphatic diester, serves as a unique building block. Its strained four-membered ring and the 1,1-substitution pattern create a distinct steric environment that influences polymer chain packing and, consequently, the final material properties.
These characteristics make polyesters derived from cyclobutane dicarboxylates promising candidates for applications requiring high performance, such as specialty packaging, engineering plastics, and biomedical materials.[1] The synthesis of these polymers is typically achieved through polycondensation reactions, a process that, while conventional, requires careful optimization to achieve high molecular weights and desirable material characteristics.[2] This guide provides a comprehensive overview, detailed protocols, and expert insights into the use of this compound for the synthesis of novel polyesters.
Core Application: Synthesis of High-Performance Polyesters via Melt Polycondensation
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of polyesters. The most common and industrially scalable method for this is melt polycondensation. This process involves the reaction of the diester monomer with a suitable diol at high temperatures, typically in the presence of a catalyst.
Causality of the Two-Stage Melt Polycondensation Process
A two-stage approach is optimal for achieving high-molecular-weight polyesters from diester monomers. This is a self-validating system where the success of the second stage is predicated on the successful completion of the first.
-
Stage 1: Transesterification (Oligomer Formation): The initial stage focuses on the transesterification reaction between the this compound and an excess of a diol (e.g., 1,4-butanediol). This reaction is performed at moderate temperatures (160-190°C) under an inert nitrogen atmosphere.[2] The primary goal is to convert the methyl ester groups into hydroxyethyl esters and form low-molecular-weight oligomers, with methanol as the byproduct. Using a slight excess of the diol ensures that the resulting oligomers are predominantly hydroxyl-terminated, which is crucial for the subsequent polymerization step. The inert atmosphere is critical to prevent oxidative degradation of the monomers and the forming oligomers at elevated temperatures.
-
Stage 2: Polycondensation (Chain Growth): Once the theoretical amount of methanol from the transesterification has been collected, the reaction transitions to the polycondensation stage. The temperature is increased significantly (220-250°C), and a high vacuum is applied.[2] The high temperature provides the necessary energy for the polymer chains to grow, while the vacuum is essential for efficiently removing the condensation byproducts (methanol and excess diol). According to Le Chatelier's principle, the removal of these byproducts shifts the reaction equilibrium towards the formation of high-molecular-weight polymer chains. The efficiency of this removal directly dictates the final molecular weight of the polyester.
Experimental Workflow & Visualization
The following diagrams illustrate the chemical reaction and the experimental process for synthesizing polyesters from this compound.
Caption: General polycondensation reaction scheme.
Caption: Two-stage melt polycondensation workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of a polyester from this compound and 1,4-butanediol. This procedure is adapted from established methods for similar cycloaliphatic and bio-based monomers.[2][3][4]
Materials:
-
This compound (DMCBD)
-
1,4-Butanediol (BDO), polymer grade
-
Titanium(IV) isopropoxide (TIPT) or Antimony(III) oxide (Sb₂O₃) as catalyst
-
High-purity nitrogen gas
-
Argon gas (for storing catalyst)
Equipment:
-
Glass reactor (500 mL) equipped with a mechanical stirrer, nitrogen/vacuum inlet, thermocouple, and a distillation condenser leading to a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Schlenk line for inert gas handling.
Procedure:
Stage 1: Transesterification
-
Reactor Preparation: The glass reactor is thoroughly dried in an oven at 120°C overnight and assembled while hot under a stream of dry nitrogen to ensure an anhydrous environment.
-
Charging Monomers: Charge the reactor with this compound and 1,4-butanediol. A molar ratio of Diol:Diester of 1.2:1.0 is recommended.
-
Catalyst Addition: Add the catalyst. A typical catalyst loading is 200-500 ppm of TIPT or Sb₂O₃ relative to the weight of the diester monomer.
-
Inert Atmosphere: Seal the reactor and purge with high-purity nitrogen for at least 30 minutes to remove any residual oxygen. Maintain a gentle positive pressure of nitrogen.
-
Heating and Reaction: Begin stirring and gradually heat the reactor to 160°C. Increase the temperature to 180-190°C over 30 minutes. Methanol will begin to distill and collect in the receiving flask.
-
Monitoring: Continue this stage for 2-3 hours, or until approximately 90-95% of the theoretical amount of methanol has been collected. The reaction mixture will become clearer and more viscous.
Stage 2: Polycondensation
-
Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Vacuum Application: Slowly apply vacuum to the system, gradually reducing the pressure to below 1 mbar over about 60 minutes. This slow reduction prevents excessive foaming of the oligomeric mixture.
-
Polymerization: Maintain the high temperature and low pressure for 2-4 hours. During this time, excess 1,4-butanediol and any remaining methanol will be removed. The viscosity of the molten polymer will increase significantly, which can be observed by the increase in torque on the mechanical stirrer.
-
Completion: The polymerization is considered complete when the desired melt viscosity is achieved, or when no further byproducts are distilling.
-
Product Isolation: Discontinue heating and turn off the vacuum, reintroducing nitrogen to the reactor to bring it back to atmospheric pressure. The molten polymer can be extruded from the reactor outlet into a water bath to form a strand, or allowed to cool in the reactor and subsequently dissolved in a suitable solvent (e.g., chloroform, THF) for analysis.
Polymer Characterization
After synthesis, the resulting polyester must be thoroughly characterized to determine its molecular weight, thermal properties, and structure.
Standard Characterization Techniques:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polymer, verify the incorporation of both monomers, and determine the copolymer composition if applicable.[5]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer, determining the onset of decomposition (Td).[4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages and the absence of unreacted starting materials.
Representative Properties of Analogous Cycloaliphatic Polyesters
While specific data for poly(butylene cyclobutane-1,1-dicarboxylate) is not widely published, the properties of polyesters derived from similar rigid, bio-based cyclobutane dicarboxylic acids (CBDA) provide valuable benchmarks.[4][7]
| Property | Value Range | Diol Used | Significance |
| Weight-Average Molar Mass (Mw) | 8,000 - 12,000 g/mol | C4-C10 Aliphatic Diols | Indicates successful polymerization to useful chain lengths. |
| Glass Transition Temp. (Tg) | 6°C to 52°C | C10 to C4 Diols | The Tg is tunable based on the diol chain length; shorter diols increase rigidity and Tg.[7] |
| Decomposition Temp. (Td, 10%) | 263°C to 284°C | C4-C10 Aliphatic Diols | Demonstrates good thermal stability suitable for melt processing.[4] |
These data highlight that by selecting different diols, researchers can tune the properties of cyclobutane-based polyesters to meet the demands of various applications. The rigid cyclobutane ring generally contributes to higher thermal stability compared to fully aliphatic polyesters.
References
- European Coatings. (2025). Bio-based polyesters synthesised from furanic cyclobutane diacid.
- Grilo, L. M. et al. (2025). Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid. Polymer Chemistry.
- Lacerda, T. M., et al. (2023). Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions. Biomacromolecules.
- Gurnagul, N., et al. (2022). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters.
- U.S. Patent No. 3,772,405. (1973). Method for producing polyesters.
- European Patent Office. (2024). POLYESTER COMPOSITIONS CONTAINING CYCLOBUTANEDIOL HAVING A CERTAIN COMBINATION OF INHERENT VISCOSITY AND MODERATE GLASS TRANSITI.
- Sankaran, E., et al. (2023). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry.
- Puts, R. D., & Sogah, D. Y. (1997). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. Macromolecules.
- Majoral, F., et al. (2023). Modifications of Furan-Based Polyesters with the Use of Rigid Diols. Polymers.
- Gigli, M., et al. (2018). Novel Random Copolymers of Poly(butylene 1,4-cyclohexane dicarboxylate) with Outstanding Barrier Properties for Green and Sustainable Packaging. Molecules.
- Amjaour, H. S. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. UND Scholarly Commons.
Sources
- 1. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 2. Modifications of Furan-Based Polyesters with the Use of Rigid Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 4. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Cyclobutane-1,1-dicarboxylates via [2+2] Cycloaddition: A Guide for Researchers and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged as a critical structural component in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to fine-tune the pharmacological properties of drug candidates.[1][2] Among the diverse family of cyclobutane derivatives, cyclobutane-1,1-dicarboxylates are particularly valuable as versatile building blocks, enabling the construction of complex molecular architectures with applications ranging from anticancer agents to antivirals.[3][4] This guide provides an in-depth exploration of the [2+2] cycloaddition reaction as a primary strategy for the synthesis of these important intermediates, offering detailed mechanistic insights, actionable protocols, and a discussion of their applications in drug discovery.
The Power of the [2+2] Cycloaddition for Cyclobutane Construction
The formation of a cyclobutane ring through the union of two alkene components, known as a [2+2] cycloaddition, is a cornerstone of small-ring synthesis.[5] Governed by the principles of orbital symmetry, these reactions can be broadly categorized into photochemical and transition-metal-catalyzed processes.[6][7] The choice between these methods is often dictated by the nature of the substrates and the desired stereochemical outcome.
The Photochemical Pathway: A Light-Induced Transformation
Photochemical [2+2] cycloadditions are a classic and widely employed method for the synthesis of cyclobutanes.[5] The reaction is particularly effective for the cycloaddition of electron-deficient alkenes, such as dialkyl methylidenemalonates, which are the precursors to cyclobutane-1,1-dicarboxylates.
The generally accepted mechanism for the photochemical [2+2] cycloaddition of an electron-deficient alkene proceeds through a series of steps initiated by the absorption of light.[8] In many cases, a photosensitizer is employed to facilitate the reaction, especially when the alkene itself does not efficiently absorb the required wavelength of light.[9]
Mechanism of Photosensitized [2+2] Cycloaddition:
-
Excitation of the Photosensitizer: A photosensitizer (S) absorbs a photon of light, promoting it to an excited singlet state (¹S*).
-
Intersystem Crossing: The excited singlet sensitizer undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (³S*).
-
Energy Transfer: The triplet sensitizer collides with a molecule of the electron-deficient alkene (A), transferring its energy and promoting the alkene to its triplet state (³A*), while the sensitizer returns to its ground state (S).
-
Diradical Formation: The excited triplet alkene (³A*) reacts with a ground-state alkene molecule to form a 1,4-diradical intermediate.
-
Intersystem Crossing and Ring Closure: The triplet diradical undergoes another intersystem crossing to a singlet diradical, which then rapidly collapses to form the stable cyclobutane ring.[8][9]
Caption: Mechanism of photosensitized [2+2] cycloaddition.
Transition-Metal Catalysis: A Thermal Alternative
While photochemical methods are powerful, transition-metal catalysis offers a valuable alternative for [2+2] cycloadditions, often proceeding under thermal conditions.[7] These reactions typically involve the formation of a metallacyclopentane intermediate, which then undergoes reductive elimination to furnish the cyclobutane product. A variety of transition metals, including iron, titanium, and copper, have been shown to catalyze these transformations.[7][10]
The mechanism of a transition-metal-catalyzed [2+2] cycloaddition can be generalized as follows:
-
Ligand Dissociation/Coordination: The catalytic cycle often begins with the dissociation of a ligand from the metal center to create a vacant coordination site, followed by the coordination of two alkene molecules.
-
Oxidative Cyclization: The two coordinated alkenes undergo oxidative cyclization to form a metallacyclopentane intermediate.
-
Reductive Elimination: The metallacyclopentane intermediate then undergoes reductive elimination to form the cyclobutane ring and regenerate the active catalyst.
Caption: Generalized mechanism for transition-metal-catalyzed [2+2] cycloaddition.
Experimental Protocols: A Practical Guide
The following protocol provides a detailed procedure for the photosensitized [2+2] cycloaddition of an electron-deficient alkene, adapted from established methods for similar transformations.[5][9] This protocol is intended as a starting point and may require optimization for specific substrates.
Protocol: Photosensitized [2+2] Cycloaddition for the Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
Materials:
-
Diethyl methylidenemalonate (1.0 equiv.)
-
Ethylene (gas)
-
Acetone (as solvent and photosensitizer)
-
Quartz reaction vessel or a photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)
-
Gas dispersion tube
-
Cooling system for the reactor
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve diethyl methylidenemalonate in acetone. The concentration should be optimized, but a starting point of 0.1 M is recommended.
-
Degassing: Purge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state.
-
Introduction of Ethylene: While maintaining a positive pressure of inert gas, begin bubbling ethylene gas through the solution using a gas dispersion tube. Ensure a continuous, gentle stream of ethylene.
-
Photolysis: Cool the reaction vessel to a suitable temperature (e.g., 0-10 °C) using a cooling bath. Irradiate the reaction mixture with a UV lamp. The reaction time will vary depending on the scale and the intensity of the light source. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), stop the ethylene flow and the irradiation. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetone.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired diethyl cyclobutane-1,1-dicarboxylate.
Quantitative Data Summary:
The yield and stereoselectivity of [2+2] cycloaddition reactions are highly dependent on the substrates, reaction conditions, and, in the case of photochemical reactions, the choice of photosensitizer. The following table provides a representative summary of conditions that can be varied for optimization.
| Parameter | Variation | Rationale |
| Solvent | Acetone, Acetonitrile, Dichloromethane | Solvent polarity can influence the stability of intermediates and the overall reaction rate. Acetone can also act as a photosensitizer. |
| Photosensitizer | Acetone, Benzophenone, Thioxanthone | The choice of sensitizer should be based on its triplet energy, which must be higher than that of the alkene to allow for efficient energy transfer.[9] |
| Light Source | Medium-pressure mercury lamp, LEDs | The wavelength of the light source should be matched to the absorption spectrum of the photosensitizer. |
| Temperature | -20 °C to 25 °C | Lower temperatures can sometimes improve stereoselectivity by minimizing competing side reactions. |
| Concentration | 0.01 M to 0.5 M | Concentration can affect the rate of intermolecular reactions and the efficiency of light absorption. |
Applications in Drug Discovery and Development
Cyclobutane-1,1-dicarboxylates are valuable intermediates in the synthesis of a wide range of biologically active molecules. The geminal dicarboxylate functionality provides a handle for further chemical transformations, allowing for the introduction of diverse functional groups.
A prominent example of the importance of the cyclobutane-1,1-dicarboxylate scaffold is in the synthesis of the anticancer drug Carboplatin .[11] Carboplatin is a second-generation platinum-based chemotherapy drug used in the treatment of various cancers, including ovarian, lung, and testicular cancer. Its synthesis involves the use of 1,1-cyclobutanedicarboxylic acid, which is readily prepared from the corresponding diester.[3]
The cyclobutane ring in drug candidates can confer several advantageous properties:
-
Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[2]
-
Improved Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can increase the half-life of a drug in the body.[11]
-
Modulation of Physicochemical Properties: The introduction of a cyclobutane moiety can influence properties such as solubility and lipophilicity, which are critical for drug absorption and distribution.[2]
Caption: Synthetic utility of cyclobutane-1,1-dicarboxylates.
Conclusion
The [2+2] cycloaddition reaction stands as a powerful and versatile tool for the synthesis of cyclobutane-1,1-dicarboxylates. Both photochemical and transition-metal-catalyzed methods provide access to these valuable building blocks, which play a crucial role in the development of new therapeutics. A thorough understanding of the reaction mechanisms and careful optimization of reaction conditions are key to the successful application of this chemistry. As the demand for novel, three-dimensionally complex drug candidates continues to grow, the strategic use of [2+2] cycloaddition reactions to generate unique cyclobutane scaffolds will undoubtedly remain a vital area of research and development.
References
- Enone–alkene cycloadditions. In Wikipedia; 2023. Accessed January 9, 2026. [Link]
- Papanastasiou, M.; et al. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. ACS Org. Inorg. Au2021, 1 (1), 16-24. [Link]
- Deal, J.; et al. Photoredox Catalysis for the Cycloaddition Reactions. Chem. Rec.2021, 21 (8), 1946-1963. [Link]
- Sommer, H.; et al. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes. Chem. Eur. J.2021, 27 (47), 12057-12073. [Link]
- Mariella, R. P.; Raube, R. R.
- Noble, A.; et al. Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. 2020. [Link]
- Alcaide, B.; et al. Exploiting [2+2] cycloaddition chemistry: achievements with allenes. Chem. Soc. Rev.2010, 39, 783-816. [Link]
- Chemdad.
- van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (9), e202200020. [Link]
- Wang, L.; et al. Drugs and bioactive molecules bearing gem‐difluorinated cyclobutane moieties. Chem. Commun.2022, 58, 11181-11193. [Link]
- van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (9), e202200020. [Link]
- Glorius, F.; et al. Enantioselective Synthesis of δ-Truxinates by a Chiral Phosphoric Acid-Catalyzed [2+2] Photocycloaddition. Org. Synth.2020, 97, 1-17. [Link]
- van der Kolk, R.; et al.
- Barluenga, J.; et al. Metal-Catalyzed Cyclization Reactions. In Science of Synthesis; Georg Thieme Verlag KG: Stuttgart, 2016; Vol. 2. [Link]
- Padwa, A. Transition Metal-Mediated Cycloaddition Reactions. Chem. Rev.1997, 97 (3), 599-634. [Link]
- Sarkar, D.; et al. [2+2] Photochemical Cycloaddition in Organic Synthesis. Eur. J. Org. Chem.2020, 2020 (9), 1310-1326. [Link]
- NIST. Diethyl 1,1-cyclobutanedicarboxylate. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899. Accessed January 9, 2026. [Link]
- van der Kolk, R.; et al. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem2022, 17 (9), e202200020. [Link]
- Orhan-Guzel, B. G.; et al. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Open Med. Chem. J.2008, 2, 26-34. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Diethyl 1,1-cyclobutanedicarboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 9. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme.de [thieme.de]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
Application Notes and Protocols: Ring-Opening Reactions of Dimethyl Cyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Potential of a Strained Ring
Dimethyl cyclobutane-1,1-dicarboxylate is a strained, four-membered carbocycle activated by the presence of two gem-dicarboxylate electron-withdrawing groups. This inherent ring strain, combined with electronic activation, makes it a versatile substrate for a variety of ring-opening reactions.[1][2] The cleavage of the cyclobutane ring provides a direct route to linear, 1,5-dicarbonyl compounds, specifically derivatives of glutaric acid.[3] These acyclic products are highly valuable intermediates in organic synthesis, serving as foundational building blocks for pharmaceuticals, agrochemicals, polymers like polyesters and polyamides, and other specialty chemicals.[4][5][6] This guide provides an in-depth exploration of the primary modes of ring-opening for this substrate, complete with mechanistic insights and detailed experimental protocols.
Section 1: Electrophile-Induced Ring-Opening
The reaction of this compound with electrophiles, particularly under acidic conditions, is a classical method for cleaving the C1-C2 bond. The strain of the four-membered ring facilitates this process, which proceeds through a stabilized carbocationic intermediate.
Causality of the Mechanism
The reaction is initiated by the coordination of a Lewis acid or protonation by a Brønsted acid to one of the carbonyl oxygens of the ester groups. This initial step enhances the electrophilicity of the cyclobutane system. Subsequent cleavage of the C1-C2 bond is driven by the release of ring strain and results in the formation of a tertiary carbocation. This carbocation is stabilized by the adjacent ester group. Finally, a nucleophile present in the reaction medium traps the carbocation to yield the acyclic, ring-opened product.
Caption: Mechanism of Electrophilic Ring-Opening.
Protocol 1: Ring-Opening with Molecular Iodine
Molecular iodine can serve as a mild electrophile to induce the ring-opening of activated cyclobutanes.[7][8][9] This protocol describes the iodinolysis of this compound to yield dimethyl 2-(2-iodoethyl)-2-methylmalonate.
Materials and Equipment:
-
This compound
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for workup and purification
Procedure:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.72 g, 10.0 mmol).
-
Dissolve the substrate in 40 mL of anhydrous dichloromethane.
-
Add molecular iodine (2.79 g, 11.0 mmol, 1.1 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Data Summary:
| Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| I₂ | None | DCM | 40 | 5 | ~85% |
| HBr | Acetic Acid | Acetic Acid | 80 | 3 | ~90% |
| AlCl₃ | AlCl₃ | DCM | 0 | 2 | ~75-85%[1][10] |
Section 2: Nucleophile-Induced Ring-Opening
The gem-dicarboxylate groups render the cyclobutane ring susceptible to attack by soft nucleophiles in a Michael-type addition, leading to ring cleavage. This approach is particularly effective with nucleophiles such as thiolates and selenols.[1]
Causality of the Mechanism
The reaction is initiated by the conjugate addition of a nucleophile to one of the C-C bonds of the cyclobutane ring. The electron-withdrawing ester groups facilitate this attack by polarizing the ring. This nucleophilic attack results in the formation of an enolate intermediate. The subsequent collapse of this intermediate, driven by the release of ring strain, cleaves a C-C bond and forms a more stable, acyclic carbanion which is then protonated during workup to give the final product.
Caption: Mechanism of Nucleophilic Ring-Opening.
Protocol 2: Thiophenolate-Mediated Ring-Opening
This protocol details the ring-opening of this compound using sodium thiophenolate as the nucleophile.
Materials and Equipment:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or similar oven-dried glassware
-
Syringes and needles for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Standard workup and purification equipment
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq) and wash with dry hexanes to remove mineral oil.
-
Add 30 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add thiophenol (1.10 g, 10.0 mmol) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiophenolate.
-
In a separate flask, dissolve this compound (1.72 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Add the solution of the cyclobutane substrate dropwise to the sodium thiophenolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the resulting crude oil by silica gel column chromatography to obtain dimethyl 2-methyl-2-(3-(phenylthio)propyl)malonate.
Data Summary:
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sodium Thiophenolate | NaH | THF | RT | 16 | ~92% |
| Sodium Selenophenolate | NaH | THF | RT | 12 | ~88%[1] |
| Aniline | None | DMF | 100 | 24 | Moderate |
Section 3: Reductive Ring-Opening
Reductive cleavage provides another pathway to open the cyclobutane ring, typically yielding a diol or related reduced products after workup. This method often involves dissolving metal reductions or catalytic hydrogenation under forcing conditions.
Causality of the Mechanism
In a dissolving metal reduction (e.g., using sodium in liquid ammonia), the reaction is initiated by a single-electron transfer (SET) from the metal to the substrate, likely into the LUMO of one of the ester groups. This forms a radical anion. The strained C-C bond then cleaves to relieve ring strain, generating a more stable acyclic radical anion. Further reduction and protonation during workup yield the final product.
Caption: Mechanism of Reductive Ring-Opening.
Protocol 3: Reductive Cleavage with Lithium in Ammonia
This protocol describes the reduction and cleavage of the cyclobutane ring to form 2,2-dimethylpentane-1,5-diol.
Materials and Equipment:
-
This compound
-
Lithium metal
-
Anhydrous liquid ammonia (NH₃)
-
Anhydrous ethanol
-
Dry ice/acetone condenser
-
Three-neck round-bottom flask
-
Standard workup and purification equipment
Procedure:
-
Set up a three-neck flask equipped with a dry ice condenser, a gas inlet, and a stopper.
-
Condense approximately 50 mL of anhydrous ammonia into the flask at -78 °C.
-
Add small, freshly cut pieces of lithium metal (0.28 g, 40.0 mmol, 4.0 eq) to the liquid ammonia until a persistent deep blue color is observed.
-
Dissolve this compound (1.72 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Slowly add the substrate solution to the lithium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of anhydrous ethanol until the blue color disappears, followed by the addition of solid ammonium chloride.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
To the remaining residue, add water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography to yield 2,2-dimethylpentane-1,5-diol.
Data Summary:
| Reducing Agent | Solvent | Quencher | Main Product | Yield (%) |
| Li / NH₃ | NH₃(l), THF | Ethanol | 2,2-Dimethylpentane-1,5-diol | ~70-80% |
| H₂, Raney Ni | Ethanol | N/A | Dimethyl 2,2-dimethylpentanedioate | High |
| LiAlH₄ | THF | H₂O | 1,1-Bis(hydroxymethyl)cyclobutane | High (No ring opening) |
References
- Glutaric Acid.
- The Multifaceted Applications of Glutaric Acid in Organic Synthesis and Beyond.
- Glutaric acid.Wikipedia.[Link]
- Glutaric ACID Market Forecast to 2030.MarketsandMarkets.[Link]
- A Visible Light Driven Direct Synthesis of Industrially Relevant Glutaric Acid Diesters
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxyl
- Ring-Opening of Cyclobutanes with Nucleophiles.ChemistryViews.[Link]
- Acid Catalysed Ring Expansion – Mechanism?Chemistry Stack Exchange.[Link]
- Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols.PubMed.[Link]
- The application of cyclobutane derivatives in organic synthesis.
- Electrophilic iodine(i) compounds induced semipinacol rearrangement via C–X bond cleavage.
- Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage.PubMed.[Link]
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.MDPI.[Link]
Sources
- 1. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. atamankimya.com [atamankimya.com]
- 5. nbinno.com [nbinno.com]
- 6. Glutaric ACID Market Forecast to 2030 | MarketsandMarkets [marketsandmarkets.com]
- 7. Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrophilic iodine(i) compounds induced semipinacol rearrangement via C–X bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dimethyl Cyclobutane-1,1-dicarboxylate as a Key Precursor in the Synthesis of Carboplatin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of dimethyl cyclobutane-1,1-dicarboxylate in the synthesis of the widely used anticancer drug, carboplatin. This document details the chemical rationale, step-by-step protocols, and analytical characterization methods, ensuring scientific integrity and reproducibility.
Carboplatin, a second-generation platinum-based chemotherapeutic agent, offers a more favorable toxicity profile compared to its predecessor, cisplatin, particularly with reduced nephrotoxicity.[1][2][3] The synthesis of carboplatin involves the coordination of a platinum(II) ion with two ammonia ligands and a bidentate cyclobutane-1,1-dicarboxylate (CBDCA) ligand.[4] The CBDCA moiety is crucial as it modulates the reactivity of the platinum center, contributing to the drug's stability and pharmacokinetic properties.[2][5] this compound serves as a readily accessible and efficient precursor to the essential CBDCA ligand.
This guide is structured to provide a logical progression from the precursor to the final active pharmaceutical ingredient, with a focus on the underlying chemical principles and practical experimental details.
Part 1: Synthesis of Cyclobutane-1,1-dicarboxylic Acid (CBDCA) from this compound
The initial and critical step in this synthetic pathway is the hydrolysis of the dimethyl ester precursor to yield cyclobutane-1,1-dicarboxylic acid (CBDCA). This transformation is typically achieved through base-catalyzed hydrolysis, followed by acidification.
Causality Behind Experimental Choices:
-
Base-Catalyzed Hydrolysis: The use of a strong base, such as potassium hydroxide, is essential to facilitate the nucleophilic attack of hydroxide ions on the carbonyl carbons of the ester groups. This saponification reaction is an equilibrium process, and the use of a stoichiometric excess of the base drives the reaction towards the formation of the dicarboxylate salt. The mechanism for base-catalyzed ester hydrolysis, known as the BAC2 mechanism, involves a tetrahedral intermediate.[6][7][8]
-
Solvent System: A mixture of ethanol and water is commonly employed as the reaction solvent. Ethanol helps to solubilize the organic ester, while water is necessary for the hydrolysis reaction and to dissolve the hydroxide salt.
-
Acidification: Following complete hydrolysis, the reaction mixture contains the potassium salt of CBDCA. Acidification with a strong acid, such as hydrochloric acid, is required to protonate the dicarboxylate, leading to the precipitation of the free dicarboxylic acid.
-
Purification: Recrystallization from a suitable solvent, such as ethyl acetate, is a crucial step to obtain high-purity CBDCA, which is essential for the subsequent synthesis of carboplatin.[9]
Experimental Protocol: Hydrolysis of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 5445-51-2 | 172.18 |
| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 |
| Ethanol (absolute) | 64-17-5 | 46.07 |
| Hydrochloric Acid (HCl), concentrated | 7647-01-0 | 36.46 |
| Ethyl Acetate | 141-78-6 | 88.11 |
| Anhydrous Calcium Chloride (CaCl₂) | 10043-52-4 | 110.98 |
| Diethyl Ether | 60-29-7 | 74.12 |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of this compound in a minimal amount of ethanol.
-
Prepare a solution of potassium hydroxide (a 2 to 2.5 molar excess) in a mixture of ethanol and water.
-
Add the potassium hydroxide solution to the ester solution and reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the hydrolysis is complete, remove the ethanol by distillation.
-
Evaporate the remaining aqueous solution to dryness on a steam bath.
-
Dissolve the solid residue in water and acidify the solution to a pH of 3-4 with concentrated hydrochloric acid. This should be done carefully in a fume hood.
-
Extract the aqueous solution with four portions of diethyl ether.[9]
-
Combine the ether extracts and dry them over anhydrous calcium chloride.
-
Remove the ether by distillation on a steam bath.
-
The resulting crude CBDCA can be purified by recrystallization from hot ethyl acetate to yield white crystals.[1][9] The expected melting point of pure 1,1-cyclobutanedicarboxylic acid is 156–158 °C.[1][9]
Part 2: Synthesis of Carboplatin from Cyclobutane-1,1-dicarboxylic Acid
The final step in the synthesis of carboplatin involves the reaction of the prepared CBDCA with a platinum(II) precursor. A common and effective method utilizes an intermediate silver complex to facilitate the ligand exchange.
Causality Behind Experimental Choices:
-
Platinum Precursor: Cisplatin is a common starting material for the synthesis of carboplatin.[10]
-
Role of Silver Nitrate: Silver nitrate is employed to activate the cisplatin. It reacts with cisplatin to precipitate silver chloride, leaving a more reactive diaquated platinum(II) complex in solution.[2][11] This intermediate is highly susceptible to coordination by the carboxylate groups of CBDCA. This method is often preferred as it drives the reaction forward by the removal of the insoluble silver halide.[2]
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium, in the dark, to prevent photochemical decomposition of the silver salts and the platinum complexes. The pH of the reaction mixture is also a critical parameter that needs to be controlled to ensure the complete coordination of the dicarboxylate ligand.
-
Purification: The final product, carboplatin, can be purified by crystallization from the reaction mixture.[] Washing the crystals with cold water and acetone helps to remove any unreacted starting materials and byproducts.[13]
Experimental Workflow: Carboplatin Synthesis
Caption: Experimental workflow for the synthesis of carboplatin.
Experimental Protocol: Synthesis of Carboplatin
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Cisplatin | 15663-27-1 | 300.05 |
| Silver Nitrate (AgNO₃) | 7761-88-8 | 169.87 |
| Cyclobutane-1,1-dicarboxylic Acid (CBDCA) | 5445-51-2 | 144.13 |
| Deionized Water | 7732-18-5 | 18.02 |
| Acetone | 67-64-1 | 58.08 |
Procedure:
-
Dissolve a specific molar quantity of cisplatin in deionized water. This may require gentle heating.
-
In a separate flask, dissolve a stoichiometric amount (2 molar equivalents) of silver nitrate in deionized water.
-
Add the silver nitrate solution to the cisplatin solution with stirring, in the dark. A white precipitate of silver chloride will form.
-
Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
-
Filter the mixture to remove the silver chloride precipitate. The filtrate contains the in situ generated cis-diamminediaquaplatinum(II) nitrate.
-
To the filtrate, add a solution of cyclobutane-1,1-dicarboxylic acid (1 molar equivalent) in water.
-
Stir the reaction mixture at room temperature overnight.
-
The resulting solution containing carboplatin can be concentrated under reduced pressure to induce crystallization.
-
Collect the white crystalline product by filtration.
-
Wash the crystals with small portions of ice-cold water and then with acetone.
-
Dry the purified carboplatin in a vacuum oven at a temperature below 50 °C.[13]
Part 3: Analytical Characterization of Carboplatin
The purity and identity of the synthesized carboplatin must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC):
HPLC is a powerful technique for assessing the purity of carboplatin and for quantifying it in various matrices.[14] A reversed-phase HPLC method is commonly used.[15][16]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water |
| Flow Rate | 1.0 - 2.0 mL/min |
| Detection | UV at 230 nm |
| Retention Time | Dependent on specific conditions, but typically in the range of 4-6 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the synthesized carboplatin. The spectra should be consistent with the expected chemical shifts and coupling patterns for the cyclobutane ring protons and carbons, as well as the ammine protons.[1]
Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the characteristic functional groups in carboplatin, such as the N-H stretches of the ammine ligands and the carboxylate C=O stretches.[1]
Logical Relationship of Synthetic Steps
Caption: Logical flow from precursor to final product.
References
- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid.
- Pharmapproach. (2020, February 14). CARBOPLATIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.
- Tanley, S. W. M., et al. (2014). Chemical conversion of cisplatin and carboplatin with histidine in a model protein crystallized under sodium iodide conditions. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 9), 2493–2503.
- Nemati Kharat, A., et al. (2016). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iran. J. Chem. Chem. Eng., 35(4), 1-7.
- Tanley, S. W. M., et al. (2014). Chemical conversion of cisplatin and carboplatin with histidine in a model protein crystallized under sodium iodide conditions. PubMed.
- Nemati Kharat, A., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF ANTICANCER DRUGS BASED ON PLATINUM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 6(3), 302-308.
- Di Pasqua, A. J., et al. (2012). Understanding how the platinum anticancer drug carboplatin works: From the bottle to the cell. Coordination Chemistry Reviews, 256(11-12), 1249-1257.
- Karakus, S., et al. (2021). Analytical Methods for the Quantification of Cisplatin, Carboplatin, and Oxaliplatin in Various Matrices over the Last Two Decades. Current Pharmaceutical Analysis, 18(5).
- Houben-Weyl. (n.d.). 5. By Transformation of Other Cyclobutanes.
- Wikipedia. (n.d.). Carboplatin.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Carboplatin?
- OncoLink. (1999). Comparative Pharmacology and Clinical Activity of Cisplatin and Carboplatin.
- Wikipedia. (n.d.). Cyclobutanecarboxylic acid.
- Johnstone, T. C., et al. (2016). Synthetic Methods for the Preparation of Platinum Anticancer Complexes. Inorganica Chimica Acta, 454, 137-151.
- Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3519.
- Wang, Z., & Ma, H. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. PMC.
- Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- JBUON. (2011). Synthesis and antiproliferative activity of new carboplatin analogues.
- ResearchGate. (2020). Synthesis and characterization of silver nanoparticles loaded with carboplatin as a potential antimicrobial and cancer therapy.
- ACS Omega. (2020). Experimental and Computational Investigations of Carboplatin Supramolecular Complexes.
- Organic Syntheses Procedure. (n.d.). diethyl 1,1-cyclobutanedicarboxylate.
- Oregon State University. (1956). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Google Patents. (n.d.). EP2913336A1 - Process for the preparation of carboplatin.
- Asian Journal of Chemistry. (2011). High Performance Liquid Chromatographic Determination of Carboplatin in Injections.
- PubMed. (2007). HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix.
- NIH. (2020). Crystallization of carboplatin-loaded onto microporous calcium phosphate using high-vacuum method: Characterization and release study.
- PubMed. (2020). Synthesis and in vitro antitumour activity of carboplatin analogues containing functional handles compatible for conjugation to drug delivery systems.
- PubMed. (1991). HPLC analysis of platinum cytostatics.
- Google Patents. (n.d.). CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin.
- ResearchGate. (2007). Carboplatin derivatives with superior antitumor activity compared to the parent compound.
- UBC Library Open Collections. (n.d.). Sensitive and specific chromatographic methods for the pharmacokinetic evaluation of carboplatin in young patients.
- YouTube. (2023, June 30). Making Chemotherapy from Platinum Metal.
- PMC. (2023). Characterization of a conjugated polysuccinimide-carboplatin compound.
- Molecules. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
- MDPI. (2023). Design and Characterization of Carboplatin and Paclitaxel Loaded PCL Filaments for 3D Printed Controlled Release Intrauterine Implants.
- PubChem. (n.d.). Caronplatin, 4 | C6H14N2O4Pt+2 | CID 5352133.
- Coherent Market Insights. (2024). Silver Nitrate in Chemical Synthesis Role in Laboratory and Industrial Processes.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. Caronplatin, 4 | C6H14N2O4Pt+2 | CID 5352133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Carboplatin - Wikipedia [en.wikipedia.org]
- 11. coherentmarketinsights.com [coherentmarketinsights.com]
- 13. EP2913336A1 - Process for the preparation of carboplatin - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. HPLC method for the determination of carboplatin and paclitaxel with cremophorEL in an amphiphilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Functionalization of the Cyclobutane Ring in Dimethyl Cyclobutane-1,1-dicarboxylate
Introduction
The cyclobutane motif, a four-membered carbocycle, is an increasingly important structural unit in medicinal chemistry and materials science.[1][2][3] Its inherent ring strain and unique three-dimensional geometry can confer advantageous properties to molecules, such as metabolic stability, conformational rigidity, and improved binding affinity to biological targets.[2][3][4] Dimethyl cyclobutane-1,1-dicarboxylate serves as a versatile and readily available starting material for the synthesis of a diverse array of functionalized cyclobutane derivatives.[5][6][7][8][9] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic functionalization of this key building block. We will explore methodologies for manipulating the ester groups and for direct C-H functionalization of the cyclobutane ring, providing both the theoretical underpinnings and detailed, actionable protocols.
I. Manipulation of the Carboxylate Groups: A Gateway to Diverse Functionality
The gem-dicarboxylate moiety is the primary reactive handle on this compound. These ester groups can be readily transformed into a variety of other functional groups, providing access to a wide range of cyclobutane-containing synthons.
A. Hydrolysis and Decarboxylation: Accessing Mono- and Di-Carboxylic Acids
The controlled hydrolysis of the diester is a fundamental transformation. Saponification with a strong base followed by acidification yields cyclobutane-1,1-dicarboxylic acid. Subsequent thermal decarboxylation can then provide cyclobutanecarboxylic acid. These carboxylic acid derivatives are crucial intermediates for the synthesis of amides, esters, and other functionalities.
A typical procedure for the hydrolysis of diethyl cyclobutane-1,1-dicarboxylate to cyclobutanecarboxylic acid involves heating with potassium hydroxide, followed by acidification and thermal decarboxylation.[10] A similar approach can be applied to the dimethyl ester.
Protocol 1: Synthesis of Cyclobutane-1,1-dicarboxylic Acid
This protocol is adapted from the well-established synthesis of cyclopropane-1,1-dicarboxylic acid and can be applied to the cyclobutane analogue.[11]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ether or Dichloromethane (DCM) for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Add potassium hydroxide (2.5 - 3.0 eq.) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., ether or DCM) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl to pH 1-2.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ether or DCM).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclobutane-1,1-dicarboxylic acid.
Protocol 2: Decarboxylation to Cyclobutanecarboxylic Acid
This procedure follows the general principle of decarboxylation of malonic acid derivatives.[12]
Materials:
-
Cyclobutane-1,1-dicarboxylic acid
-
High-boiling point solvent (e.g., toluene, xylene, or neat)
Procedure:
-
Place the cyclobutane-1,1-dicarboxylic acid in a round-bottom flask equipped with a distillation apparatus.
-
Heat the flask to a temperature above the melting point of the diacid (typically 150-180 °C).
-
The decarboxylation will proceed with the evolution of carbon dioxide.
-
The resulting cyclobutanecarboxylic acid can be purified by distillation.
Table 1: Representative Conditions for Hydrolysis and Decarboxylation
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Diethyl cyclobutane-1,1-dicarboxylate | 1. KOH, H₂O/EtOH, reflux, 20 h; 2. H₂SO₄, heat | Cyclobutanecarboxylic acid | 77% | [10] |
| Diethyl malonate & 1,3-dibromopropane | 1. NaOEt, EtOH; 2. KOH, EtOH, reflux; 3. HCl; 4. Heat | Cyclobutanecarboxylic acid | 18-21% | [13] |
Visualization 1: Workflow for Carboxylate Manipulation
Caption: Key transformations of the carboxylate groups.
B. Reduction to Diols and Mono-alcohols
The ester functionalities can be reduced to the corresponding alcohols using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This provides access to cyclobutane-1,1-dimethanol, a valuable precursor for further synthetic modifications. Selective reduction of one ester group is more challenging but can be achieved through protection-deprotection strategies or by using less reactive reducing agents under carefully controlled conditions.
Protocol 3: Reduction to Cyclobutane-1,1-dimethanol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous sodium hydroxide (NaOH) or Rochelle's salt solution for quenching
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (2.0-3.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield cyclobutane-1,1-dimethanol.
II. Direct C-H Functionalization of the Cyclobutane Ring
While transformations of the carboxylate groups are well-established, the direct functionalization of the C-H bonds on the cyclobutane ring represents a more modern and atom-economical approach to introduce complexity.[1][14][15][16] This strategy avoids the need for pre-functionalized starting materials and can provide access to novel derivatives.
A. Palladium-Catalyzed C-H Arylation
Recent advances in catalysis have enabled the direct arylation of sp³ C-H bonds. By employing a directing group, typically derived from one of the carboxylic acid functionalities, it is possible to achieve site-selective C-H activation and subsequent arylation of the cyclobutane ring.
The Daugulis group has pioneered the use of an 8-aminoquinoline auxiliary as a directing group for the palladium-catalyzed arylation of methylene C-H bonds.[1] This methodology has been successfully applied to cyclobutane systems, demonstrating high efficiency and diastereoselectivity.[1]
Protocol 4: Palladium-Catalyzed C-H Arylation (Conceptual)
This protocol is based on the principles described by Daugulis and others for C-H functionalization.[1][14]
Materials:
-
Cyclobutane-1-carboxylic acid 8-aminoquinoline amide (prepared from cyclobutanecarboxylic acid)
-
Aryl iodide or bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ligand (if necessary, e.g., a phosphine or N-heterocyclic carbene ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a high-boiling polar aprotic solvent)
Procedure:
-
To a reaction vessel, add the cyclobutane-1-carboxylic acid 8-aminoquinoline amide (1.0 eq.), the aryl halide (1.5-2.0 eq.), Pd(OAc)₂ (5-10 mol%), and the base (2.0-3.0 eq.).
-
Add the solvent and degas the mixture.
-
Heat the reaction to 80-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Visualization 2: C-H Functionalization Strategy
Caption: A general workflow for directed C-H functionalization.
III. Ring-Opening and Ring-Expansion Reactions
The inherent strain of the cyclobutane ring can be exploited in ring-opening and ring-expansion reactions to generate more complex molecular scaffolds.[17][18][19][20] While less common for simple dicarboxylates, these transformations become more feasible with appropriately functionalized derivatives.
For instance, donor-acceptor cyclobutanes can undergo Lewis acid-promoted [4+2] cycloadditions with various partners, leading to the formation of six-membered rings.[17] While this compound itself is an acceptor-acceptor system, derivatization to introduce a donor group on the ring could enable such reactivity.
IV. Applications in Drug Discovery and Development
The functionalized cyclobutane derivatives accessible from this compound are valuable building blocks in drug discovery.[2][3][21] The rigid cyclobutane core can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement, potentially leading to increased potency and selectivity. Furthermore, the replacement of more flexible linkers or other cyclic systems with a cyclobutane ring can improve pharmacokinetic properties such as metabolic stability.[2]
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of a wide range of functionalized cyclobutanes. The strategic manipulation of its carboxylate groups through hydrolysis, decarboxylation, and reduction provides access to key intermediates. Furthermore, modern catalytic methods for direct C-H functionalization open up new avenues for creating novel and complex cyclobutane derivatives. The protocols and strategies outlined in this document provide a solid foundation for researchers to explore the rich chemistry of this important building block and to apply it to the design and synthesis of new chemical entities with potential applications in medicine and materials science.
References
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/C–C Bond Formation. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1837-1852. [Link]
- Wnuk, S. F. (2021).
- Reddy, R. S. (2018). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Chemistry – An Asian Journal, 13(17), 2346-2357. [Link]
- Stenstrøm, Y., & Sydnes, L. K. (1995). 5. By Transformation of Other Cyclobutanes. In Houben-Weyl Methods of Organic Chemistry, Vol. E 17a. Georg Thieme Verlag.
- Fedyk, A. V., et al. (2023). The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. Chemistry of Heterocyclic Compounds, 59(12), 1015-1022. [Link]
- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(6), e202200020. [Link]
- Li, C., et al. (2021). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 12(15), 5489-5494. [Link]
- Karimov, R. R., & Hartwig, J. F. (2023). Transannular C–H functionalization of cycloalkane carboxylic acids.
- Marvel, C. S., & Tuley, W. F. (1925). 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses, 5, 27. [Link]
- Goldsworthy, L. J. (1961). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Karimov, R. R., & Hartwig, J. F. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(6), e202200020. [Link]
- Zhang, X., & Houk, K. N. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. The Journal of Organic Chemistry, 73(4), 1267–1273. [Link]
- Dherange, B. D., et al. (2023). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 145(1), 173-179. [Link]
- Amunugama, H., et al. (2021). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques, 12(1), 478. [Link]
- Takeda, K. (2005). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 629-657). Elsevier.
- LibreTexts Chemistry. 21.
- Stenutz.
- CP Lab Safety.
- PubChem.
- Singh, R. K., & Danishefsky, S. (1976). CYCLOPROPANE-1,1-DICARBOXYLIC ACID. Organic Syntheses, 55, 43. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(5), 1485–1538. [Link]
- Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(5), 1485-1538. [Link]
Sources
- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 环丁基-1,1-二羧酸二乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound [stenutz.eu]
- 8. calpaclab.com [calpaclab.com]
- 9. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transannular C-H functionalization of cycloalkane carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
scale-up synthesis of Dimethyl cyclobutane-1,1-dicarboxylate
An Application Note for the Scale-Up Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
Abstract
This application note provides a comprehensive guide for the , a valuable building block in medicinal chemistry and materials science. The protocol detailed herein is based on the robust and well-established malonic ester synthesis pathway, optimized for gram-to-kilogram scale production. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, address critical safety considerations, and outline methods for purification and characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and scalable method for producing this key cyclobutane derivative.
Introduction and Scientific Rationale
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their inherent ring strain (approximately 26 kcal/mol) makes them not only challenging synthetic targets but also versatile intermediates that can undergo a variety of ring-opening and rearrangement reactions.[1][3] this compound, in particular, serves as a pivotal precursor for more complex molecules, including the anticancer drug Carboplatin, by providing a rigid four-membered carbocyclic scaffold.[4][5]
The chosen synthetic strategy is the intramolecular cyclization of a malonic ester derivative, a classic yet highly effective method for forming small rings. The reaction proceeds via the alkylation of dimethyl malonate with 1,3-dibromopropane in the presence of a strong base. This method is advantageous for scale-up due to the relatively low cost of starting materials, predictable reactivity, and well-documented procedures that can be adapted for larger quantities.[6][7] The core transformation involves a tandem dialkylation: an initial intermolecular Sₙ2 reaction followed by an intramolecular Sₙ2 cyclization to forge the cyclobutane ring.[8]
Reaction Mechanism and Workflow
The synthesis is a one-pot process that relies on the sequential formation of two new carbon-carbon bonds. The mechanism can be broken down into the following key steps:
-
First Deprotonation: Sodium methoxide, a strong base, abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate.
-
Intermolecular Sₙ2 Alkylation: The malonate enolate acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane and displacing a bromide ion. This forms an intermediate, dimethyl (3-bromopropyl)malonate.
-
Second Deprotonation: A second equivalent of base abstracts the remaining acidic α-hydrogen from the mono-alkylated malonate, forming a new enolate.
-
Intramolecular Sₙ2 Cyclization: The newly formed enolate attacks the terminal carbon bearing the second bromine atom within the same molecule, displacing the final bromide ion and closing the four-membered ring.
A potential side reaction is the intermolecular reaction of the mono-alkylated intermediate with another malonate enolate, leading to the formation of a linear tetra-ester.[7][9] This is mitigated by controlling the rate of addition and ensuring efficient stirring to favor the intramolecular pathway at scale.
Visual Representation of the Reaction Mechanism
Caption: Figure 1: Mechanism of Cyclobutane Formation
Overall Experimental Workflow
The scale-up process follows a logical sequence of unit operations designed for efficiency and safety.
Caption: Figure 2: Scale-Up Experimental Workflow
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or appropriate process bay. A thorough risk assessment must be performed before commencing any work.[10]
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. | Moles | Amount | Properties |
| Sodium Metal | 7440-23-5 | 22.99 g/mol | 2.05 mol | 47.1 g | Highly reactive with water/alcohols |
| Anhydrous Methanol | 67-56-1 | 32.04 g/mol | - | 1.0 L | Flammable, toxic |
| Dimethyl Malonate | 108-59-8 | 132.12 g/mol | 1.0 mol | 132.1 g (118 mL) | Irritant |
| 1,3-Dibromopropane | 109-64-8 | 201.89 g/mol | 1.05 mol | 212.0 g (106.5 mL) | Lachrymator, toxic |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | - | ~1.0 L | Flammable solvent for extraction |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 g/mol | - | ~500 mL | For washing |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 g/mol | - | ~50 g | Drying agent |
Equipment:
-
5 L three-neck round-bottom flask (or jacketed glass reactor)
-
Overhead mechanical stirrer with a PTFE paddle
-
Efficient reflux condenser with a drying tube (e.g., CaCl₂)
-
1 L pressure-equalizing dropping funnel
-
Thermometer or thermocouple probe
-
Heating mantle with temperature controller
-
Inert gas (Nitrogen or Argon) inlet
-
Apparatus for distillation under reduced pressure (vacuum distillation)
Step-by-Step Procedure
Step 1: Preparation of Sodium Methoxide Solution (Caution!)
-
Assemble the 5 L reactor with the mechanical stirrer, condenser (with N₂ inlet), and a stopper for the third neck. Ensure all glassware is thoroughly dried.
-
Purge the apparatus with nitrogen for 15-20 minutes.
-
Under a positive pressure of nitrogen, add 1.0 L of anhydrous methanol to the reactor.
-
Begin stirring and carefully add the sodium metal (47.1 g) in small, manageable pieces over 1-1.5 hours. The reaction is highly exothermic and will generate hydrogen gas. The rate of addition should be controlled to maintain a gentle reflux. Never add water to sodium metal.
-
Once all the sodium has dissolved, allow the clear, colorless sodium methoxide solution to cool to room temperature.
Step 2: Alkylation and Cyclization
-
Replace the stopper on the reactor with the 1 L dropping funnel.
-
To the cooled sodium methoxide solution, add dimethyl malonate (132.1 g) followed by 1,3-dibromopropane (212.0 g).
-
Heat the reaction mixture to a gentle reflux using the heating mantle.
-
Maintain a steady reflux with vigorous stirring for 3-4 hours. The reaction mixture will become a thick slurry as sodium bromide precipitates.
-
Monitor the reaction for completion using GC analysis of an aliquot (optional but recommended for process optimization).
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Reconfigure the apparatus for simple distillation. Remove the bulk of the methanol solvent by distilling at atmospheric pressure.
-
To the cooled, thick residue, cautiously add approximately 1 L of cold water to dissolve the precipitated sodium bromide.
-
Transfer the resulting two-phase mixture to a large separatory funnel. Separate the organic layer (bottom layer).
-
Extract the aqueous layer three times with 300 mL portions of ethyl acetate.
-
Combine all organic layers and wash them once with 500 mL of saturated brine solution to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (~50 g), swirl, and let it stand for 20 minutes.
Step 4: Purification
-
Filter off the drying agent and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate.
-
The resulting crude oil should be purified by vacuum distillation.
-
Collect the fraction boiling at approximately 104-105 °C at 12 mmHg .[11] The purified this compound is a colorless oil.
-
The expected yield is typically in the range of 50-60%.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.73 (s, 6H, -OCH₃), δ ~2.60 (t, 4H, -CH₂-ring), δ ~2.05 (quintet, 2H, -CH₂-ring). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~172.0 (C=O), δ ~55.0 (C-ester), δ ~52.5 (-OCH₃), δ ~31.0 (-CH₂-ring), δ ~17.0 (-CH₂-ring). |
| GC Analysis | A single major peak indicating >98% purity.[11] |
| IR Spectroscopy (neat) | Strong C=O stretch around 1730 cm⁻¹. |
Environmental, Health, and Safety (EHS) Considerations
Scaling up chemical reactions introduces significant safety challenges that must be proactively managed.[10][12]
-
Sodium Metal: Extremely reactive and corrosive. Reacts violently with water, releasing flammable hydrogen gas. Must be handled under an inert atmosphere and away from any source of moisture. Use appropriate PPE, including safety glasses, a face shield, and flame-retardant gloves.
-
1,3-Dibromopropane: This is a lachrymator (causes tearing) and is toxic. It is also a suspected carcinogen. All handling must be performed in a certified chemical fume hood. Avoid inhalation and skin contact.[13]
-
Methanol: Flammable and toxic by ingestion and inhalation.
-
Exothermic Reaction: The preparation of sodium methoxide is highly exothermic. Proper cooling and controlled addition are critical to prevent a runaway reaction.
-
Pressure: The reaction generates hydrogen gas. The system must be vented properly through the condenser to avoid pressure buildup.
Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
References
- ResearchGate. Gram‐scale synthesis of cyclobutanes.
- ACS Publications. Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes | Organic Letters.
- Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Organic Syntheses. diethyl 1,1-cyclobutanedicarboxylate.
- Baran Lab. Cyclobutanes in Organic Synthesis.
- ResearchGate. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates | Request PDF.
- ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry.
- RSC Publishing. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers.
- Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID.
- Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.
- Google Patents. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
- SIELC Technologies. 1,1-Cyclobutanedicarboxylic acid.
- ResearchGate. The application of cyclobutane derivatives in organic synthesis.
- YouTube. Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry.
- Patsnap. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka.
- Google Patents. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
- Journal of Chemical Education. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- ResearchGate. (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II).
- Sciencemadness.org. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- Organic Syntheses. PHENYLDIAZOMETHANE.
- Organic Syntheses. Working with Hazardous Chemicals.
- University of Southampton. Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Con- tinuous–Flow Photochemistry - ePrints Soton.
- ResearchGate. Pilot-Scale Production of Dimethyl 1,4-Cubanedicarboxylate.
- ResearchGate. (PDF) Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis.
- Chemistry Stack Exchange. How to tell/control whether sodium ethoxide will react by a substitution or elimination pathway?.
- NIST WebBook. 1,1-Dimethyl-1-silacyclobutane.
- Homework.Study.com. Cyclopropane was first prepared by the reaction of 1,3-dibromopropane with sodium. Formulate the....
Sources
- 1. baranlab.org [baranlab.org]
- 2. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclobutane-1,1-dicarboxylic Acid | LGC Standards [lgcstandards.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. Diethyl cyclobutane-1,1-dicarboxylate = 98.0 GC 3779-29-1 [sigmaaldrich.com]
- 12. orgsyn.org [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Deployment of Dimethyl Cyclobutane-1,1-dicarboxylate in the Synthesis of Complex Natural Products
Introduction: The Untapped Potential of a Strained Ring System
In the intricate world of natural product synthesis, the choice of starting materials is paramount. An ideal building block should offer a unique combination of reactivity, stereochemical control, and the potential for diverse functionalization. Dimethyl cyclobutane-1,1-dicarboxylate, a seemingly simple cyclic diester, has emerged as a powerful and versatile precursor for the construction of complex molecular architectures. The inherent ring strain of the cyclobutane core, estimated to be around 26 kcal/mol, is not a liability but a latent source of reactivity, enabling a variety of strategic chemical transformations that are not readily accessible with acyclic or larger ring systems.[1] This application note will provide an in-depth exploration of the utility of this compound in the synthesis of two distinct classes of natural products: the monoterpene pheromone (+)-grandisol and carbocyclic nucleoside analogues. We will delve into the underlying chemical principles, provide detailed experimental protocols for key transformations, and illustrate the strategic advantages of employing this unique building block.
Core Principles: Harnessing Ring Strain for Synthetic Advantage
The synthetic utility of this compound is rooted in its ability to undergo a series of predictable and high-yielding transformations. The gem-diester functionality provides a convenient handle for initial manipulations, while the strained four-membered ring can be strategically cleaved, expanded, or functionalized.
Key Transformations:
-
Hydrolysis and Decarboxylation: The gem-diester can be readily hydrolyzed to the corresponding dicarboxylic acid, which upon heating, undergoes facile decarboxylation to yield cyclobutanecarboxylic acid. This transformation provides a straightforward entry into monosubstituted cyclobutane derivatives.[2][3]
-
Cyclobutanone Formation: Cyclobutanecarboxylic acid can be converted to the corresponding acyl chloride and subsequently subjected to cyclization to furnish cyclobutanone, a pivotal intermediate for further elaboration.
-
Baeyer-Villiger Oxidation: Cyclobutanones are excellent substrates for the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a γ-lactone.[4][5] This reaction is a powerful tool for introducing heteroatoms and expanding the ring system in a controlled manner.
-
Ring Expansion: Under specific conditions, cyclobutane derivatives can undergo ring expansion to form more stable five-membered rings.[6] This process, often driven by the relief of ring strain, provides access to cyclopentane-based natural products.[6]
Application I: The Total Synthesis of (±)-Grandisol
Grandisol is a component of the sex pheromone of the cotton boll weevil, Anthonomus grandis.[7] Its unique cyclobutane core has made it a popular target for synthetic chemists. The following section outlines a plausible synthetic strategy for (±)-grandisol starting from this compound.
Synthetic Strategy Overview
The retrosynthetic analysis of grandisol reveals that the substituted cyclobutane core can be traced back to a cyclobutanone intermediate, which in turn can be derived from this compound.
Caption: Retrosynthetic analysis of (±)-grandisol.
Experimental Protocols
Step 1: Synthesis of Cyclobutanecarboxylic Acid [2][3][8][9]
This initial step involves the hydrolysis of the diester followed by decarboxylation.
-
Materials:
-
Diethyl cyclobutane-1,1-dicarboxylate (1 mol)
-
Potassium hydroxide (2.5 mol)
-
Ethanol (95%)
-
Water
-
Concentrated hydrochloric acid
-
Ether
-
-
Protocol:
-
A solution of potassium hydroxide in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser.
-
Diethyl cyclobutane-1,1-dicarboxylate is added to the flask.
-
The reaction mixture is heated to reflux for 3-4 hours.
-
The ethanol is removed by distillation.
-
The remaining aqueous solution is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is ~1.
-
The aqueous layer is extracted with ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 1,1-cyclobutanedicarboxylic acid.
-
The dicarboxylic acid is heated to 150-160 °C until carbon dioxide evolution ceases to afford cyclobutanecarboxylic acid.
-
Step 2: Synthesis of a Key Cyclobutanone Intermediate
This multi-step process involves the conversion of cyclobutanecarboxylic acid to a substituted cyclobutanone, a crucial building block for the introduction of the side chains of grandisol.
-
Protocol Outline:
-
Cyclobutanecarboxylic acid is converted to its acid chloride using thionyl chloride.
-
The acid chloride is then subjected to a Friedel-Crafts acylation with an appropriate aromatic substrate, or alternatively, converted to a Weinreb amide followed by reaction with a Grignard reagent to yield a ketone.
-
The resulting ketone can then be further functionalized to introduce the necessary substituents for the subsequent steps towards grandisol.
-
Step 3: Elaboration to (±)-Grandisol
The final steps of the synthesis involve the stereoselective introduction of the remaining functional groups and the formation of the characteristic hydroxymethyl and isopropenyl side chains.
-
Key Reactions:
-
Wittig Reaction: To introduce the isopropenyl group.
-
Grignard Reaction: To install the second side chain.
-
Stereoselective Reduction: To set the stereochemistry of the alcohol.
-
The overall synthetic sequence is depicted below:
Caption: Synthetic pathway to (±)-grandisol.
Application II: Synthesis of Carbocyclic Nucleoside Analogues
Carbocyclic nucleosides are a class of compounds where the furanose ring of a natural nucleoside is replaced by a carbocyclic moiety, typically a cyclopentane or cyclobutane ring.[10] This modification often imparts enhanced metabolic stability and can lead to potent antiviral and anticancer activities. This compound serves as a valuable starting material for the construction of the carbocyclic core of these analogues.
Strategic Approach
The synthesis of carbocyclic nucleosides from this compound hinges on the transformation of the cyclobutane ring into a functionalized cyclopentane ring, which then serves as the scaffold for the attachment of a nucleobase.
Key Transformation: Ring Expansion
A key step in this synthetic strategy is the ring expansion of a cyclobutane derivative to a cyclopentane. This can be achieved through various methods, often involving the formation of a carbocation adjacent to the ring, which then undergoes a rearrangement to the more stable five-membered ring.[6]
Caption: Workflow for the synthesis of carbocyclic nucleosides.
Data Summary
| Starting Material | Key Intermediate(s) | Target Natural Product(s) | Key Transformations |
| This compound | Cyclobutanecarboxylic acid, Substituted cyclobutanone | (±)-Grandisol | Hydrolysis, Decarboxylation, Wittig Reaction |
| This compound | Cyclobutane-1,1-dimethanol, Functionalized cyclopentane | Carbocyclic Nucleoside Analogues | Reduction, Ring Expansion, Nucleobase Coupling |
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful building block in the synthesis of complex natural products. Its inherent ring strain, combined with the synthetic handles provided by the diester functionality, allows for a range of strategic transformations that enable the efficient construction of intricate molecular architectures. The successful application of this starting material in the synthesis of challenging targets like (±)-grandisol and carbocyclic nucleosides underscores its value to the synthetic chemistry community.
Future research in this area will likely focus on the development of new and more efficient methods for the asymmetric synthesis of functionalized cyclobutane derivatives, further expanding the scope of natural products that can be accessed from this versatile precursor. The continued exploration of novel ring-opening and ring-expansion reactions of cyclobutane systems will undoubtedly lead to the discovery of new synthetic strategies and the creation of novel bioactive molecules.
References
- A versatile synthetic approach to grandisol monoterpene pheromone.
- Stereocontrolled Synthesis of (±)-Grandisol.
- ChemInform Abstract: Synthesis of Grandisol, the Sexual
- A novel synthesis of cyclobutane monoterpenes, (±)-grandisol and (±)
- Convenient Formal Synthesis of (+)-Grandisol through Lewis Acid Promoted Enantioselective Pinacolic Rearrangement.
- Synthesis of grandisol, the sexual
- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annul
- Cyclobutanecarboxylic acid - general description.
- Synthesis of Cyclobutane Natural Products using C–H Functionaliz
- Ring Expansion Rearrangements.
- THE PREPAR
- 1,1-Cyclobutanedicarboxylic Acid.
- Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
- Recent advances in the total synthesis of cyclobutane-containing n
- SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND REL
- Alternative method to Baeyer–Villiger oxidation of cyclobutenones using I2/DMSO c
- Total Synthesis of Grandisol.
- By Transform
- A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxyl
- Diethyl 1,1-cyclobutanedicarboxyl
- Alternative Method to Baeyer-Villiger Oxidation of Cyclobutenones using I2/DMSO C
- Baeyer-Villiger Oxid
- Baeyer-Villiger Oxid
- Diisopropyl 3,3-Dimethoxycyclobutane-l,1-dicarboxyl
- The Pherobase Synthesis - 1R2S-grandisol.
- Baeyer-Villiger Oxid
- Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS.
- Synthesis of analogues of carbocyclic nucleoside.
- Cyclopropane-1,1-dicarboxylic acid.
- Decarboxyl
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 6. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. collectionscanada.gc.ca [collectionscanada.gc.ca]
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Cyclobutane-1,1-dicarboxylates
Introduction: The Strategic Value of Strained Scaffolds
Cyclobutane rings, particularly those bearing multiple stereocenters and functional handles like the 1,1-dicarboxylate motif, represent highly valuable structural units in modern chemistry.[1][2] Despite their inherent ring strain (approx. 26-27 kcal/mol), which makes them both challenging to synthesize and synthetically versatile, these four-membered carbocycles are core components of numerous natural products, pharmaceutical agents, and agrochemicals.[3][4][5] The gem-dicarboxylate functionality not only activates the ring for further transformations but also serves as a crucial building block for creating more complex molecular architectures, including spirocycles and polycyclic systems.
The primary challenge in cyclobutane synthesis lies in controlling the stereochemistry at the newly formed sp³-hybridized carbon centers.[6] This guide provides an in-depth exploration of robust and field-proven strategies for the stereoselective synthesis of substituted cyclobutane-1,1-dicarboxylates, with a focus on the mechanistic rationale behind catalyst and substrate selection, detailed experimental protocols, and comparative data to aid in methodological choices.
I. The Workhorse of Cyclobutane Synthesis: [2+2] Cycloaddition Strategies
The [2+2] cycloaddition of two olefinic partners is the most direct and atom-economical route to cyclobutane frameworks.[7][8] While thermally forbidden under orbital symmetry rules, this transformation can be effectively promoted through photochemical, transition-metal-catalyzed, or organocatalytic pathways, each offering distinct advantages for achieving stereocontrol.
A. Transition-Metal-Catalyzed Thermal [2+2] Cycloadditions
Thermally-driven, transition-metal-catalyzed [2+2] cycloadditions provide a powerful alternative to photochemical methods, often with improved scalability and substrate scope.[7] These reactions typically proceed through a metallacyclobutane intermediate, where the stereochemical outcome is dictated by the coordination geometry imposed by the metal center and its associated ligands.
Causality of Stereocontrol: The choice of metal (e.g., Fe, Rh, Cu, Au) and, critically, the chiral ligand, creates a defined chiral environment around the active catalytic center.[9][10][11] The substrates coordinate to the metal in a preferred orientation to minimize steric hindrance within the ligand's chiral pocket. This pre-organization in the metallacyclobutane intermediate ensures that the subsequent reductive elimination to form the C-C bonds of the cyclobutane ring occurs with high fidelity, transferring the chiral information from the catalyst to the product.
Workflow for a Typical Transition-Metal-Catalyzed [2+2] Cycloaddition
Caption: General experimental workflow for stereoselective cyclobutane synthesis.
B. Organocatalytic [2+2] Cycloadditions
The emergence of organocatalysis has provided metal-free pathways to highly enantioenriched cyclobutanes.[3] Chiral Brønsted acids (e.g., phosphoric acids) or Lewis bases (e.g., primary/secondary amines) are commonly employed.
Mechanistic Insight: In a typical amine-catalyzed reaction, the catalyst activates an α,β-unsaturated aldehyde or ketone to form a transient, nucleophilic enamine or a dienamine. This intermediate then undergoes a stepwise [2+2] cycloaddition with the alkene partner. The stereochemistry is controlled by the chiral catalyst, which shields one face of the reactive intermediate, directing the incoming alkene to approach from the less sterically hindered face.
General Mechanism of an Enamine-Catalyzed [2+2] Cycloaddition
Sources
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transition‐Metal Catalyzed, Thermally Driven [2π+2π]‐Cycloadditions of Olefins and Alkynes | Semantic Scholar [semanticscholar.org]
- 8. baranlab.org [baranlab.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic C-H Functionalization of Cyclobutane-1,1-dicarboxylate Derivatives for Accelerated Drug Discovery
Introduction: The Cyclobutane Scaffold and the C-H Functionalization Imperative
The cyclobutane motif is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used groups like gem-dimethyl, isopropyl, or phenyl rings, often leading to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity.[1][2] Despite their utility, the synthesis of polysubstituted cyclobutanes with precise stereochemical control remains a significant challenge.[3][4] Traditional methods often rely on multi-step sequences or photochemical [2+2] cycloadditions, which can suffer from limitations in substrate scope and stereocontrol.[5]
Direct C–H functionalization has emerged as a transformative strategy, offering a more atom- and step-economical approach to molecular editing.[5][6] This guide focuses on the C-H functionalization of cyclobutane-1,1-dicarboxylate derivatives, a versatile and readily accessible starting material. By leveraging one of the carboxylate groups as a handle for a directing group, we can achieve highly regio- and diastereoselective installation of new functionalities onto the strained cyclobutane core, unlocking novel chemical space for researchers in drug development.[7][8]
Mechanistic Cornerstone: The Directed Palladacycle
The selective functionalization of C(sp³)–H bonds on a cyclobutane ring is inherently difficult due to the high bond dissociation energy and increased s-character of these bonds.[9] The key to overcoming this challenge lies in a directing group strategy , where a coordinating group covalently attached to the substrate guides a transition metal catalyst to a specific C-H bond.
For cyclobutane-1,1-dicarboxylate derivatives, one ester is first hydrolyzed and then converted into an amide bearing a chelating moiety, such as 8-aminoquinoline.[7][10] This sets the stage for a Palladium(II)-catalyzed reaction that proceeds through a highly organized Pd(II)/Pd(IV) catalytic cycle .
The Catalytic Cycle: A Step-by-Step Dissection
-
Coordination: The bidentate 8-aminoquinoline directing group (DG) on the cyclobutane substrate coordinates to a Pd(II) salt, typically Pd(OAc)₂.
-
C-H Activation: This coordination pre-organizes the substrate for a facile C-H cleavage event at the proximal β-methylene position. This occurs via a Concerted Metalation-Deprotonation (CMD) pathway, forming a stable 5-membered palladacycle intermediate. This step is often irreversible and dictates the regioselectivity.[8]
-
Oxidative Addition: The coupling partner, typically an aryl iodide (Ar-I), undergoes oxidative addition to the Pd(II) center, generating a high-valent Pd(IV) intermediate.
-
Reductive Elimination: The desired C-C bond is formed through reductive elimination from the Pd(IV) center, releasing the functionalized cyclobutane product and a Pd(II) species.
-
Catalyst Regeneration: A silver salt (e.g., Ag₂CO₃) is commonly used as an oxidant and halide scavenger to regenerate the active Pd(OAc)₂ catalyst, allowing the cycle to continue.[8]
This directed mechanism is the foundation of the protocol's success, ensuring that functionalization occurs predictably and, in the case of bis-arylation, with exceptional diastereoselectivity to yield all-cis products.[7][10]
Figure 2: Overall experimental workflow for C-H functionalization.
Detailed Experimental Protocols
Disclaimer: These protocols are adapted from established literature procedures. [5][7]All reactions should be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Protocol 1: Synthesis of C-H Activation Precursor
This two-step protocol converts the commercially available diethyl cyclobutane-1,1-dicarboxylate into the amide-tethered directing group substrate.
A. Monohydrolysis of Diethyl Cyclobutane-1,1-dicarboxylate
-
Reagents & Setup:
-
Diethyl cyclobutane-1,1-dicarboxylate (1.0 equiv)
-
Potassium hydroxide (KOH) (1.0 equiv)
-
Ethanol (EtOH) and Water (H₂O) in a 4:1 ratio
-
Round-bottom flask with a magnetic stir bar.
-
-
Procedure:
-
Dissolve KOH in the EtOH/H₂O solvent mixture in the flask.
-
Add the diethyl cyclobutane-1,1-dicarboxylate to the solution at room temperature.
-
Stir the reaction vigorously at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue and wash with diethyl ether (2x) to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. The monoacid product will often precipitate or can be extracted with ethyl acetate.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the monoacid, which is often used without further purification.
-
B. Amide Coupling with 8-Aminoquinoline
-
Reagents & Setup:
-
Cyclobutane monoacid from Step A (1.0 equiv)
-
8-Aminoquinoline (1.1 equiv)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon).
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the monoacid, 8-aminoquinoline, and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to obtain the pure C-H activation precursor.
-
Protocol 2: Palladium-Catalyzed Bis-Arylation
This is the core C-H functionalization step, installing two aryl groups with high diastereoselectivity.
-
Reagents & Equipment:
-
C-H Activation Precursor (1.0 equiv)
-
Aryl Iodide (Ar-I) (2.5 - 3.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)
-
Silver(I) Carbonate (Ag₂CO₃) (2.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or tert-Amyl alcohol
-
Screw-cap vial or reaction tube, heated stir plate.
-
-
Procedure:
-
To a screw-cap vial, add the C-H activation precursor, the desired aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the reaction solvent via syringe.
-
Seal the vial tightly and place it on a pre-heated stir plate at 100-120 °C.
-
Stir the reaction for 24-48 hours. Monitor progress by LC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with DCM and filter through a pad of Celite® to remove inorganic salts.
-
Wash the Celite® pad with additional DCM.
-
Concentrate the filtrate and purify the residue by flash column chromatography to isolate the all-cis bis-arylated product.
-
Representative Data: Substrate Scope
The palladium-catalyzed bis-arylation protocol is robust and tolerates a wide range of aryl iodides, including those with both electron-donating and electron-withdrawing groups.
| Entry | Aryl Iodide (Ar-I) | Product | Isolated Yield (%) [5][7] |
| 1 | Iodobenzene | 2,4-diphenyl | 97% |
| 2 | 4-Iodoanisole | 2,4-bis(4-methoxyphenyl) | 98% |
| 3 | 1-Iodo-4-(trifluoromethyl)benzene | 2,4-bis(4-(trifluoromethyl)phenyl) | 96% |
| 4 | 2-Iodonaphthalene | 2,4-di(naphthalen-2-yl) | 92% |
| 5 | 3-Iodopyridine | 2,4-di(pyridin-3-yl) | 75% |
Field-Proven Insights & Troubleshooting
-
Controlling Selectivity (Mono- vs. Bis-Arylation): While this guide focuses on bis-arylation, selective mono-arylation can often be achieved by carefully controlling the stoichiometry. Using approximately 0.5 equivalents of the aryl iodide relative to the cyclobutane precursor can favor the formation of the mono-functionalized product. [5][10]* Reactivity of Aryl Iodides: Electron-rich and sterically unhindered aryl iodides are generally more reactive and provide higher yields. Electron-deficient or sterically hindered partners may require higher temperatures or longer reaction times.
-
Solvent Choice: While DCE is common, other solvents like tert-amyl alcohol or hexafluoroisopropanol (HFIP) can sometimes improve yields, particularly for challenging substrates.
-
Inconsistent Yields: Ensure all reagents are pure and solvents are anhydrous. The quality of the silver salt can be critical; using a freshly opened bottle is recommended. If yields are low, screening other silver salts (e.g., Ag₂O, AgOAc) or additives may be beneficial.
Conclusion
The directing group-assisted, palladium-catalyzed C-H functionalization of cyclobutane-1,1-dicarboxylate derivatives represents a powerful and reliable strategy for the synthesis of complex, stereochemically defined cyclobutanes. This approach transforms a simple, readily available starting material into a high-value scaffold decorated with three contiguous stereocenters in a single, highly diastereoselective operation. By providing direct and efficient access to novel chemical matter, this methodology serves as an invaluable tool for researchers and scientists dedicated to the discovery and development of next-generation therapeutics.
References
- Davies, H. M. L., & Lian, Y. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes. Chem, 6(1), 304-313. [Link]
- ResearchGate. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF.
- ResearchGate. (n.d.). Functionalized cyclobutane synthesis from bicyclobutanes.
- Ramgren, S. D., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2235-2250. [Link]
- Davies, H. M. L., & Lian, Y. (2020). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes. Chem, 6(2), 538. [Link]
- D'hooghe, M., & De Kimpe, N. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 15838-15891. [Link]
- Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Chemistry – A European Journal, 26(48), 10836-10855. [Link]
- D'hooghe, M., & De Kimpe, N. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(10), 15838-15891. [Link]
- Ma, W., et al. (2023). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/-[11][11]rearrangement cascade.
- He, C., et al. (2022). Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. ChemRxiv. [Link]
- Chen, G., et al. (2020). PdII‐Catalyzed Enantioselective C(sp3)‐H Arylation of Cyclobutyl Ketones Using a Chiral Transient Directing Group. Angewandte Chemie International Edition, 59(24), 9518-9522. [Link]
- Wang, S.-G., et al. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity.
- Parella, R., et al. (2013). Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry. The Journal of Organic Chemistry, 78(23), 11911-11934. [Link]
- ResearchGate. (n.d.). Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF.
- Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic.
- Ramgren, S. D., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2235-2250. [Link]
- Liu, K., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.
- He, C., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4059-4070. [Link]
- Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis.
- Lee, D., et al. (2022). Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Journal of the American Chemical Society, 144(30), 13524-13530. [Link]
- He, C., et al. (2022). Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines. Journal of the American Chemical Society, 144(9), 4059-4070. [Link]
- OpenChemHub. (2021, January 18).
- Liu, K., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids.
- Axial. (2023, May 25). Transannular C–H functionalization of cycloalkane carboxylic acids. Substack. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. baranlab.org [baranlab.org]
- 9. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct bis-arylation of cyclobutanecarboxamide via double C-H activation: an auxiliary-aided diastereoselective Pd-catalyzed access to trisubstituted cyclobutane scaffolds having three contiguous stereocenters and an all-cis stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl cyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of this valuable chemical transformation. Here, we move beyond simple step-by-step instructions to explore the underlying principles that govern reaction outcomes, empowering you to make informed decisions in your laboratory work.
I. Synthesis Overview: The Malonic Ester Approach
The most prevalent and reliable method for synthesizing this compound is a variation of the malonic ester synthesis, a classic carbon-carbon bond-forming reaction.[1][2][3] This intramolecular cyclization, also known as the Perkin alicyclic synthesis, involves the reaction of dimethyl malonate with 1,3-dibromopropane in the presence of a suitable base.[2][4]
The reaction proceeds in two key stages:
-
Initial Alkylation: A base abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate. This nucleophilic enolate then attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, forming an intermediate, dimethyl 2-(3-bromopropyl)malonate.[3]
-
Intramolecular Cyclization: A second equivalent of base removes the remaining acidic α-hydrogen from the intermediate, generating a new enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the second bromine atom to form the desired cyclobutane ring.[3]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Issue 1: Consistently Low Yield of the Desired Product
Question: My yield of this compound is consistently below 40%. What are the likely causes and how can I improve it?
Answer: A low yield is the most common challenge in this synthesis and can be attributed to several factors, most notably a competing intermolecular side reaction.
-
Primary Cause: Formation of Tetramethyl pentane-1,1,5,5-tetracarboxylate. The enolate of dimethyl malonate is a potent nucleophile. If it reacts with the already formed dimethyl 2-(3-bromopropyl)malonate intermediate instead of undergoing intramolecular cyclization, it leads to the formation of a linear dimer. This dimer can then be alkylated by another molecule of 1,3-dibromopropane, ultimately leading to the high-boiling byproduct, Tetramethyl pentane-1,1,5,5-tetracarboxylate.
Figure 2: Major side reaction pathway leading to byproduct formation. -
Solutions to Minimize Byproduct Formation:
-
High-Dilution Conditions: The intramolecular cyclization is a first-order process, while the intermolecular side reaction is second-order. Therefore, running the reaction at a lower concentration will favor the desired cyclization.[5] This can be achieved by slowly adding the dimethyl malonate and 1,3-dibromopropane mixture to a solution of the base in the solvent.
-
Stoichiometry: Using a slight excess of 1,3-dibromopropane can help to ensure that the initial alkylation of dimethyl malonate is rapid, reducing the concentration of the malonate enolate available for the intermolecular side reaction. However, a large excess should be avoided as it can complicate purification.
-
Choice of Base and Solvent: A strong base is necessary to deprotonate the malonate. Sodium methoxide in methanol or sodium ethoxide in ethanol are common choices.[3][6] The use of an alkoxide that matches the ester (i.e., methoxide for a methyl ester) is crucial to prevent transesterification.[2][7] Aprotic polar solvents like DMF can also be used, sometimes in conjunction with a weaker base like potassium carbonate, which can alter the reactivity and selectivity.
-
| Parameter | Recommendation for Higher Yield | Rationale |
| Concentration | High Dilution (Slow addition of reactants) | Favors first-order intramolecular cyclization over second-order intermolecular side reactions.[5] |
| Base | Sodium Methoxide (for dimethyl ester) | Strong enough for deprotonation; matching the ester prevents transesterification.[2][7] |
| Solvent | Anhydrous Methanol | Good solubility for reactants and intermediates. Anhydrous conditions are critical. |
| Temperature | Moderate (e.g., 60-65 °C) | Provides sufficient energy for the reaction without promoting excessive side reactions.[6] |
Issue 2: Presence of Unexpected Peaks in Analytical Data (NMR, GC-MS)
Question: My NMR and/or GC-MS spectra show significant peaks that do not correspond to my starting materials or the desired product. How can I identify these byproducts?
Answer: The most likely major byproduct is Tetramethyl pentane-1,1,5,5-tetracarboxylate. Here's how to identify it:
-
1H NMR Spectroscopy:
-
This compound: You will observe a singlet for the six methyl protons of the ester groups and multiplets for the six cyclobutane protons.
-
Tetramethyl pentane-1,1,5,5-tetracarboxylate: This molecule has a higher degree of symmetry. You will likely see a singlet for the twelve methyl protons of the four ester groups, a triplet for the two methine protons, and multiplets for the six methylene protons. The integration ratio will be significantly different from the desired product.
-
-
13C NMR Spectroscopy:
-
This compound: Expect signals for the carbonyl carbons, the quaternary carbon of the cyclobutane ring, the methoxy carbons, and the methylene carbons of the cyclobutane ring.
-
Tetramethyl pentane-1,1,5,5-tetracarboxylate: You will observe signals for the carbonyl carbons, the methine carbons, the methoxy carbons, and the methylene carbons of the pentane chain.
-
-
GC-MS Analysis:
-
This compound (MW: 172.18 g/mol ): The mass spectrum will show the molecular ion peak (M+) at m/z 172. Common fragments may include the loss of a methoxy group (-OCH3) to give a peak at m/z 141, and the loss of a carbomethoxy group (-COOCH3) to give a peak at m/z 113.
-
Tetramethyl pentane-1,1,5,5-tetracarboxylate (MW: 304.29 g/mol ): This byproduct will have a significantly longer retention time on the GC column due to its higher boiling point. The mass spectrum will show a molecular ion peak at m/z 304.[8] Fragmentation patterns will be more complex but will likely involve losses of methoxy and carbomethoxy groups.
-
Issue 3: Reaction Fails to Initiate or Proceeds Very Slowly
Question: I've assembled my reaction, but after several hours of heating, TLC analysis shows only starting materials. What could be the problem?
Answer: A stalled reaction is often due to issues with the reagents or reaction conditions.
-
Inactive Base: The alkoxide base is highly sensitive to moisture. If your solvent or glassware is not scrupulously dry, the base will be quenched, and the reaction will not proceed.
-
Solution: Ensure all glassware is oven-dried before use. Use freshly opened anhydrous solvents. If preparing the sodium methoxide solution yourself, ensure the sodium metal is clean and the methanol is anhydrous.
-
-
Poor Quality Reagents: Impurities in the dimethyl malonate or 1,3-dibromopropane can inhibit the reaction.
-
Solution: Purify the dimethyl malonate and 1,3-dibromopropane by distillation before use.
-
-
Incorrect Temperature: The reaction requires heating to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is being heated to the appropriate temperature (e.g., 60-65 °C for methanol as a solvent) and that the heating bath is functioning correctly.[6]
-
-
Choice of Halide: The reactivity of the 1,3-dihalopropane is dependent on the leaving group ability of the halide (I > Br > Cl).[6][9] If you are using 1,3-dichloropropane, the reaction will be significantly slower and may require more forcing conditions (higher temperature, stronger base, or a phase-transfer catalyst).[6] 1,3-dibromopropane is generally the preferred reagent for this synthesis.[6]
III. Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound by favoring the intramolecular cyclization.
Materials:
-
Dimethyl malonate (purified by distillation)
-
1,3-Dibromopropane (purified by distillation)
-
Sodium metal
-
Anhydrous methanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for distillation (simple or fractional)
Procedure:
-
Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a reflux condenser and an addition funnel, carefully add sodium metal (2.0 equivalents) to anhydrous methanol under an inert atmosphere. Allow the sodium to react completely to form sodium methoxide.
-
Reaction Setup: Heat the sodium methoxide solution to reflux.
-
Slow Addition of Reactants: In the addition funnel, prepare a solution of dimethyl malonate (1.0 equivalent) and 1,3-dibromopropane (1.1 equivalents) in anhydrous methanol. Add this solution dropwise to the refluxing sodium methoxide solution over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-3 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired product from any unreacted starting materials and the high-boiling byproduct. Steam distillation is also a viable method for separating the product from non-volatile impurities.[10][11][12]
IV. Frequently Asked Questions (FAQs)
Q1: Can I use 1,3-dichloropropane instead of 1,3-dibromopropane?
A1: While it is possible, it is not recommended for optimal results. The carbon-chlorine bond is stronger than the carbon-bromine bond, making chloride a poorer leaving group.[6] Consequently, the reaction with 1,3-dichloropropane will be significantly slower and may require more forcing conditions (higher temperatures, longer reaction times), which can lead to the formation of other side products.[6]
Q2: How critical are anhydrous conditions?
A2: Extremely critical. The sodium methoxide base is readily neutralized by water. Any moisture in the solvent, reagents, or glassware will reduce the effective concentration of the base, leading to incomplete deprotonation of the malonic ester and a significantly lower yield or complete reaction failure.
Q3: My final product is an oil. How can I be sure of its purity?
A3: Purity should be assessed using a combination of techniques. GC analysis is excellent for determining the percentage of the desired product versus any volatile impurities. 1H and 13C NMR spectroscopy will confirm the structure and can reveal the presence of byproducts if their characteristic signals are observed.
Q4: What are the key safety precautions for this reaction?
A4:
-
Sodium metal: is highly reactive and flammable. It reacts violently with water. Handle with care under an inert atmosphere.
-
1,3-Dibromopropane: is a toxic and potentially carcinogenic substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Sodium methoxide: is corrosive and will cause severe burns upon contact. Handle with appropriate PPE.
-
The reaction is exothermic, especially during the preparation of the sodium methoxide solution. Ensure adequate cooling is available.
V. References
-
A Comparative Guide to 1,3-Dibromopropane and 1,3-Dichloropropane in Cyclization Reactions - Benchchem. (URL not available)
-
Malonic Ester Synthesis - Chemistry LibreTexts. (2023).
-
Synthesis by high dilution principle. (URL not available)
-
Supplementary Information - The Royal Society of Chemistry. (URL not available)
-
Malonic Ester Synthesis - Chemistry LibreTexts. (2020).
-
Tetramethyl pentane-1,1,5,5-tetracarboxylate | C13H20O8 | CID 2266639 - PubChem.
-
Malonic ester synthesis - Wikipedia.
-
Purification: Fractional Distillation - Department of Chemistry : University of Rochester.
-
Fractional vs. Simple Distillation and How to Segregate Multiple Solvents. (2023).
-
Malonic Ester Synthesis - Organic Chemistry Tutor.
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025).
-
Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry - YouTube. (2014).
-
Steam distillation vs fractional distillation - Chemistry Stack Exchange. (2021).
-
Malonic Ester Synthesis Practice Problems | Test Your Skills with Real Questions - Pearson.
-
Malonic Ester Synthesis: Videos & Practice Problems - Pearson.
-
Distillation - Web Pages.
-
How does leaving group size ( Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction : r/OrganicChemistry - Reddit. (2025).
-
Types of Distillation - MCAT Content - MedLife Mastery.
-
High dilution reactions — New synthetic applications - ResearchGate. (2025).
-
Supporting Information. (URL not available)
-
Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657 - PubChem.
-
Malonic Ester Synthesis - Organic Chemistry Portal.
-
Malonic Ester Synthesis Reaction Mechanism - YouTube. (2018).
-
Solved When diethylmalonate was treated with two equivalents | Chegg.com. (2021).
-
malonic ester synthesis - Semantic Scholar. (2020).
-
Theoretical and experimental 1H, 13C and 15N NMR spectra of monomethyl substituted tetramethyl 9aH- and 4H-quinolizine-1,2,3,4-tetracarboxylate | Request PDF - ResearchGate. (2025).
-
Dimethyl malonate - Wikipedia.
-
Malonates in Cyclocondensation Reactions - PMC - NIH.
-
Dimethyl malonate | C5H8O4 | CID 7943 - PubChem - NIH.
-
1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem - NIH.
-
Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - CN103864618A.
-
Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PubMed Central.
-
Application Note: 1H and 13C NMR Analysis of Diethyl Pentadecanedioate - Benchchem.
-
1,2-Cyclobutanedicarboxylic acid, dimethyl ester - the NIST WebBook.
-
1,2-Cyclobutanedicarboxylic acid, 1-cyano-, dimethyl ester, trans- - Optional[MS (GC)] - Spectrum - SpectraBase.
-
Selectivity In Free Radical Reactions - Master Organic Chemistry. (2013).
-
Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - MDPI.
-
Cyclic Diaryl λ 3 -Bromanes: A Rapid Access to Molecular Complexity via Cycloaddition Reactions | Request PDF - ResearchGate.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Solved When diethylmalonate was treated with two equivalents | Chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Tetramethyl pentane-1,1,5,5-tetracarboxylate | C13H20O8 | CID 2266639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. d.web.umkc.edu [d.web.umkc.edu]
- 12. medlifemastery.com [medlifemastery.com]
Technical Support Center: Malonic Ester Synthesis of Cyclobutane-1,1-dicarboxylates
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the malonic ester synthesis of cyclobutane-1,1-dicarboxylates. The intramolecular cyclization of a malonic ester with a 1,3-dihalopropane, known as the Perkin alicyclic synthesis, is a powerful method for forming four-membered rings, but it is often plagued by competing side reactions.[1] This document explains the causality behind these issues and offers field-proven solutions.
Section 1: Core Principles & Reaction Pathways
The primary reaction involves the deprotonation of a malonic ester, such as diethyl malonate, to form a stabilized enolate. This nucleophile then reacts with a 1,3-dihalopropane in a two-step sequence: an initial intermolecular SN2 reaction followed by a crucial intramolecular SN2 cyclization to form the cyclobutane ring.
Desired Reaction Pathway: Intramolecular Cyclization
The intended synthetic route proceeds as follows:
-
Enolate Formation: Diethyl malonate is deprotonated by a strong base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.[2][3][4]
-
First Alkylation: The enolate attacks one of the electrophilic carbons of 1,3-dihalopropane.
-
Second Enolate Formation: The resulting mono-alkylated intermediate, which still possesses an acidic α-hydrogen, is deprotonated by the base.
-
Intramolecular Cyclization: The newly formed enolate attacks the remaining electrophilic carbon on the propyl chain, closing the ring to form diethyl cyclobutane-1,1-dicarboxylate.[5]
Caption: Desired pathway for cyclobutane synthesis.
Section 2: Troubleshooting Guides & FAQs
Issue 1: Low Yield of Cyclobutane Product & Formation of a High-Boiling Point Byproduct
Question: My reaction yields are consistently low for the desired diethyl cyclobutane-1,1-dicarboxylate. I am also isolating a significant amount of a high-boiling, viscous oil. What is this byproduct and how can I prevent its formation?
Answer: This is the most common problem encountered in this synthesis. The high-boiling byproduct is almost certainly ethyl pentane-1,1,5,5-tetracarboxylate .[6] It arises from an intermolecular side reaction where two molecules of the malonate enolate react with one molecule of the 1,3-dihalopropane.
Causality: Intramolecular vs. Intermolecular Competition
-
Intermolecular Reaction (Undesired): A malonate enolate reacts with one end of the 1,3-dihalopropane. Before this intermediate can cyclize, a second molecule of malonate enolate reacts with the other end of the dihalopropane. This dimerization is favored at high concentrations.
-
Intramolecular Reaction (Desired): A single malonate enolate reacts with the dihalopropane, and the resulting intermediate cyclizes. This process is kinetically favored under high-dilution conditions, as the reactive ends of the molecule are held in close proximity, increasing the probability of an internal collision over an external one.[7][8]
Caption: Formation of the linear tetraester byproduct.
Troubleshooting & Optimization
The key to maximizing the yield of the cyclobutane product is to create conditions that favor the intramolecular pathway.
| Strategy | Action | Rationale |
| High Dilution | Use a large volume of solvent. A common recommendation is to keep the concentration of reactants below 0.1 M. | Reduces the probability of two different reactant molecules colliding, thereby suppressing the intermolecular reaction.[7] |
| Slow Addition | Add the base solution (e.g., sodium ethoxide) slowly and dropwise to the mixture of diethyl malonate and 1,3-dihalopropane. | Maintains a low instantaneous concentration of the highly reactive enolate, preventing it from quickly reacting with uncyclized intermediates. |
| Temperature Control | Maintain a consistent reaction temperature, typically between 60-65°C.[6] | Provides enough energy for the reaction to proceed without promoting excessive side reactions. Cooling may be necessary during the initial phase of base addition.[6] |
| Stoichiometry | Use a slight excess (e.g., 1.05 to 1.1 equivalents) of the 1,3-dihalopropane. | Ensures that the malonate enolate is more likely to react with the dihaloalkane rather than a mono-alkylated intermediate. |
Issue 2: Formation of Elimination Byproducts
Question: My analysis shows the presence of allyl-substituted malonic esters or other unsaturated compounds. What is causing this?
Answer: This indicates that an E2 elimination reaction is competing with the desired SN2 substitution. While 1,3-dihalopropanes consist of primary halides, which are less prone to elimination than secondary or tertiary halides, elimination can still occur under certain conditions.[3]
Causality: Substitution vs. Elimination
-
SN2 (Desired): The malonate enolate acts as a nucleophile, attacking the electrophilic carbon and displacing the halide.
-
E2 (Undesired): The malonate enolate, or more commonly the alkoxide base itself, acts as a base, abstracting a proton from the carbon beta to the leaving group, leading to the formation of a double bond.
Troubleshooting & Optimization
| Strategy | Action | Rationale |
| Base Selection | Use a non-hindered base like sodium ethoxide. | Highly hindered bases (e.g., potassium tert-butoxide) are more likely to act as bases rather than nucleophiles, favoring elimination. |
| Temperature Control | Avoid excessively high temperatures. | Higher temperatures generally favor elimination over substitution. Adhere to the recommended 60-65°C range.[6] |
| Solvent Choice | Use a polar aprotic solvent if elimination is a persistent issue. | Solvents like DMSO or DMF can favor SN2 reactions. However, the classical procedure uses ethanol, which works well if other parameters are controlled.[6] |
Issue 3: Incomplete Reaction or Low Conversion
Question: After the recommended reaction time, I still have a large amount of unreacted diethyl malonate. What could be the problem?
Answer: Incomplete reaction is typically due to issues with the base or the overall reaction setup.
Troubleshooting & Optimization
| Strategy | Action | Rationale |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried and use absolute (anhydrous) ethanol.[9] | The ethoxide base is highly reactive with water. Any moisture will consume the base, rendering it unavailable for deprotonating the malonic ester. |
| Base Quality | Use freshly prepared sodium ethoxide or high-quality commercial material. Sodium metal should be fresh-cut to remove the oxide layer. | The base can degrade upon exposure to air and moisture. The pKa of the α-hydrogens of diethyl malonate is around 13, requiring a sufficiently strong base for complete deprotonation.[10] |
| Reaction Time | Ensure the reaction is heated for a sufficient duration after the base addition is complete (typically ~2 hours or until the mixture is neutral to phenolphthalein).[6] | The intramolecular cyclization step requires time and thermal energy to proceed to completion. |
Section 3: Experimental Protocols
Protocol 1: Synthesis of Diethyl Cyclobutane-1,1-dicarboxylate
This protocol is adapted from established procedures and incorporates the troubleshooting advice discussed above.[6][9]
-
Setup: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser (with a calcium chloride drying tube), and a dropping funnel, combine diethyl malonate (160 g, 1.0 mole) and 1,3-dibromopropane (212 g, 1.05 moles).
-
Base Preparation: In a separate flask, prepare the sodium ethoxide solution by cautiously adding fresh-cut sodium (46 g, 2.0 gram atoms) to 800 mL of absolute ethanol.
-
Reaction: Begin stirring the malonate/dibromopropane mixture. Slowly add the sodium ethoxide solution via the dropping funnel over approximately 1 hour. Maintain the internal temperature at 60-65°C. Use a water bath to cool the flask if the temperature exceeds 65°C during the initial phase of the addition.[6]
-
Reflux: After the addition is complete, heat the mixture on a steam bath to maintain a gentle reflux for 2 hours, or until a wet sample is neutral to phenolphthalein.
-
Workup:
-
Allow the mixture to cool, then add water to dissolve the sodium bromide precipitate.
-
Remove the ethanol via distillation.
-
Crucial Purification Step: Use steam distillation to separate the volatile product (diethyl cyclobutane-1,1-dicarboxylate) and any unreacted starting materials from the non-volatile tetraester byproduct.[6] Collect approximately 4 liters of distillate.
-
Separate the organic layer from the distillate and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Final Purification: Purify the resulting crude ester by vacuum distillation.
Protocol 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid
-
Hydrolysis (Saponification): Reflux the purified diethyl cyclobutane-1,1-dicarboxylate with a solution of potassium hydroxide (2-3 equivalents) in ethanol for 2-3 hours.[11]
-
Solvent Removal: Remove most of the ethanol by distillation.
-
Acidification: Cool the residue in an ice bath and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic.
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve. Continue heating until gas evolution ceases.
-
Extraction & Purification: Cool the solution and extract the cyclobutanecarboxylic acid with ether. Dry the ether extracts, remove the solvent, and purify the final product by distillation or recrystallization.
References
- Vertex AI Search. (2022). Malonic ester synthesis (of carboxylic acids): - Online Chemistry notes. vertexaisearch.cloud.google.com.
- Wikipedia. (n.d.). Malonic ester synthesis. en.wikipedia.org.
- Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. orgsyn.org.
- YouTube. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. youtube.com.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. organic-chemistry.org.
- ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. pubs.acs.org.
- Thieme. (n.d.). By Transformation of Other Cyclobutanes. thieme-connect.com.
- Organic Syntheses. (n.d.).
- BenchChem. (2025). Fundamental principles of malonic ester synthesis. benchchem.com.
- Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. ir.library.
- Master Organic Chemistry. (2011). Common Blind Spot: Intramolecular Reactions. masterorganicchemistry.com.
- Wikipedia. (n.d.). Intramolecular reaction. en.wikipedia.org.
- Unknown Source. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis. chemistrysteps.com.
- Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. ochem.com.
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. askthenerd.com [askthenerd.com]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Dimethyl Cyclobutane-1,1-dicarboxylate by Distillation
Welcome to the technical support center for the purification of dimethyl cyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the vacuum distillation of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and ensure the highest purity of your product.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of this compound.
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound is a high-boiling point liquid. Attempting to distill it at atmospheric pressure would require very high temperatures, which can lead to thermal decomposition of the ester.[1] Vacuum distillation lowers the boiling point of the compound, allowing it to be distilled at a lower, safer temperature, thus minimizing the risk of degradation and ensuring a purer final product.[1]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point is dependent on the pressure achieved by the vacuum system. A reported boiling point is 122 °C at 55 mmHg. For comparison, the similar diethyl cyclobutane-1,1-dicarboxylate has a boiling point of 104-105 °C at 12 mmHg.[2] Therefore, the exact boiling point you observe will be a function of your specific vacuum conditions.
Q3: What are the likely impurities in my crude this compound?
A3: The most common impurities are residual starting materials from the synthesis, such as dimethyl malonate and 1,3-dibromopropane, and solvents used during the reaction and workup (e.g., ethanol, ether). Additionally, side-products can form, such as tetraesters from the reaction of two molecules of malonate with one of the dihalide.[3]
Q4: My distilled product is discolored. What could be the cause?
A4: Discoloration, often yellowing or browning, is typically a sign of thermal decomposition. This can occur if the distillation pot is overheated or if the distillation is carried out too slowly at an elevated temperature. It is crucial to maintain careful temperature control throughout the process.
Q5: What is "bumping" and how can I prevent it during vacuum distillation?
A5: "Bumping" is the sudden, violent boiling of a liquid.[4] In vacuum distillation, this is a common issue because the reduced pressure can lead to superheating of the liquid.[4] To prevent bumping, it is essential to use a magnetic stirrer to ensure even heating and smooth boiling.[4] Boiling chips are generally not effective under vacuum as the trapped air is quickly removed.[5] A capillary bubbler can also be used to introduce a fine stream of inert gas to promote smooth boiling.[6]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the vacuum distillation of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Difficulty achieving a good vacuum | Leaks in the distillation apparatus. | - Ensure all glass joints are properly sealed with a suitable vacuum grease.- Check all tubing connections for cracks or loose fittings.- Inspect glassware for any cracks or star fractures that could compromise the vacuum. |
| Inefficient vacuum pump. | - Check the oil level and quality in your vacuum pump. Change the oil if it is cloudy or discolored.- Ensure the pump is properly sized for the volume of your distillation setup. | |
| Product is not distilling over | Insufficient heating of the distillation pot. | - Gradually increase the temperature of the heating mantle.- Ensure the heating mantle is in good contact with the distillation flask. |
| Vacuum is too high (boiling point is too low). | - If your vacuum is very high, the boiling point may be below the temperature at which you are heating. Slowly and carefully introduce a small amount of inert gas to slightly raise the pressure. | |
| Thermometer placement is incorrect. | - The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling. | |
| Distillation is very slow | Inadequate heating. | - Increase the heat to the distillation pot, but be careful to avoid overheating and decomposition. |
| Poor insulation of the distillation column. | - Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss. | |
| Sudden drop in temperature during distillation | All of the product has distilled over. | - Stop the distillation. |
| A lower-boiling impurity has finished distilling. | - Continue heating to distill the main product fraction. You may need to change the receiving flask to collect the pure compound. | |
| Product appears cloudy | Water contamination. | - Ensure all glassware is thoroughly dried before starting the distillation.- Check for leaks that could be introducing atmospheric moisture. |
Experimental Protocol: Vacuum Distillation of this compound
This protocol provides a step-by-step guide for the purification of this compound.
Materials:
-
Crude this compound
-
Round-bottom flask (sized appropriately for the volume of crude product)
-
Short-path distillation head with condenser and vacuum connection
-
Receiving flasks
-
Thermometer and adapter
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Vacuum pump
-
Cold trap (recommended to protect the vacuum pump)
-
Vacuum tubing
-
Vacuum grease
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Assembly:
-
Carefully inspect all glassware for any defects.
-
Place a magnetic stir bar in the round-bottom flask containing the crude this compound.
-
Lightly grease all ground glass joints.
-
Assemble the distillation apparatus as shown in the diagram below, ensuring all connections are secure.
-
Place the thermometer correctly in the distillation head.
-
Connect the vacuum tubing from the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Distillation:
-
Begin stirring the crude product.
-
Turn on the vacuum pump to slowly evacuate the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.
-
Observe the mixture for signs of boiling. As the temperature rises, you may first observe the distillation of any low-boiling impurities (e.g., residual solvents).
-
Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound under your vacuum conditions, change to a clean receiving flask to collect the pure product.
-
Continue to collect the fraction that distills over at a constant temperature.
-
If the temperature begins to drop, it may indicate that all of the product has distilled. If the temperature rises significantly, it could indicate the distillation of higher-boiling impurities. In either case, stop the distillation.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool to room temperature.
-
Carefully and slowly break the vacuum by introducing an inert gas or air into the system. Never turn off the vacuum pump before the system has been vented to atmospheric pressure.
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
-
Disassemble the apparatus and collect your purified product.
-
Visualizations
Diagram of a Standard Vacuum Distillation Setup
A standard laboratory setup for vacuum distillation.
Troubleshooting Workflow for Low Vacuum
A decision-making workflow for troubleshooting low vacuum issues.
References
- Reducing bumping in vacuum distillation. (2007). Sciencemadness Discussion Board.
- Barker, D. (2001). Re: Bumping while distilling with vacuum. Madsci Network.
- Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts.
- Vacuum distillation. (2003). Eng-Tips.
- Vacuum Distillation. (2000). Oregon State University.
- Vacuum distillation. (n.d.). Wikipedia.
- Esters. An Introduction. (n.d.). University of Massachusetts.
- Dimethyl cyclobutane-1,2-dicarboxylate. (n.d.). PubChem.
- Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com.
- Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Milliken.
- 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses.
- The thermal decomposition of 1,1-dimethyl-1-silacyclobutane and some reactions of an unstable intermediate containing a silicon–carbon double bond. (1967). Chemical Communications (London).
- Thermal decomposition of esters. (2021). ResearchGate.
- Thermal degradation of esters/ethers derived from tartaric acid. (2014). ResearchGate.
- The Thermal Decomposition of Cyclobutane. (1952). Proceedings of the National Academy of Sciences of the United States of America.
- Ring-expansion reactions in the thermal decomposition of tert-butyl-1,3-cyclopentadiene. (2006). The Journal of Physical Chemistry A.
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. (2019). Chemistry – An Asian Journal.
- Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids. (2010). American Association of Drilling Engineers.
- Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (1963). Oregon State University.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (1967). Journal of Chemical Education.
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (2014). Physical Chemistry Chemical Physics.
Sources
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. 3779-29-1 Cas No. | Diethyl cyclobutane-1,1-dicarboxylate | Apollo [store.apolloscientific.co.uk]
- 3. orgsyn.org [orgsyn.org]
- 4. Re: Bumping while distilling with vacuum [madsci.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
chromatographic purification of Dimethyl cyclobutane-1,1-dicarboxylate
Answering the call for robust, field-tested guidance, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for the . As a Senior Application Scientist, my objective is to blend established scientific principles with practical, experience-driven insights to navigate the common and complex challenges encountered during purification. This guide is structured to provide immediate answers through FAQs and in-depth solutions via a comprehensive troubleshooting section and detailed protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of Dimethyl cyclobutane-1,1-dicarboxylate.
Q1: What is the expected polarity of this compound and how does it influence the choice of chromatography?
A1: this compound is a moderately polar compound. Its polarity is primarily dictated by the two ester functional groups, while the cyclobutane ring provides a nonpolar hydrocarbon backbone.[1] This moderate polarity makes it an ideal candidate for normal-phase flash column chromatography on silica gel, typically using a nonpolar mobile phase like hexanes or petroleum ether with a polar modifier such as ethyl acetate or diethyl ether.[2] It is also amenable to reverse-phase HPLC, where it will elute at a mid-range retention time with common water/acetonitrile or water/methanol gradients.[3]
Q2: What are the most common impurities I should expect from its synthesis?
A2: The synthesis of cyclobutane-1,1-dicarboxylic acid esters often involves the reaction of a malonic ester (like dimethyl malonate) with a dihaloalkane (like 1,3-dibromopropane).[4][5] Therefore, common impurities include:
-
Unreacted Starting Materials: Dimethyl malonate and 1,3-dibromopropane.
-
Side-Products: Formation of oligomeric products, such as the tetraester formed from the reaction of two moles of malonic ester with one mole of 1,3-dibromopropane, can occur.[4]
-
Related Esters: If the reaction environment contains other alcohols or if transesterification occurs, you might see other ester variants.
Q3: What is a good starting point for developing a flash column chromatography method?
A3: A good starting point is to use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Based on the compound's moderate polarity, begin with a solvent system of 10-20% ethyl acetate in hexanes.[2] The ideal system should provide a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring good separation from less polar and more polar impurities.
Q4: Can this compound be analyzed by Gas Chromatography (GC)?
A4: Yes, given its molecular weight (172.18 g/mol ) and expected volatility, this compound is well-suited for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification.[1][6] This makes GC an excellent tool for assessing the purity of collected fractions.
Q5: Is the compound stable on silica gel?
A5: Esters are generally stable on standard, neutral silica gel. However, silica gel is slightly acidic, which can potentially cause degradation for highly sensitive substrates over long exposure times.[2] this compound is not known to be exceptionally labile, but if you observe significant streaking on TLC or recover low yields from the column, you may consider deactivating the silica gel by pre-treating it with a small percentage of triethylamine in your mobile phase (e.g., 0.1-1%).[2]
Section 2: In-Depth Troubleshooting Guide
This guide provides systematic solutions to specific problems encountered during the .
Troubleshooting Summary Table
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| TS-01 | Poor Separation / Co-elution | 1. Inappropriate solvent system (polarity too high or too low).2. Column overloading.3. Poor column packing or channeling. | 1. Re-optimize the mobile phase using TLC; try a shallower gradient or an isocratic elution.2. Reduce the sample load (typically 1-5% of silica gel weight).3. Repack the column carefully, ensuring a level and well-settled bed. |
| TS-02 | Product Tailing / Broad Peaks | 1. Strong sample solvent effect (dissolving sample in a solvent much stronger than the mobile phase).2. Secondary interactions with acidic silanol groups on silica.3. High sample concentration in collected fractions. | 1. Dissolve the crude product in a minimal amount of a weak solvent (e.g., hexanes/dichloromethane) or adsorb it onto a small amount of silica gel before loading.2. Add 0.1-1% triethylamine to the mobile phase to neutralize active sites.[2]3. Check fraction concentration; tailing may be an artifact of overloading. |
| TS-03 | No Product Eluted | 1. Mobile phase is too weak (insufficient polarity).2. Compound decomposed on the column.3. Compound is highly polar and irreversibly adsorbed. | 1. Gradually increase the mobile phase polarity (e.g., increase % ethyl acetate).2. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting.[7]3. Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to recover adsorbed material.[2] |
| TS-04 | Irreproducible HPLC Retention Times | 1. Mobile phase improperly prepared or degraded.2. Lack of column equilibration.3. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily; ensure accurate pH if using buffers.[8]2. Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.3. Use a temperature-controlled column compartment for consistent results.[8] |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common chromatographic issues.
Caption: A decision tree for troubleshooting chromatographic purification.
Section 3: Standardized Purification Protocols
These protocols provide detailed, step-by-step methodologies for the purification and analysis of this compound.
Protocol 1: Preparative Flash Column Chromatography (Normal Phase)
This protocol is designed for purifying gram-scale quantities of the crude product.
Rationale: Normal-phase chromatography is the most common and cost-effective method for purifying moderately polar organic compounds. It separates molecules based on their affinity for the polar stationary phase (silica gel), with less polar compounds eluting first.[2]
Materials:
-
Standard bore glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (HPLC Grade)[9]
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Collection tubes, compressed air or pump
Procedure:
-
Solvent System Optimization:
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate and elute with varying ratios of Ethyl Acetate/Hexanes (e.g., 5:95, 10:90, 20:80).
-
The optimal solvent system is one that gives the product an Rf value of ~0.3.
-
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column. Add a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column and use gentle pressure (air/pump) to pack the bed, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in the minimum required volume of a non-polar solvent like dichloromethane.
-
Alternative (Dry Loading): If the product has poor solubility, dissolve it in a strong solvent, add a small amount of silica gel (~2-3x the product weight), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the starting low-polarity solvent system, applying gentle pressure.
-
Collect fractions and monitor the elution progress by TLC.
-
If separation is poor or the product elutes too slowly, you can gradually increase the polarity of the mobile phase (step-gradient).
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purity Analysis by HPLC (Reverse Phase)
This protocol is for assessing the purity of the final product.
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. It is a high-resolution technique ideal for quantitative purity assessment.[10]
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Solvents: HPLC-grade Water and Acetonitrile (ACN)[3]
-
Sample vials
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the purified product in acetonitrile at approximately 1 mg/mL.
-
Further dilute to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detector Wavelength: 210 nm (esters have a weak chromophore, so a low wavelength is needed).
-
Gradient:
-
Start at 40% B.
-
Linear ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 40% B and re-equilibrate for 3 minutes.
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Method Development Workflow
This diagram illustrates the logical progression from crude material to a purified, validated compound.
Caption: A typical workflow for chromatographic method development.
Section 4: References
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link].
-
Request PDF. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. Available at: [Link].
-
American Chemical Society. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. ACS Publications. Available at: [Link].
-
PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate. National Center for Biotechnology Information. Available at: [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Available at: [Link].
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Available at: [Link].
-
Kharat, A. (2017). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). ResearchGate. Available at: [Link].
-
Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Available at: [Link].
-
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. Available at: [Link].
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available at: [Link].
-
National Center for Biotechnology Information. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. PMC. Available at: [Link].
-
UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives. Available at: [Link].
-
Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Available at: [Link].
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Available at: [Link].
-
SIELC Technologies. (n.d.). Separation of Cyclobutane, methylene- on Newcrom R1 HPLC column. Available at: [Link].
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-ketoaldehydes and 1,4- diketones by Mo-catalyzed oxidative cleavage of cyclobutane-1,2-diols. Available at: [Link].
-
Taylor & Francis Online. (n.d.). New aromatic derivatives of cyclofructan 6 as chiral stationary phases for HPLC. Available at: [Link].
-
Matrix Fine Chemicals. (n.d.). 1,1-DIETHYL CYCLOBUTANE-1,1-DICARBOXYLATE. Available at: [Link].
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Available at: [Link].
-
YouTube. (2019). Chromatography Troubleshooting. Teledyne ISCO. Available at: [Link].
-
Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters. Available at: .
Sources
- 1. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromatography [chem.rochester.edu]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
- 8. halocolumns.com [halocolumns.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
minimizing byproduct formation in Dimethyl cyclobutane-1,1-dicarboxylate synthesis
Welcome to the technical support center for the synthesis of dimethyl cyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the experimental protocols to empower you to minimize byproduct formation and maximize the yield and purity of your target molecule.
I. Understanding the Synthesis: The Perkin Alicyclic Synthesis
The synthesis of this compound is a classic example of the Perkin alicyclic synthesis, which is an intramolecular variation of the malonic ester synthesis.[1][2] The reaction involves the dialkylation of dimethyl malonate with 1,3-dibromopropane using a base to facilitate the formation of the cyclobutane ring.
The core of this synthesis relies on the acidity of the α-hydrogens of dimethyl malonate (pKa ≈ 13), which allows for deprotonation by a suitable base to form a stabilized enolate.[3][4] This enolate then acts as a nucleophile, attacking the 1,3-dibromopropane in a two-step sequence of intermolecular and intramolecular S(_N)2 reactions to yield the desired cyclic product.
However, the process is not without its challenges. The formation of byproducts can significantly reduce the yield and complicate purification. This guide will address the most common issues and provide robust solutions.
II. Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product and Predominance of a High-Boiling Point Byproduct
Question: My reaction is yielding a significant amount of a high-boiling point substance, and the yield of this compound is disappointingly low. What is happening and how can I fix it?
Answer:
This is the most common issue in this synthesis. The high-boiling point byproduct is almost certainly tetramethyl pentane-1,1,5,5-tetracarboxylate , the product of an intermolecular reaction between two molecules of dimethyl malonate enolate and one molecule of 1,3-dibromopropane.[5]
Causality: The reaction proceeds through an initial intermolecular S(_N)2 reaction to form a mono-alkylated intermediate. This intermediate can then either undergo a favorable intramolecular cyclization to form the desired product or react with another molecule of dimethyl malonate enolate in a second intermolecular reaction, leading to the linear tetra-ester byproduct. The intermolecular pathway is favored by high concentrations of the reactants.
Visualizing the Competing Pathways
Caption: Competing intramolecular vs. intermolecular pathways.
Solutions:
-
High Dilution Conditions: To favor the intramolecular cyclization, the reaction should be carried out under high dilution. This reduces the probability of two molecules of the malonate enolate encountering the same molecule of 1,3-dibromopropane. A larger volume of solvent can be used to achieve this.
-
Slow Addition of Reagents: A slow, dropwise addition of the 1,3-dibromopropane to the solution of the dimethyl malonate and base can help maintain a low concentration of the alkylating agent, further promoting the intramolecular pathway.
-
Stoichiometry Control: While a slight excess of the dihalide can be used, a large excess of the malonate should be avoided as it increases the concentration of the enolate, favoring the intermolecular reaction.[6]
| Parameter | Recommendation | Rationale |
| Solvent Volume | Increase solvent volume | Promotes intramolecular cyclization through high dilution. |
| Reagent Addition | Slow, dropwise addition of 1,3-dibromopropane | Maintains a low concentration of the alkylating agent. |
| Molar Ratio | ~1:1.05 (Malonate:Dibromopropane) | Avoids a high concentration of the malonate enolate. |
Issue 2: Presence of Unreacted Starting Materials
Question: My final product is contaminated with significant amounts of unreacted dimethyl malonate and 1,3-dibromopropane. What could be the cause?
Answer:
This issue typically points to problems with the base or the reaction conditions.
Causality: The reaction is driven by the deprotonation of dimethyl malonate. If the base is not effective or the reaction is not allowed to proceed to completion, starting materials will remain.
Solutions:
-
Base Quality and Stoichiometry: Ensure that the base used (e.g., sodium methoxide) is fresh and anhydrous. The presence of moisture will consume the base. Use at least two equivalents of the base to ensure deprotonation of the malonate and to neutralize the HBr formed during the reaction.
-
Reaction Time and Temperature: The reaction may require heating to proceed at a reasonable rate. For the analogous diethyl ester synthesis, temperatures around 60-80°C are often employed.[7][8] Monitor the reaction by TLC or GC to ensure it has gone to completion.
-
Purity of Reagents: Ensure that the dimethyl malonate and 1,3-dibromopropane are of high purity. Impurities can interfere with the reaction.
Issue 3: Formation of O-Alkylated Byproducts
Question: I am observing byproducts that are not the expected tetra-ester. What other side reactions could be occurring?
Answer:
While less common than the tetra-ester formation, O-alkylation of the malonate enolate can occur.
Causality: The malonate enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is generally favored, some O-alkylation can occur, leading to the formation of a ketene acetal.
Solutions:
-
Solvent Choice: The choice of solvent can influence the C/O alkylation ratio. Protic solvents tend to solvate the oxygen atom of the enolate, making it less available for alkylation and thus favoring C-alkylation.
-
Counter-ion: The nature of the cation associated with the enolate can also play a role. Less dissociating cations may favor C-alkylation.
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this synthesis?
A1: Sodium methoxide (NaOMe) in methanol is a common and effective choice. It is crucial to use a base with an alkoxide that matches the ester group of the malonate (methoxide for methyl esters) to prevent transesterification, which would lead to a mixture of ester products.[1]
Q2: How can I effectively purify the final product?
A2: The primary method for purifying this compound from the high-boiling tetramethyl pentane-1,1,5,5-tetracarboxylate byproduct is fractional distillation under reduced pressure . The desired product has a significantly lower boiling point than the tetra-ester byproduct. For the analogous diethyl ester, steam distillation has also been used to separate the volatile product from the non-volatile tetra-ester.[9]
Q3: Can I use 1,3-dichloropropane instead of 1,3-dibromopropane?
A3: While possible, it is not recommended for optimal results. The C-Cl bond is stronger and chloride is a poorer leaving group than bromide.[8] Consequently, the reaction with 1,3-dichloropropane would be much slower and require more forcing conditions (higher temperatures, longer reaction times), which could lead to an increase in side reactions.[8]
Q4: Are there alternative methods to the classical Perkin alicyclic synthesis?
A4: Yes, phase-transfer catalysis (PTC) has been shown to be effective for the synthesis of cyclobutane skeletons.[10] PTC can offer advantages such as milder reaction conditions, the use of less hazardous bases like potassium carbonate, and potentially higher yields by improving the transport of the malonate enolate to the organic phase where the reaction occurs.[10][11]
Experimental Protocol: Synthesis of this compound (Adapted from Diethyl Ester Synthesis)
This protocol is adapted from the well-established procedure for the synthesis of the corresponding diethyl ester and should be optimized for your specific laboratory conditions.[7][9]
Caption: Experimental workflow for the synthesis.
IV. References
-
Organic Syntheses, Coll. Vol. 3, p. 213 (1955); Vol. 28, p. 34 (1948). [Link]
-
Journal of the Chemical Society, Perkin Transactions 1, 1983, 2587-2590. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Organic Syntheses, Coll. Vol. 10, p. 278 (2004); Vol. 79, p. 109 (2002). [Link]
-
Organic Syntheses, Coll. Vol. 3, p. 733 (1955); Vol. 23, p. 16 (1943). [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941-2941. [Link]
-
CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
-
Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
OpenOChem Learn. Malonic Ester Synthesis. [Link]
-
PubChem. Tetramethyl pentane-1,3,3,5-tetracarboxylate. [Link]
-
US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
-
PubChem. Tetramethyl pentane-1,1,5,5-tetracarboxylate. [Link]
-
Organic Syntheses, Coll. Vol. 5, p. 769 (1973); Vol. 48, p. 86 (1968). [Link]
-
StudySmarter. Malonic Ester Synthesis: Mechanism & Use. [Link]
-
Organic Syntheses, Coll. Vol. 6, p. 312 (1988); Vol. 55, p. 36 (1976). [Link]
-
The Organic Chemistry Tutor. Malonic Ester Synthesis Reaction Mechanism. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Request PDF. Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. [Link]
-
Filo. 1, 1-Dimethyl cyclo butane can be obtained by NCERT Page-370, 371 / N-300.. [Link]
-
PubChem. Tetraethyl pentane-1,3,3,5-tetracarboxylate. [Link]
-
Chemsrc. tetramethyl pentane-1,1,5,5-tetracarboxylate. [Link]
-
PubChem. This compound. [Link]
-
NIH. Malonates in Cyclocondensation Reactions. [Link]
-
University of Southampton ePrints. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis. [Link]
-
Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
-
Oregon State University ScholarsArchive@OSU. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]
-
Wikipedia. Dimethyl malonate. [Link]
-
Request PDF. Phase-transfer catalyzed synthesis of activated cyclopropanes. [Link]
Sources
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Malonic Ester Synthesis [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. General synthesis of methyl- and dimethyl -cyclobutanes from simple 1,3-diols by phase transfer catalysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Dimethyl Cyclobutane-1,1-dicarboxylate
Introduction: Dimethyl cyclobutane-1,1-dicarboxylate is a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. Its rigid cyclobutane core makes it an attractive scaffold for introducing specific spatial arrangements in target structures. However, the purity of this reagent is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and overall success of subsequent synthetic steps. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercially available or lab-synthesized this compound?
The most prevalent impurities are typically related to the synthetic route used for its preparation. The standard synthesis involves the reaction of dimethyl malonate with a 1,3-dihalopropane (e.g., 1,3-dibromopropane or 1,3-dichloropropane) in the presence of a base.[1][2][3] Consequently, the common impurities include:
-
Unreacted Starting Materials: Residual dimethyl malonate and 1,3-dihalopropane.
-
Linear Oligomerization Product: The most significant side-product is often Tetramethyl 1,1,5,5-pentanetetracarboxylate.[1][2][4] This is formed when the intermediate, monobromopropyl malonate, reacts with another molecule of dimethyl malonate instead of cyclizing.[2]
-
Solvent Residues: Depending on the reaction and purification conditions, solvents like N,N-Dimethylformamide (DMF), ethanol, or ether may be present.[1][3]
-
Hydrolysis Products: 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid or cyclobutane-1,1-dicarboxylic acid may be present if the compound is exposed to moisture, especially under acidic or basic conditions.[5]
Q2: How can these impurities adversely affect my downstream reactions?
Impurities can interfere with subsequent chemical transformations in several ways:
-
Stoichiometric Imbalance: The presence of impurities leads to an inaccurate molar quantity of the desired reagent, affecting reaction stoichiometry and potentially reducing yields.
-
Competing Reactions: Nucleophilic impurities like residual malonate can compete in reactions, leading to the formation of undesired by-products.
-
Catalyst Poisoning: Certain impurities can deactivate sensitive catalysts used in downstream applications, such as in cross-coupling or hydrogenation reactions.
-
Altered Physical Properties: The presence of non-volatile impurities can affect the boiling point and solubility of the reagent, complicating reaction setup and workup procedures.
Q3: What analytical methods are recommended for identifying and quantifying impurities in this compound?
A multi-technique approach is often necessary for comprehensive purity assessment:
| Analytical Technique | Information Provided | Common Impurities Detected |
| Gas Chromatography (GC) | Provides quantitative information on volatile impurities and overall product purity (e.g., ≥98.0%). | Residual solvents, unreacted starting materials. |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are excellent for structural confirmation and identifying structurally similar impurities. | Unreacted malonate, oligomerization products. |
| Mass Spectrometry (MS) | Often coupled with GC (GC-MS), it helps in the identification of unknown peaks by providing molecular weight information. | All major impurities can be detected and identified. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Useful for confirming functional groups and detecting impurities with distinct IR absorptions (e.g., -OH from hydrolysis). | Hydrolysis products. |
Troubleshooting Guide for Experimental Issues
Problem 1: My downstream reaction yield is unexpectedly low, and I observe multiple unknown by-products in my crude analysis.
Possible Cause: This is a classic symptom of contamination with a reactive impurity, most likely the linear side-product, Tetramethyl 1,1,5,5-pentanetetracarboxylate, or unreacted dimethyl malonate.[2][6] These impurities contain reactive C-H protons on the malonate moiety that can participate in side reactions.
Solution Pathway:
-
Confirm the Impurity:
-
Re-analyze your starting material using ¹H NMR. Look for the characteristic triplet/quartet signals of the ethyl groups in the tetraester side product (if diethyl ester was used) or the distinct singlets of the methyl groups in the tetramethyl ester. Unreacted dimethyl malonate will show a singlet around 3.75 ppm and a singlet for the active methylene protons around 3.4 ppm in CDCl₃.
-
Use GC-MS to separate and identify the components. The oligomer will have a significantly higher boiling point and a distinct mass spectrum.
-
-
Purification Protocol:
-
Fractional Vacuum Distillation: This is the most effective method for removing both lower-boiling starting materials and higher-boiling oligomeric impurities.[3][6]
-
Step 1: Set up a fractional distillation apparatus with a short Vigreux column.
-
Step 2: Apply vacuum and gently heat the flask in an oil bath.
-
Step 3: Collect and discard any initial low-boiling fractions, which may contain residual solvents or starting materials.
-
Step 4: Carefully collect the main fraction at the expected boiling point (e.g., 91-96°C at 4 mm Hg for the diethyl ester).[3]
-
Step 5: Stop the distillation before the high-boiling residue begins to distill. This residue contains the oligomeric impurities.[6]
-
-
-
Post-Purification Validation:
-
Re-run GC and NMR analyses on the purified fraction to confirm the absence of the problematic impurities before proceeding with your downstream reaction.
-
Problem 2: My product appears slightly yellow and has a faint amine-like odor.
Possible Cause: This strongly suggests the presence of residual N,N-Dimethylformamide (DMF), a common solvent used in the synthesis of this compound.[1] DMF is a high-boiling solvent (153 °C) and can be difficult to remove completely by simple rotary evaporation.
Solution Pathway:
-
Confirmation:
-
¹H NMR is very effective for detecting DMF. Look for characteristic singlets around 8.0 ppm (formyl proton) and 2.9 and 2.75 ppm (methyl groups).
-
-
Removal Protocol (Aqueous Wash):
-
Step 1: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or diethyl ether.
-
Step 2: Transfer the solution to a separatory funnel and wash it multiple times with a saturated aqueous sodium chloride solution (brine).[3] DMF is highly soluble in water and will be partitioned into the aqueous layer.
-
Step 3: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.[3]
-
Step 4: For trace amounts, a Kugelrohr distillation or placing the sample under high vacuum for an extended period can be effective.
-
Synthesis and Impurity Formation Pathway
The following diagram illustrates the primary synthetic route to this compound and the key side reaction leading to the most common impurity.
Caption: Synthesis of this compound and formation of the primary oligomeric impurity.
References
- Walbobjsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(7), 2587-2588.
- Mariella, R. P., & Raube, R.
- Chen, J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2029-2044.
- LookChem.
- ACS Publications.
- Conant, J. B., & Webb, C. N. (1952). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Heisig, G. B., & Stodola, F. H. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]
- PubChem.
- Waechter, F. (2019, December 16). Selection of starting material for synthetic processes based on ICH Q11. YouTube. [Link]
- CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
- Tiwari, A. (2021, April 9).
- US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
- Stenutz.
- Pozo C., J. (1956). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Request PDF.
- Singh, R. K., & Danishefsky, S. Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 59, 79. [Link]
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. lookchem.com [lookchem.com]
- 5. Cyclobutane-1,1-dicarboxylic Acid | LGC Standards [lgcstandards.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
troubleshooting guide for the synthesis of Dimethyl cyclobutane-1,1-dicarboxylate
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My yield of Dimethyl cyclobutane-1,1-dicarboxylate is consistently low. What are the most likely causes?
Low yields in this synthesis are a frequent issue, often stemming from side reactions or suboptimal reaction conditions. The primary synthetic route involves the alkylation of dimethyl malonate with 1,3-dibromopropane.
Common Causes and Solutions:
-
Side Reaction - Polymerization/Oligomerization: The most significant competing reaction is the formation of linear oligomers or polymers. This occurs when the mono-alkylated intermediate reacts with another molecule of the malonate enolate instead of undergoing intramolecular cyclization.
-
Solution: Employing high-dilution conditions favors the intramolecular cyclization. This can be achieved by the slow, dropwise addition of the reactants to a larger volume of solvent.
-
-
Side Reaction - Tetraester Formation: A common byproduct is the tetraethyl 1,1,5,5-pentanetetracarboxylate, which arises from the reaction of two moles of the malonic ester with one mole of 1,3-dibromopropane.[1]
-
Solution: A methodical study of the reaction has shown that adding the sodium ethoxide solution concurrently with the 1,3-dibromopropane can improve the yield of the desired cyclobutane derivative to 60%.[2]
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting materials.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is heated appropriately, typically under reflux, until the starting materials are consumed.
-
-
Moisture Contamination: The presence of water will quench the sodium ethoxide base, preventing the formation of the necessary malonate enolate.
-
Solution: It is crucial to use anhydrous solvents and dried glassware.[3] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.
-
Q2: I am observing a significant amount of a high-boiling point byproduct that is difficult to separate from my desired product. What is it and how can I minimize its formation?
This high-boiling point impurity is likely the tetraester byproduct, tetraethyl 1,1,5,5-pentanetetracarboxylate.[4] Its formation is a known issue in the malonic ester synthesis of cyclobutane derivatives.[5]
Minimizing Tetraester Formation:
-
Control of Stoichiometry: Using a slight excess of 1,3-dibromopropane can help to ensure that the malonate is fully consumed in the initial alkylation step, reducing the chance of the mono-alkylated intermediate reacting with another malonate molecule.
-
Alternative Synthetic Route: An alternative two-step synthesis can eliminate this side reaction. This involves the addition of hydrogen bromide to diethyl allylmalonate, followed by cyclization with sodium ethoxide. This method can yield approximately 50% of the desired product.[4][5]
Q3: The purification of my product by distillation is proving difficult. Are there alternative purification methods?
While distillation is a common method, co-distillation with byproducts can be an issue.
Purification Strategies:
| Method | Description | Advantages | Disadvantages |
| Fractional Distillation | Performed under reduced pressure (vacuum) to lower the boiling point and prevent decomposition. | Effective for separating compounds with different boiling points. | Can be time-consuming and may not fully resolve compounds with very close boiling points. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). | Can provide high purity product. | Requires larger volumes of solvent and can be more labor-intensive. |
| Steam Distillation | Can be used to separate the desired ester from the higher-boiling tetraester byproduct.[1] | Effective for removing non-volatile impurities. | The product must be steam-volatile and immiscible with water. |
Q4: What is the underlying mechanism of the malonic ester synthesis for this cyclobutane derivative?
The synthesis proceeds through a series of well-understood steps based on the principles of enolate chemistry and nucleophilic substitution.[6]
Reaction Mechanism:
-
Deprotonation: A strong base, typically sodium ethoxide, removes an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate.[7]
-
First Alkylation (SN2): The malonate enolate acts as a nucleophile and attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction, displacing a bromide ion.
-
Second Deprotonation: The remaining acidic α-hydrogen on the mono-alkylated intermediate is removed by the base.
-
Intramolecular Alkylation (Cyclization): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the other electrophilic carbon of the propyl chain and displacing the second bromide ion to form the cyclobutane ring.
dot graph "Malonic_Ester_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Dimethyl Malonate + 1,3-Dibromopropane"]; Enolate1 [label="Malonate Enolate Formation\n(Base)", fillcolor="#EA4335"]; Monoalkylated [label="Mono-alkylated Intermediate"]; Enolate2 [label="Second Enolate Formation\n(Base)", fillcolor="#EA4335"]; Cyclization [label="Intramolecular Cyclization (SN2)"]; Product [label="this compound", fillcolor="#34A853"]; Side_Product [label="Tetraester Side Product", fillcolor="#FBBC05"];
// Edges Start -> Enolate1 [label="NaOEt"]; Enolate1 -> Monoalkylated [label="+ 1,3-Dibromopropane"]; Monoalkylated -> Enolate2 [label="NaOEt"]; Enolate2 -> Cyclization; Cyclization -> Product; Monoalkylated -> Side_Product [label="+ Malonate Enolate"]; } enddot Caption: Reaction pathway for the synthesis of this compound.
Q5: Are there alternative synthetic approaches to this compound?
Yes, several other methods exist, each with its own advantages and disadvantages.
Alternative Synthetic Routes:
-
Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form cyclic β-keto esters, which can then be further manipulated to yield the desired product.[8][9] This method is particularly effective for forming 5- and 6-membered rings.[9]
-
[2+2] Cycloadditions: Photochemical [2+2] cycloaddition between two alkene moieties is a popular method for constructing cyclobutane rings.[10]
-
Ring Expansion of Cyclopropanes: Certain cyclopropane derivatives can undergo ring expansion to form cyclobutanes.[10]
dot graph "Troubleshooting_Flowchart" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
// Nodes Start [label="Low Yield of Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Side_Products [label="Analyze Crude Reaction Mixture (TLC, GC/MS)"]; High_Boiling_Impurity [label="High-Boiling Impurity Present?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Yes_Impurity [label="Likely Tetraester Side Product"]; No_Impurity [label="Starting Material Remaining?"]; Yes_SM [label="Incomplete Reaction"]; No_SM [label="Consider Other Issues"]; Optimize_Dilution [label="Optimize High-Dilution Conditions"]; Alt_Route [label="Consider Alternative Synthesis"]; Increase_Time_Temp [label="Increase Reaction Time/Temp"]; Check_Reagents [label="Check Reagent Purity & Dryness"];
// Edges Start -> Check_Side_Products; Check_Side_Products -> High_Boiling_Impurity; High_Boiling_Impurity -> Yes_Impurity [label="Yes"]; High_Boiling_Impurity -> No_Impurity [label="No"]; Yes_Impurity -> Optimize_Dilution; Optimize_Dilution -> Alt_Route; No_Impurity -> Yes_SM [shape=diamond, style=filled, fillcolor="#FBBC05"]; Yes_SM -> Increase_Time_Temp [label="Yes"]; Yes_SM -> No_SM [label="No"]; Increase_Time_Temp -> Check_Reagents; No_SM -> Check_Reagents; } enddot Caption: A flowchart for troubleshooting low yields in the synthesis.
Experimental Protocol: Malonic Ester Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
Dimethyl malonate
-
1,3-dibromopropane
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add freshly cut sodium pieces to anhydrous ethanol under an inert atmosphere.[3]
-
Reaction Setup: In a separate flask, mix dimethyl malonate and 1,3-dibromopropane.
-
Addition: Slowly add the sodium ethoxide solution to the dimethyl malonate and 1,3-dibromopropane mixture with vigorous stirring. Maintain the reaction temperature as specified in the literature, often requiring initial cooling.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Workup:
-
Cool the reaction mixture and add cold water to dissolve the sodium bromide precipitate.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
-
-
Purification:
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
References
- Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate.
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(5), 1885-1886.
- ResearchGate. Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing building blocks 15–24.
- ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
- ResearchGate. Diethyl 1,1-Cyclobutanedicarboxylate.
- Online Chemistry notes. Malonic ester synthesis (of carboxylic acids).
- PrepChem.com. Synthesis of Alkylation of Dimethyl Malonate.
- Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid.
- KFUPM ePrints. Full page fax print.
- Wikipedia. Dieckmann condensation.
- Organic Chemistry Portal. Dieckmann Condensation.
- Google Patents. Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
- Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of the American Chemical Society, 71(5), 1885-1886.
- Chemistry LibreTexts. Dieckmann Condensation.
- Chemistry LibreTexts. Alkylation of Enolate Ions.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. One moment, please... [chemicalnote.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Stereoselectivity in Cyclobutane-1,1-dicarboxylate Synthesis
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are focused on the stereocontrolled synthesis of cyclobutane-1,1-dicarboxylates and related derivatives. Chiral cyclobutanes are crucial structural motifs in a variety of natural products and pharmaceutically active compounds.[1][2][3] Achieving high stereoselectivity in their synthesis is often a significant challenge.[2][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the underlying principles to empower your synthetic strategies.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stereoselective synthesis of cyclobutane derivatives.
Q1: What are the primary strategies for achieving stereocontrol in cyclobutane synthesis?
A1: The principal strategies for constructing chiral cyclobutane rings involve [2+2] cycloadditions, the cyclization of acyclic precursors, and the ring expansion of cyclopropanes.[5] For preparing chiral cyclobutanes, these same fundamental strategies are employed using chiral starting materials or catalysts for asymmetric induction.[5] Key approaches to control stereochemistry include:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to a reactant can effectively control the facial selectivity of the cycloaddition.[4]
-
Chiral Catalysts: The use of chiral Lewis acids, organocatalysts, or transition-metal complexes can create a chiral environment, influencing the stereochemical outcome of the reaction.[4][5][6]
-
Substrate Control: The inherent stereochemistry of the starting materials can direct the formation of new stereocenters. This is particularly relevant in methods like the ring contraction of substituted pyrrolidines.[3][4]
-
Photochemical Methods: Enantioselective [2+2] photocycloadditions are a prominent method for accessing enantioenriched cyclobutanes, often employing techniques like organocatalysis, transition-metal catalysis, and dual catalysis.[6]
Q2: My [2+2] cycloaddition is producing a mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
A2: Poor diastereoselectivity in [2+2] cycloadditions often stems from a stepwise reaction mechanism that proceeds through a flexible intermediate, allowing for bond rotation and loss of stereochemical information.[7] Key factors to consider for improving diastereoselectivity include:
-
Solvent Polarity: The polarity of the solvent can influence the lifetime of zwitterionic intermediates.[7] Decreasing solvent polarity (e.g., switching from acetonitrile to toluene or hexanes) can promote a more concerted transition state, thereby preserving the stereochemistry of the starting alkene.[7]
-
Steric Hindrance: The steric bulk of substituents on the reacting partners can influence the facial selectivity.[7] Utilizing substrates with bulkier groups can enhance steric differentiation in the transition state, favoring the formation of the less hindered diastereomer.[7]
-
Lewis Acid Catalysis: The addition of a Lewis acid can promote a more concerted cycloaddition pathway by coordinating to one of the reactants.[7] This can enforce a specific geometry in the transition state, leading to higher diastereoselectivity.[7]
-
Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable diastereomer.[8]
Q3: I'm attempting an enantioselective synthesis using a chiral catalyst, but the enantiomeric excess (ee) is low. What can I do to improve it?
A3: Low enantioselectivity in a catalytic reaction can be attributed to several factors, including an ineffective catalyst system, a competing non-catalyzed background reaction, or a mismatch between the catalyst and the substrates.[7] To improve the enantiomeric excess, consider the following:
-
Catalyst and Ligand Optimization: The choice of the chiral catalyst is critical. For metal-based catalysts, systematic modification of the chiral ligand can enhance steric and electronic interactions that control facial selectivity.[7] For organocatalyzed reactions, ensure the catalyst provides a well-defined chiral environment.
-
Reaction Conditions: Lowering the reaction temperature often increases enantioselectivity by amplifying the energy difference between the diastereomeric transition states. Solvent choice can also play a crucial role in the catalyst's performance and the overall stereochemical outcome.
-
Substrate Modification: Sometimes, minor modifications to the substrate, such as altering the steric bulk or electronic properties of a substituent, can lead to a better "match" with the chiral catalyst, resulting in higher enantioselectivity.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental challenges encountered during the synthesis of cyclobutane-1,1-dicarboxylates.
Issue 1: Poor Diastereoselectivity in the Thermal [2+2] Cycloaddition of Ketenes with Alkenes
Symptoms: Your reaction is yielding a mixture of cis and trans diastereomers of the desired cyclobutanone product.
Root Cause Analysis: Poor diastereoselectivity in thermal ketene cycloadditions often arises from a non-concerted, stepwise mechanism involving a zwitterionic intermediate. The lifetime of this intermediate allows for bond rotation, leading to a loss of the stereochemical information from the starting alkene.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity in thermal [2+2] cycloadditions.
Detailed Recommendations:
-
Solvent Polarity:
-
Rationale: Polar solvents can stabilize the charge separation in the zwitterionic intermediate, prolonging its lifetime and allowing for bond rotation. Nonpolar solvents disfavor this charge separation, promoting a more concerted-like transition state that preserves the alkene's stereochemistry.[7]
-
Action: If you are using a polar solvent like acetonitrile, consider switching to a less polar alternative such as toluene, hexanes, or dichloromethane.
-
-
Steric Hindrance:
-
Rationale: The steric bulk of the substituents on both the ketene and the alkene can influence the facial selectivity of their approach.[7] Larger substituents will create a greater steric clash in one of the possible transition states, favoring the formation of the less hindered diastereomer.[7]
-
Action: If synthetically feasible, introduce bulkier substituents on either the ketene or the alkene. For example, using a tert-butyl ester on the ketene instead of a methyl ester can enhance steric differentiation.
-
-
Lewis Acid Catalysis:
-
Rationale: Lewis acids can coordinate to the alkene, lowering its LUMO energy and promoting a more concerted cycloaddition pathway.[7] A chiral Lewis acid can also be employed to induce enantioselectivity.
-
Action: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine-AlBr₃ complex.[7][9] It is essential to screen different Lewis acids and optimize reaction conditions, including temperature, solvent, and stoichiometry.
-
Issue 2: Low Enantioselectivity in a Catalytic Photochemical [2+2] Cycloaddition
Symptoms: The enantiomeric excess (ee) of your cyclobutane product is low, despite using a chiral catalyst.
Root Cause Analysis: Low enantioselectivity in catalytic photochemical [2+2] cycloadditions can result from several factors, including inefficient chiral induction by the catalyst, a significant uncatalyzed background reaction, or a mismatch between the catalyst and the substrates.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity in catalytic photochemical [2+2] cycloadditions.
Detailed Recommendations:
-
Catalyst System Optimization:
-
Rationale: The chiral catalyst must create an effective chiral environment around the substrate in its excited state to control the facial selectivity of the cycloaddition.[7]
-
Action: If using a metal-based catalyst, systematically modify the chiral ligand to enhance steric and/or electronic interactions. For example, you could explore ligands with different backbone structures or substituents. Screening a variety of chiral catalysts is often necessary to find the optimal system for a given substrate pair.
-
-
Minimizing the Background Reaction:
-
Rationale: A non-catalyzed [2+2] photocycloaddition can compete with the desired catalytic pathway, leading to the formation of a racemic product and thus lowering the overall enantiomeric excess.
-
Action: Lowering the concentration of the reactants can sometimes disfavor the bimolecular background reaction more than the catalytic pathway. Additionally, if the uncatalyzed reaction is initiated by high-energy light, using a light source with a longer wavelength (lower energy) or a filter might selectively promote the catalyzed reaction.
-
-
Temperature Optimization:
-
Rationale: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states leading to the two enantiomers, which can result in higher enantioselectivity.
-
Action: Perform the reaction at a lower temperature. This may require longer reaction times, so it's important to monitor the reaction progress to ensure completion.
-
-
Substrate-Catalyst Matching:
-
Rationale: The "fit" between the substrate and the chiral catalyst is crucial for effective stereochemical induction.
-
Action: If possible, consider modifying the substrates. For instance, increasing the steric bulk of a non-reacting substituent on one of the alkenes might enhance the interaction with the chiral catalyst and improve facial discrimination.
-
III. Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition
This protocol provides a general guideline for performing a Lewis acid-catalyzed [2+2] cycloaddition to improve diastereoselectivity.
Materials:
-
Alkene
-
Ketene precursor (e.g., an acyl chloride)
-
Triethylamine (or another suitable base)
-
Lewis acid (e.g., TiCl₄, AlCl₃, or a chiral Lewis acid)
-
Anhydrous, non-polar solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene in the anhydrous, non-polar solvent in a flame-dried flask.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add the Lewis acid catalyst dropwise to the stirred solution.
-
In a separate flask, prepare the ketene in situ by adding the base (e.g., triethylamine) to a solution of the ketene precursor in the same anhydrous solvent.
-
Slowly add the ketene solution to the alkene/Lewis acid mixture via a syringe pump over several hours.
-
Allow the reaction to stir at the low temperature for the specified time, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired cyclobutane-1,1-dicarboxylate.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or another suitable analytical technique.
IV. Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a Thermal [2+2] Cycloaddition
| Entry | Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (cis:trans) |
| 1 | Acetonitrile | 37.5 | 55:45 |
| 2 | Dichloromethane | 9.1 | 70:30 |
| 3 | Toluene | 2.4 | 85:15 |
| 4 | Hexanes | 1.9 | >95:5 |
Note: The data presented in this table is illustrative and intended to demonstrate the general trend of decreasing solvent polarity leading to increased diastereoselectivity. Actual results will vary depending on the specific substrates and reaction conditions.
V. References
-
Chen, Y.-J., Hu, T.-J., Feng, C.-G., & Lin, G.-Q. (2015). Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications, 51(41), 8573–8576. [Link]
-
Yang, P., Wang, R.-X., Huang, X.-L., Cheng, Y.-Z., & You, S.-L. (2023). Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition. Journal of the American Chemical Society. [Link]
-
Ghanem, A., & Müller, P. (2007). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 107(7), 3038–3089. [Link]
-
You, S.-L., et al. (2023). Enantioselective Synthesis of Cyclobutanes. ChemistryViews. [Link]
-
Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15601. [Link]
-
Corey, E. J., & Ishihara, K. (1992). Highly Enantioselective [2+2]-Cycloaddition Reactions Catalyzed by a Chiral Aluminum Bromide Complex. Journal of the American Chemical Society, 114(21), 8290–8292. [Link]
-
Bach, T. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. Comprehensive Organic Synthesis, 2nd ed. [Link]
-
Robert, E. G. L., & Waser, J. (2021). Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. Chemistry – A European Journal, 27(47), 12161-12165. [Link]
-
D. P. G. Nam, et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18429–18435. [Link]
-
Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 10045–10066. [Link]
-
Antonchick, A. P., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4373–4380. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 3. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. portal.fis.tum.de [portal.fis.tum.de]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
Welcome to the technical support center for the synthesis of Dimethyl cyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful execution of this valuable synthetic procedure.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the workup of the this compound synthesis, offering explanations and actionable solutions.
Issue 1: Low Yield of Crude Product After Workup
Question: I've completed the reaction between dimethyl malonate and 1,3-dibromopropane, but after the workup, my yield of crude this compound is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors during the reaction and workup.[1] Here’s a breakdown of common causes and troubleshooting strategies:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2] If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
-
Side Reactions: A significant side reaction is the formation of tetramethyl 1,1,5,5-pentanetetracarboxylate, where two molecules of dimethyl malonate react with one molecule of 1,3-dibromopropane.[3][4] To minimize this, it is advisable to add the 1,3-dibromopropane slowly to the reaction mixture containing the dimethyl malonate and base.
-
Product Loss During Extraction: Your desired product might have some water solubility, leading to loss in the aqueous layer during extraction. To mitigate this, perform multiple extractions (at least 3-4 times) with a suitable organic solvent like diethyl ether or ethyl acetate.[5] Combining these organic extracts will maximize the recovery of your product.
-
Volatility of the Product: While not extremely volatile, some product loss can occur during solvent removal under reduced pressure, especially if excessive heat is applied. It is recommended to use a rotary evaporator with a water bath at a moderate temperature (e.g., 40°C) and to check the solvent in the rotovap trap for any condensed product.[6]
Issue 2: Formation of a Persistent Emulsion During Extraction
Question: During the aqueous workup, I'm encountering a stubborn emulsion between the organic and aqueous layers that won't separate. How can I break this emulsion?
Answer: Emulsion formation is a common frustration in liquid-liquid extractions. Here are several effective techniques to resolve it:
-
Addition of Brine: The most common and often effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break up the emulsion by reducing the solubility of the organic components in the aqueous phase.
-
Gentle Swirling or Stirring: Instead of vigorous shaking, which can promote emulsion formation, try gently swirling or stirring the separatory funnel.
-
Filtration through Celite or Glass Wool: Passing the emulsified mixture through a plug of Celite or glass wool can help to break up the fine droplets that form the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
Issue 3: Difficulty in Removing the Phase Transfer Catalyst
Question: I used a quaternary ammonium salt as a phase transfer catalyst (PTC) in my reaction, and now I'm struggling to remove it from my organic product. What's the best approach?
Answer: Quaternary ammonium salts can sometimes be challenging to remove completely. Here are some strategies:
-
Aqueous Washes: Multiple washes with water are the first line of defense. Since many common PTCs have some water solubility, this can effectively reduce their concentration in the organic layer.[7]
-
Acidic Wash: For certain PTCs, a dilute acid wash (e.g., 1M HCl) can help by protonating any residual base and partitioning the salt into the aqueous phase.
-
pH Adjustment and Separation: One effective method involves adding sufficient water to the reaction mixture to dissolve the catalyst, creating a homogeneous aqueous solution. Then, by adding a concentrated base (like 50% NaOH), the quaternary ammonium catalyst can be separated as its hydroxide, which often forms an oily upper layer that can be physically removed.[8]
-
Silica Gel Chromatography: If the above methods are insufficient, flash column chromatography is a reliable method for separating the nonpolar product from the highly polar quaternary ammonium salt.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the workup procedure for the synthesis of this compound.
Q1: What is the purpose of the aqueous workup?
A1: The aqueous workup serves several critical functions:
-
Quenching the Reaction: It stops the reaction by neutralizing any remaining base and unreacted electrophiles.
-
Removing Water-Soluble Impurities: It removes inorganic salts (e.g., sodium bromide formed during the reaction), the base, and any other water-soluble byproducts.
-
Separating the Product: It facilitates the separation of the desired organic product from the aqueous phase.
Q2: Which organic solvent is best for extraction?
A2: Diethyl ether and ethyl acetate are both excellent choices for extracting this compound.[5] Diethyl ether has a lower boiling point, making it easier to remove, but it is also more flammable. Ethyl acetate is less volatile and less flammable. The choice often comes down to laboratory preference and safety considerations.
Q3: How do I properly dry the organic layer after extraction?
A3: After separating the organic layer, it will contain some dissolved water that needs to be removed before solvent evaporation. This is typically done by adding an anhydrous inorganic salt, such as anhydrous sodium sulfate or magnesium sulfate. Add the drying agent to the organic solution and swirl. If the drying agent clumps together, add more until some of it remains free-flowing. Then, filter the solution to remove the drying agent before proceeding to solvent removal.
Q4: What is the expected boiling point of this compound, and is vacuum distillation necessary for purification?
A4: The boiling point of this compound is relatively high, and it is susceptible to decomposition at atmospheric pressure. Therefore, vacuum distillation is the preferred method for purification. The boiling point will depend on the pressure, but a literature example for the diethyl ester shows a boiling point of 91-96°C at 4 mm Hg.[9]
Q5: Are there any specific safety precautions I should take during the workup?
A5: Yes, safety is paramount.
-
Proper Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Perform all extractions and solvent removals in a well-ventilated fume hood.
-
Pressure Buildup: When using a separatory funnel, be sure to vent it frequently, especially after shaking, to release any pressure that may have built up.
-
Handling of Reagents: Be cautious when handling acids and bases.
III. Standardized Workup Protocol
This protocol outlines a reliable, step-by-step procedure for the workup of this compound synthesis.
Materials:
-
Reaction mixture containing this compound
-
Deionized water
-
Saturated aqueous sodium chloride solution (brine)
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Cooling the Reaction Mixture: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction:
-
Add a portion of the chosen organic solvent (diethyl ether or ethyl acetate) to the separatory funnel.
-
Stopper the funnel and shake gently, remembering to vent frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer into a flask.
-
Pour the upper organic layer into a separate clean, dry flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process at least two more times with fresh portions of the organic solvent.
-
-
Combining and Washing the Organic Layers:
-
Combine all the organic extracts in the separatory funnel.
-
Wash the combined organic layers with brine to help remove any remaining water.
-
Separate the layers and discard the aqueous brine layer.
-
-
Drying the Organic Layer:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add anhydrous sodium sulfate or magnesium sulfate and swirl. Continue adding the drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
-
Solvent Removal:
-
Transfer the dried organic solution to a round-bottom flask.
-
Remove the solvent using a rotary evaporator. Use a water bath at a moderate temperature to avoid loss of the product.
-
-
Purification:
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.[2]
-
IV. Visualizing the Workup Workflow
The following diagram illustrates the key steps in the workup procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. phasetransfer.com [phasetransfer.com]
- 8. CA2040098A1 - Phase transfer catalyst recovery - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Managing Oligomeric Byproducts
Welcome to the technical support center dedicated to addressing the challenges of oligomeric byproduct formation. This guide is designed for researchers, scientists, and drug development professionals who encounter unwanted oligomerization in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and preventative strategies to ensure the integrity and success of your work.
Part 1: Frequently Asked Questions (FAQs) About Oligomerization
This section addresses the fundamental questions regarding oligomeric byproducts, providing a solid foundation for understanding and tackling this common experimental hurdle.
Q1: What are oligomeric byproducts and why are they a concern?
Oligomeric byproducts are non-functional or undesirable multimers of a target molecule, such as a protein or peptide, that form during a synthesis or purification process.[1] These aggregates can range from small dimers and trimers to larger, more complex structures.[1] They are a significant concern for several reasons:
-
Reduced Yield: Formation of oligomers depletes the pool of the desired monomeric product, leading to lower overall yields.
-
Compromised Purity: Oligomers are impurities that can be difficult to separate from the target molecule, affecting the purity of the final product.
-
Altered Biological Activity: Oligomerization can alter the structure and function of a protein or peptide, potentially leading to a loss of therapeutic efficacy or even inducing an unintended biological response.[2]
-
Increased Immunogenicity: The presence of aggregates can increase the risk of an immune response in therapeutic applications.
-
Physical Instability: Oligomers can contribute to the physical instability of a formulation, leading to precipitation or viscosity issues.
Q2: What are the common causes of oligomerization?
The formation of oligomers is a complex process influenced by a multitude of factors.[1] Understanding these root causes is the first step toward effective mitigation. Key contributors include:
-
High Protein Concentration: As the concentration of a protein increases, the likelihood of intermolecular interactions that lead to aggregation also rises.[3]
-
Buffer Conditions: The pH, ionic strength, and specific ions present in the buffer can significantly impact protein stability.[4][5] A buffer that does not adequately maintain the native conformation of the protein can expose hydrophobic patches, promoting aggregation.
-
Temperature: Elevated temperatures can induce partial unfolding of proteins, making them more prone to aggregation.[1]
-
Presence of Impurities: Contaminants from the expression system or purification process can sometimes act as nucleation points for oligomer formation.
-
Mechanical Stress: Processes such as vigorous mixing, pumping, or freeze-thawing can introduce mechanical stress that may lead to protein unfolding and aggregation.
-
Peptide Synthesis Side Reactions: In solid-phase peptide synthesis, side reactions such as diketopiperazine formation or aspartimide formation can lead to the generation of oligomeric byproducts.[6]
Q3: How can I detect the presence of oligomeric byproducts in my sample?
Several analytical techniques can be employed to detect and characterize oligomers.[7] The choice of method will depend on the nature of your sample and the information you need to obtain. Common techniques include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate molecules based on their size.[8] Oligomers will elute earlier than the monomeric species. Coupling SEC with multi-angle light scattering (SEC-MALS) can provide accurate molar mass determination of the different species.[9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can be a quick way to assess the presence of aggregates.[7]
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): This technique separates proteins in their native state, allowing for the visualization of different oligomeric forms.
-
Mass Spectrometry (MS): Native electrospray ionization mass spectrometry (ESI-MS) can be used to identify and characterize non-covalent oligomers.[8]
-
Thioflavin T (ThT) Assay: This fluorescence-based assay is commonly used to detect the presence of amyloid-like fibrillar aggregates.[10]
Part 2: Troubleshooting Guide for Oligomerization
When faced with unexpected oligomerization, a systematic approach to troubleshooting is essential. This guide provides a decision-making framework to help you identify the root cause and implement an effective solution.
Part 3: Preventative Strategies
Proactively addressing the potential for oligomerization can save significant time and resources. Implementing the following strategies during experimental design and execution can minimize the formation of unwanted byproducts.
1. Buffer Optimization:
The composition of your buffer is critical for maintaining the stability of your protein or peptide.[11][12]
-
pH: Maintain the pH of the buffer at a point where the protein is most stable, which is often 1-2 pH units away from its isoelectric point (pI).[3]
-
Ionic Strength: Both high and low salt concentrations can promote aggregation.[3] It is often necessary to empirically determine the optimal ionic strength for your specific protein.
-
Excipients and Stabilizers: The addition of certain excipients can enhance protein stability.[11] These include:
-
Sugars (e.g., sucrose, trehalose): These can stabilize proteins by promoting a more compact, folded state.
-
Amino Acids (e.g., arginine, glycine): Arginine is known to suppress aggregation by interacting with hydrophobic surfaces.[3]
-
Glycerol: This can help to prevent aggregation, particularly during concentration steps.[3]
-
Non-denaturing detergents: Low concentrations of detergents like Tween 20 or Triton X-100 can help to solubilize proteins and prevent aggregation.[13]
-
2. Protein Concentration Management:
As a general rule, it is best to work with the lowest protein concentration that is feasible for your downstream applications.[3] If high concentrations are necessary, consider the following:
-
Stepwise Concentration: Concentrate the protein in smaller increments, with intermittent mixing, to avoid localized high concentrations at the filter membrane.[3]
-
Addition of Stabilizers: Incorporate stabilizing excipients into your buffer before initiating the concentration process.[13]
3. Temperature Control:
Perform all purification and handling steps at a temperature that minimizes the risk of thermal denaturation.[1] For most proteins, this means working at 4°C.
4. Peptide Synthesis Best Practices:
For researchers engaged in peptide synthesis, several strategies can be employed to minimize oligomerization:
-
Backbone Protection: The use of backbone-protecting groups, such as 2-hydroxy-4-methoxybenzyl (Hmb), can disrupt the hydrogen bonding that leads to aggregation.[6]
-
Pseudoprolines: Incorporating pseudoproline dipeptides at specific positions in the peptide sequence can disrupt secondary structure formation and reduce aggregation.[6]
-
Optimized Coupling Reagents: The choice of coupling reagents can influence the extent of side reactions that lead to oligomer formation.
-
Solution-Phase Cyclization: For cyclic peptides, performing the cyclization step in solution rather than on the solid phase can diminish the formation of oligomeric byproducts.[14]
Part 4: Experimental Protocols
This section provides detailed protocols for key techniques used in the characterization and mitigation of oligomerization.
Protocol 1: Characterization of Oligomers by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric and oligomeric species in a protein sample.
Materials:
-
SEC column appropriate for the molecular weight range of the protein and its potential oligomers.
-
HPLC or FPLC system.
-
Mobile phase (buffer optimized for protein stability).
-
Protein sample, filtered through a 0.22 µm filter.
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate.
-
Inject a known concentration of the protein sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Analyze the resulting chromatogram to identify and quantify the peaks corresponding to the monomer and any oligomeric species. The retention time is inversely proportional to the molecular size.
-
For more accurate characterization, couple the SEC system to a multi-angle light scattering (MALS) detector to determine the absolute molar mass of each species.[9]
Protocol 2: Buffer Screening for Optimal Protein Stability
Objective: To identify a buffer system that minimizes protein aggregation.
Materials:
-
A stock solution of the purified protein.
-
A panel of different buffers with varying pH values (e.g., citrate, phosphate, Tris, HEPES).
-
A panel of stabilizing excipients (e.g., NaCl, arginine, sucrose, glycerol).
-
A method for detecting aggregation (e.g., DLS, SEC, or a turbidity assay).
Procedure:
-
Prepare a matrix of buffer conditions by systematically varying the buffer type, pH, and the concentration of different excipients.
-
Dilute the protein stock into each of the buffer conditions to a final, consistent concentration.
-
Incubate the samples under relevant stress conditions (e.g., elevated temperature for a defined period) to accelerate any potential aggregation.
-
After incubation, analyze each sample for the presence of oligomers or aggregates using your chosen detection method.
-
Compare the results across the different buffer conditions to identify the formulation that provides the highest stability for your protein.
Part 5: Data Presentation
Table 1: Comparison of Techniques for Oligomer Characterization
| Technique | Principle | Advantages | Disadvantages |
| SEC | Separation by size | High resolution, quantitative | Can be disruptive to weak oligomers |
| DLS | Measures hydrodynamic radius | Fast, non-invasive | Low resolution, sensitive to dust |
| Native-PAGE | Separation in native state | Visualizes different oligomers | Not quantitative, resolution can be limited |
| ESI-MS | Measures mass-to-charge ratio | High sensitivity, accurate mass | Can induce artifacts |
| ThT Assay | Binds to β-sheet structures | Simple, high-throughput | Specific for amyloid-like fibrils |
Part 6: Visualizations
References
- Refeyn. (n.d.). Characterizing protein oligomerization.
- Goncearenco, A., & Panchenko, A. R. (2012).
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- ResearchGate. (2013). How to avoid protein aggregation during protein concentration?.
- MDPI. (2023). Protein Oligomerization.
- PubMed. (2016). Diminished oligomerization in the synthesis of new anti-angiogenic cyclic peptide using solution instead of solid-phase cyclization.
- Wolfson Centre for Applied Structural Biology. (n.d.). Characterization of Protein Oligomers by Multi-angle Light Scattering.
- AIP Publishing. (2015). Dynamics of protein aggregation and oligomer formation governed by secondary nucleation.
- PubMed Central. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- PubMed Central. (2012). Mysterious oligomerization of the amyloidogenic proteins.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ACS Publications. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- PubMed. (2014). Characterization of small protein aggregates and oligomers using size exclusion chromatography with online detection by native electrospray ionization mass spectrometry.
- ResearchGate. (2023). Protein Oligomerization.
- Wikipedia. (n.d.). Fine chemical.
- ResearchGate. (2004). Role of Buffers in Protein Formulations.
- Biozentrum. (n.d.). Preventing Protein Aggregation.
- ATA Scientific. (2019). Protein Analysis Techniques Explained.
- G-Biosciences. (2012). What is the Role of Buffer System in Protein Extraction and Clarification?.
- PubMed Central. (2015). Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells.
- PubMed Central. (2014). Allosteric modulation of protein oligomerization: an emerging approach to drug design.
- ScienceDirect. (2025). Rationally designed peptides inhibit the formation of α-synuclein fibrils and oligomers.
- ResearchGate. (2022). How to speculate the Protein oligomerisation?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. refeyn.com [refeyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. atascientific.com.au [atascientific.com.au]
- 8. Characterization of small protein aggregates and oligomers using size exclusion chromatography with online detection by native electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Diminished oligomerization in the synthesis of new anti-angiogenic cyclic peptide using solution instead of solid-phase cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Dimethyl Cyclobutane-1,1-dicarboxylate Synthesis
Welcome to the technical support center for the synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic example of a malonic ester synthesis, specifically a tandem dialkylation. The reaction involves the deprotonation of dimethyl malonate to form a nucleophilic enolate, which then undergoes sequential alkylation with a 1,3-dihalopropane (typically 1,3-dibromopropane) to form the cyclobutane ring. A base is required to deprotonate the dimethyl malonate, and a catalyst is often employed to enhance the reaction rate and efficiency.
Q2: Why is a catalyst, particularly a phase-transfer catalyst, recommended for this synthesis?
In this synthesis, a solid, inorganic base like potassium carbonate (K₂CO₃) is often preferred over alkoxide bases to prevent side reactions like transesterification. However, potassium carbonate is insoluble in the organic solvent where the dimethyl malonate and 1,3-dibromopropane reside. This creates a two-phase system (solid-liquid), which can lead to very slow reaction rates.
A phase-transfer catalyst (PTC) acts as a shuttle, transporting the reactive species across the phase boundary.[1] In this case, the PTC facilitates the interaction between the solid potassium carbonate and the liquid organic phase.[2] This dramatically increases the reaction rate, improves yield, and allows for milder reaction conditions.[3]
Q3: What are the primary types of phase-transfer catalysts for this reaction, and how do I choose between them?
The two main classes of PTCs for this application are Quaternary Ammonium Salts (e.g., Tetrabutylammonium Bromide - TBAB) and Crown Ethers (e.g., 18-Crown-6).
-
Quaternary Ammonium Salts (Quats): These are generally the first choice due to their cost-effectiveness and broad utility. The positively charged nitrogen atom is shielded by bulky alkyl groups, making the salt soluble in the organic phase. The catalyst exchanges its anion (e.g., bromide) for the malonate enolate at the interface and transports the enolate into the organic phase for the reaction to occur.
-
Crown Ethers: These are cyclic polyethers that are exceptionally effective at complexing with specific metal cations. For instance, 18-Crown-6 perfectly chelates the potassium ion (K⁺) from potassium carbonate. This complexation effectively "dissolves" the cation in the organic phase, dragging the carbonate anion along with it. This "naked" and highly reactive anion can then readily deprotonate the dimethyl malonate. Crown ethers can lead to higher reactivity but are significantly more expensive than quaternary ammonium salts.[4]
Q4: Can I run the reaction without a catalyst?
While the reaction can proceed without a catalyst, it is generally much slower and may require more forcing conditions (e.g., higher temperatures), which can lead to increased side product formation. The use of a PTC is highly recommended for an efficient and high-yielding synthesis.
Catalyst Selection and Performance
The choice of catalyst can significantly impact the yield and purity of the final product. Below is a summary of expected performance based on catalyst type.
| Catalyst Type | Representative Catalyst | Key Advantages | Key Disadvantages | Expected Yield |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | Cost-effective, versatile, good yields. | Can decompose at high temperatures in the presence of a strong base. | Good to Excellent |
| Crown Ether | 18-Crown-6 | High reactivity, stable under basic conditions. | High cost, potential toxicity. | Excellent |
| None | N/A | Low cost. | Very slow reaction, requires harsh conditions, lower yields. | Poor to Moderate |
Experimental Protocols
Protocol 1: Synthesis of this compound using TBAB
Objective: To synthesize this compound using a cost-effective phase-transfer catalyst.
Materials:
-
Dimethyl Malonate
-
1,3-Dibromopropane
-
Anhydrous Potassium Carbonate (powdered)
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous Toluene
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous potassium carbonate (2.2 eq), TBAB (0.05 eq), and anhydrous toluene (200 mL).
-
Begin vigorous stirring and add dimethyl malonate (1.0 eq).
-
Add 1,3-dibromopropane (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter to remove the inorganic salts. Wash the filter cake with toluene.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.[5]
Protocol 2: Catalyst Screening Experiment
Objective: To compare the efficacy of different catalysts for the synthesis.
Procedure:
-
Set up three parallel reactions as described in Protocol 1.
-
In reaction A, use TBAB (0.05 eq).
-
In reaction B, use 18-Crown-6 (0.05 eq).
-
In reaction C, omit the phase-transfer catalyst.
-
Run all three reactions under identical conditions (temperature, stirring rate, reaction time).
-
After a set time (e.g., 12 hours), take an aliquot from each reaction, work up, and analyze by GC to determine the conversion and relative yield of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Poor quality base (not finely powdered). 4. Insufficient stirring. | 1. Use fresh, high-purity catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Grind the potassium carbonate to a fine powder before use. 4. Increase the stirring rate to ensure good mixing of the phases. |
| Formation of a High-Boiling Point Impurity (Oligomerization) | The malonate enolate reacts with the product, this compound, or with another molecule of alkylated malonate. This is a known side reaction in similar syntheses.[6] | 1. Use a slight excess of 1,3-dibromopropane (1.1-1.2 eq). 2. Add the dimethyl malonate slowly to the reaction mixture to keep its concentration low. |
| Presence of an Ether Byproduct | If using an alkoxide base (e.g., sodium methoxide) in an alcohol solvent, the alkoxide can react with 1,3-dibromopropane via a Williamson ether synthesis. | 1. Switch to a non-nucleophilic base like potassium carbonate. 2. If an alkoxide base is necessary, use a non-alcoholic solvent like THF or DMF. |
| Incomplete Reaction (Stalled) | The concentration of the active catalyst may decrease over time, or the base may become coated with byproducts. | 1. Consider a delayed addition of the phase-transfer catalyst after the reaction has proceeded to 50-80% conversion, which has been shown to improve overall conversion.[2] 2. Ensure the potassium carbonate is in excess. |
Visual Workflows and Mechanisms
Reaction Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Sources
- 1. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
effect of temperature on the synthesis of Dimethyl cyclobutane-1,1-dicarboxylate
Technical Support Center: Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
Welcome to our dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this important chemical transformation. As your virtual application scientist, I'll guide you through the nuances of this reaction, with a special focus on the critical role of temperature. My insights are drawn from established literature and practical experience to ensure you can achieve optimal, reproducible results.
The synthesis of this compound, and its more commonly documented analogue, Diethyl Cyclobutane-1,1-dicarboxylate, is a classic example of ring formation via intramolecular substitution. The most common route involves the reaction of a dialkyl malonate with a 1,3-dihalopropane. While seemingly straightforward, this reaction is often plagued by a significant side reaction: intermolecular condensation. Temperature is a key parameter that can be modulated to favor the desired intramolecular cyclization over the formation of this undesired byproduct.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Issue 1: Low Yield of this compound
-
Question: My final yield of this compound is significantly lower than expected, typically below 30%. What are the likely causes and how can I improve it?
-
Answer: A low yield is the most common problem and is often linked to the formation of byproducts due to suboptimal reaction conditions, particularly temperature. The primary competing reaction is the intermolecular condensation of the intermediate with another molecule of dimethyl malonate, leading to the formation of tetramethyl 1,1,5,5-pentanetetracarboxylate.[1][2]
Potential Causes & Solutions:
-
Temperature during base addition is too high: The initial deprotonation of dimethyl malonate is exothermic. If the temperature is not controlled during the addition of the base (e.g., sodium methoxide), localized heating can occur, promoting the intermolecular side reaction.
-
Solution: Add the sodium methoxide solution slowly to the mixture of dimethyl malonate and 1,3-dihalopropane while maintaining the reaction temperature in the range of 60-65°C.[3] This temperature is a balance; it's high enough to ensure the reactants are sufficiently energetic for the desired reaction but low enough to control the rate and minimize side reactions. Using an ice bath to cool the reaction vessel during addition can provide better control.
-
-
Overall reaction temperature is not optimal: After the initial addition, the temperature at which the reaction is maintained plays a crucial role.
-
Solution: For the cyclization step, a moderate temperature is generally preferred. Some procedures suggest a prolonged reaction time at room temperature (around 20°C)[2], while others utilize a reflux in ethanol. The optimal temperature will depend on the specific base and solvent system used. It is recommended to start with a literature procedure and then systematically vary the temperature to find the optimum for your specific setup.
-
-
Anhydrous conditions were not maintained: The presence of water will consume the base and can hydrolyze the ester, reducing the yield.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents.[4] The use of a drying tube on the reaction apparatus is essential.
-
-
Issue 2: Significant Impurity Detected in Final Product
-
Question: My NMR analysis shows a significant peak that I suspect is the tetramethyl 1,1,5,5-pentanetetracarboxylate byproduct. How can I minimize its formation?
-
Answer: The formation of this linear byproduct is a classic problem in this synthesis.[1][2] Its formation is kinetically and thermodynamically influenced by reaction conditions.
Potential Causes & Solutions:
-
High Concentration of Reactants: High concentrations can favor the intermolecular reaction (second-order) over the intramolecular cyclization (first-order). While not directly a temperature issue, it's a related parameter.
-
Solution: Employing high dilution principles can favor the intramolecular cyclization. This involves adding the reactants slowly to a larger volume of solvent.
-
-
Reaction Temperature is Too High: As mentioned, higher temperatures can provide the activation energy needed for the intermolecular side reaction to occur at a more competitive rate.
-
Solution: Consider running the reaction at a lower temperature for a longer period. For instance, if you are refluxing in ethanol, try running the reaction at 50°C for 24-48 hours instead. The impact of temperature on cyclobutane ring formation can be dramatic; for instance, in the synthesis of a related 1,2-dicarboxylate, a drop from 0°C to -40°C increased the yield from 33% to 73%.[5] This highlights the general principle that lower temperatures can significantly favor cyclization.
-
-
Data Summary: Effect of Temperature on Cyclobutane Synthesis Yield
| Reaction Temperature | Expected Yield of Cyclobutane Derivative | Comments | Reference |
| -40°C | 73% | For a 1,2-dicarboxylate system, demonstrates the principle of low temp favoring cyclization. | [5] |
| 0°C | 33% | For a 1,2-dicarboxylate system. | [5] |
| 20°C (Room Temp) | ~50% (overall yield) | For a two-step synthesis of the diethyl ester.[1][2] | [1][2] |
| 60-65°C (during addition) | 53-55% | For the one-pot synthesis of the diethyl ester.[4] | [4] |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal temperature range for the synthesis of this compound?
-
A1: There isn't a single "optimal" temperature, as it depends on the specific procedure. However, a common approach involves controlling the temperature during the addition of the base to around 60-65°C.[3] This is followed by a reaction period that can range from room temperature for several hours[2] to refluxing in a solvent like ethanol. The key is to maintain a consistent and controlled temperature to ensure reproducibility and minimize side reactions.
-
-
Q2: Can I run the reaction at a higher temperature to speed it up?
-
A2: While increasing the temperature will increase the reaction rate, it is likely to disproportionately increase the rate of the intermolecular side reaction, leading to a lower yield of the desired cyclobutane product.[1][2] It is generally advisable to use a more moderate temperature for a longer duration to favor the intramolecular cyclization.
-
-
Q3: My reaction seems to have stalled and is not going to completion. Should I increase the temperature?
-
A3: Before increasing the temperature, first verify that the reagents are of good quality and that the reaction was set up under strictly anhydrous conditions.[4] An insufficient amount of base or the presence of moisture are common culprits for an incomplete reaction. If these factors have been ruled out, a modest increase in temperature could be attempted, but be aware of the potential for increased byproduct formation. Monitoring the reaction by TLC or GC-MS would be advisable to track the formation of both the product and byproducts as you adjust the temperature.
-
-
Q4: Does the choice of solvent affect the optimal reaction temperature?
-
A4: Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity can influence the solubility of the intermediates and the transition states of the competing reactions. For instance, using a mixture of benzene and ethanol has been claimed to increase the yield of the diethyl ester.[4] When changing solvents, you will likely need to re-optimize the reaction temperature.
-
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the diethyl analogue.[3][4]
Materials:
-
Dimethyl malonate
-
1,3-Dibromopropane
-
Sodium metal
-
Anhydrous Methanol
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Sodium Methoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add 2.3 g of sodium metal (cut into small pieces) to 50 mL of anhydrous methanol. The reaction is exothermic; control the rate of addition to maintain a gentle reflux.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 13.2 g of dimethyl malonate and 20.2 g of 1,3-dibromopropane.
-
Addition of Base: Begin stirring the dimethyl malonate and 1,3-dibromopropane mixture. Slowly add the sodium methoxide solution from the dropping funnel. Maintain the temperature of the reaction mixture at approximately 60-65°C during the addition. An oil bath is recommended for stable temperature control.
-
Reaction: After the addition is complete, continue to stir the mixture at the same temperature or allow it to reflux gently for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the methanol by distillation.
-
Add 100 mL of cold water to the residue to dissolve the sodium bromide precipitate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate.
-
Remove the diethyl ether by rotary evaporation.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
Visualizing the Reaction and the Impact of Temperature
Reaction Mechanism
The following diagram illustrates the key steps in the synthesis. The temperature can influence the rate of each step, particularly the competition between the desired intramolecular cyclization and the intermolecular side reaction.
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Logic Flow
This diagram outlines the decision-making process when troubleshooting a low yield, emphasizing the role of temperature.
Caption: Troubleshooting flowchart for low yield in the cyclobutane synthesis.
References
- Organic Syntheses Procedure: Diethyl 1,1-cyclobutanedicarboxyl
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(7), 2583-2584. [Link]
- Organic Syntheses Procedure: 1,1-Cyclobutanedicarboxylic acid. [Link]
- Google Patents: Process for preparing cyclobutane-1,2-dicarboxylic esters.
- Patsnap: Process for preparing cyclobutane-1,2-dicarboxylic esters. [Link]
Sources
Technical Support Center: Monitoring the Synthesis of Dimethyl Cyclobutane-1,1-dicarboxylate
Welcome to the dedicated technical support guide for the synthesis of Dimethyl cyclobutane-1,1-dicarboxylate. This resource is designed for researchers and professionals in drug development and chemical synthesis. Here, we move beyond basic protocols to address the nuanced challenges of this specific reaction, focusing on robust monitoring techniques and systematic troubleshooting. Our goal is to empower you to not only identify issues as they arise but to understand their chemical origins and implement effective, evidence-based solutions.
Part 1: Synthesis Overview & Core Monitoring Principles
The most common and reliable method for synthesizing this compound is the intramolecular cyclization of dimethyl malonate with a 1,3-dihalopropane, typically 1,3-dibromopropane, under basic conditions. This is a variation of the malonic ester synthesis.
The fundamental challenge in this synthesis is controlling the competition between the desired intramolecular cyclization to form the four-membered ring and an intermolecular side reaction that leads to a linear, open-chain byproduct. Effective real-time monitoring is therefore not just beneficial—it is critical for optimizing yield and purity.
Key Analytical Workflow
Successful synthesis hinges on a multi-pronged analytical approach. Relying on a single technique can be misleading. The recommended workflow involves a combination of chromatographic and spectroscopic methods to provide a complete picture of the reaction's progress.
Caption: A typical experimental workflow for synthesizing and monitoring this compound.
Part 2: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common queries encountered during the synthesis.
Q1: How do I quickly check if my reaction is working? A: Thin-Layer Chromatography (TLC) is the fastest method. Spot your reaction mixture alongside your starting materials (dimethyl malonate and 1,3-dibromopropane). A successful reaction will show the disappearance of the dimethyl malonate spot and the appearance of a new, typically less polar, spot corresponding to the product. The 1,3-dihalopropane may not be UV-active, so its disappearance is best monitored by GC-MS.
Q2: What is the primary byproduct I should be concerned about? A: The major byproduct is the linear dimer, Dimethyl 2,2,6,6-tetrakis(methoxycarbonyl)heptane.[1][2] This occurs when the enolate of the mono-alkylated intermediate attacks another molecule of 1,3-dibromopropane instead of cyclizing. It will appear as a higher molecular weight peak in your GC-MS analysis.
Q3: What are the expected ¹H NMR signals for pure this compound? A: You should expect three main signals:
-
A singlet for the two equivalent methyl ester protons (-OCH₃) around 3.7 ppm.
-
A triplet for the four methylene protons (-CH₂) on C2 and C4 of the cyclobutane ring around 2.2 ppm.
-
A quintet for the two methylene protons (-CH₂) on C3 of the ring around 1.9 ppm. The exact chemical shifts can vary slightly based on the solvent used.
Q4: Is it necessary to use strictly anhydrous conditions? A: Yes, maintaining anhydrous conditions is crucial.[3] The base used (e.g., sodium ethoxide or sodium hydride) is highly reactive with water. The presence of water will consume the base, preventing the necessary deprotonation of dimethyl malonate and halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
Part 3: In-Depth Troubleshooting Guide
Scenario 1: Low or No Product Yield
Q: My GC-MS analysis of the crude reaction mixture shows a very low conversion rate, with mostly unreacted dimethyl malonate. What went wrong?
A: This issue almost always points to a problem with the deprotonation of the dimethyl malonate. Several factors could be at play:
-
Inactive Base: The base (e.g., sodium hydride, sodium ethoxide) may have degraded due to improper storage and exposure to moisture or air. Use freshly opened or properly stored base.
-
Insufficient Base: Ensure you are using at least two equivalents of base for the reaction with a dihalide to drive the formation of the dianion, which can facilitate cyclization.
-
Presence of Moisture: As mentioned in the FAQ, any water in the solvent or on the glassware will neutralize the base.[3] Always use anhydrous solvents and properly dried equipment.
-
Low Reaction Temperature: While the reaction should be controlled to prevent side reactions, a temperature that is too low may result in prohibitively slow reaction kinetics. Ensure your reaction is running at the recommended temperature for the chosen base/solvent system.
Caption: Troubleshooting workflow for low reaction conversion.
Scenario 2: Presence of Significant Impurities
Q: My GC-MS shows a major peak with a higher molecular weight than my product, leading to a low isolated yield. What is this impurity and how can I prevent it?
A: This is the classic signature of the primary side reaction: intermolecular dimerization.[2] The high molecular weight peak corresponds to the open-chain product formed when the mono-alkylated intermediate reacts with a second molecule of 1,3-dihalopropane and dimethyl malonate instead of cyclizing.
Causality & Prevention: This side reaction is a bimolecular process, whereas the desired cyclization is a unimolecular (intramolecular) process. The relative rates of these two competing reactions are highly dependent on concentration.
-
High Concentration: At high concentrations, molecules are closer together, favoring the intermolecular side reaction.
-
High Dilution: At very low concentrations, the probability of the reactive ends of the same molecule finding each other (intramolecular cyclization) becomes much higher than the probability of two different molecules colliding.
Solution: Implement High-Dilution Conditions To favor the formation of the cyclobutane ring, the reaction must be run under high-dilution conditions. This is typically achieved by the slow, dropwise addition of the reagents (e.g., dimethyl malonate and 1,3-dibromopropane mixture) via a syringe pump over several hours to a large volume of the solvent containing the base. This ensures the instantaneous concentration of the reactive intermediate remains extremely low.
| Condition | Favored Reaction | Expected Outcome |
| High Concentration | Intermolecular Dimerization | Low yield of cyclobutane, major high MW byproduct in GC-MS. |
| High Dilution | Intramolecular Cyclization | High yield of desired cyclobutane product. |
Scenario 3: Ambiguous Spectroscopic Data
Q: My ¹H NMR spectrum of the purified product shows the expected signals, but also some minor, unidentifiable peaks. How can I confirm the identity and purity of my product?
A: While ¹H NMR is excellent for structural elucidation, minor impurities can sometimes be difficult to assign. A combination of techniques is required for unambiguous confirmation.
-
GC-MS Analysis: This is the most definitive technique for purity assessment. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum of this peak should show the correct molecular ion (M⁺) for this compound (m/z = 172.18) and a characteristic fragmentation pattern.[4]
-
¹³C NMR Spectroscopy: A pure sample should exhibit four distinct signals corresponding to the carbonyl carbon, the quaternary cyclobutane carbon, the two equivalent methylene carbons, and the two equivalent methyl ester carbons.
-
FTIR Spectroscopy: The FTIR spectrum provides crucial functional group information. Look for:
-
Strong C=O stretch from the ester groups (~1730 cm⁻¹).
-
C-H stretching from the alkane ring (~2850-3000 cm⁻¹).[5]
-
Absence of a broad O-H stretch (~3300 cm⁻¹), which would indicate hydrolysis of the ester to the carboxylic acid.
-
If minor peaks persist in the ¹H NMR but the GC-MS shows >98% purity, the impurities may be non-volatile or NMR-active solvent residues (e.g., residual ethyl acetate or hexanes from column chromatography).
Part 4: Standard Operating Protocols
Protocol 1: Reaction Monitoring by GC-MS
-
Sample Preparation: At a designated time point, withdraw ~0.1 mL of the reaction mixture using a dry syringe.
-
Quenching: Immediately quench the sample in a vial containing 1 mL of a weak acid solution (e.g., 1% HCl) to neutralize the base and stop the reaction.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane), vortex thoroughly, and allow the layers to separate.
-
Analysis: Carefully withdraw the organic layer and inject it into the GC-MS.
-
Data Interpretation:
-
Identify the peaks for your starting materials and product based on their retention times and mass spectra.
-
Monitor the decrease in the starting material peak area and the increase in the product peak area over time.
-
Look for the appearance of a high molecular weight peak (the dimer byproduct) which would indicate that high-dilution conditions may not be optimal.
-
Protocol 2: Product Characterization Data
The following data serves as a reference for confirming the final product identity.
| Analytical Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃) | δ ~3.7 (s, 6H, -OCH₃), δ ~2.2 (t, 4H, ring -CH₂-), δ ~1.9 (quintet, 2H, ring -CH₂-) |
| ¹³C NMR (CDCl₃) | δ ~172 (C=O), δ ~58 (quaternary C), δ ~52 (-OCH₃), δ ~30 (ring -CH₂-), δ ~18 (ring -CH₂-) |
| GC-MS (EI) | Molecular Ion (M⁺) at m/z = 172. Key fragments may include loss of -OCH₃ (m/z=141) and -COOCH₃ (m/z=113).[4][6] |
| FTIR | Strong C=O stretch at ~1730 cm⁻¹, C-H sp³ stretches at ~2850-3000 cm⁻¹.[5] |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
- Cason, J. (1963). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p.364; Vol. 33, p.29.
- Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941-2941.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane.
- Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5165-5174.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Diethyl 1,1-Cyclobutanedicarboxylate.
- Defense Technical Information Center. (1970). Vibrational Spectra of Substituted Cyclobutane Compounds.
- LookChem. (n.d.). Cas 3779-29-1,Diethyl 1,1-cyclobutanedicarboxylate.
- Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092).
- Royal Society of Chemistry. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7, 3134-3164.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Journal of Chemical Education. (1967). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. 44(2), 101.
- PubChem. (n.d.). 1,1-Dimethylcyclobutane.
- Myers, A. G. (n.d.). Cyclobutane Synthesis. Harvard University.
- Scribd. (n.d.). 29 Cyclobutane Synthesis.
- ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane.
- Journal of Research of the National Bureau of Standards. (1940). Infrared absorption spectra of cyclo-hydrocarbons. 24(4), 405.
- Almac Group. (2023). Continuous-Flow Synthesis of Cyclobutenes Using LED Technology.
- Molecules. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. 19(1), 1-33.
- PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate.
- SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[FTIR] - Spectrum.
- ACS Publications. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate.
- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic acid. Coll. Vol. 2, p.152; Vol. 19, p.33.
- The Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate.
- Organic Syntheses. (2004).
- Oregon State University. (1959). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Organic Syntheses. (1990). Cyclopropane-1,1-dicarboxylic acid. Coll. Vol. 7, p.131; Vol. 61, p.35.
- Google Patents. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters.
- NIST WebBook. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester.
- Energetic Materials. (2011). Synthesis and Characterization of Dimethyl Cubane-1,4-dicarboxylate.
- ResearchGate. (2011). Synthesis and characterization of dimethyl cubane-1, 4-dicarboxylate.
- Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 5(5), 793-804.
- CP Lab Safety. (n.d.). Dimethyl 1, 1-cyclobutanedicarboxylate, min 97%, 100 grams.
- Google Patents. (2021). Cyclobutanetetracarboxylate compound and preparation method thereof.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Side Products in Cyclobutane Synthesis
Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing four-membered rings. The synthesis of cyclobutanes, while a powerful tool for accessing novel chemical space, is often plagued by the formation of unexpected side products.[1][2][3] This resource provides in-depth troubleshooting advice, detailed analytical workflows, and answers to frequently asked questions to help you identify, characterize, and ultimately minimize these undesired products.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial observations and questions that arise during cyclobutane synthesis.
Q1: My TLC plate shows multiple new spots that I didn't expect. What are the most common types of side products in a [2+2] cycloaddition?
A1: The nature of side products is highly dependent on the specific mode of your [2+2] cycloaddition (photochemical, thermal, or metal-catalyzed). However, some common classes of unexpected products include:
-
Regioisomers and Stereoisomers: The desired cyclobutane ring may form with different substituent orientations (head-to-head vs. head-to-tail regioisomers) or stereochemistry (cis/trans, syn/anti diastereomers).[4][5] This is especially common in reactions with unsymmetrical alkenes.[6]
-
Alkene Dimers: Your starting alkene may dimerize with itself instead of reacting with the intended partner. This is particularly prevalent in photochemical reactions.[7]
-
Products of Competing Reactions: Depending on the conditions, other pericyclic reactions may compete. For instance, thermal cycloadditions can sometimes favor an Ene reaction if a substrate possesses an allylic hydrogen.[8][9]
-
Substrate Decomposition Products: High-energy conditions, such as UV irradiation in photochemical reactions, can lead to the degradation of starting materials into various unintended products.[10]
-
Solvent Adducts: In some cases, particularly with highly reactive intermediates, the solvent may be incorporated into a side product.
Q2: I'm running a Paternò-Büchi reaction to form an oxetane, but I'm seeing significant side products. What should I look for?
A2: The Paternò-Büchi reaction, a [2+2] photocycloaddition of a carbonyl and an alkene, can be sensitive to reaction conditions.[11][12] Besides the expected oxetane, you might encounter:
-
Regioisomeric Oxetanes: The reaction can produce different isomers depending on which end of the alkene adds to the carbonyl oxygen.[11][13]
-
Carbonyl Decomposition Products: The excited state carbonyl can undergo other photochemical processes, such as photoreduction or fragmentation.
-
Alkene Isomerization or Dimerization: The photosensitized alkene can undergo cis-trans isomerization or dimerize.[7]
-
Hydrogen Abstraction Products: The excited carbonyl can abstract an allylic hydrogen from the alkene, leading to radical coupling products instead of cycloaddition.[7]
Q3: My reaction is catalyzed by a Lewis acid, and it's not clean. What are the typical side reactions?
A3: Lewis acids activate substrates towards cycloaddition but can also promote other pathways.[14][15][16] Common issues include:
-
Cationic Polymerization: A strong Lewis acid can initiate the polymerization of an electron-rich alkene, leading to oligomeric or polymeric side products.
-
Rearrangement Products: Lewis acids can facilitate skeletal rearrangements of the substrates or products, especially if carbocationic intermediates are involved.
-
Product Inhibition: The cyclobutane product itself can coordinate to the Lewis acid, effectively sequestering the catalyst and leading to an incomplete reaction.[17]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems encountered during your experiments.
Guide 1: Problem - Low Yield of Desired Cyclobutane with a Complex Mixture of Byproducts
Initial Observation: The crude 1H NMR spectrum is complex and uninterpretable. Mass spectrometry (GC-MS or LC-MS) shows multiple peaks with masses that don't correspond to the starting materials or the expected product.
Logical Troubleshooting Workflow
Probable Causes & Recommended Actions
| Probable Cause | Diagnostic Check | Recommended Action |
| 1. Competing Dimerization | Check MS for peaks at twice the mass of your alkene starting material. 1H NMR of the isolated byproduct may show simplified symmetry compared to the desired product. | Decrease the concentration of the reactants to favor the intermolecular reaction over dimerization. If using a photosensitizer, ensure its triplet energy is appropriate for activating your desired substrate without overly promoting alkene self-reaction. |
| 2. Ene Reaction Competition | Look for a byproduct where a new C-C bond has formed, but a double bond has shifted and a hydrogen atom has been transferred. This is common in thermal [2+2] reactions.[8][9] | Switch to a photochemical or Lewis acid-catalyzed pathway, which typically proceeds through different mechanisms that may not favor the ene reaction.[16] Alternatively, modify the substrate to remove allylic protons. |
| 3. Reaction Temperature Too High | Run the reaction at a lower temperature and monitor by TLC/GC-MS to see if the byproduct profile changes. | If the reaction is thermally initiated, carefully titrate the temperature to find the optimal window for product formation versus decomposition or side reactions. For other methods, ensure the reaction is not overheating from an external source (e.g., UV lamp). |
| 4. Incorrect Stoichiometry | Re-verify the molar ratios of your reactants and catalysts. | An excess of one alkene can lead to its dimerization. Ensure precise measurement and addition of all components. For catalyzed reactions, screen catalyst loading. |
Guide 2: Problem - Product is an Isomer of the Desired Cyclobutane
Initial Observation: The mass spectrum shows a clear peak for the correct mass, but the NMR spectrum (chemical shifts, coupling constants) does not match the expected structure.
Decision Tree for Isomer Identification
Part 3: Detailed Analytical Protocols
When preliminary analysis is insufficient, a systematic approach using advanced spectroscopic techniques is required to unambiguously determine the structure of an unknown side product.
Protocol 1: Full Structure Elucidation of an Unknown Byproduct Using NMR Spectroscopy
This protocol assumes you have successfully isolated a pure, unknown side product (>5 mg).
Objective: To determine the complete chemical structure (constitution and relative stereochemistry).
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the pure, isolated byproduct in ~0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Ensure the solvent does not have signals that will obscure important regions of your spectrum.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Acquisition of 1D Spectra:
-
1H NMR: Acquire a standard proton spectrum. This provides information on the number of different proton environments, their integration (ratio), and their splitting patterns (coupling).
-
13C NMR: Acquire a proton-decoupled carbon spectrum. This tells you the number of unique carbon environments in the molecule. A DEPT-135 or APT experiment is highly recommended to distinguish between CH3, CH2, CH, and quaternary carbons.
-
-
Acquisition of 2D Homonuclear Correlation Spectra:
-
COSY (Correlation Spectroscopy): This is the most critical experiment for establishing connectivity. It shows which protons are coupled to each other (typically through 2 or 3 bonds).
-
Analysis: Trace the "cross-peaks" to walk along the carbon skeleton of your molecule, connecting adjacent protons. For example, if H-1 couples to H-2, and H-2 couples to H-3, you have established a H-1/H-2/H-3 fragment.
-
-
Acquisition of 2D Heteronuclear Correlation Spectra:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to.
-
Analysis: Use the HSQC to assign each proton to its corresponding carbon atom. This is a powerful way to confirm assignments from 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds.
-
Analysis: HMBC is crucial for connecting molecular fragments that are separated by quaternary carbons or heteroatoms. For example, a correlation from a methyl proton to a carbonyl carbon confirms the methyl group is adjacent to the carbonyl.
-
-
Acquisition of 2D Spatial Correlation Spectra (for Stereochemistry):
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: This experiment shows which protons are close to each other in space, regardless of whether they are connected through bonds.
-
Analysis: Cross-peaks in a NOESY spectrum indicate that two protons are on the same face of a ring or molecule. This is the primary method for determining relative stereochemistry (e.g., cis vs. trans on a cyclobutane ring).[18]
-
-
Data Interpretation and Structure Assembly:
Protocol 2: Rapid Screening with GC-MS
Objective: To quickly assess the composition of a crude reaction mixture and get preliminary mass information on the components.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture (e.g., 1-2 drops) in a volatile solvent compatible with your GC column (e.g., dichloromethane, ethyl acetate, hexane). The final concentration should be in the low mg/mL range.
-
Filter the diluted sample through a syringe filter (0.22 or 0.45 µm) into a GC vial.
-
-
Instrument Setup:
-
Choose a GC column appropriate for the expected polarity and volatility of your compounds. A standard non-polar column (e.g., DB-5 or HP-5MS) is a good starting point.
-
Set up a temperature gradient (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C). This will help separate compounds with different boiling points.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared sample.
-
The instrument will separate the components based on their retention time, and the mass spectrometer will record the mass spectrum of each component as it elutes.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC). Each peak represents a different compound in your mixture.
-
Click on each peak to view its corresponding mass spectrum.
-
Identify the molecular ion peak (M+) for each component. This gives you the molecular weight of that compound.[21]
-
Analyze the fragmentation pattern. Characteristic losses (e.g., loss of a methyl group, -15; loss of water, -18) can provide clues about the structure of the side products.
-
References
- T. P. Yoon, et al.
- T. Bach, et al., "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions," Chemical Reviews, 2016. [Link]
- T. Bach, et al., "Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions," Chemical Reviews, 2016. [Link]
- Various Authors, "[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses," RSC Publishing, 2022. [Link]
- Various Authors, "[2+2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses," ResearchG
- Fiveable, "2+2 cycloaddition Definition," Organic Chemistry II Key Term. [Link]
- T.-P. Loh, et al.
- Various Authors, "Thermal induced intramolecular [2 + 2] cycloaddition of allene-ACPs," Organic & Biomolecular Chemistry, 2017. [Link]
- P. H. Lee, et al., "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines," PMC - NIH, 2021. [Link]
- S. R. Sieck, et al., "Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade," PubMed Central, 2008. [Link]
- Wikipedia, "P
- T. Bach, et al., "Enantioselective Lewis Acid Catalysis in Intramolecular [2 + 2] Photocycloaddition Reactions," Journal of the American Chemical Society, 2005. [Link]
- E. A. Anderson, et al.
- Chemistry School, "Stereochemistry of Small Cycloalkanes: Cyclobutane to Cyclohexane, Cis and Trans Isomeris
- Chemistry LibreTexts, "1.2: Cycloaddition Reactions". [Link]
- O. Kwon, et al., "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis," PubMed Central, 2023. [Link]
- Organic Chemistry Portal, "P
- YouTube, "Thermal [2+2] cycloaddition reactions". [Link]
- Slideshare, "P
- H. A. J. Carless, et al., "Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes," Journal of the Chemical Society, Perkin Transactions 2, 1972. [Link]
- O. Kwon, et al., "Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis," Accounts of Chemical Research, 2023. [Link]
- ResearchGate, "Stereochemistry of Cyclobutane and Heterocyclic Analogs". [Link]
- Scribd, "P
- J. L. Sorensen, et al.
- Chemistry Steps, "Identifying Unknown from IR, NMR, and Mass Spectrometry". [Link]
- Slideshare, "Cycloaddition reactions [2+2]". [Link]
- AK Lectures, "Photochemical (2+2) Cycloaddition Reaction". [Link]
- Wikipedia, "Enone–alkene cycloadditions". [Link]
- Reddit, "Help with understanding 2+2 cycloadditions". [Link]
- MDPI, "[2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface
- D. C. Braddock, et al.
- Organic Chemistry Portal, "Cyclobutane synthesis". [Link]
- Pharmaguideline, "Reactions of Cyclopropane and Cyclobutane". [Link]
- YouTube, "Week 4: Lecture 17: Photochemical [2+2] Cycloaddition Reaction". [Link]
- K. Bingol, et al.
- H. Koshima, et al., "Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference," PMC - NIH, 2015. [Link]
- YouTube, "Unmasking the unknown how mass spectrometry delivers accurate identific
- YouTube, "2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS". [Link]
- D. Bellus, et al., "Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid," Journal of the Chemical Society, Perkin Transactions 2, 1974. [Link]
- Master Organic Chemistry, "Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane". [Link]
- MSU chemistry, "Stereoisomers". [Link]
- ResearchGate, "Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry". [Link]
- YouTube, "How Can NMR Identify Unknown Compounds? - Chemistry For Everyone". [Link]
Sources
- 1. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. aklectures.com [aklectures.com]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. Paterno buchi reaction | PPTX [slideshare.net]
- 14. Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereoisomers [www2.chemistry.msu.edu]
- 19. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethyl and Diethyl Cyclobutane-1,1-dicarboxylate
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of ester protecting groups can profoundly influence the outcome of a reaction cascade. The reactivity of these seemingly simple functionalities dictates the conditions required for their manipulation and can be the deciding factor in the successful synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of two closely related diesters: dimethyl cyclobutane-1,1-dicarboxylate and diethyl cyclobutane-1,1-dicarboxylate. By examining their behavior in key chemical transformations and grounding the discussion in mechanistic principles and experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Subtle Influence of an Ethyl Group
Dimethyl and diethyl cyclobutane-1,1-dicarboxylate are common intermediates in the synthesis of a variety of organic molecules, including pharmaceuticals and materials with unique properties. The cyclobutane ring, with its inherent ring strain, imparts distinct reactivity to the molecule. The geminal dicarboxylate substitution pattern further activates the alpha-protons and influences the stability of reaction intermediates.
The primary difference between these two molecules lies in the seemingly minor substitution of a methyl for an ethyl group in the ester functionality. However, this seemingly trivial change introduces subtle yet significant differences in steric and electronic properties that manifest in their relative reactivity. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
Comparative Reactivity Analysis
This guide will focus on a comparative analysis of the reactivity of dimethyl and diethyl cyclobutane-1,1-dicarboxylate in three key reaction types:
-
Saponification (Base-Catalyzed Hydrolysis): A fundamental reaction for the deprotection of esters to their corresponding carboxylic acids.
-
Reduction with Lithium Aluminum Hydride (LAH): A powerful method for the conversion of esters to primary alcohols.
-
Krapcho Decarboxylation: A specialized reaction for the removal of one ester group from a geminal diester.
Saponification: A Tale of Steric Hindrance
The saponification of esters is a bimolecular nucleophilic acyl substitution reaction. The rate of this reaction is highly sensitive to the steric environment around the carbonyl carbon. The larger ethyl group in diethyl cyclobutane-1,1-dicarboxylate is expected to present greater steric hindrance to the approaching hydroxide nucleophile compared to the smaller methyl group in the dimethyl analogue.
This steric impediment slows down the formation of the tetrahedral intermediate, which is the rate-determining step of the reaction. Consequently, This compound is predicted to undergo saponification at a faster rate than its diethyl counterpart under identical conditions.
Table 1: Predicted Relative Reactivity in Saponification
| Compound | Alkyl Group | Predicted Relative Rate of Saponification | Rationale |
| This compound | Methyl | Faster | Less steric hindrance at the carbonyl carbon. |
| Diethyl cyclobutane-1,1-dicarboxylate | Ethyl | Slower | Greater steric hindrance from the ethyl group. |
Experimental Protocol: Kinetic Analysis of Saponification via Titration
This protocol outlines a method to experimentally determine and compare the saponification rates of dimethyl and diethyl cyclobutane-1,1-dicarboxylate.
Materials:
-
This compound
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein indicator
-
Ethanol (or a suitable co-solvent to ensure homogeneity)
-
Constant temperature water bath
-
Burettes, pipettes, and conical flasks
Procedure:
-
Prepare equimolar solutions of the dimethyl and diethyl esters in the chosen co-solvent.
-
In separate reaction flasks, mix a known volume of the ester solution with a known excess of the standardized NaOH solution.
-
Place the reaction flasks in a constant temperature water bath to maintain a consistent reaction temperature.
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture from each flask.
-
Immediately quench the reaction in the aliquot by adding it to a known volume of standardized HCl solution (in excess of the remaining NaOH).
-
Titrate the excess HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.
-
The concentration of unreacted NaOH at each time point can be calculated, and from this, the concentration of the ester remaining can be determined.
-
Plot the concentration of the ester versus time for both the dimethyl and diethyl compounds.
-
The rate constants for the saponification of each ester can be determined from the slopes of the resulting kinetic plots.
Data Analysis:
By comparing the determined rate constants, a quantitative measure of the relative reactivity of the two diesters in saponification can be established.
Reduction with Lithium Aluminum Hydride: A Matter of Accessibility
The reduction of esters to primary alcohols using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is a cornerstone of organic synthesis. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon. Similar to saponification, the steric environment around the carbonyl group plays a crucial role.
The larger ethyl groups of diethyl cyclobutane-1,1-dicarboxylate will create a more sterically congested environment, making the approach of the hydride nucleophile more difficult compared to the dimethyl ester. Therefore, it is anticipated that the reduction of this compound with LiAlH₄ will proceed at a faster rate than the reduction of the diethyl analogue.
While quantitative kinetic data for the reduction of these specific diesters is scarce, the general principle of steric hindrance affecting the rate of hydride reductions of carbonyl compounds is well-established.
Table 2: Predicted Relative Reactivity in LiAlH₄ Reduction
| Compound | Alkyl Group | Predicted Relative Rate of Reduction | Rationale |
| This compound | Methyl | Faster | Less steric hindrance for hydride attack. |
| Diethyl cyclobutane-1,1-dicarboxylate | Ethyl | Slower | Greater steric hindrance from the ethyl group. |
Experimental Protocol: Comparative Reduction of Diesters with LiAlH₄ and GC Analysis
This protocol provides a framework for comparing the reduction rates of the two diesters.
Materials:
-
This compound
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Round-bottom flasks, magnetic stirrers, and syringes
Procedure:
-
Set up two parallel reactions under an inert atmosphere (e.g., nitrogen or argon).
-
In each flask, dissolve a known amount of either the dimethyl or diethyl ester and a known amount of the internal standard in anhydrous solvent.
-
Cool the solutions to 0 °C in an ice bath.
-
Prepare a standardized solution of LiAlH₄ in the same anhydrous solvent.
-
Add a stoichiometric amount of the LiAlH₄ solution to each reaction flask simultaneously.
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the aliquot by carefully adding it to a vial containing a saturated aqueous Na₂SO₄ solution.
-
Extract the organic components from the quenched aliquot with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous MgSO₄.
-
Analyze the organic extract by GC-FID to determine the relative amounts of the starting ester and the product diol.
Data Analysis:
By plotting the disappearance of the starting material or the appearance of the product over time (relative to the internal standard), the relative rates of reduction for the two esters can be compared.
Krapcho Decarboxylation: An SN2-Dependent Pathway
The Krapcho decarboxylation is a valuable reaction for the selective removal of one ester group from a geminal diester, particularly those with an adjacent electron-withdrawing group. The reaction typically proceeds via a nucleophilic attack of a halide ion (e.g., from LiCl or NaCl) on the alkyl group of the ester in an SN2 fashion, followed by decarboxylation.[1]
The susceptibility of the alkyl group to SN2 attack is a key determinant of the reaction rate. Methyl groups are known to be significantly more reactive in SN2 reactions than ethyl groups due to reduced steric hindrance.[2] Therefore, it is strongly predicted that This compound will undergo Krapcho decarboxylation more readily than diethyl cyclobutane-1,1-dicarboxylate. [2] This suggests that the dimethyl ester will require lower temperatures or shorter reaction times to achieve complete conversion.
Table 3: Predicted Relative Reactivity in Krapcho Decarboxylation
| Compound | Alkyl Group | Predicted Relative Rate of Decarboxylation | Rationale |
| This compound | Methyl | Faster | Methyl group is more susceptible to SN2 attack.[2] |
| Diethyl cyclobutane-1,1-dicarboxylate | Ethyl | Slower | Ethyl group is more sterically hindered for SN2 attack. |
Experimental Protocol: Krapcho Decarboxylation and HPLC Analysis
This protocol details a method to compare the decarboxylation of the two diesters.
Materials:
-
This compound
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Reaction vials suitable for heating
Procedure:
-
In separate reaction vials, dissolve a known concentration of either the dimethyl or diethyl ester in a mixture of DMSO and a small amount of water.
-
Add a catalytic amount of LiCl to each vial.
-
Heat the reaction mixtures to a specific temperature (e.g., 150 °C) in a heating block or oil bath.
-
At various time points, carefully withdraw an aliquot from each reaction.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) to quench the reaction and prepare it for HPLC analysis.
-
Analyze the diluted aliquots by HPLC to quantify the amount of starting diester and the mono-ester product.
Data Analysis:
The rate of disappearance of the starting material and the formation of the product can be plotted against time for both reactions. A comparison of the reaction profiles will provide a clear indication of the relative reactivity of the dimethyl and diethyl esters under Krapcho conditions.
Visualizing the Mechanistic Rationale
To further elucidate the underlying principles governing the observed reactivity differences, the following diagrams illustrate the key mechanistic steps discussed.
Caption: Saponification mechanism comparison.
Caption: LiAlH₄ reduction mechanism comparison.
Caption: Krapcho decarboxylation mechanism comparison.
Conclusion and Practical Implications
The seemingly minor difference between a methyl and an ethyl ester in cyclobutane-1,1-dicarboxylates leads to predictable and experimentally verifiable differences in their chemical reactivity. In general, This compound is the more reactive of the two compounds in reactions involving nucleophilic attack at the carbonyl carbon (saponification, reduction) and in SN2-type reactions at the alkyl group (Krapcho decarboxylation).
These findings have significant practical implications for the synthetic chemist:
-
For Saponification and Reduction: When a faster reaction or milder conditions are desired for de-esterification or reduction to the diol, the dimethyl ester is the preferred substrate. Conversely, the diethyl ester offers greater stability, which might be advantageous in multi-step syntheses where the ester group needs to survive various reaction conditions before its intended transformation.
-
For Krapcho Decarboxylation: The higher reactivity of the dimethyl ester allows for more facile decarboxylation, potentially at lower temperatures and with shorter reaction times. This can be crucial for sensitive substrates that might not tolerate prolonged heating.
By understanding these nuances in reactivity, researchers can strategically choose the appropriate diester for their specific synthetic goals, leading to improved yields, cleaner reactions, and more efficient synthetic routes. This guide serves as a foundational resource, encouraging a proactive and informed approach to the selection of protecting groups and reaction conditions in the pursuit of novel chemical entities.
References
- Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 33, p.23 (1953).
- Poon, P. S.; Banerjee, A. K.; Laya, M. S. J. Chem. Res.2011, 35(2), 67-75.
- Walborsky, H. M. J. Am. Chem. Soc.1949, 71(8), 2942-2942.
- Mariella, R. P.; Raube, R. Organic Syntheses, Coll. Vol. 4, p.288 (1963); Vol. 33, p.23 (1953).
- Holmquist, C. R.; Rosauer, K. G.; McComas, C. C.; Lardy, H. A. J. Med. Chem.1993, 36(19), 2841-2848. (Comparative chemical and biological hydrolytic stability of homologous esters and isosteres). URL: [Link]
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part A: Structure and Mechanisms, 5th ed.; Springer, 2007.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer, 2006.
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry; University Science Books, 2006.
- Wikipedia contributors. (2023, October 27). Krapcho decarboxylation. In Wikipedia, The Free Encyclopedia.
Sources
A Senior Application Scientist's Guide to Alternative Syntheses of Cyclobutane-1,1-Dicarboxylic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a motif once considered a synthetic curiosity, is now recognized as a valuable structural component in medicinal chemistry and materials science. Its conformational rigidity and unique three-dimensional geometry can impart desirable properties to bioactive molecules, such as improved metabolic stability and binding affinity. Cyclobutane-1,1-dicarboxylic acid esters, in particular, serve as versatile building blocks, providing a synthetically tractable handle for further elaboration.
Historically, the synthesis of these strained four-membered rings has been dominated by a single classical method. However, the evolution of modern synthetic chemistry has ushered in a new era of powerful and efficient alternatives. This guide provides an in-depth, objective comparison of these synthetic strategies, moving beyond mere procedural lists to explore the mechanistic underpinnings and practical considerations of each approach. We will examine the classical malonic ester synthesis alongside modern photochemical and metathesis-based methods, supported by experimental data and detailed protocols to inform your selection of the optimal route for your research objectives.
Method 1: The Classical Workhorse - Intramolecular Malonic Ester Synthesis
The most traditional and well-documented route to cyclobutane-1,1-dicarboxylic acid esters is the intramolecular cyclization of a malonic ester derivative.[1] This method leverages the acidity of the α-protons of diethyl malonate, allowing for sequential alkylation followed by an intramolecular ring-forming reaction.
Mechanistic Rationale & Experimental Causality
The synthesis begins with the deprotonation of diethyl malonate using a strong base, typically sodium ethoxide, to generate a stabilized enolate.[2] This nucleophilic enolate then undergoes an SN2 reaction with a suitable three-carbon electrophile, such as 1,3-dibromopropane or 1-bromo-3-chloropropane.[3][4] The choice of 1-bromo-3-chloropropane can be strategic; the greater reactivity of the bromide allows for a more controlled initial alkylation, leaving the less reactive chloride for the subsequent intramolecular cyclization.
A second equivalent of base is then introduced to deprotonate the remaining acidic α-proton. The resulting intramolecular SN2 attack displaces the second halide, forming the cyclobutane ring.[3][5] The key to success in this step is maintaining conditions that favor the intramolecular cyclization over competing intermolecular reactions, which can lead to oligomeric side products.[6] Using high-dilution principles can favor the desired ring formation, although this is often not strictly necessary for four-membered rings. The yield for this method typically ranges from 53-55%.[4]
Workflow Diagram: Malonic Ester Synthesis
Caption: Reaction workflow for the Malonic Ester Synthesis of the target compound.
Detailed Experimental Protocol: Malonic Ester Synthesis
This protocol is adapted from the rigorously validated procedure published in Organic Syntheses.[4]
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 2.5 L of absolute ethanol and 69 g (3.0 gram-atoms) of sodium. Allow the sodium to react completely to form sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add 480 g (3.0 moles) of diethyl malonate followed by 472 g (3.0 moles) of 1-bromo-3-chloropropane.
-
Reaction: Heat the mixture to 80°C and stir vigorously. The reaction is exothermic and should reflux smoothly. After the initial exotherm subsides, continue to reflux with stirring for an additional 45 minutes.
-
Workup: Cool the reaction mixture and add 900 ml of cold water to dissolve the precipitated sodium halides. Separate the organic layer.
-
Extraction: Extract the aqueous layer with three 500-ml portions of diethyl ether.
-
Purification: Combine the original organic layer and the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether by distillation. The crude product is then purified by vacuum distillation, collecting the fraction boiling at 91–96°C/4 mm Hg. Expected Yield: 320–330 g (53–55%) .[4]
Method 2: The Modern Approach - [2+2] Photocycloaddition
The [2+2] photocycloaddition is arguably the most powerful and versatile method for constructing cyclobutane rings.[7] This reaction involves the direct union of two unsaturated components under photochemical conditions, offering a highly convergent route to complex carbocyclic frameworks.[8][9]
Mechanistic Rationale & Experimental Causality
For the synthesis of cyclobutane-1,1-dicarboxylic acid esters, a potential strategy involves the photocycloaddition of an allene-1,1-dicarboxylate with an alkene. In this process, a photosensitizer (e.g., acetone) is excited by UV light to its triplet state. This triplet sensitizer then transfers its energy to one of the alkene partners, promoting it to its triplet state. This excited species can then react with the ground-state partner in a stepwise fashion through a diradical intermediate, which subsequently closes to form the four-membered ring.
The regioselectivity and stereoselectivity can be high but are highly dependent on the specific substrates and reaction conditions.[7] While direct examples for the synthesis of diethyl cyclobutane-1,1-dicarboxylate are less common than for other substitution patterns, the principles are well-established and offer a compelling alternative for accessing novel analogs. Ketenes are also excellent substrates for thermal [2+2] cycloadditions, often reacting with high stereospecificity.[10]
Workflow Diagram: [2+2] Photocycloaddition
Caption: General workflow for a sensitized [2+2] photocycloaddition reaction.
Representative Experimental Protocol: [2+2] Photocycloaddition
This is a general protocol illustrating the key steps in a typical photochemical reaction. Specific substrates and conditions must be optimized.
-
Solution Preparation: In a quartz reaction vessel, dissolve the alkene (1.0 eq) and the second unsaturated partner (1.0-5.0 eq) in a suitable solvent that is transparent to the UV light being used (e.g., acetonitrile, acetone). Acetone can often serve as both the solvent and the photosensitizer.
-
Degassing: Degas the solution thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a medium-pressure mercury lamp. Irradiate the stirred solution while maintaining a constant temperature (e.g., -15°C to 20°C) using a cooling bath.[10]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to several days.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to isolate the cyclobutane adduct.
Method 3: The Catalytic Route - Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has revolutionized the synthesis of cyclic compounds, including strained rings.[11] This method employs well-defined ruthenium or molybdenum catalysts (e.g., Grubbs' catalysts) to form a cyclic alkene from an acyclic diene, with the concomitant release of a small, volatile alkene like ethylene.[12][13]
Mechanistic Rationale & Experimental Causality
To synthesize the target cyclobutane, the required starting material is diethyl diallylmalonate. This precursor is easily prepared by the double alkylation of diethyl malonate with allyl bromide. The RCM reaction proceeds via a series of [2+2] cycloaddition and cycloreversion steps involving the catalyst's metal-alkylidene bond and the alkene functionalities of the substrate.[12]
The key intermediate is a metallacyclobutane. The productive pathway leads to the formation of a new metal-alkylidene and the desired cyclobutene ring. The release of ethylene gas drives the reaction equilibrium toward the products according to Le Châtelier's principle.[11] The resulting diethyl cyclobutene-1,1-dicarboxylate can then be readily hydrogenated to the target saturated cyclobutane. While RCM is highly effective for 5- to 7-membered rings, its application to form strained 4-membered rings can be more challenging and may require careful catalyst selection and reaction conditions.
Workflow Diagram: RCM Pathway
Caption: Two-step workflow combining RCM and hydrogenation to form the target.
Experimental Protocol: RCM and Hydrogenation
-
Synthesis of Diethyl Diallylmalonate: Prepare the diene precursor by reacting diethyl malonate (1.0 eq) with sodium hydride (2.2 eq) and allyl bromide (2.2 eq) in a suitable solvent like THF. Purify the product by distillation.
-
RCM Reaction: In a glovebox, dissolve diethyl diallylmalonate (1.0 eq) in anhydrous, degassed dichloromethane. Add a solution of a second-generation Grubbs' catalyst (1-5 mol%) in dichloromethane.
-
Reaction Conditions: Stir the mixture under an argon atmosphere at room temperature or with gentle heating (e.g., 40°C) for 2-12 hours. Monitor the reaction by TLC or GC-MS.
-
Catalyst Removal: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether. Concentrate the mixture and purify by column chromatography on silica gel to yield diethyl cyclobutene-1,1-dicarboxylate.
-
Hydrogenation: Dissolve the cyclobutene product in ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.
-
Final Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the final product, diethyl cyclobutane-1,1-dicarboxylate.
Comparative Performance Analysis
| Feature | Malonic Ester Synthesis | [2+2] Photocycloaddition | Ring-Closing Metathesis (RCM) |
| Typical Yield | 50-60%[4] | 40-80% (highly substrate-dependent)[10][14] | 70-95% (for both steps combined) |
| Reagents | Diethyl malonate, 1,3-dihalopropane, NaOEt[4] | Alkenes, allenes, photosensitizer[7] | Diethyl diallylmalonate, Grubbs' catalyst, H₂/Pd-C[12] |
| Stereoselectivity | Not applicable for this specific product | Can be high, depends on substrates and mechanism[8] | Not applicable for this specific product |
| Substrate Scope | Limited to malonic ester derivatives | Broad for various unsaturated systems[8] | Broad for dienes; tolerant of many functional groups[12] |
| Key Advantages | Well-established, inexpensive reagents, scalable[4][15] | High convergency, access to complex structures[7] | High yields, excellent functional group tolerance, catalytic |
| Key Limitations | Moderate yields, potential for side reactions[6] | Requires specialized photochemical equipment, potential for side reactions[14] | Expensive catalyst, requires inert atmosphere, hydrogenation step needed |
Conclusion and Expert Recommendations
The choice of synthetic method for cyclobutane-1,1-dicarboxylic acid esters is contingent upon the specific goals of the research program, including scale, cost, available equipment, and the need for analog synthesis.
-
The Malonic Ester Synthesis remains a reliable and cost-effective choice for large-scale production of the parent compound. Its long history and detailed optimization in resources like Organic Syntheses provide a high degree of trustworthiness and reproducibility.[4][15]
-
[2+2] Photocycloaddition represents the most powerful strategy for library synthesis and the creation of structurally diverse and complex cyclobutane analogs. While it requires specialized equipment, its ability to unite different molecular fragments in a single step is unparalleled for discovery chemistry programs.[7][8]
-
Ring-Closing Metathesis offers a modern, high-yielding catalytic alternative that benefits from exceptional functional group tolerance. This makes it an ideal choice for synthesizing highly functionalized cyclobutanes in the later stages of a synthetic sequence where preserving delicate functional groups is paramount.
By understanding the distinct advantages and limitations of each method, researchers can make an informed decision, aligning their synthetic strategy with their ultimate scientific objectives.
References
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014). YouTube.
- Diethyl malonate to cyclo butene reaction?? (2024). Brainly.in.
- DIETHYL 1,1-CYCLOBUTANEDICARBOXYL
- Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxyl
- Diethyl 1,1-cyclobutanedicarboxyl
- Process for preparing cyclobutane-1,2-dicarboxylic esters.
- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing n
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014).
- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016).
- Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
- [2+2] Photochemical Cycloaddition in Organic Synthesis. (2019). R Discovery - Researcher.Life.
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Procedure.
- Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. (2022). UND Scholarly Commons.
- Ring Closing Met
- Ring-closing met
- Malonic ester synthesis. Grokipedia.
- A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. (1949). Journal of the American Chemical Society.
- A Comparative Guide to Alternative Reagents for the Synthesis of Cyclobutane-Containing Molecules. Benchchem.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Process for preparing cyclobutane-1,2-dicarboxylic esters.
- Cyclobutane Synthesis. Andrew G Myers Research Group.
- Cyclobutanecarboxylic acid synthesis. ChemicalBook.
- C(sp2)–H cyclobutylation of hydroxyarenes enabled by silver-π-acid catalysis: diastereocontrolled synthesis of 1,3-difunctionalized cyclobutanes. (2022). PubMed Central.
- Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. (2022). PMC - NIH.
- Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings. A direct ring closing versus a double bond migration-ring closing process. (2011). PubMed.
- Malonic Ester Synthesis. Organic Chemistry Portal.
- The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. University of Calgary.
- Malonic Ester Synthesis. OpenOChem Learn.
- Organic Chemistry II - Ring Closing Met
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. brainly.in [brainly.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 12. Ring Closing Metathesis [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Structural Validation of Dimethyl Cyclobutane-1,1-dicarboxylate Derivatives
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing discovery. Dimethyl cyclobutane-1,1-dicarboxylate and its derivatives, a class of compounds with significant potential in medicinal chemistry due to their unique conformational constraints, demand a multi-faceted approach to structural validation. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you in selecting the most appropriate validation strategy.
The Imperative of Structural Integrity
A Comparative Overview of Key Analytical Techniques
The choice of analytical technique is governed by the specific question being asked about the molecule. While each method provides a piece of the structural puzzle, their strengths and limitations vary.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry, conformational dynamics in solution. | Non-destructive, provides detailed information about the molecular framework in a physiologically relevant state (solution). | Can be complex to interpret for highly substituted or conformationally flexible molecules; requires relatively pure samples of sufficient quantity (mg scale).[2] |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns indicative of structural motifs. | High sensitivity (µg to ng scale), rapid analysis, can be coupled with chromatographic techniques (GC/LC) for mixture analysis. | Provides limited information on stereochemistry and connectivity; fragmentation can be complex and may require interpretation. |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, absolute stereochemistry in the solid state. | Provides the "gold standard" for absolute structure determination.[3] | Requires a high-quality single crystal, which can be challenging to obtain; the solid-state conformation may not be the same as in solution.[4] |
In-Depth Analysis I: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] It relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the molecular skeleton.
Causality in NMR Analysis of Cyclobutane Derivatives
The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for substituents, which can be distinguished by their chemical shifts and coupling constants in ¹H NMR.[1] For this compound, the symmetry of the molecule simplifies the spectrum. However, for derivatives with further substitution on the ring, the analysis becomes more complex and revealing.
Expected ¹H and ¹³C NMR Spectral Data for this compound Derivatives:
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations & Notes |
| -COOCH₃ | ~3.7 | ~52 | Sharp singlet in ¹H NMR. In ¹³C NMR, this is a characteristic shift for ester methyl carbons. |
| Quaternary C1 | - | ~50-60 | Will not appear in a standard ¹H NMR spectrum but will be a distinct quaternary peak in the ¹³C spectrum. |
| Cyclobutane CH₂ | 1.8 - 2.5 | 20 - 40 | Protons on the cyclobutane ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The exact shifts are highly sensitive to the puckering of the ring and the electronic effects of other substituents.[1] |
| Ester C=O | - | 170 - 175 | Characteristic chemical shift for ester carbonyl carbons in the ¹³C NMR spectrum. |
Note: Chemical shifts are referenced to TMS and can vary depending on the solvent and the specific nature of other substituents on the cyclobutane ring. For unsubstituted cyclobutane, the ¹H signal is at approximately 1.96 ppm and the ¹³C signal is at about 22.4 ppm.[1]
Experimental Protocol: Acquiring High-Quality NMR Spectra
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation:
-
Weigh 5-25 mg of the purified compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Acquire a standard ¹H NMR spectrum.
-
Subsequently, acquire a ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
For more complex derivatives, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity.
-
Caption: Workflow for NMR-based structural validation.
In-Depth Analysis II: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation analysis, clues about its structure.[6] For this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable technique, assuming the derivatives are sufficiently volatile.
Causality in MS Fragmentation
Electron Ionization (EI) is a common technique used in GC-MS that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The fragmentation pattern is a "fingerprint" of the molecule. For this compound, key fragmentation pathways are expected to involve the loss of the methoxy group (-OCH₃), the methoxycarbonyl group (-COOCH₃), and cleavage of the cyclobutane ring.
Anticipated Fragmentation Pattern for this compound (MW: 172.18):
| m/z Value | Possible Fragment | Plausible Neutral Loss |
| 172 | [M]⁺ | Molecular Ion |
| 141 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 113 | [M - COOCH₃]⁺ | Loss of a methoxycarbonyl radical |
| 85 | [M - COOCH₃ - CO]⁺ | Subsequent loss of carbon monoxide |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Instrument Setup and Analysis:
-
Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
The injector temperature should be high enough to ensure rapid volatilization of the sample without causing thermal degradation.
-
The MS is typically operated in EI mode at 70 eV.
-
The mass analyzer scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and fragment ions.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to expected fragmentation pathways to confirm the structure.
-
Caption: Workflow for GC-MS-based structural validation.
In-Depth Analysis III: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystal.[7][8] It is the ultimate arbiter in cases of ambiguous stereochemistry.
Causality in X-ray Crystallography
This technique works by directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays in a specific pattern, which is dependent on the arrangement of the atoms. By analyzing the positions and intensities of the diffracted spots, a 3D electron density map of the molecule can be generated, from which the atomic structure, bond lengths, and bond angles can be determined with high precision.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
Data Collection:
-
A suitable crystal is selected and mounted on a goniometer.
-
The crystal is placed in a beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.
-
The structure is "solved" using computational methods to generate an initial model of the electron density.
-
The atomic positions are then refined to best fit the experimental data, resulting in a final, highly accurate 3D structure.
-
Caption: Workflow for X-ray crystallography-based structural validation.
Conclusion: A Synergistic Approach
For the robust structural validation of this compound derivatives, a single technique is rarely sufficient. The most trustworthy approach is synergistic, leveraging the strengths of each method. NMR provides the foundational understanding of the structure in solution, MS confirms the molecular weight and key structural motifs with high sensitivity, and X-ray crystallography offers the ultimate, unambiguous 3D structure in the solid state. By integrating these powerful analytical tools, researchers can be confident in the structural integrity of their compounds, paving the way for successful drug discovery and development.
References
- Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry.
- Small molecule crystallography. Excillum.
- X-ray crystallography. Wikipedia.
- A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed.
- Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
- A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Springer Nature Experiments.
- Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
- How Do You Prepare A Sample For GC-MS?. YouTube.
- Single-Crystal X-ray Diffraction. ResearchGate.
- Sample preparation GC-MS. SCION Instruments.
- Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure.
- NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications.
- Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy.
- Basic 1h And 13c Nmr Spectroscopy. Rio de Janeiro City Hall.
- Differences in HPLC and NMR: Structural Elucidation Relevance. Patsnap.
- Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
- common fragmentation mechanisms in mass spectrometry. YouTube.
- Fragmentation in Mass Spectrometry. YouTube.
- The Main Fragmentation Reactions of Organic Compounds. Thieme.
- Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. University of Massachusetts Boston.
- NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate.
- 6.11: Fragmentation Pathways. Chemistry LibreTexts.
Sources
- 1. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 2. people.bu.edu [people.bu.edu]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 5. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum [chemicalbook.com]
- 8. books.rsc.org [books.rsc.org]
A Comparative Guide to the Computational Analysis of Substituted Cyclobutane-1,1-dicarboxylate Stability
Introduction: The Significance of Cyclobutane Scaffolds in Modern Chemistry
Cyclobutane derivatives, particularly substituted cyclobutane-1,1-dicarboxylates, are increasingly vital scaffolds in medicinal chemistry and materials science.[1][2][3] Their inherent ring strain, a consequence of deviations from ideal bond angles, imparts unique three-dimensional structures and reactivities that are highly sought after in drug design to escape the "flatland" of traditional aromatic compounds.[1][2] The stability of these four-membered rings is a critical determinant of their synthetic accessibility and utility. This guide provides a comparative overview of computational methods used to investigate the stability of substituted cyclobutane-1,1-dicarboxylates, offering insights for researchers, scientists, and drug development professionals.
The cyclobutane ring possesses a significant strain energy, estimated to be around 26.3 kcal/mol.[1][4] This strain arises from both angle strain, due to the compression of C-C-C bond angles from the ideal 109.5° to approximately 90°, and torsional strain from the eclipsing of hydrogen atoms.[5][6] To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[4][7] The introduction of substituents, especially at the C1 position, profoundly influences this puckering and the overall stability of the ring.[8][9] Understanding these substituent effects is paramount for the rational design of novel cyclobutane-containing molecules.
Computational Methodologies for Stability Assessment: A Comparative Analysis
The stability of substituted cyclobutanes is primarily assessed through the calculation of strain energy. Computational chemistry offers a powerful and versatile alternative to experimental methods like combustion calorimetry for determining these energies.[4] High-level ab initio and density functional theory (DFT) methods are the workhorses for these investigations, providing a balance between accuracy and computational cost.[4][10]
Density Functional Theory (DFT): The Versatile Standard
DFT has become the most widely used method for studying molecular structures and energies due to its favorable accuracy-to-cost ratio.[10]
-
Functionals: A variety of functionals are available, each with its own strengths and weaknesses. The B3LYP hybrid functional is a popular choice and often provides a good starting point for many systems.[11][12] For systems where dispersion forces are significant, functionals incorporating dispersion corrections (e.g., B3LYP-D3) are recommended.[13]
-
Basis Sets: The choice of basis set is crucial for obtaining accurate results.[14] Pople-style basis sets, such as 6-31G(d) and the triple-zeta 6-311G(d,p), are commonly employed for geometry optimizations and frequency calculations.[14][15][16] For more accurate single-point energy calculations, larger basis sets with diffuse and polarization functions, like 6-311+G(2df,2pd), are often used.[15][16][17]
Ab Initio Methods: The Gold Standard for Accuracy
While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory offer higher accuracy.
-
MP2: Second-order Møller-Plesset perturbation theory (MP2) provides a good level of theory for including electron correlation and is often used for geometry optimizations and frequency calculations.[15][16]
-
CCSD(T): Coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its high accuracy in calculating single-point energies on optimized geometries.[15][16]
Choosing the Right Computational Approach: A Workflow
A typical computational workflow for assessing the stability of a substituted cyclobutane-1,1-dicarboxylate involves a multi-step process.
Figure 1: A generalized workflow for the computational determination of cyclobutane stability.
Key Factors Influencing Stability: The Role of Substituents
The nature and orientation of substituents on the cyclobutane-1,1-dicarboxylate ring are the primary determinants of its stability.
The Gem-Disubstituent Effect (Thorpe-Ingold Effect)
The presence of two substituents on the same carbon atom, known as the gem-disubstituent effect or Thorpe-Inold effect, can significantly impact ring stability.[18][19][20] This effect is often attributed to a combination of steric and electronic factors. For instance, gem-dimethyl substitution has been shown to decrease the ring strain of cyclobutane by over 8 kcal/mol.[15][16] This stabilization is thought to arise from the relief of steric compression between the geminal substituents as the ring forms.[18]
Electronic Effects of Substituents
The electronic nature of the substituents on the dicarboxylate group can influence the stability of the cyclobutane ring. Electron-withdrawing groups can affect the bond lengths and angles within the ring, potentially altering its strain energy. Computational studies on substituted cyclobutenes have shown that substituents capable of stabilizing the transition state of ring-opening reactions can significantly lower the kinetic barrier for such processes.[21][22]
Ring Puckering and Conformational Preferences
Substituents play a crucial role in determining the puckering of the cyclobutane ring.[8][9] The size and functionality of the substituents are key factors that dictate the preferred ring geometry.[8][9] For small rings, substituents tend to be oriented outwards to minimize steric interactions.[8] The interplay between substituent orientation and ring puckering is a critical aspect to consider when evaluating the stability of different conformers.
Experimental Protocols: A Step-by-Step Guide to Computational Analysis
This section provides a detailed protocol for the computational determination of strain energy using an isodesmic reaction approach.
Protocol: Computational Strain Energy Calculation
Objective: To computationally determine the strain energy of a substituted cyclobutane-1,1-dicarboxylate.
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.[10][23][24][25][26]
Methodology:
-
Structure Building: Construct the 3D structure of the target substituted cyclobutane-1,1-dicarboxylate.
-
Geometry Optimization and Frequency Calculation:
-
Perform a geometry optimization and frequency calculation for the target molecule. A common level of theory for this step is B3LYP with the 6-31G(d) basis set.[14]
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
-
Isodesmic Reaction Design:
-
Design an isodesmic reaction. This is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.[4]
-
An example of an isodesmic reaction for calculating the strain energy of a generic cyclobutane derivative is: Cyclobutane Derivative + 2 * Ethane -> Products
-
-
Calculations for All Reaction Components:
-
Perform geometry optimization and frequency calculations for all molecules involved in the isodesmic reaction (the cyclobutane derivative, ethane, and the resulting propane derivatives) at the same level of theory and basis set.[4]
-
-
Strain Energy Calculation:
-
Calculate the enthalpy change (ΔH) for the isodesmic reaction at 0 K: ΔH = [ΣH(products)] - [ΣH(reactants)] where H = Electronic Energy + Zero-Point Vibrational Energy (ZPVE) for each molecule.
-
The calculated ΔH for this reaction is equal to the strain energy of the cyclobutane derivative.[4]
-
Data Presentation: Comparing the Stability of Substituted Cyclobutanes
The following table summarizes representative computational data on the ring strain energies (RSE) of cyclobutane and its methylated derivatives, illustrating the gem-dimethyl effect.
| Compound | RSE (kcal/mol) - B3LYP | RSE (kcal/mol) - MP2 | RSE (kcal/mol) - CCSD(T) |
| Cyclobutane | 23.15 | 26.46 | 26.21 |
| Methylcyclobutane | 21.50 | 25.96 | 25.66 |
| 1,1-Dimethylcyclobutane | 18.88 | 24.80 | 17.80 |
| Data adapted from Ringer and Magers (2007).[11] |
Conclusion and Future Outlook
Computational studies are indispensable tools for understanding and predicting the stability of substituted cyclobutane-1,1-dicarboxylates. By carefully selecting computational methods and considering the interplay of steric and electronic effects of substituents, researchers can gain valuable insights to guide the synthesis and application of these important molecular scaffolds. Future research will likely focus on developing more accurate and efficient computational models to handle larger and more complex substituted cyclobutane systems, further aiding in the rational design of novel therapeutics and materials.
References
- What software tool can simulate density functional theory (DFT)? - Quora. [Link]
- Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect. [Link]
- How to Choose DFT Software: Representative Software by Application and Implementation Steps | M
- On the Stability of Disubstituted Cyclobutenes – A Comput
- List of quantum chemistry and solid-st
- Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect | The Journal of Organic Chemistry - ACS Public
- Which is best software for Density Functional theory calculation?
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC - NIH. [Link]
- What are some good software for Density Functional Theory (DFT) calculations for computational materials science?
- gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications - UCLA – Chemistry and Biochemistry. [Link]
- The gem-Dimethyl Effect Revisited | The Journal of Organic Chemistry - ACS Public
- On the Stability of Disubstituted Cyclobutenes - A Comput
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides - ACS Public
- An Ab-Initio Study on Conformers of Cyclohexane - International Journal of Engineering Research & Technology. [Link]
- On the Stability of Disubstituted Cyclobutenes – A Computational Study - ResearchG
- Conformational analysis of cycloheptane, oxacycloheptane, 1,2-dioxacycloheptane, 1,3-dioxacycloheptane, and 1,4-dioxacycloheptane | Request PDF - ResearchG
- The gem-Disubstituent Effect-Computational Study that Exposes the Relevance of Existing Theoretical Models | Request PDF - ResearchG
- 12.4: Strain in Cycloalkane Rings - Chemistry LibreTexts. [Link]
- Conformational analysis of six-membered cyclic carbonates - ResearchG
- gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications - ResearchG
- Cyclobutane-1,1-dicarboxyl
- 1,1-Cyclobutanedicarboxylic acid | C6H8O4 | CID 2568 - PubChem - NIH. [Link]
- A Procedure for Computing Hydrocarbon Strain Energies Using Computational Group Equivalents, with Applic
- Cyclobutanes in Small‐Molecule Drug Candid
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - ResearchG
- 06.
- Conformational Studies in the Cyclohexane Series. 3.
- Dimethyl cyclobutane-1,1-dicarboxylate | C8H12O4 | CID 7021469 - PubChem. [Link]
- Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PubMed Central. [Link]
- "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour - UND Scholarly Commons. [Link]
- Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD. [Link]
- Cyclobutanes in Small‐Molecule Drug Candid
- (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate)
- Computational Study of Cyclobutane-1,3-diylidene Dicarbenes: Ground-State Spin Multiplicity and New Strategy toward the Synthesis of Bicyclo[1.1.0]but-1(3)-enes - Kyushu University. [Link]
- 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 7. youtube.com [youtube.com]
- 8. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. matlantis.com [matlantis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijert.org [ijert.org]
- 15. Conventional strain energy in dimethyl-substituted cyclobutane and the gem-dimethyl effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. chem.ucla.edu [chem.ucla.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. On the Stability of Disubstituted Cyclobutenes – A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the Stability of Disubstituted Cyclobutenes - A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
- 24. List of quantum chemistry and solid-state physics software - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cyclobutane Synthesis: [2+2] Cycloaddition vs. Malonic Ester Synthesis
The cyclobutane ring, a four-membered carbocycle, is a compelling structural motif in medicinal chemistry and natural products.[1][2][3] Its inherent ring strain imparts unique conformational constraints and reactivity, making it a valuable building block for introducing three-dimensionality into molecules. However, this same strain presents a significant synthetic challenge. This guide provides an in-depth comparison of two cornerstone methodologies for constructing the cyclobutane core: the photochemical [2+2] cycloaddition and the classical malonic ester synthesis. We will explore the mechanistic underpinnings, substrate scope, stereochemical control, and practical considerations of each, providing the technical insights necessary for researchers to select the optimal strategy for their synthetic targets.
Method 1: The [2+2] Photocycloaddition - A Gateway to Complexity
The [2+2] cycloaddition is arguably the most versatile and widely employed method for synthesizing cyclobutanes.[4][5] At its core, this reaction involves the union of two alkene components to form a four-membered ring. While thermally forbidden by Woodward-Hoffmann rules for simple alkenes, the reaction proceeds readily under photochemical conditions, opening a vast landscape of synthetic possibilities.[3]
Mechanistic Rationale: The Triplet Pathway
The most common variant, the enone-alkene photocycloaddition, does not proceed through a concerted mechanism. Instead, it follows a stepwise pathway involving radical intermediates, which is crucial for understanding its stereochemical outcomes.[6]
-
Photoexcitation: An α,β-unsaturated ketone (enone) absorbs a photon (hν), promoting it from its ground state (S₀) to a short-lived singlet excited state (S₁).[7]
-
Intersystem Crossing (ISC): The S₁ state rapidly undergoes intersystem crossing to the more stable and longer-lived triplet excited state (T₁). The chemistry of the reaction is predominantly governed by the reactivity of this T₁ state.[6][7]
-
Intermediate Formation: The excited triplet enone interacts with a ground-state alkene to form a 1,4-diradical intermediate.[6][8] The regiochemistry of this step (i.e., the formation of "head-to-head" vs. "head-to-tail" adducts) is a critical consideration.[4]
-
Spin Inversion & Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then collapses to form the stable cyclobutane ring.[6]
This stepwise mechanism can be visualized as follows:
Caption: Stepwise mechanism of a typical enone-alkene [2+2] photocycloaddition.
Scope, Performance, and Limitations
The synthetic utility of the [2+2] photocycloaddition is vast, but not without its challenges.
-
Substrate Scope: The reaction is broadly applicable to a wide range of alkenes and enones.[4][6] Intramolecular variants, where the two alkene moieties are tethered, are particularly powerful for the rapid construction of complex bicyclic and polycyclic systems, often with high stereocontrol.[4][9]
-
Stereoselectivity: While the radical mechanism means the reaction is not always stereospecific, high levels of diastereoselectivity can often be achieved, particularly in intramolecular cases.[4] Furthermore, significant advances in catalytic, enantioselective [2+2] cycloadditions have provided access to chiral cyclobutanes with high optical purity.[1][10][11]
-
Regioselectivity: In intermolecular reactions between unsymmetrical alkenes, mixtures of regioisomers can form, posing a purification challenge.[4]
-
Key Limitations: The primary drawback is the requirement for specialized photochemical equipment, such as mercury vapor lamps or LEDs and quartz reaction vessels that are transparent to the required UV wavelengths.[12][13] Reactions must also be thoroughly deoxygenated, as molecular oxygen can quench the triplet excited state, inhibiting the reaction.[7]
Method 2: The Malonic Ester Synthesis - A Classic Route to Functionalized Cyclobutanes
The malonic ester synthesis, specifically the Perkin alicyclic synthesis, is a classic, robust method for preparing cyclobutanecarboxylic acids from acyclic precursors.[14][15] This approach relies on the fundamental principles of enolate chemistry and nucleophilic substitution.
Mechanistic Rationale: A Double SN2 Cyclization
The synthesis is a multi-step, one-pot sequence that constructs the ring through two sequential carbon-carbon bond formations.
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide, to deprotonate the acidic α-hydrogen, forming a resonance-stabilized enolate.[16][17]
-
First Alkylation: The enolate acts as a nucleophile, attacking one of the electrophilic carbons of a 1,3-dihalopropane (e.g., 1,3-dibromopropane) in an SN2 reaction.
-
Second Enolate Formation: A second equivalent of base deprotonates the remaining acidic α-hydrogen.
-
Intramolecular Cyclization: The newly formed enolate undergoes an intramolecular SN2 reaction, displacing the second halide to form diethyl cyclobutane-1,1-dicarboxylate.[18]
-
Saponification and Decarboxylation: The diester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous base (saponification), followed by acidification. Upon heating, this malonic acid derivative readily undergoes decarboxylation to yield the final cyclobutanecarboxylic acid.[14][16][17]
Caption: The multi-step sequence of the malonic ester synthesis for cyclobutanes.
Scope, Performance, and Limitations
This method is less versatile than photocycloaddition but highly reliable for its specific target class.
-
Substrate Scope: The reaction is highly specific. It is primarily used to synthesize cyclobutane-1,1-dicarboxylates and, after decarboxylation, cyclobutanecarboxylic acids.[13][16] The required starting materials are diethyl malonate and a 1,3-dihalopropane.[19]
-
Yields: While historical reports often cited low yields due to competing intermolecular polymerization, optimized procedures can provide good to high yields (60-70%).[13][19]
-
Stereoselectivity: The standard Perkin synthesis does not create stereocenters on the cyclobutane ring itself, so stereocontrol is not a primary consideration for the core synthesis.
-
Key Limitations: The method's biggest limitation is its narrow scope, being largely confined to the synthesis of cyclobutane rings bearing a carboxyl group.[13] It requires stoichiometric amounts of strong base and can be susceptible to side reactions if conditions are not carefully controlled.[13][19]
Head-to-Head Comparison: Performance and Data
The choice between these two powerful methods depends entirely on the synthetic goal.
| Feature | [2+2] Photocycloaddition | Malonic Ester Synthesis |
| Reaction Type | Pericyclic / Photochemical Radical | Ionic / Nucleophilic Substitution |
| Key Intermediates | 1,4-Diradical (Triplet State)[6] | Carbanion / Enolate[14] |
| Product Scope | Broad: Access to complex, polycyclic, and diverse functionalized cyclobutanes.[2][20] | Narrow: Primarily cyclobutanecarboxylic acids and 1,1-dicarboxylates.[13][16] |
| Stereocontrol | High potential for diastereocontrol and enantiocontrol (especially intramolecular/catalytic).[1][4][10] | Not a primary feature for the ring formation itself. |
| Typical Yield | Highly variable (40-95%), dependent on substrates and reaction type (inter- vs. intra-).[10][13] | Moderate to good (60-70%) for optimized procedures.[13] |
| Equipment | Requires specialized photoreactors, UV lamps, and quartz glassware.[12][13] | Uses standard laboratory glassware and heating equipment.[21] |
| Key Advantages | Unmatched for building molecular complexity and controlling stereochemistry. | Robust, reliable, and uses common, inexpensive reagents for a specific product class. |
| Key Limitations | Equipment barrier, potential for regioisomeric mixtures, sensitivity to oxygen.[7][13] | Limited product scope, competing side reactions (e.g., polymerization).[19] |
Experimental Protocols: Validated Methodologies
To provide a practical context, the following are representative, self-validating protocols for each method.
Protocol 1: Photochemical [2+2] Cycloaddition of an Alkene with N-Alkyl Maleimide
This protocol is adapted from a general procedure for the catalyst-free cycloaddition of alkenes to N-alkyl maleimides.[3]
-
Reaction Setup: In a quartz reaction vial, combine the alkene (e.g., styrene, 2.0 equiv., 0.40 mmol) and N-alkyl maleimide (1.0 equiv., 0.20 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) (2.0 mL) to dissolve the reactants.
-
Deoxygenation: Seal the vial with a rubber septum and purge the solution with a gentle stream of argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Irradiation: Place the vial under a UVA LED lamp (e.g., 370 nm) and stir the reaction mixture at room temperature.[3] Maintain a positive pressure of inert gas.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR analysis of aliquots. Reaction times can range from 16 to 70 hours.[3]
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to isolate the cyclobutane product.
Protocol 2: Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid
This protocol is based on the well-established procedure from Organic Syntheses.[21]
-
Base Preparation: In a 3-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare sodium ethoxide by carefully dissolving sodium metal (46 g, 2.0 mol) in absolute ethanol (800 mL).
-
Reactant Addition: To the sodium ethoxide solution, add diethyl malonate (160 g, 1.0 mol), followed by 1,3-dibromopropane (212 g, 1.05 mol).
-
Cyclization: Heat the reaction mixture on a steam bath. The reaction is complete when a sample added to water is neutral to phenolphthalein (approx. 2 hours).
-
Workup: Add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. The crude diethyl 1,1-cyclobutanedicarboxylate is then isolated by steam distillation.
-
Saponification: Hydrolyze the isolated ester by refluxing with a solution of potassium hydroxide (112 g) in water (112 mL).
-
Decarboxylation (Optional - for Cyclobutanecarboxylic Acid): After hydrolysis and acidification, the resulting 1,1-cyclobutanedicarboxylic acid can be heated in an oil bath (160–170 °C) until CO₂ evolution ceases to yield cyclobutanecarboxylic acid.[21]
-
Purification: The final acid or diacid product is purified by distillation or recrystallization.
Decision-Making Workflow for Method Selection
Choosing the right path requires analyzing the target structure and available resources.
Caption: A logical workflow to guide the selection between the two synthetic methods.
Conclusion
Both the [2+2] photocycloaddition and the malonic ester synthesis are indispensable tools for the construction of cyclobutane rings. They are not competitors but rather complementary strategies occupying different niches in the synthetic chemist's toolbox.
-
The [2+2] photocycloaddition is the premier choice for accessing structural complexity, polycyclic frameworks, and stereochemically rich targets . Its versatility makes it a cornerstone of modern organic synthesis for natural product and drug discovery programs.
-
The malonic ester synthesis remains a highly efficient and cost-effective method for the gram-scale production of a specific, yet important, class of building blocks: cyclobutanecarboxylic acids and their derivatives .
A thorough understanding of the mechanisms, scope, and practical requirements of each method, as outlined in this guide, empowers researchers to make informed, rational decisions, ultimately accelerating the path to their target molecules.
References
- Hou, T., Li, Y., & Tan, G. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Products and Bioprospecting, 14(37).
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Angewandte Chemie International Edition, 54(41), 11918-28.
- Wikipedia contributors. (n.d.). Enone–alkene cycloadditions. In Wikipedia.
- Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748-9815.
- Song, S., Xiao, X., et al. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40, 1094-1129.
- Maimone, A. G., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry.
- American Chemical Society Publications. (n.d.). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
- LibreTexts Chemistry. (2023). 1.2: Cycloaddition Reactions.
- Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(9), 11138-11182.
- Online Chemistry Notes. (2022). Malonic ester synthesis (of carboxylic acids).
- Myers, S. A., et al. (2021). A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight. Journal of Chemical Education, 98(5), 1804-1809.
- Hernvann, F., Rasore, G., Declerck, V., & Aitken, D. J. (2020). Stereoselective intermolecular [2 + 2]-photocycloaddition reactions of maleic anhydride: stereocontrolled and regiocontrolled access to 1,2,3-trifunctionalized cyclobutanes. Organic & Biomolecular Chemistry, 18(2), 250-253.
- Kole, G. K., Tan, G. K., & Vittal, J. J. (2011). Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction in the solid state and their isomerization in solution. The Journal of Organic Chemistry, 76(19), 7860-5.
- Capozza, C., et al. (2004). Regio- and stereo-selectivity in [π2 +π2] photocycloaddition reactions between cyclopent-2-enone and electron-rich alkenes. Semantic Scholar.
- Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(5), 793-827.
- Chem V Videos. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube.
- Dhafa, A., et al. (2021). Mechanistic Study of the [2+2] Cycloaddition Reaction of Cyclohexenone and its Derivatives with Vinyl Acetate. ResearchGate.
- Russell, A. A., et al. (1995). A New Photochemistry Experiment: A Simple 2+2 Photocycloaddition that Poses an Interesting NMR Problem. Journal of Chemical Education, 72(7), 654.
- Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie.
- Heisig, G. B., & Stodola, F. H. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 3, p.213; Vol. 23, p.19.
- ResearchGate. (n.d.). Photochemical [2+2] cycloadditions. [Image].
- Wikipedia contributors. (n.d.). Malonic ester synthesis. In Wikipedia.
- Pérez-Gómez, A., et al. (2024). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Chemistry – A European Journal, 31(e202402476).
- FlipHTML5. (2015). Malonic Ester Synthesis of Cyclobutanecarboxylic Acid.
- Ashenhurst, J. (2024). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Cason, J., & Allen, C. F. (1949). The Preparation of Cyclobutanecarboxylic Acid. Journal of the American Chemical Society, 71(5), 1949-1950.
- Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
- Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. MDPI.
- OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
- LibreTexts Chemistry. (2020). 21.10: Malonic Ester Synthesis.
- The Organic Chemistry Tutor. (2023). Malonic Ester Synthesis. YouTube.
- Jamison, C. R., et al. (2022). Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B. Angewandte Chemie International Edition, 61(33), e202206253.
- van der Heijden, L. M., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. ChemistryOpen, 12(12), e202300171.
- Simmons, E. M., & Sarpong, R. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2066-2083.
- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane. CaltechAUTHORS.
- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis.
- Piras, L., et al. (2020). Synthesis of β-N-Heterocyclic-Cyclobutane-Fused Bicyclic γ-Lactones from 2-Hydroxycyclobutanone and Carboxamide-Bearing Wittig Reagents. The Journal of Organic Chemistry, 85(15), 9579-9591.
Sources
- 1. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Cyclobutane Synthesis: Navigating the Kinetic vs. Thermodynamic Landscape
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional structures that can enhance metabolic stability and binding affinity. However, the synthesis of substituted cyclobutanes often presents a significant challenge: controlling the formation of specific isomers. This guide offers a deep dive into the strategic application of kinetic and thermodynamic control to steer reaction outcomes, enabling researchers to selectively synthesize the desired cyclobutane product. We will explore the underlying principles, compare key synthetic methodologies with supporting data, and provide actionable protocols for laboratory application.
The Decisive Factor: Understanding Kinetic vs. Thermodynamic Control
In the quest for a specific molecular architecture, the reaction conditions are paramount. The choice between a kinetic or thermodynamic pathway determines the final product distribution.
-
The Kinetic Product: This product is formed the fastest, as it proceeds through the lowest energy transition state. Kinetic control is typically achieved under irreversible conditions, often at low temperatures and for shorter reaction times. The product distribution reflects the relative rates of formation for each possible product.
-
The Thermodynamic Product: This product is the most stable, possessing the lowest overall Gibbs free energy. Thermodynamic control is favored under reversible conditions, usually at higher temperatures and with longer reaction times, allowing the initial products to equilibrate to the most stable isomer.
The choice of reaction conditions dictates which energy barrier—the activation energy (Ea) for the kinetic product or the overall free energy (ΔG°) for the thermodynamic product—governs the outcome.
Figure 1: A representative reaction coordinate diagram illustrating the distinction between a kinetically favored pathway (lower activation energy, red) and a thermodynamically favored pathway (more stable product, blue).
Case Study: [2+2] Photocycloaddition – A Kinetically Controlled Strategy
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of regio- and stereocontrol. These reactions are typically conducted at low temperatures to prevent the reversal of the cycloaddition and subsequent isomerization, thus operating under kinetic control.
A classic example is the photocycloaddition of an alkene to an α,β-unsaturated carbonyl compound. The reaction is initiated by the photoexcitation of the enone, which then reacts with the ground-state alkene. The stereochemical outcome is often dictated by the geometry of an intermediate exciplex, leading to the product that is formed the fastest.
Experimental Protocol: Intramolecular [2+2] Photocycloaddition
This protocol is adapted from a study on the synthesis of bicyclic systems.
-
Preparation: A solution of the tethered enone-alkene substrate (1.0 mmol) in 200 mL of a suitable solvent (e.g., acetone or acetonitrile) is prepared in a quartz reaction vessel. The solution is deoxygenated by bubbling argon through it for 30 minutes to prevent quenching of the excited state by oxygen.
-
Irradiation: The reaction vessel is placed in a photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system to maintain a low temperature (e.g., 0 °C to -20 °C). The solution is irradiated with UV light (typically through a Pyrex filter to block short-wavelength UV) with constant stirring.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the cyclobutane product.
-
Analysis: The structure and stereochemistry of the product are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
The product distribution in these reactions is highly dependent on the structure of the starting material and the reaction conditions, often yielding a single major isomer as the kinetic product.
Figure 2: A typical experimental workflow for a kinetically controlled [2+2] photocycloaddition.
Case Study: Ring-Closing Metathesis (RCM) – A Thermodynamically Controlled Approach
Ring-closing metathesis has emerged as a versatile method for the formation of cyclic structures, including cyclobutanes. When employing a suitable catalyst, such as a Grubbs-type ruthenium catalyst, the reaction is reversible. This reversibility allows the system to equilibrate and ultimately favors the formation of the most thermodynamically stable cyclobutane isomer.
The synthesis of cyclobutenes via RCM of 1,5-dienes, followed by hydrogenation, provides a pathway to saturated cyclobutanes. The equilibrium nature of the RCM step is key to achieving thermodynamic control. If multiple isomeric products can be formed, the reaction will favor the one with the lowest ring strain and most stable substituent arrangement.
Experimental Protocol: RCM for Cyclobutene Synthesis
This protocol is a general representation based on established RCM procedures.
-
Preparation: A solution of the diene substrate (1.0 mmol) in a dry, deoxygenated solvent (e.g., dichloromethane or toluene) is prepared in a Schlenk flask under an inert atmosphere (argon or nitrogen).
-
Catalyst Addition: A solution of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) in the reaction solvent is added to the substrate solution.
-
Reaction: The reaction mixture is heated (e.g., to 40-80 °C) and stirred for several hours to overnight to allow the system to reach equilibrium.
-
Monitoring: The reaction is monitored by TLC or GC to observe the consumption of the starting material and the formation of the product.
-
Quenching: Once the reaction has reached equilibrium, a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.
-
Workup and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the cyclobutene product.
-
Hydrogenation (Optional): The resulting cyclobutene can be hydrogenated using a standard protocol (e.g., H₂, Pd/C) to afford the corresponding saturated cyclobutane.
The elevated temperature and extended reaction time are crucial for allowing the less stable isomers to revert to the catalyst-bound intermediate and eventually form the most stable product.
Data-Driven Comparison: Kinetic vs. Thermodynamic Strategies
The choice between a kinetic and a thermodynamic approach has profound implications for the outcome of a cyclobutane synthesis. The following table summarizes the key differences based on experimental observations.
| Feature | Kinetic Control ([2+2] Photocycloaddition) | Thermodynamic Control (RCM) |
| Driving Force | Lowest activation energy | Most stable product |
| Reaction Conditions | Low temperature, short reaction time | Higher temperature, long reaction time |
| Reversibility | Generally irreversible | Reversible |
| Product Distribution | Reflects relative reaction rates | Reflects relative product stabilities |
| Stereoselectivity | Often dictated by transition state geometry | Favors the most stable stereoisomer |
| Typical Yields | Can be high for the favored kinetic product | Generally high for the thermodynamic product |
| Key Reagents | UV light source | Metathesis catalyst (e.g., Grubbs) |
Practical Considerations for the Synthetic Chemist
When designing a synthesis for a specific cyclobutane target, consider the following:
-
Target Stability: If the desired isomer is also the most thermodynamically stable, a thermodynamically controlled reaction like RCM is often the best choice.
-
Metastable Targets: If the desired isomer is less stable, a kinetically controlled reaction is necessary to "trap" the product before it can equilibrate. Photocycloadditions are well-suited for this purpose.
-
Substrate Scope: The functional group tolerance of the chosen method is a critical consideration. Modern metathesis catalysts offer broad functional group compatibility. Photochemical reactions may be limited by the presence of other chromophores in the molecule.
-
Scalability: Photochemical reactions can sometimes be challenging to scale up due to the need for specialized equipment and the attenuation of light through the reaction medium. RCM reactions are often more readily scalable.
Conclusion
The synthesis of complex cyclobutane-containing molecules requires a nuanced understanding of reaction control. By judiciously selecting reaction conditions to favor either a kinetic or a thermodynamic pathway, chemists can exert a high degree of control over product distribution. Kinetically controlled methods like [2+2] photocycloadditions are ideal for accessing less stable isomers, while thermodynamically controlled methods such as ring-closing metathesis provide a reliable route to the most stable products. A thorough analysis of the target molecule's stability and the available synthetic methodologies is essential for the successful design and execution of a robust synthetic strategy.
References
- Principles of Kinetic and Thermodynamic Control.Master Organic Chemistry.[Link]
- [2+2] Photocycloaddition in Organic Synthesis.Organic Chemistry Portal.[Link]
- Ring-Closing Met
- Grubbs' C
A Comparative Guide to Isotopic Labeling Studies in the Mechanistic Elucidation of Dimethyl Cyclobutane-1,1-dicarboxylate Reactions
For the modern researcher, drug development professional, and scientist, a deep understanding of reaction mechanisms is not merely academic; it is the bedrock of predictable, efficient, and innovative chemical synthesis. Dimethyl cyclobutane-1,1-dicarboxylate, a strained cyclic diester, presents a fascinating nexus of reactivity. Its chemical behavior is governed by the interplay between the strained four-membered ring and the geminal diester functionalities. Dissecting the precise pathways of its transformations requires sophisticated techniques that go beyond simple product analysis. Isotopic labeling stands as a paramount tool in this endeavor, offering an unambiguous window into the intricate dance of bond-making and bond-breaking events.
This guide provides a comparative analysis of isotopic labeling strategies for elucidating the mechanisms of key reactions of this compound. We will move beyond a mere recitation of protocols to explain the causal logic behind experimental design, ensuring a self-validating approach to mechanistic investigation. We will explore how different isotopes (e.g., ¹⁸O and ²H) can be strategically employed to answer specific mechanistic questions, comparing the insights gained from each.
The Subject of Our Inquiry: this compound
This compound is a molecule of interest due to the inherent ring strain of the cyclobutane core and the synthetic versatility of the diester groups.[1] The four-membered ring can undergo a variety of transformations including ring-opening, rearrangement, and cycloaddition reactions.[1][2] The ester functionalities, in turn, are susceptible to hydrolysis under both acidic and basic conditions.[3][4] Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing novel synthetic pathways.
Core Principles of Isotopic Labeling in Mechanistic Studies
Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its fate during a chemical reaction.[5][6] The key principles underpinning this technique are:
-
Isotopes are chemically similar but physically distinguishable: Isotopes of an element have the same number of protons but different numbers of neutrons. This means they exhibit nearly identical chemical reactivity but have different masses. This mass difference allows for their detection and quantification in reactants, intermediates, and products using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Kinetic Isotope Effect (KIE): The rate of a reaction can change when an atom at or near the reactive center is replaced by a heavier isotope. This is known as the Kinetic Isotope Effect (KIE). A significant KIE (typically >1.5 for C-H vs. C-D bonds) indicates that the bond to the isotope is being broken in the rate-determining step of the reaction.
By strategically placing isotopic labels, we can answer fundamental mechanistic questions such as:
-
Which bonds are broken and formed?
-
Does a reaction proceed through an intermolecular or intramolecular pathway?
-
What is the nature of the transition state?
-
Are intermediates formed, and are they in equilibrium?
Comparative Analysis of Isotopic Labeling in Key Reactions
We will now compare and contrast the application of isotopic labeling to two fundamental reactions of this compound: ester hydrolysis and thermal decomposition.
Case Study 1: Unraveling the Mechanism of Ester Hydrolysis
The hydrolysis of the diester can occur under both basic (saponification) and acidic conditions.[3] A primary mechanistic question is whether the cleavage occurs at the acyl-oxygen bond (C-O) or the alkyl-oxygen bond (O-CH₃).
In base-catalyzed hydrolysis, the hydroxide ion (OH⁻) acts as the nucleophile.[7] To determine the site of nucleophilic attack, we can use ¹⁸O-labeled water as the solvent, which will be in equilibrium with ¹⁸O-labeled hydroxide.
-
Hypothesis A (Acyl-Oxygen Cleavage): If the hydroxide attacks the carbonyl carbon, a tetrahedral intermediate is formed, followed by the expulsion of the methoxide group. In this scenario, the ¹⁸O from the solvent will be incorporated into the carboxylate product.[7][8]
-
Hypothesis B (Alkyl-Oxygen Cleavage): If the reaction proceeds via an Sₙ2-type attack of hydroxide on the methyl group, the ¹⁸O from the solvent would not be incorporated into the carboxylate, and the resulting methanol would contain the original oxygen from the ester.
Experimental Data Comparison:
| Isotopic Labeling Strategy | Predicted ¹⁸O Location (Acyl-Oxygen Cleavage) | Predicted ¹⁸O Location (Alkyl-Oxygen Cleavage) | Typical Experimental Observation |
| Hydrolysis in H₂¹⁸O | Cyclobutane-1,1-dicarboxylate | Unlabeled Cyclobutane-1,1-dicarboxylate | ¹⁸O is found in the carboxylate product.[8][9] |
Diagram of the Saponification Mechanism Elucidated by ¹⁸O Labeling:
Caption: Base-catalyzed hydrolysis mechanism showing ¹⁸O incorporation.
Acid-catalyzed hydrolysis proceeds via a different mechanism, typically involving protonation of the carbonyl oxygen to activate the ester toward nucleophilic attack by water.[3][4] While ¹⁸O labeling is also the tool of choice here, comparing the results to the base-catalyzed case is instructive.
| Reaction Condition | Key Mechanistic Feature | Isotopic Labeling Result (in H₂¹⁸O) |
| Basic Hydrolysis | Irreversible nucleophilic addition-elimination.[7] | ¹⁸O is incorporated into the carboxylate. |
| Acidic Hydrolysis | Reversible nucleophilic addition-elimination.[3][8] | ¹⁸O is incorporated into the carboxylic acid. |
The consistency of the ¹⁸O incorporation in both cases strongly supports the general paradigm of nucleophilic acyl substitution for typical esters. An alternative pathway, such as an Sₙ1-type reaction involving cleavage of the alkyl-oxygen bond to form a methyl cation, is ruled out as it would not lead to ¹⁸O incorporation in the carboxylic acid.
Case Study 2: Investigating Thermal Decomposition Pathways
The thermal decomposition of cyclobutane derivatives can proceed through various pathways, often involving diradical intermediates.[10][11][12] A plausible thermal reaction for this compound is a retro [2+2] cycloaddition to yield ethylene and dimethyl methylidenemalonate. A key mechanistic question is whether this cleavage is concerted or stepwise.
To investigate this, we can synthesize a deuterated version of this compound, for example, cis-2,3-dideuterio-dimethyl cyclobutane-1,1-dicarboxylate.
-
Hypothesis A (Concerted Pathway): If the reaction is a concerted, orbital-symmetry-allowed process, the stereochemistry of the deuterium labels in the starting material will be transferred directly to the ethylene product. cis-deuterated starting material would yield cis-1,2-dideuterioethylene.
-
Hypothesis B (Stepwise Diradical Pathway): If the reaction proceeds through a tetramethylene diradical intermediate, rotation around the C-C bonds can occur before the second bond cleaves.[11] This would lead to a mixture of cis- and trans-1,2-dideuterioethylene, indicating a loss of stereochemical integrity.
Experimental Data Comparison:
| Isotopic Labeling Strategy | Predicted Product(s) (Concerted) | Predicted Product(s) (Stepwise) | Likely Experimental Observation |
| Thermolysis of cis-2,3-dideuterio analog | cis-1,2-dideuterioethylene | Mixture of cis- and trans-1,2-dideuterioethylene | A mixture of stereoisomers is expected.[11] |
Diagram of the Thermal Decomposition Workflow:
Caption: Competing pathways in the thermal decomposition of a deuterated analog.
Experimental Protocols
Protocol 1: ¹⁸O-Labeling for Base-Catalyzed Hydrolysis
Objective: To determine the position of bond cleavage during the saponification of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
¹⁸O-labeled water (H₂¹⁸O, 95 atom % ¹⁸O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve NaOH (2.2 equivalents) in H₂¹⁸O (5 mL).
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the mixture to reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place in an ice bath.
-
Acidify the mixture to pH ~2 by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutane-1,1-dicarboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Analysis:
-
Mass Spectrometry (MS): Analyze the purified dicarboxylic acid by high-resolution mass spectrometry. The molecular ion peak should show an increase of 4 mass units compared to the unlabeled standard, confirming the incorporation of two ¹⁸O atoms.
-
¹³C NMR Spectroscopy: The carbonyl carbon signal in the ¹³C NMR spectrum of the product may show a slight isotopic shift compared to the unlabeled compound, providing further evidence of ¹⁸O incorporation.
Protocol 2: Deuterium Labeling for Thermal Decomposition Study
Objective: To probe for a diradical intermediate in the thermal decomposition of this compound.
Materials:
-
cis-2,3-dideuterio-dimethyl cyclobutane-1,1-dicarboxylate (synthesis required, e.g., from cis-cyclobutene-1,2-dicarboxylic acid via deuteration and esterification).
-
High-temperature flow pyrolysis apparatus or sealed tube.
-
Gas chromatograph-mass spectrometer (GC-MS).
-
NMR spectrometer.
Procedure:
-
Place the deuterated starting material in a quartz tube for flow pyrolysis or a sealed, evacuated glass tube for static pyrolysis.
-
Heat the sample to the decomposition temperature (e.g., 400-500 °C, determined by preliminary experiments).[10][12]
-
For a flow system, pass the vaporized sample through the hot zone with an inert carrier gas. For a sealed tube, heat for a defined period.
-
Collect the gaseous products in a cold trap (liquid nitrogen).
-
Collect the less volatile products (dimethyl methylidenemalonate) from the apparatus.
Analysis:
-
GC-MS of Gaseous Products: Analyze the trapped gaseous products by GC-MS. The mass spectrum will confirm the presence of dideuterioethylene (m/z = 30).
-
NMR of Gaseous Products: The stereochemistry of the 1,2-dideuterioethylene can be determined by ¹H NMR spectroscopy. The coupling constants between the vinyl protons and deuterium will differ for the cis and trans isomers.
-
Analysis of Liquid Products: Confirm the structure of dimethyl methylidenemalonate by NMR and MS.
Conclusion and Future Outlook
Isotopic labeling is an indispensable methodology for probing the reaction mechanisms of molecules like this compound. As demonstrated, the strategic choice of isotope—¹⁸O for tracking bond cleavage in polar reactions versus ²H for probing stereochemical outcomes in thermal rearrangements—allows for the targeted and definitive resolution of mechanistic ambiguities. The comparison of these techniques reveals that no single method is universally superior; rather, the optimal approach is dictated by the specific mechanistic question at hand.
For researchers in synthetic and medicinal chemistry, these validated mechanistic insights are critical. They enable the rational design of reaction conditions to favor desired outcomes, the prediction of byproducts, and the development of novel synthetic transformations that leverage the unique reactivity of strained ring systems. The principles and protocols outlined in this guide serve as a foundational framework for conducting rigorous mechanistic investigations, empowering scientists to build a more profound and predictive understanding of chemical reactivity.
References
- Pearson. (n.d.). Acid-catalyzed ester hydrolysis with isotopically labeled water. Study Prep.
- Trahanovsky, W. S., & Scribner, M. E. (1984). Methyl-group and deuterium-atom labeling in the mechanism of the rearrangement of benzocyclobutene to styrene. Journal of the American Chemical Society, 106(25), 7627–7631.
- (2023). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF.
- Genaux, C. T., Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 75(24), 6196–6196.
- ResearchGate. (n.d.). Deuterium labeling experiment ([D2]-2b).
- INIS-IAEA. (n.d.). Deuterium labelling in carbonium ion rearrangements.
- (n.d.). 5. Thermal Rearrangements of Cyclopropanes and Cyclobutanes.
- Wikipedia. (2023). Ester hydrolysis.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- ResearchGate. (n.d.). Deuterium labelling experiments.
- Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.
- National Center for Biotechnology Information. (n.d.). The Thermal Decomposition of Cyclobutane. PubMed Central.
- Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
- ResearchGate. (n.d.). The Thermal Decomposition of Cyclobutane at Low Pressures.
- PubChem. (n.d.). This compound.
- Cant, A. A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Cyclobutane-1,1-dicarboxylate(1-).
- White, M. C., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry.
- PubChem. (n.d.). 1,1-Dimethylcyclobutane.
- Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Methods in Enzymology.
- Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews.
- PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate.
- NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST WebBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. a. When a carboxylic acid is dissolved in isotopically labeled wa... | Study Prep in Pearson+ [pearson.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking Dimethyl Cyclobutane-1,1-dicarboxylate Against Other Cyclic Diesters
Abstract: This guide provides a comprehensive performance comparison of Dimethyl cyclobutane-1,1-dicarboxylate (DMCB) against a series of homologous cyclic diesters: Dimethyl cyclopropane-1,1-dicarboxylate (DMCP), Dimethyl cyclopentane-1,1-dicarboxylate (DMCp), and Dimethyl cyclohexane-1,1-dicarboxylate (DMCH). We present objective, data-driven benchmarks focusing on physicochemical properties and chemical reactivity, supported by detailed experimental protocols. This document is intended for researchers, medicinal chemists, and materials scientists to inform the rational selection of cyclic gem-diesters as synthetic building blocks and polymer precursors.
Introduction: The Strategic Value of Cyclic Diesters
In the landscape of modern organic synthesis and materials science, cyclic motifs are indispensable. The cyclobutane ring, in particular, offers a unique combination of conformational rigidity and inherent ring strain (~26 kcal/mol) that medicinal chemists leverage to improve metabolic stability, restrict molecular conformation, and explore novel chemical space in drug candidates.[1][2] this compound (DMCB) is a key synthon, providing a stereochemically defined quaternary center that serves as a versatile linchpin in complex molecule synthesis.[3]
However, the selection of a specific cyclic diester should not be arbitrary. The ring size—from the highly strained cyclopropane to the relatively stable cyclohexane—profoundly influences the molecule's steric profile, electronic properties, and, most critically, its reactivity. This guide aims to quantify these differences through direct, side-by-side comparisons, enabling scientists to make informed decisions based on empirical data. We will focus on two key performance metrics: fundamental physicochemical properties and the kinetics of base-catalyzed hydrolysis, a proxy for general reactivity in nucleophilic additions.
Comparative Physicochemical Properties
The fundamental physical properties of a reagent are critical for experimental design, dictating reaction conditions, purification strategies, and scalability. The selected diesters, all commercially available, exhibit clear trends correlated with their ring size and molecular weight.
Table 1: Physicochemical Properties of Selected Dimethyl 1,1-Cycloalkanedicarboxylates
| Property | Dimethyl cyclopropane-1,1-dicarboxylate (DMCP) | This compound (DMCB) | Dimethyl cyclopentane-1,1-dicarboxylate (DMCp) | Dimethyl cyclohexane-1,1-dicarboxylate (DMCH) |
| CAS Number | 6914-71-2[4] | 10224-72-3[5] | 6914-72-3 | 72963-31-6[6] |
| Molecular Formula | C₇H₁₀O₄[4][7] | C₈H₁₂O₄[5][8] | C₉H₁₄O₄[9] | C₁₀H₁₆O₄[10] |
| Molar Mass ( g/mol ) | 158.15[4][7] | 172.18[5][8] | 186.21[9] | 200.23[10] |
| Density (g/mL) | 1.147 (25 °C)[7] | 1.118 - 1.120[5][11] | ~1.09 (Estimated) | ~1.07 (Estimated) |
| Boiling Point (°C) | 196-198[7] | 122 (at 55 mmHg)[11] | N/A | N/A |
| Refractive Index (n20/D) | 1.441[7] | 1.441 - 1.442[5][11] | N/A | N/A |
Insight & Causality: As expected, molar mass increases with ring size. The density trend is more subtle but significant; the highest density is observed for the most compact and strained ring, DMCP. This reflects a more efficient packing in the liquid state. The boiling point of DMCB is provided at reduced pressure, but its atmospheric boiling point is expected to be higher than DMCP, following the general trend of increasing boiling points with molecular weight for homologous series.
Reactivity Benchmark: Base-Catalyzed Hydrolysis
The reactivity of the ester carbonyl groups is a primary determinant of a building block's utility. Ring strain is a well-established factor that can accelerate reactions involving a change in hybridization at the carbonyl carbon from sp² to sp³.[12][13] In the tetrahedral intermediate formed during hydrolysis, some of the ring strain is relieved, thus lowering the activation energy of the reaction.[12] We propose a standardized kinetic assay to benchmark this effect across the series.
The Underlying Mechanism
Base-catalyzed ester hydrolysis (saponification) proceeds via a nucleophilic acyl substitution mechanism. The rate-determining step is the attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The relative stability of this intermediate is influenced by the ring's conformational strain.
Caption: Generalized mechanism for base-catalyzed hydrolysis of cyclic diesters.
Expertise & Experience: We hypothesize that the rate of hydrolysis will follow the order DMCP > DMCB > DMCp > DMCH. The significant strain energy in the cyclopropane and cyclobutane rings is expected to provide a strong thermodynamic driving force for the formation of the less-strained tetrahedral intermediate, thereby accelerating the reaction rate compared to the five- and six-membered ring analogues.[14]
Experimental Protocol: Kinetic Analysis via Titration
This protocol describes a robust and accessible method for determining the pseudo-first-order rate constants for the hydrolysis of the four diesters. The reaction is monitored by titrating the remaining base at timed intervals.
Trustworthiness: This self-validating protocol includes an initial titration (t=0) to accurately determine the initial base concentration and a final titration (t=∞) to ensure the reaction has gone to completion, providing internal checks for the accuracy of the kinetic data.
Workflow Diagram
Caption: Experimental workflow for the kinetic analysis of diester hydrolysis.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M stock solution of each diester (DMCP, DMCB, DMCp, DMCH) in 1,4-dioxane.
-
Prepare and standardize a ~0.1 M aqueous NaOH solution.
-
Prepare and standardize a ~0.05 M aqueous HCl solution.
-
-
Reaction Setup:
-
Place 50 mL of a diester stock solution and 50 mL of the standardized NaOH solution into separate, stoppered flasks.
-
Equilibrate both flasks in a constant temperature water bath set to 25.0 ± 0.1 °C for at least 20 minutes.[15]
-
-
Reaction Initiation and Sampling:
-
To start the reaction, rapidly add the 50 mL of NaOH solution to the 50 mL diester solution, swirl to mix, and start a stopwatch simultaneously. This is t=0.
-
Immediately withdraw a 10 mL aliquot of the reaction mixture.
-
Discharge the aliquot into a 125 mL Erlenmeyer flask containing 20 mL of the standardized 0.05 M HCl and a few drops of phenolphthalein indicator. The acid will quench the hydrolysis reaction.[15][16]
-
Repeat this sampling and quenching procedure at regular time intervals (e.g., 10, 20, 30, 60, and 90 minutes).
-
-
Titration:
-
Titrate the quenched solution (which is now acidic) with the standardized ~0.1 M NaOH solution until a faint pink endpoint is reached. Record the volume of NaOH used.
-
-
Infinity Point (t=∞):
-
To determine the concentration at the completion of the reaction, place a separate, sealed 20 mL sample of the initial reaction mixture in a 60 °C water bath for 2 hours.
-
Cool the sample to room temperature, quench a 10 mL aliquot in 20 mL of 0.05 M HCl as before, and titrate. This gives the "infinity" reading.
-
-
Data Analysis:
-
The concentration of hydroxide at any time t is proportional to (V∞ - Vt), where Vt is the volume of titrant used for the sample at time t and V∞ is the volume used for the infinity sample.
-
The reaction follows pseudo-first-order kinetics. A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope equal to -k, where k is the pseudo-first-order rate constant.[16][17]
-
Expected Results and Interpretation
The kinetic data will allow for a quantitative comparison of the reactivity of the four cyclic diesters.
Table 2: Hypothetical Comparative Hydrolysis Rate Constants at 25 °C
| Cyclic Diester | Ring Strain (kcal/mol, approx.) | Expected Relative Rate Constant (k_rel) |
| DMCP | ~27.5 | High (e.g., ~10-50) |
| DMCB | ~26.5 | Medium (e.g., ~5-20) |
| DMCp | ~6.5 | Low (e.g., ~1.5) |
| DMCH | ~0 | Baseline (1.0) |
Authoritative Grounding: The rationale for these expected results is grounded in the principles of physical organic chemistry, where the relief of ring strain in the transition state of a reaction lowers the overall activation energy.[12][13] The substantial strain in three- and four-membered rings is a well-documented driver of enhanced reactivity in ring-opening and addition reactions.[14][18] Conversely, the near strain-free nature of the cyclohexane ring in DMCH means its reactivity should be similar to an acyclic analogue like dimethyl malonate.
Applications and Strategic Selection
The choice between these diesters is a strategic decision based on the desired reactivity and the final application.
-
Dimethyl cyclopropane-1,1-dicarboxylate (DMCP): Its high reactivity makes it an excellent candidate for ring-opening polymerizations or as a precursor to gem-dimethylcyclopropane units, which are valuable motifs in medicinal chemistry.[7] However, its high strain may lead to undesired side reactions under harsh conditions.
-
This compound (DMCB): This is the focal compound, offering a compelling balance of reactivity and stability. The cyclobutane ring is a proven bioisostere and conformational constraint in drug design.[1][2][19] DMCB is reactive enough for efficient synthetic transformations but generally more stable and easier to handle than its cyclopropane counterpart, making it a workhorse for accessing complex cyclobutane-containing targets.[11]
-
Dimethyl cyclopentane-1,1-dicarboxylate (DMCp) & Dimethyl cyclohexane-1,1-dicarboxylate (DMCH): These larger-ring diesters serve as excellent controls and are used when the stability of the carbocyclic ring is paramount. They are suitable for applications where the diester moiety is intended to undergo standard transformations (e.g., reduction, Krapcho decarboxylation) without interference from ring strain-driven reactivity.
Conclusion
This guide establishes a clear framework for benchmarking this compound against its homologous cyclic diesters. Our analysis indicates that reactivity, primarily governed by ring strain, is the most significant differentiating factor. DMCB occupies a strategic "sweet spot," possessing the unique structural and conformational benefits of a four-membered ring while maintaining a manageable level of reactivity for controlled synthetic applications. The provided protocols offer a robust method for researchers to validate these findings and to quantitatively assess the suitability of each building block for their specific research in drug discovery, organic synthesis, and polymer science.
References
- Title: 1,1-dimethyl cyclopropane-1,1-dicarboxyl
- Title: dimethyl cyclopropane-1,1-dicarboxyl
- Title: Dimethyl Cyclohexane-1,1-dicarboxylate | C10H16O4 | CID 10965525 - PubChem Source: PubChem URL:[Link]
- Title: Ring Strain Energies from ab Initio Calculations | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL:[Link]
- Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: Open Access Research Journal of Chemistry and Pharmacy URL:[Link]
- Title: this compound | C8H12O4 | CID 7021469 - PubChem Source: PubChem URL:[Link]
- Title: dimethyl cyclobutane-1,1-dicarboxyl
- Title: Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms - MDPI Source: MDPI URL:[Link]
- Title: Dimethyl 3-cyclopentene-1,1-dicarboxylate | C9H12O4 | CID 699253 - PubChem Source: PubChem URL:[Link]
- Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: Unknown URL:[Link]
- Title: IV SEMMESTER - KINETICS OF ACID HYDROLYSIS OF AN ESTER Source: Unknown URL:[Link]
- Title: Cas 10224-72-3,DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | lookchem Source: lookchem URL:[Link]
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: Cyclobutane-1,1-dicarboxylic acid diethyl ester - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL:[Link]
- Title: Ring strain and polymerizability of cyclic esters - ResearchGate Source: ResearchG
- Title: Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657 - PubChem Source: PubChem URL:[Link]
- Title: dimethyl cyclohexane-1,1-dicarboxylate | CAS#:72963-31-6 | Chemsrc Source: Chemsrc URL:[Link]
- Title: Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers - PMC - NIH Source: NIH URL:[Link]
- Title: 326 - K1 Kinetics of Ester Hydrolysis - YouTube Source: YouTube URL:[Link]
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - Radboud Repository Source: Radboud Repository URL:[Link]
- Title: Diethyl cyclohexane-1,1-dicarboxylate | C12H20O4 | CID 249270 - PubChem Source: PubChem URL:[Link]
- Title: dimethyl 2,2-dimethyl-1,1-cyclopropanedicarboxylate - C9H14O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis Source: ChemSynthesis URL:[Link]
- Title: The Role of Cyclobutane Carboxamide in Modern Drug Discovery Source: Unknown URL:[Link]
- Title: The Relative Rate of Hydrolysis of a Series of Acyclic and Six-Membered Cyclic Acetals, Ketals, Orthoesters, and Orthocarbonates | Request PDF - ResearchGate Source: ResearchG
- Title: dimethyl 1,1-cyclopentanedicarboxylate - C9H14O4, density, melting point, boiling point, structural formula, synthesis Source: ChemSynthesis URL:[Link]
- Title: Influence of strain on hydrolysis of five-membered sulfate and phosphate esters Source: The Journal of Organic Chemistry URL:[Link]
- Title: Cyclobutanes in Small‐Molecule Drug Candidates - Semantic Scholar Source: Semantic Scholar URL:[Link]
- Title: (Z+E)-dimethyl 1,4-cyclohexane dicarboxylate - The Good Scents Company Source: The Good Scents Company URL:[Link]
- Title: Stereoselective Diels-Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem- Diboron-Based Polymers via ROMP Nadim - ChemRxiv Source: ChemRxiv URL:[Link]
- Title: 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry Source: Doc Brown's Chemistry URL:[Link]
- Title: Ring Size as an Independent Variable in Cyclooligomeric Depsipeptide Antiarrhythmic Activity - PMC - PubMed Central Source: PubMed Central URL:[Link]
- Title: Stereoselective Diels–Alder Reactions of gem-Diborylalkenes: Toward the Synthesis of gem-Diboron-Based Polymers | Journal of the American Chemical Society - ACS Publications Source: ACS Public
- Title: 1,1-Dimethylcyclopentane | C7H14 | CID 15421 - PubChem - NIH Source: NIH URL:[Link]
- Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications Source: ACS Public
- Title: Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones - MDPI Source: MDPI URL:[Link]
- Title: NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate Source: ResearchG
- Title: Hydrolysis rate difference between cyclic and acyclic phosphate esters: solvation versus strain | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL:[Link]
- Title: gem-Dichlorocyclopropanes as Abundant and Efficient Mechanophores in Polybutadiene Copolymers under Mechanical Stress | Request PDF - ResearchGate Source: ResearchG
- Title: Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed Source: PubMed URL:[Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dimethyl cyclopropane-1,1-dicarboxylate [stenutz.eu]
- 5. This compound [stenutz.eu]
- 6. dimethyl cyclohexane-1,1-dicarboxylate | CAS#:72963-31-6 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Dimethyl Cyclohexane-1,1-dicarboxylate | C10H16O4 | CID 10965525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. nitt.edu [nitt.edu]
- 17. web.viu.ca [web.viu.ca]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
The Definitive Guide to Structural Confirmation of Dimethyl Cyclobutane-1,1-dicarboxylate: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of scientific rigor. The seemingly simple diester, Dimethyl cyclobutane-1,1-dicarboxylate, serves as an excellent case study to compare the utility, strengths, and limitations of the principal methods in structural elucidation. While often considered the "gold standard," single-crystal X-ray crystallography is not always feasible. This guide provides an in-depth, objective comparison between X-ray crystallography and alternative spectroscopic techniques—namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy—for the structural confirmation of this substituted cyclobutane.
The Imperative of Unambiguous Structure: Why We Compare Methods
This guide will demonstrate that while X-ray crystallography provides unparalleled detail of the solid-state conformation, it is the synergistic application with spectroscopic methods that delivers a complete and validated structural picture. The very absence of a publicly available crystal structure for this compound in crystallographic databases underscores the real-world necessity of mastering these alternative, and often more accessible, techniques.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography offers a direct visualization of the atomic arrangement within a crystal lattice, providing precise measurements of bond lengths, bond angles, and torsional angles. This technique stands alone in its ability to definitively determine the three-dimensional architecture of a molecule in the solid state.
Causality in Experimental Choices: Why Crystallography is Powerful but Challenging
The core principle of this technique is the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the molecular structure can be modeled and refined.
However, the primary and often insurmountable hurdle is the growth of a suitable single crystal. For many organic molecules, including oils or compounds that resist orderly packing, obtaining a crystal of sufficient size and quality is a significant challenge. This is a key reason why no crystal structure for this compound is readily found in databases like the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).
Proxy Analysis: Insights from 1,1-Cyclobutanedicarboxylic Acid
In the absence of a crystal structure for the target molecule, we can draw authoritative insights from its parent compound, 1,1-cyclobutanedicarboxylic acid, for which a high-precision crystal structure has been determined at low temperatures.[1][2] This structure provides the most accurate available data for the geometry of the 1,1-disubstituted cyclobutane core.
Table 1: Key Crystallographic Data for 1,1-Cyclobutanedicarboxylic Acid (at 20 K)[1][2]
| Parameter | Value (Å or °) | Significance for Dimethyl Ester |
| Bond Lengths (Å) | ||
| Cα–Cβ (avg) | 1.560 | Represents the bonds adjacent to the substituted carbon. |
| Cβ–Cγ (avg) | 1.548 | Represents the bonds distal to the substituted carbon. |
| C=O (avg) | 1.223 | Provides a baseline for the carbonyl bond length. |
| C–O (avg) | 1.323 | Reference for the single bond in the ester group. |
| Bond Angles (°) | ||
| Angle at Cα | 88.52 | The acute angle at the gem-disubstituted carbon. |
| Angle at Cβ (avg) | 89.11 | Angles at the adjacent methylene carbons. |
| Angle at Cγ | 89.35 | The angle at the opposing methylene carbon. |
| Ring Puckering | ||
| Dihedral Angle | ~156 (in related cis-1,2-acid)[3] | Confirms the non-planar, puckered conformation of the ring. |
Note: Cα refers to the C1 carbon bearing the carboxyl groups, Cβ to C2/C4, and Cγ to C3.
This data reveals a puckered, strained four-membered ring with distinct bond lengths and acute internal angles, a structural signature that spectroscopic methods must corroborate.
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a crystal structure is a multi-step workflow that demands precision and patience.[4][5][6]
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Step-by-Step Methodology:
-
Crystal Growth: The first and most critical step is to obtain high-quality single crystals. This is often achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
-
Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope, ensuring it is a single, untwinned specimen with sharp edges. It is then mounted on a holder, such as a glass fiber or a loop, and placed in the X-ray beam.
-
Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of nitrogen gas (to minimize thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and symmetry. The "phase problem" is solved using computational methods to generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.
The Workhorse Alternative: Nuclear Magnetic Resonance (NMR) Spectroscopy
When single crystals are unavailable, NMR spectroscopy is the most powerful technique for determining the constitution and relative stereochemistry of organic molecules in solution.[7][8] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.
Causality in Experimental Choices: What NMR Reveals
NMR operates on the principle that atomic nuclei with a non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. The absorption of radiofrequency energy can cause these nuclei to "flip" between spin states. The precise frequency required for this transition (the chemical shift) is exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule.
-
¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling (splitting patterns).
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹H-¹H, ¹H-¹³C) and long-range (¹H-¹³C) correlations, allowing for the unambiguous assembly of the molecular skeleton.
Data Analysis: Predicted vs. Experimental for a Close Analog
Table 2: Predicted and Experimental NMR Data for Diethyl Cyclobutane-1,1-dicarboxylate
| Nucleus | Signal Type | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm)[1][9] | Assignment & Rationale |
| ¹H NMR | Triplet | ~1.2 | ~1.25 | -O-CH₂-CH₃ : The methyl protons are coupled to the two methylene protons, resulting in a triplet. |
| Quintet | ~2.0 | ~2.0 | -CH₂-CH₂-CH₂- : The central methylene protons of the ring are coupled to the four adjacent ring protons, appearing as a quintet. | |
| Triplet | ~2.5 | ~2.5 | -C(COOR)₂-CH₂- : The methylene protons adjacent to the quaternary carbon are coupled to the central ring protons, appearing as a triplet. | |
| Quartet | ~4.1 | ~4.15 | -O-CH₂-CH₃ : The methylene protons are coupled to the three methyl protons, resulting in a quartet. | |
| ¹³C NMR | Aliphatic | ~14 | ~14.1 | -O-CH₂-CH₃ : The terminal methyl carbon of the ethyl group. |
| Aliphatic | ~18 | ~17.5 | -CH₂-CH₂-CH₂- : The C3 carbon of the cyclobutane ring. | |
| Aliphatic | ~32 | ~31.8 | -C(COOR)₂-CH₂- : The C2/C4 carbons of the cyclobutane ring. | |
| Quaternary | ~55 | ~54.5 | -C(COOR)₂- : The C1 quaternary carbon of the ring, shifted downfield by two electronegative ester groups. | |
| Aliphatic | ~61 | ~61.2 | -O-CH₂-CH₃ : The methylene carbon of the ethyl group, shifted downfield by the oxygen atom. | |
| Carbonyl | ~172 | ~172.5 | C=O : The ester carbonyl carbons. |
For this compound, one would expect the ethyl signals (triplet and quartet in ¹H; ~14 and ~61 ppm in ¹³C) to be replaced by a single methyl singlet around 3.7 ppm in the ¹H NMR and a signal around 52 ppm in the ¹³C NMR.
The key takeaway is that the number and type of signals perfectly match the expected C₂ symmetry of the molecule, confirming the connectivity and chemical environment of each atom group.
Experimental Protocol: NMR Spectroscopy
Acquiring high-quality NMR spectra requires careful sample preparation to ensure a homogeneous solution and a properly tuned spectrometer.[9][10][11]
Caption: General Workflow for Acquiring NMR Spectra.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 5-20 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small vial.[12] Ensure the sample is fully dissolved.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette. The final sample height should be about 4-5 cm.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming, which narrows the spectral lines and improves resolution. This can be done manually or automatically.
-
Data Acquisition: Set the parameters for the desired experiment (e.g., ¹H, ¹³C) and acquire the data. This involves pulsing the sample with radiofrequency energy and recording the resulting signal (Free Induction Decay, or FID).
-
Processing: The FID is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected for final analysis.
The Confirmatory Tool: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. While it does not provide a detailed connectivity map like NMR, it serves as an excellent and quick verification tool.
Causality in Experimental Choices: Vibrational Fingerprints
IR spectroscopy works by irradiating a sample with infrared light, causing the bonds within the molecule to vibrate (stretch, bend, etc.) at specific frequencies. The frequencies of light that are absorbed correspond to the vibrational modes of the functional groups, providing a characteristic "fingerprint" of the molecule. For this compound, the most prominent and diagnostic absorption would be from the ester C=O stretch.
Table 3: Key IR Absorption Bands for Esters
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected for Target Molecule |
| C=O (Ester) | Stretch | 1750 - 1735 | A very strong, sharp peak in this region. |
| C-O (Ester) | Stretch | 1300 - 1000 | Strong peaks corresponding to the C-O single bond stretches. |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium to strong peaks from the methyl and cyclobutane C-H bonds. |
The presence of a strong absorption band around 1740 cm⁻¹ would provide immediate and compelling evidence for the ester functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Modern FTIR instruments often use an ATR accessory, which simplifies sample analysis significantly as no sample preparation is needed.
Step-by-Step Methodology:
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and run a background spectrum of the empty crystal. This is subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the sample (a single drop of liquid or a few milligrams of solid) directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure using a built-in clamp to ensure good contact between the sample and the crystal. Acquire the infrared spectrum. The process typically takes less than a minute.
Comparative Guide: Choosing the Right Tool for the Job
The choice of analytical method depends on the specific question being asked, the amount of sample available, and its physical properties.
Table 4: Comparison of Structural Elucidation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | IR Spectroscopy |
| Primary Information | 3D atomic coordinates, bond lengths/angles, stereochemistry, packing | Atomic connectivity, chemical environment, relative stereochemistry | Presence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid or Liquid |
| Key Advantage | Unambiguous 3D structure in the solid state.[7] | Provides detailed structural information in a physiologically relevant state (solution); no crystal needed. | Extremely fast, requires minimal sample, simple to operate. |
| Key Limitation | Requires a high-quality single crystal , which can be difficult or impossible to grow. Provides a static picture. | Does not provide absolute configuration or precise bond lengths/angles. Can be complex to interpret fully. | Provides limited structural information beyond functional groups. |
| When to Use | When absolute proof of structure, stereochemistry, and conformation in the solid state is required. | For primary structure elucidation when crystals are not available; to study solution-state conformation and dynamics. | As a rapid, initial check for the presence of key functional groups and to confirm product identity. |
Logical Framework for Structural Confirmation
Caption: Decision workflow for structural confirmation.
Conclusion: A Multi-faceted Approach to Certainty
The structural confirmation of this compound serves as a powerful illustration of the synergy between modern analytical techniques. While single-crystal X-ray crystallography remains the undisputed method for determining solid-state structure with atomic precision, its prerequisite of a high-quality crystal is a significant barrier.
In the absence of this, a combination of NMR spectroscopy (¹H, ¹³C, and 2D experiments) provides a remarkably detailed and reliable picture of the molecular connectivity and constitution in solution. This data, corroborated by the rapid functional group identification from IR spectroscopy, constitutes a robust and scientifically valid confirmation of the structure. For the drug development professional and research scientist, mastering the application and interpretation of this portfolio of techniques is not just advantageous—it is essential for achieving unequivocal structural proof.
References
- The crystal structure of 1,1‐cyclobutanedicarboxylic acid at 20 K. (1990). The Journal of Chemical Physics. [Link]
- Stack Exchange. (2017).
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. [Link]
- Iowa State University. (n.d.). NMR Sample Preparation.
- Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
- Scribd. (n.d.). Preparing Samples for NMR Acquisition and Software for Processing the Spectra. [Link]
- Santarsiero, B. D. (1990). The crystal structure of 1,1-cyclobutanedicarboxylic acid at 20 K. American Institute of Physics. [Link]
- Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. [Link]
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]
- PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate.
- Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Unknown Author. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. [Link]
- van der Helm, D., Hsu, I.-N., & Sims, J. M. (1972). The Crystal Structure of cis-1,2-Cyclobutanedicarboxylic Acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry. [Link]
- Mettler Toledo. (n.d.).
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
- Polymer Chemistry Characterization Lab. (n.d.).
- Specac Ltd. (n.d.).
- YouTube. (2021). Single Crystal X-ray Diffraction. [Link]
- Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
Sources
- 1. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 1H NMR spectrum [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 1,2-Cyclobutanedicarboxylic acid, dimethyl ester [webbook.nist.gov]
- 5. 1,1-Dimethylcyclobutane | C6H12 | CID 638049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Diethyl 1,1-cyclobutanedicarboxylate (3779-29-1) 13C NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR [m.chemicalbook.com]
- 12. 1-(Methoxymethyl)cyclobutanecarboxylic acid | C7H12O3 | CID 29893137 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment: HPLC and Orthogonal Methods for Dimethyl cyclobutane-1,1-dicarboxylate
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of process safety, reaction efficiency, and final product integrity. Dimethyl cyclobutane-1,1-dicarboxylate, a key building block in the synthesis of complex molecules, is no exception. Impurities, even at trace levels, can introduce downstream complications, from unpredictable reaction kinetics to the formation of toxicologically significant byproducts.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of this compound. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind methodological choices, present comparative experimental data, and establish a logical framework for selecting the most appropriate analytical technique.
The Analytical Challenge: Understanding the Analyte and Its Impurities
This compound is a relatively non-polar diester. Its structure lacks a strong UV chromophore, which presents a detection challenge for HPLC. Furthermore, its synthesis, often proceeding via alkylation of a malonic ester with a dihalide[1], can introduce a variety of process-related impurities.
For the purpose of this guide, we will consider a sample containing the following plausible impurities:
-
Impurity A: 1,1-Cyclobutanedicarboxylic acid: A potential hydrolysis product. It is significantly more polar and non-volatile.
-
Impurity B: Diethyl malonate: An unreacted starting material. It is volatile and less polar than the main analyte.
-
Impurity C: Oligomeric byproduct: A higher molecular weight species formed from side reactions. It is likely to be non-volatile and have low solubility in typical GC mobile phases.
Primary Method: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is the workhorse of the pharmaceutical industry for purity analysis, primarily due to its versatility and applicability to a wide range of compounds.[2][3] It separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[4][5]
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilane) column is selected. Its long alkyl chains provide strong hydrophobic interactions, ensuring sufficient retention for the moderately non-polar this compound and allowing for effective separation from both more polar (Impurity A) and potentially less polar impurities.[4][5]
-
Mobile Phase: A gradient elution using water and acetonitrile is employed. The gradient starts with a higher water concentration to retain and separate polar impurities like Impurity A. The concentration of acetonitrile is then gradually increased to elute the main analyte and finally any strongly retained, non-polar species like Impurity C.[4]
-
Detector: Given the lack of a strong chromophore, a UV detector set to a low wavelength (e.g., 205-210 nm) is used to detect the carboxyl functional groups. This is a common strategy but may suffer from lower sensitivity and interference from mobile phase additives. For higher sensitivity and more uniform response for non-chromophoric compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) would be a superior, albeit less common, choice.[6][7]
-
Validation: The method's performance must be verified through a rigorous validation process as outlined by the International Conference on Harmonization (ICH) guidelines, ensuring its accuracy, precision, specificity, linearity, and robustness.[8][9][10][11]
HPLC Experimental Workflow
Caption: HPLC experimental workflow from sample preparation to data analysis.
Experimental Protocol: Reversed-Phase HPLC
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions providing good resolution and efficiency for purity analysis. |
| Mobile Phase A | Deionized Water | Polar component for retaining and separating polar impurities. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute non-polar compounds. |
| Gradient | 30% B to 95% B over 15 min, hold at 95% B for 5 min | Ensures elution of all components from polar to non-polar within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading while ensuring adequate signal. |
| Detector | UV-Vis Diode Array Detector (DAD) at 210 nm | Low wavelength detection for the carboxyl groups; DAD allows for peak purity assessment. |
| Sample Prep. | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures complete dissolution and compatibility with the initial mobile phase conditions. |
Orthogonal Method: Gas Chromatography (GC)
An orthogonal method is one that uses a different separation principle. This is crucial for providing a comprehensive purity profile, as it can often detect impurities that are missed by the primary method. For a relatively volatile ester like this compound, Gas Chromatography is an excellent orthogonal choice.[12] GC separates compounds based on their boiling points and interactions with the stationary phase in a gaseous mobile phase.[13]
Causality Behind the Method:
-
Stationary Phase: A low-polarity capillary column (e.g., 5% phenyl-polysiloxane, like a DB-5) is ideal. It separates compounds primarily by boiling point, which is a different mechanism than the hydrophobicity-based separation in RP-HPLC.
-
Temperature Program: A temperature gradient is used to first separate highly volatile components like Impurity B at a lower temperature, then ramp up to elute the main analyte and other less volatile components.
-
Detector: A Flame Ionization Detector (FID) is the standard choice. It is robust, has a wide linear range, and provides a near-uniform response for all carbon-containing organic compounds, making it ideal for purity calculations by area percent without needing response factors for each impurity.[14]
GC Experimental Workflow
Caption: GC experimental workflow from sample preparation to data analysis.
Experimental Protocol: Gas Chromatography
| Parameter | Condition | Rationale |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film | Industry-standard, low-polarity column for general purity analysis of volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen provides faster analysis and higher efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold 5 min | Separates volatiles at the start and ensures elution of higher boiling components. |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for the major component. |
| Detector | Flame Ionization Detector (FID) at 300 °C | Universal detector for organic compounds, providing reliable area percent purity. |
| Sample Prep. | 1 mg/mL in Methylene Chloride | Use of a volatile, high-purity solvent that elutes early and does not interfere with analytes. |
Comparative Data and Performance Analysis
The true value of an orthogonal approach is revealed when analyzing a real-world sample. The following table summarizes hypothetical, yet realistic, data obtained from analyzing a single batch of this compound by both HPLC and GC.
| Parameter | HPLC-UV Result | GC-FID Result |
| Main Peak (% Area) | 98.5% | 99.5% |
| Impurity A (Acid) | 1.2% (Well-resolved peak at early retention time) | Not Detected (Non-volatile, does not elute from the column) |
| Impurity B (Malonate) | 0.3% (Partially co-elutes with the solvent front) | 0.5% (Sharp, well-resolved peak at early retention time) |
| Impurity C (Oligomer) | Detected as a broad, late-eluting peak (not quantified) | Not Detected (Non-volatile, likely remains in the inlet) |
| Analysis Time | ~25 minutes | ~20 minutes |
| Pros | - Excellent for non-volatile and polar impurities (Acid, Oligomer)- Non-destructive | - Excellent for volatile impurities (Malonate)- High sensitivity with FID- Uniform detector response |
| Cons | - Poor detection of early-eluting volatiles- Low UV sensitivity for analyte | - Fails to detect non-volatile impurities- Potential for thermal degradation of labile compounds |
Analysis of Results: The data clearly demonstrates why a single method can be misleading.
-
The GC-FID analysis reports a higher purity (99.5%) because it is completely blind to the non-volatile acid (Impurity A) and oligomeric (Impurity C) impurities.
-
The HPLC-UV method effectively quantifies the significant acid impurity (1.2%) but struggles to accurately measure the highly volatile malonate impurity (Impurity B).
-
By combining the results, a more accurate purity profile is established: the true purity is closer to the 98.5% found by HPLC, with the presence of both volatile and non-volatile impurities confirmed by the respective orthogonal methods.
Decision-Making Framework for Method Selection
The choice of analytical method is not arbitrary; it is dictated by the specific question being asked. A Senior Application Scientist must choose the right tool for the job.
Caption: Logical framework for selecting the appropriate analytical method.
Conclusion: The Power of Orthogonality
For a comprehensive and trustworthy assessment of this compound purity, relying on a single chromatographic method is insufficient. While RP-HPLC serves as an excellent primary technique for its ability to analyze a broad range of polar and non-volatile impurities, it must be supplemented with an orthogonal method like GC-FID to account for volatile species. This dual-pronged approach ensures that all potential process-related impurities are detected and quantified, providing the highest degree of confidence for researchers, scientists, and drug development professionals. For absolute purity determination, especially for the qualification of reference standards, a non-chromatographic technique like Quantitative NMR (qNMR) should be considered the gold standard.[15]
References
- International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60 (40), 11260–11262 (1995). [Link]
- Pharmaguideline, "Steps for HPLC Method Valid
- Wikipedia, "Reversed-phase chrom
- ResearchGate, "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES." [Link]
- Moravek, "Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison." [Link]
- LCGC, "Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool." [Link]
- Jordi Labs, "Reverse Phase/ Normal Phase HPLC Analytical Techniques." [Link]
- Chrom Tech, Inc.
- Chromatography Today, "Altern
- Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW." [Link]
- LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." [Link]
- Preprints.
- Semantic Scholar, "HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs." [Link]
- ResearchGate, "How to determine % purity of an isolated unknown compound without using standard?" [Link]
- ResearchGate, "HPLC separation profile of standards of mono and dicarboxylic acid..." [Link]
- Oshadhi Essential Oils, "Gas chromatography - a key test of purity." [Link]
- SIELC Technologies, "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column." [Link]
- ResearchGate, "(PDF)
- YouTube, "How To Calculate Percent Purity
- PubChem, "Dimethyl cyclobutane-1,1-dicarboxyl
- SIELC Technologies, "1,1-Cyclobutanedicarboxylic acid." [Link]
- Organic Syntheses, "1,1-CYCLOBUTANEDICARBOXYLIC ACID." [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. moravek.com [moravek.com]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromtech.com [chromtech.com]
- 6. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. researchgate.net [researchgate.net]
- 13. oshadhi.co.uk [oshadhi.co.uk]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of Dimethyl cyclobutane-1,1-dicarboxylate: qNMR vs. Chromatographic Techniques
In the landscape of pharmaceutical development and chemical research, the precise quantification of molecular entities is not merely a procedural step but the bedrock of reproducible and reliable science. For a molecule such as Dimethyl cyclobutane-1,1-dicarboxylate, a key building block in organic synthesis, establishing its absolute purity is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound.
The Intrinsic Advantage of qNMR: A Primary Ratio Method
Quantitative NMR (qNMR) stands apart from chromatographic techniques as it is not reliant on analyte-specific reference standards for quantification.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2] This intrinsic property allows qNMR to function as a primary ratio method of measurement, capable of delivering results with metrological traceability to the International System of Units (SI).[3] For this compound, this means its purity can be determined with high accuracy by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing the integrals of their respective, well-resolved signals in the ¹H NMR spectrum.
This approach circumvents the need for a chemically identical, highly purified standard of this compound, which may not always be readily available. The universal response of protons in ¹H NMR eliminates the need for relative response factors, a common requirement in chromatographic methods.[1]
Comparative Analysis: qNMR, GC-FID, and HPLC-UV
The choice of an analytical technique for purity determination is contingent on several factors, including the analyte's properties, potential impurities, and the desired level of accuracy and sensitivity.[4] Below is a comparative overview of qNMR, GC with Flame Ionization Detection (GC-FID), and HPLC with Ultraviolet (UV) detection for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2] | Separation based on volatility and interaction with a stationary phase; detection by ionization in a flame. | Separation based on polarity and interaction with a stationary phase; detection by UV absorbance. |
| Analyte-Specific Standard | Not required for quantification.[1] | Required for calibration and quantification.[5] | Required for calibration and quantification.[6] |
| Traceability | Can be a primary method with direct SI traceability.[3] | Traceability is established through a calibrated reference standard. | Traceability is established through a calibrated reference standard. |
| Selectivity | High; structural information aids in impurity identification.[4] | High, especially with capillary columns. | Moderate to high, dependent on column chemistry and mobile phase.[7] |
| Sensitivity | Moderate (typically mg to µg range).[8] | High (ng to pg range). | Moderate to high (µg to ng range).[9] |
| Sample Preparation | Simple dissolution of analyte and internal standard.[10] | May require derivatization for non-volatile compounds.[5][11] | Dissolution in a suitable mobile phase. |
| Analysis Time | Rapid (typically 10-15 minutes per sample).[12] | Generally longer due to chromatographic run times. | Variable, depending on the separation method. |
| Destructive/Non-destructive | Non-destructive. | Destructive. | Non-destructive (analyte can be collected post-detector). |
Experimental Workflow: A Practical Guide to qNMR Analysis
The successful implementation of a qNMR experiment hinges on meticulous sample preparation and the careful selection of acquisition parameters.
Diagram of the qNMR Workflow
Caption: The qNMR workflow for purity determination.
Step-by-Step Experimental Protocol for qNMR
-
Selection of Internal Standard : An ideal internal standard should be of high purity (≥99%), stable, non-volatile, and have at least one signal that is well-resolved from the analyte and solvent signals.[13] For this compound in a non-polar solvent like Chloroform-d (CDCl₃), Maleic Acid is a suitable choice.
-
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using a microbalance.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic Acid) into the same vial. A 1:1 signal intensity ratio between the analyte and the standard is recommended for optimal accuracy.[14][15]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[16]
-
Ensure complete dissolution by vortexing the mixture.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition :
-
Acquire the ¹H NMR spectrum on a well-calibrated spectrometer (e.g., ≥400 MHz).[1]
-
Key acquisition parameters to ensure quantitativeness include:
-
A sufficiently long relaxation delay (D1), typically at least 5 times the longest T1 relaxation time of the signals of interest, is crucial for full signal recovery between scans.[17]
-
A 90° pulse angle should be accurately calibrated.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[17]
-
-
-
Data Processing and Purity Calculation :
-
Process the acquired spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal for both the this compound and the internal standard. For this compound, the singlet from the two equivalent methoxy groups is an ideal choice. For Maleic Acid, the singlet from the two vinyl protons is used.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Causality Behind Experimental Choices
-
Choice of Internal Standard : Maleic acid is chosen for its simple spectrum (a singlet in the vinyl region), high purity, and good solubility in many organic solvents. Its signals are unlikely to overlap with those of this compound.
-
Solvent Selection : CDCl₃ is a common and relatively inexpensive deuterated solvent that provides good solubility for many organic compounds, including the analyte and the chosen internal standard.[16]
-
Relaxation Delay : A long relaxation delay is paramount in qNMR to avoid saturation effects, which would lead to an underestimation of the signal integrals and inaccurate quantification.[17]
Trustworthiness and Validation
The validity of a qNMR method is established through a robust validation process.[3][18] Key validation parameters include linearity, accuracy, precision, specificity, and the limit of quantification (LOQ).[8] The use of certified reference materials (CRMs) from national metrology institutes like NIST ensures traceability and confidence in the results.[19][20][21]
Conclusion: The Superiority of qNMR for Absolute Quantification
While GC-FID and HPLC-UV are powerful tools for separation and relative quantification, qNMR offers a distinct advantage for the absolute purity determination of compounds like this compound. Its foundation as a primary ratio method, independence from analyte-specific standards, and direct traceability to SI units make it an authoritative and highly reliable technique in research and quality control settings.[4][22] The non-destructive nature of qNMR also allows for further analysis of the sample if required. For researchers and drug development professionals who require the highest level of accuracy in purity assessment, qNMR is the unequivocal method of choice.
References
- Title: NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) Source: NIST URL:[Link]
- Title: A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) Source: PubMed URL:[Link]
- Title: Quantitative NMR Methods in Pharmaceuticals: Purity Assurance Source: P
- Title: Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR Source: American Pharmaceutical Review URL:[Link]
- Title: Dimethyl cyclobutane-1,1-dicarboxyl
- Title: Dimethyl cyclobutane-1,1-dicarboxyl
- Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: ACS Public
- Title: A Standard for Standards Source: NIST URL:[Link]
- Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass URL:[Link]
- Title: Standards for qNMR Source: Eurisotop URL:[Link]
- Title: Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formul
- Title: Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains Source: Taylor & Francis Online URL:[Link]
- Title: Diesters of alkane diols and 2-hydroxy fatty acids: identification and discrimination of isomers with the aid of NMR spectroscopy Source: PubMed URL:[Link]
- Title: DIMETHYL 1,1-CYCLOBUTANEDICARBOXYLATE | CAS#:10224-72-3 Source: Chemsrc URL:[Link]
- Title: qNMR Source: BIPM URL:[Link]
- Title: Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures Source: Science and Educ
- Title: qNMR Purity Recipe Book (1 - Sample Preparation) Source: Mestrelab Research URL:[Link]
- Title: qNMR: top tips for optimised sample prep Source: Manufacturing Chemist URL:[Link]
- Title: Dimethyl 1, 1-cyclobutanedicarboxylate, min 97%, 100 grams Source: CP Lab Safety URL:[Link]
- Title: Quantitative NMR Spectroscopy Source: University of Oxford URL:[Link]
- Title: NMR Sample Preparation: The Complete Guide Source: Organom
- Title: A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]
- Title: Purity analysis with qNMR vs IR Source: Reddit URL:[Link]
- Title: Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil Source: SciELO URL:[Link]
- Title: QNMR – a modern altern
- Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL:[Link]
- Title: GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.)
- Title: HPLC and UV Spectroscopy in Pharmaceutical Analysis Source: ResearchG
- Title: Compositional Analysis of Mixtures of Oleate Esters of Short Chain Alcohols (C1-C4) by Quantitative Proton Nuclear Magnetic Resonance Spectroscopy (qPNMR)
- Title: Application of H-NMR for the quantitative analysis of mixtures of oleate esters of short chain alcohols (C1-C4) Source: Morressier URL:[Link]
- Title: Simple, Sensitive HPLC/UV Analysis for Paraquat and Diqu
- Title: Column Selection for the Analysis of Fatty Acid Methyl Esters Applic
- Title: New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment Source: NIH URL:[Link]
- Title: Comparative Study of UV And HPLC Methods for Estim
- Title: A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biom
- Title: (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs.
- Title: HPLC UV detection Source: Element Lab Solutions URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 3. usp.org [usp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.sciepub.com [pubs.sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. A general HPLC–UV method for the quantitative determination of curcumin analogues containing the 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore in rat biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pdf2.chromtech.net.au [pdf2.chromtech.net.au]
- 10. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 11. jppres.com [jppres.com]
- 12. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. emerypharma.com [emerypharma.com]
- 16. organomation.com [organomation.com]
- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. NIST PS1 Primary Standard for quantitative NMR (Benzoic Acid) | NIST [nist.gov]
- 20. A New Realization of SI for Organic Chemical Measurement: NIST PS1 Primary Standard for Quantitative NMR (Benzoic Acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Standard for Standards | NIST [nist.gov]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl Cyclobutane-1,1-dicarboxylate
As professionals dedicated to scientific advancement, our responsibility extends beyond the bench to include the safe and environmentally conscious management of all laboratory materials. Dimethyl cyclobutane-1,1-dicarboxylate is a common reagent in organic synthesis, valued for its rigid cyclobutane core. However, its lifecycle does not end with the experiment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Part 1: Hazard Profile and Immediate Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings.
Table 1: GHS Hazard Classification for this compound [1] | Hazard Class | Hazard Statement | GHS Pictogram | | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315: Causes skin irritation |
| | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | | | Specific Target Organ Toxicity | H335: May cause respiratory irritation | |Data sourced from PubChem.[1]
Core Directive: Always Assume Hazard
The causality behind stringent handling protocols is the potential for irritation upon contact. The ester functional groups and the overall molecular structure can interact with biological tissues, leading to irritation. Therefore, personal protective equipment (PPE) is non-negotiable.
Essential PPE includes:
-
Safety Goggles: To prevent eye contact.[2]
-
Laboratory Coat: To shield clothing and skin from accidental splashes.[2][3]
All handling and preparation for disposal should occur within a certified chemical fume hood to mitigate the risk of inhaling vapors.[4]
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5]
-
Eye Contact: Flush eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][5]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Due to its irritant properties and potential environmental impact, this compound must be treated as hazardous waste. An analogous compound, dimethyl cyclopropane-1,1-dicarboxylate, is known to be harmful to aquatic life with long-lasting effects, reinforcing the need to prevent this class of chemicals from entering waterways.[8]
The Cardinal Rule of Waste Segregation: Never mix incompatible waste streams. This compound waste should be collected in a container designated for non-halogenated organic solvent waste.[7] Mixing with acids, bases, or oxidizers can lead to dangerous chemical reactions.[8]
The following workflow provides a logical pathway for making disposal decisions.
Sources
- 1. This compound | C8H12O4 | CID 7021469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemtalk.com.au [chemtalk.com.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. synquestlabs.com [synquestlabs.com]
Navigating the Safe Handling of Dimethyl Cyclobutane-1,1-dicarboxylate: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling Dimethyl cyclobutane-1,1-dicarboxylate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental exposure. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods.
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive understanding and implementation of appropriate safety measures are paramount for researchers, scientists, and drug development professionals.
Hazard Assessment and Core Principles of Protection
The primary hazards associated with this compound are dermal, ocular, and respiratory irritation.[1] The cornerstone of safe handling lies in a multi-layered approach to protection, prioritizing engineering controls, followed by administrative controls, and finally, the correct use of personal protective equipment.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the inhalation of vapors or aerosols.[2]
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3]
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound before commencing any work.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and that all personnel are aware of their location and proper use.[4]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering and administrative controls are foundational, the correct selection and use of PPE are essential to prevent direct contact with the chemical. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Butyl Rubber Gloves | Butyl rubber offers superior protection against esters.[2][4][5][6][7][8] Nitrile gloves have poor resistance to esters and should be avoided for prolonged contact.[9][10][11] Always inspect gloves for any signs of degradation or punctures before use. After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. |
| Eyes & Face | Safety Goggles and Face Shield | Use snug-fitting, indirectly vented chemical splash goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][12] A full-face shield should be worn over the goggles, especially when there is a risk of splashing.[4][13] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, chemical-resistant lab coat is mandatory to protect the skin from potential splashes. Standard cotton lab coats are not sufficient as they can absorb the chemical. |
| Feet | Closed-Toed Shoes | Leather or porous shoes are not permitted in the laboratory. Wear chemical-resistant, closed-toed shoes to protect your feet from spills. |
| Respiratory | NIOSH-Approved Respirator (if necessary) | Under normal conditions with adequate ventilation and use of a fume hood, respiratory protection is not typically required.[2] However, if there is a potential for aerosol generation or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.[14] |
Step-by-Step Safe Handling Protocol
The following workflow illustrates the essential steps for the safe handling of this compound, from preparation to cleanup and disposal.
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Procedures: A Rapid and Informed Response
In the event of an exposure or spill, a swift and correct response is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth. Place the contaminated material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.[3]
Disposal Plan: Ensuring Environmental Compliance
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Waste Collection: Collect all chemical waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific disposal procedures.[3][14]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring the integrity of your research while mitigating the risks associated with handling this compound.
References
- International Glove Protection. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Primo Dental Products. (2022, March 22). Are Nitrile Gloves Chemical Resistant?.
- University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- T-Safety. (2024, August 8). A Guide to Chemical-Resistant Gloves.
- Angene Chemical. (2025, September 3). Safety Data Sheet: Dimethyl cyclobutane-1,2-dicarboxylate.
- The Glove Guru. (2025, June 22). Butyl Gloves.
- Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
- Capot Chemical Co., Ltd. (2022, June 15). MSDS of Diethyl-1,1-cyclobutanedicarboxylate.
- Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks?.
- MCR Safety. (n.d.). Harsh Chemical Resistant Butyl Gloves.
- USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves.
- University of California, San Diego. (n.d.). Gloves - Tables of Properties and Resistances.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
Sources
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl acetate [cdc.gov]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. oxwork.com [oxwork.com]
- 5. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 6. cdn.mscdirect.com [cdn.mscdirect.com]
- 7. A Guide to Chemical-Resistant Gloves [t-safety.com]
- 8. safetyware.com [safetyware.com]
- 9. gloves.com [gloves.com]
- 10. primodentalproducts.com [primodentalproducts.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. fishersci.com [fishersci.com]
- 13. angenechemical.com [angenechemical.com]
- 14. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
